2-Quinolinylmethanol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
quinolin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREHOXSRYOZKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170410 | |
| Record name | 2-Hydroxymethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-17-2 | |
| Record name | 2-Quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxymethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinolinemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxymethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-quinolylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Quinolinylmethanol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Quinolinylmethanol, a heterocyclic aromatic alcohol, serves as a pivotal structural motif and versatile building block in the realms of medicinal chemistry and materials science. Its quinoline core, a fusion of benzene and pyridine rings, imparts unique electronic and steric properties that are instrumental in forging interactions with biological targets and in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical properties, spectroscopic signature, synthesis, and its burgeoning applications in drug discovery and catalysis.
Part 1: Core Chemical and Physical Properties
This compound, with the chemical formula C₁₀H₉NO, is a colorless to pale yellow solid that is sparingly soluble in water[1]. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (Quinolin-2-yl)methanol | [2] |
| CAS Number | 1780-17-2 | [1][3] |
| Molecular Formula | C₁₀H₉NO | [1][3] |
| Molecular Weight | 159.18 g/mol | [3][4] |
| Appearance | Colorless to pale yellow solid | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Melting Point | 74-76 °C | |
| pKa (Predicted) | 14.29 ± 0.10 | [1] |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | [1] |
| LogP (Predicted) | 1.7271 | [3] |
Part 2: Molecular Structure and Spectroscopic Characterization
The structure of this compound features a hydroxymethyl group at the 2-position of the quinoline ring system. This seemingly simple arrangement gives rise to a rich spectroscopic fingerprint, which is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a wealth of information regarding its structure. The aromatic protons of the quinoline ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic currents. The methylene protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region (δ 4.5-5.0 ppm). The hydroxyl proton itself will present as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data. The ten carbon atoms of this compound will give rise to distinct signals. The carbons of the quinoline ring will resonate in the aromatic region (δ 120-160 ppm), with the carbon bearing the nitrogen atom (C2) and the bridgehead carbons (C8a and C4a) showing characteristic shifts. The methylene carbon of the hydroxymethyl group will appear in the aliphatic region (around δ 60-65 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadness arising from hydrogen bonding. The C-H stretching vibrations of the aromatic quinoline ring are observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1500-1650 cm⁻¹ region. Finally, a strong C-O stretching vibration for the primary alcohol is expected around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), this compound will exhibit a molecular ion peak ([M]⁺) at m/z 159. The fragmentation pattern will likely involve the loss of a hydrogen atom to give a stable ion at m/z 158, and the loss of the hydroxymethyl radical (•CH₂OH) to produce a fragment at m/z 130, corresponding to the quinoline cation. Further fragmentation of the quinoline ring can also be observed.
Part 3: Synthesis and Reactivity
Synthetic Protocols
A common and effective method for the synthesis of this compound is the reduction of a suitable quinoline-2-carboxylic acid derivative.
Protocol: Reduction of Quinoline-2-carboxylic acid ethyl ester with Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines a robust method for the synthesis of this compound. The causality behind this choice lies in the high reactivity of LiAlH₄, which is a potent reducing agent capable of converting esters to primary alcohols in high yield.
-
Step 1: Reaction Setup
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Step 2: Addition of the Ester
-
Dissolve quinoline-2-carboxylic acid ethyl ester (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent side reactions.
-
-
Step 3: Reaction and Quenching
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This specific quenching procedure (Fieser workup) is designed to produce a granular precipitate that is easily filtered.
-
-
Step 4: Work-up and Purification
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Caption: Inhibition of Receptor Tyrosine Kinase signaling by quinoline derivatives.
Ligands in Homogeneous Catalysis
The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in this compound can act as a bidentate ligand, chelating to metal centers. These metal complexes can serve as efficient catalysts in a variety of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The rigid quinoline backbone and the potential for chiral modifications make these ligands attractive for asymmetric catalysis.
Part 5: Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also an irritant to the eyes, respiratory system, and skin.[1][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a molecule of significant interest due to its versatile chemical nature and its role as a precursor to a wide array of functional molecules. Its well-defined structure and reactivity provide a solid foundation for the rational design of novel compounds with potential applications in medicine and catalysis. This guide has provided a detailed overview of its core properties, synthesis, and applications, aiming to equip researchers and scientists with the necessary knowledge to explore the full potential of this valuable chemical entity.
References
- 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem. (n.d.).
- design and synthesis series of novel quinolinyl methanol's derivatives - ResearchGate. (2018-08-04).
Sources
A Senior Application Scientist's Guide to the Synthesis of 2-Quinolinylmethanol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-quinolinylmethanol, a pivotal building block in medicinal chemistry and materials science, from its precursor, quinoline-2-carboxaldehyde.[1] We delve into the core principles of aldehyde reduction, offering a comparative analysis of common synthetic methodologies, including sodium borohydride reduction and catalytic hydrogenation. This document is designed for researchers, scientists, and drug development professionals, providing not only detailed, validated experimental protocols but also the underlying chemical rationale to empower effective troubleshooting and optimization. By integrating mechanistic insights with practical, field-tested advice, this guide serves as an authoritative resource for the efficient and reliable synthesis of this versatile compound.
Introduction: The Significance of the Quinoline Scaffold
The quinoline moiety is a privileged scaffold in drug discovery, forming the structural core of numerous FDA-approved therapeutics for a wide range of diseases, including cancer, malaria, and various infectious diseases.[2][3][4] this compound, in particular, serves as a crucial intermediate, enabling the introduction of a flexible, functionalized side chain at the 2-position of the quinoline ring. This structural feature is often exploited to modulate binding interactions with biological targets, improve pharmacokinetic properties, and develop novel therapeutic agents.[3][5] The synthesis of this alcohol from the corresponding aldehyde is a fundamental yet critical transformation that requires careful consideration of reagents and conditions to achieve high yield and purity.
Part 1: Theoretical Foundations - The Reduction of a Heteroaromatic Aldehyde
The conversion of an aldehyde to a primary alcohol is a classic reduction reaction in organic chemistry.[6] The core of this transformation involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[7][8]
While seemingly straightforward, the reduction of quinoline-2-carboxaldehyde presents unique considerations. The electron-withdrawing nature of the quinoline ring can influence the reactivity of the aldehyde. Furthermore, the presence of the nitrogen-containing aromatic system introduces the potential for side reactions, such as the reduction of the quinoline ring itself, especially under harsh conditions. Therefore, the choice of reducing agent is paramount to ensure chemoselectivity, favoring the reduction of the aldehyde over the heterocyclic ring.
Common Reducing Agents:
| Reducing Agent | Typical Solvent | Relative Reactivity | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | High chemoselectivity for aldehydes/ketones, operational simplicity, good safety profile.[6][9] | Slower reaction rates compared to stronger agents. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | Variable | Scalable, environmentally friendly ("green"), high yields. | Requires specialized pressure equipment; potential for ring reduction.[10][11] |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Strong | Highly reactive, reduces a wide range of functional groups. | Non-selective, highly reactive with protic solvents (violent), requires stringent anhydrous conditions.[7] |
For the synthesis of this compound, sodium borohydride and catalytic hydrogenation represent the most practical and efficient choices. Lithium aluminum hydride is generally too reactive and non-selective for this specific transformation and should be avoided unless all other methods fail.
Part 2: Validated Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound using the two most recommended methods.
Method 1: Sodium Borohydride Reduction (Preferred Bench-Scale Method)
Principle and Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols without affecting more robust functional groups.[6][12] Its operational simplicity and safety make it the go-to reagent for this transformation on a laboratory scale. The reaction proceeds via the nucleophilic addition of a hydride ion from the BH₄⁻ species to the carbonyl carbon.[8][12] A protic solvent like methanol is used both to dissolve the starting material and to protonate the alkoxide intermediate during the workup.[12]
Experimental Workflow: Sodium Borohydride Reduction
Caption: Workflow for NaBH₄ Reduction.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinoline-2-carboxaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Reagent Addition: Slowly add sodium borohydride (1.5 - 2.0 eq) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water or 1M HCl to quench the excess sodium borohydride. Trustworthiness Note: This step neutralizes any remaining reactive hydride and hydrolyzes the borate ester intermediates, which is essential for a clean extraction.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Method 2: Catalytic Hydrogenation (Scalable Approach)
Principle and Rationale: Catalytic hydrogenation is a powerful and clean reduction method that utilizes hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C), to reduce the aldehyde.[10][13] This method is highly atom-efficient and scalable, making it attractive for industrial applications. The key to success is chemoselectivity; the conditions must be chosen to reduce the aldehyde without reducing the quinoline ring. Generally, lower pressures and temperatures favor the selective reduction of the aldehyde.[14]
Detailed Protocol:
-
Catalyst Suspension: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add quinoline-2-carboxaldehyde (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon). Expertise Note: The catalyst is often pyrophoric; handle with care and do not add it to the solvent in the presence of air.
-
Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas (typically 1-4 bar or 15-60 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Note: It is critical to ensure all palladium is removed, as residual metal can interfere with subsequent reactions or be a contaminant in the final product.
-
Isolation: Wash the Celite® pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The product is often of high purity, but can be further purified by recrystallization if necessary.
Part 3: Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is a critical final step.
Analytical Data Summary:
| Technique | Expected Results |
| Appearance | Colorless to pale yellow solid[1] |
| Melting Point | ~75-78 °C |
| ¹H NMR (CDCl₃) | δ ~4.9 (s, 2H, -CH₂OH), δ ~7.3-8.2 (m, 6H, Ar-H), δ ~2.0-3.0 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ ~64 (-CH₂OH), δ ~120-148 (quinoline C), δ ~160 (C-2 of quinoline) |
| Mass Spec (ESI+) | m/z = 160.07 [M+H]⁺ |
Mechanism: Sodium Borohydride Reduction of an Aldehyde
Caption: Mechanism of Aldehyde Reduction.
Conclusion
The reduction of quinoline-2-carboxaldehyde to this compound is a fundamental transformation for chemists working with the quinoline scaffold. While several methods can accomplish this conversion, sodium borohydride reduction offers an excellent balance of selectivity, safety, and ease of use for most laboratory applications. For larger-scale syntheses where atom economy and process efficiency are paramount, catalytic hydrogenation presents a superior alternative. By understanding the principles behind these methods and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize this valuable chemical intermediate, paving the way for new discoveries in drug development and materials science.
References
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. [Link]
- Reduction of carbonyl compounds using sodium tetrahydridobor
- Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks. [Link]
- A Cobalt Nanocatalyst for the Hydrogenation and Oxidative Dehydrogenation of N-heterocycles. (2020).
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2021). ACS Omega. [Link]
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (2021).
- Catalytic activity of quinoline hydrogenation over various catalysts. (n.d.).
- 2-Quinolinemethanol. (n.d.). PubChem. [Link]
- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (2015).
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2024). Synlett. [Link]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). Future Medicinal Chemistry. [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]
- Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. leah4sci.com [leah4sci.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
A Spectroscopic Guide to 2-Quinolinylmethanol: Unveiling Molecular Structure through NMR, IR, and MS Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Quinolinylmethanol, a heterocyclic alcohol, serves as a versatile building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, making the precise characterization of its derivatives paramount for drug discovery and development. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic signatures is fundamental for verifying molecular identity, assessing purity, and elucidating reaction mechanisms.
Molecular Structure and Numbering
The structural integrity of this compound underpins its chemical reactivity and biological interactions. Spectroscopic analysis provides the foundational data for confirming this structure. The numbering convention for the quinoline ring, crucial for assigning NMR signals, is illustrated below.
// Atom nodes N1 [label="N", pos="0,0.866!"]; C2 [label="C2", pos="1,0!"]; C3 [label="C3", pos="0.5,-0.866!"]; C4 [label="C4", pos="-0.5,-0.866!"]; C4a [label="C4a", pos="-1,0!"]; C5 [label="C5", pos="-2,0!"]; C6 [label="C6", pos="-2.5,-0.866!"]; C7 [label="C7", pos="-1.5,-1.732!"]; C8 [label="C8", pos="-0.5,-1.732!"]; C8a [label="C8a", pos="0,-1.732!", style=invis]; // Invisible node for positioning C8a label C9 [label="C9", pos="-1,0!", style=invis]; // Invisible node for positioning C4a/C9 label CH2 [label="CH2", pos="2,0!"]; OH [label="OH", pos="2.8,0.5!"];
// Edges for the quinoline ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C4a; // This should be C8--C8a then C8a--C4a, but for simplicity we connect C8 to C4a
// Double bonds edge [style=bold]; C2 -- N1; C3 -- C4; C5 -- C6; C7 -- C8;
// Substituent edge [style=solid]; C2 -- CH2; CH2 -- OH;
// Atom labels with numbers node [shape=plaintext, fontsize=10, fontcolor="#202124"]; l_N1 [label="1", pos="-0.3,0.866!"]; l_C2 [label="2", pos="1.2,0.2!"]; l_C3 [label="3", pos="0.7,-1.066!"]; l_C4 [label="4", pos="-0.7,-1.066!"]; l_C4a [label="4a", pos="-1.2,0.2!"]; l_C5 [label="5", pos="-2.2,0.2!"]; l_C6 [label="6", pos="-2.7,-1.066!"]; l_C7 [label="7", pos="-1.7,-1.932!"]; l_C8 [label="8", pos="-0.3,-1.932!"]; l_C8a [label="8a", pos="0.2,-1.5!"]; }
Caption: Numbering of the this compound molecule.¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, provides distinct signals for the aromatic protons of the quinoline ring, the methylene protons of the methanol group, and the hydroxyl proton.
¹H NMR Spectral Data Summary (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.14 | d | 8.4 | H-4 |
| 7.85 | s | - | H-8 |
| 7.71 | d | 8.4 | H-5 |
| 7.64 | t | 7.2 | H-7 |
| 7.45-7.52 | m | - | H-3, H-6 |
| 4.02 | s | - | -CH₂- |
d = doublet, t = triplet, m = multiplet, s = singlet
Interpretation of the ¹H NMR Spectrum:
The downfield region of the spectrum (7.4-8.2 ppm) is characteristic of the aromatic protons of the quinoline ring. The doublet at 8.14 ppm with a coupling constant of 8.4 Hz is assigned to the H-4 proton, which is deshielded by the adjacent nitrogen atom. The protons of the benzene moiety of the quinoline ring (H-5, H-6, H-7, and H-8) appear in the range of 7.45-7.85 ppm. The singlet at 4.02 ppm corresponds to the two protons of the methylene (-CH₂) group. The hydroxyl (-OH) proton signal can be broad and its chemical shift is concentration-dependent; it may exchange with residual water in the solvent, sometimes leading to its disappearance from the spectrum.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound displays ten distinct signals corresponding to the ten carbon atoms in the molecule.
¹³C NMR Spectral Data Summary (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 160.63 | C-2 |
| 146.79 | C-8a |
| 140.54 | C-4 |
| 137.03 | C-7 |
| 131.92 | C-5 |
| 130.74 | C-6 |
| 129.41 | C-4a |
| 128.86 | C-3 |
| 127.52 | C-8 |
| 64.0 (estimated) | -CH₂- |
Interpretation of the ¹³C NMR Spectrum:
The carbon atoms of the quinoline ring resonate in the aromatic region (127-161 ppm). The signal for C-2 appears most downfield at 160.63 ppm due to its direct attachment to the electronegative nitrogen atom and the hydroxyl-bearing methylene group. The carbon of the methylene group (-CH₂) is expected to appear in the range of 60-65 ppm. The remaining signals correspond to the other carbon atoms of the quinoline ring, with their specific chemical shifts influenced by their electronic environment.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the O-H, C-H, C=N, and C=C bonds.
IR Spectral Data Summary (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3053 | C-H stretch (aromatic) | Quinoline Ring |
| 2922 | C-H stretch (aliphatic) | -CH₂- |
| 1591 | C=N stretch | Quinoline Ring |
| 1483 | C=C stretch (aromatic) | Quinoline Ring |
| 1411 | C-H bend (aliphatic) | -CH₂- |
| 1063 | C-O stretch | Primary Alcohol |
| 758 | C-H out-of-plane bend | Aromatic Ring |
Interpretation of the IR Spectrum:
A broad absorption band, typically observed in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group, is a key feature, although it may not be explicitly listed in all peak lists. The sharp peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic quinoline ring. The aliphatic C-H stretching of the methylene group is observed around 2922 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring give rise to strong absorptions in the 1600-1400 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is found at approximately 1063 cm⁻¹. The bands in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in structural elucidation.
Mass Spectrometry Data Summary (GC-MS, EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 159 | 99.99 | [M]⁺˙ |
| 158 | 90.09 | [M-H]⁺ |
| 130 | 81.08 | [M-CHO]⁺ |
| 129 | 32.04 | [M-CH₂O]⁺˙ |
| 77 | 18.03 | [C₆H₅]⁺ |
Interpretation of the Mass Spectrum:
The molecular ion peak ([M]⁺˙) is observed at m/z 159, which corresponds to the molecular weight of this compound (C₁₀H₉NO).[1] A prominent peak at m/z 158 is due to the loss of a hydrogen atom.[1] The base peak at m/z 130 arises from the loss of a formyl radical (CHO), a common fragmentation pathway for primary alcohols.[1] The peak at m/z 129 corresponds to the loss of formaldehyde (CH₂O).[1] The presence of a peak at m/z 77 is indicative of a phenyl fragment.[1]
M [label="[C₁₀H₉NO]⁺˙\nm/z = 159"]; M_H [label="[C₁₀H₈NO]⁺\nm/z = 158"]; M_CHO [label="[C₉H₈N]⁺\nm/z = 130"]; M_CH2O [label="[C₉H₇N]⁺˙\nm/z = 129"];
M -> M_H [label="- H˙"]; M -> M_CHO [label="- CHO˙"]; M -> M_CH2O [label="- CH₂O"]; }
Caption: Proposed fragmentation pathway of this compound in EI-MS.Experimental Protocols
General Considerations:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: For NMR analysis, use high-purity deuterated solvents. The choice of solvent can slightly affect chemical shifts. For IR, if not using a KBr pellet, ensure the solvent does not have strong absorptions in the regions of interest.
NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Use a proton-decoupled sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.
-
Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.
-
Analysis: Acquire the mass spectrum, ensuring proper calibration of the mass analyzer.
Conclusion
The spectroscopic data presented in this guide provide a detailed and validated fingerprint of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS analyses allows for unambiguous confirmation of its molecular structure. For researchers in drug development and related fields, this comprehensive spectroscopic information is essential for quality control, reaction monitoring, and the rational design of new chemical entities based on the quinoline scaffold. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this important chemical compound.
References
- Royal Society of Chemistry. (2018). Supplementary Information.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73196, 2-Quinolinemethanol.
Sources
A Researcher's Guide to the Crystal Structure Analysis of 2-Quinolinylmethanol Derivatives: From Synthesis to Supramolecular Architecture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Quinolinylmethanol Scaffolds in Medicinal Chemistry
The quinoline ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its derivatives have garnered significant attention in drug discovery, exhibiting potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. Among these, this compound and its derivatives represent a critical subclass. The presence of the hydroxymethyl group at the 2-position introduces a key hydrogen bonding donor and acceptor site, profoundly influencing the molecules' intermolecular interactions and, consequently, their crystal packing and solid-state properties. Understanding the three-dimensional structure of these compounds at an atomic level is paramount for establishing robust structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the crystal structure analysis of this compound derivatives, from the foundational principles of single-crystal X-ray diffraction to the nuanced interpretation of intermolecular forces that govern their supramolecular assembly.
Part 1: The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular conformation, providing a detailed three-dimensional picture of the molecule. The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a unique pattern of reflections. The intensities and geometric arrangement of these reflections are then used to calculate the electron density distribution within the crystal, from which the atomic positions can be deduced.
Experimental Workflow: A Step-by-Step Protocol
The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. The following protocol outlines the typical workflow for the crystal structure analysis of a this compound derivative.
1. Crystal Growth: The Art and Science of Obtaining Diffraction-Quality Crystals
The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal. For polar molecules like this compound derivatives, which possess hydrogen bonding capabilities, several crystallization techniques can be employed. The key is to achieve a state of supersaturation from which the molecules can slowly and orderly assemble into a well-defined crystal lattice.
-
Slow Evaporation: This is the most common and often simplest method. A saturated solution of the compound in a suitable solvent or solvent mixture is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation. For this compound derivatives, polar protic solvents like ethanol or methanol, or mixtures with less polar solvents like dichloromethane or ethyl acetate, can be effective.
-
Vapor Diffusion: This technique is particularly useful for sensitive compounds or when only small amounts of material are available. A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: This method is suitable for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decreasing solubility upon cooling leads to crystallization.
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is then cooled, usually to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and higher quality data. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and a detector records the positions and intensities of the diffracted beams.
3. Structure Solution and Refinement: From Diffraction Data to a Molecular Model
The collected diffraction data is processed to yield a set of reflection intensities. The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map. This initial model is then refined using a least-squares process, typically with software such as SHELXL. During refinement, the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction data. The quality of the final refined structure is assessed by various crystallographic R-factors, with lower values indicating a better fit.
Part 2: Deciphering the Supramolecular Architecture: Intermolecular Interactions
The solid-state structure of a this compound derivative is not solely defined by its molecular conformation but is significantly influenced by the network of intermolecular interactions that dictate how the molecules pack in the crystal lattice. Understanding these interactions is crucial for predicting and controlling the physicochemical properties of the solid form, such as solubility, stability, and bioavailability.
Hydrogen Bonding: The Master Architect
The defining feature of this compound derivatives is the presence of the hydroxyl group, a potent hydrogen bond donor, and the quinoline nitrogen, a hydrogen bond acceptor. This combination predisposes these molecules to form a variety of hydrogen bonding motifs.
-
O–H···N Hydrogen Bonds: The interaction between the hydroxyl group of one molecule and the quinoline nitrogen of an adjacent molecule is a common and robust supramolecular synthon in these structures. This interaction can lead to the formation of one-dimensional chains or more complex networks.
-
O–H···O Hydrogen Bonds: The hydroxyl group can also act as both a donor and an acceptor, leading to the formation of O–H···O hydrogen bonds between neighboring molecules. This can result in the formation of dimers, chains, or sheets.[1]
-
Intramolecular Hydrogen Bonds: In certain conformations, an intramolecular O–H···N hydrogen bond can form between the hydroxyl group and the quinoline nitrogen of the same molecule. This interaction can influence the overall molecular conformation and its ability to form intermolecular hydrogen bonds.
Beyond Hydrogen Bonds: Other Significant Intermolecular Interactions
While hydrogen bonding is often the dominant force, other weaker interactions also play a crucial role in the crystal packing of this compound derivatives.
-
π–π Stacking Interactions: The planar aromatic quinoline ring system can engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion. These interactions contribute to the overall stability of the crystal lattice.
-
C–H···π Interactions: The hydrogen atoms attached to the quinoline ring can interact with the π-system of a neighboring molecule, forming C–H···π interactions.
-
Halogen Bonding: If the this compound derivative is substituted with halogen atoms, halogen bonding can occur, where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site on an adjacent molecule.
Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface of a molecule is defined as the region in space where the electron density of the pro-molecule (the molecule of interest) is greater than or equal to the electron density of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can readily identify regions of close intermolecular contacts.
The dnorm surface is color-coded to highlight different types of interactions:
-
Red spots: Indicate contacts that are shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.
-
White areas: Represent contacts that are approximately at the van der Waals separation.
-
Blue regions: Indicate contacts that are longer than the van der Waals radii.
Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For instance, the percentage of O···H, N···H, and C···H contacts can be determined, providing a detailed picture of the supramolecular architecture.
Part 3: Case Study: Crystal Structure of a Representative this compound Derivative
To illustrate the principles discussed, let us consider the crystal structure of (2-chlorobenzo[h]quinolin-3-yl)methanol.[1] This derivative provides a clear example of the interplay between molecular conformation and intermolecular interactions in this class of compounds.
Molecular Structure and Conformation
The molecule is essentially planar, with all non-hydrogen atoms being coplanar.[1] This planarity is a common feature in many quinoline derivatives and facilitates efficient crystal packing through stacking interactions.
Crystal Packing and Intermolecular Interactions
In the crystal, the molecules are linked by intermolecular O–H···O hydrogen bonds, forming one-dimensional chains that extend along the b-axis.[1] This demonstrates the dominant role of the hydroxyl group in directing the supramolecular assembly.
Table 1: Key Crystallographic Data for (2-chlorobenzo[h]quinolin-3-yl)methanol [1]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.6953 (4) |
| b (Å) | 4.61459 (11) |
| c (Å) | 14.5588 (3) |
| β (°) | 95.123 (2) |
| Volume (ų) | 1117.16 (5) |
| Z | 4 |
| R-factor (%) | 3.4 |
Visualization of the Experimental Workflow
Sources
An In-depth Technical Guide on the Core Physical Properties of Quinolin-2-ylmethanol
This document serves as a comprehensive technical guide on the fundamental physical properties of quinolin-2-ylmethanol. Tailored for researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the compound's physicochemical characteristics, the experimental methodologies for their determination, and the implications of these properties in a research and development context.
Introduction: The Significance of Quinolin-2-ylmethanol
Quinolin-2-ylmethanol, a derivative of the heterocyclic aromatic compound quinoline, is a molecule of considerable interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a quinoline nucleus with a hydroxymethyl substituent at the 2-position, provides a versatile scaffold for the synthesis of a wide array of biologically active compounds.[2][3] The quinoline moiety itself is a key pharmacophore found in numerous natural and synthetic therapeutic agents, including antimalarials like quinine and various anticancer drugs.[4][5][6] A thorough understanding of the physical properties of quinolin-2-ylmethanol is therefore a prerequisite for its effective utilization in the design and synthesis of novel chemical entities with desired therapeutic or material properties.
Core Physicochemical Profile
The physical and chemical properties of a molecule are the bedrock upon which its applications are built. For a potential drug candidate, these properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, while in materials science, they determine its processability and performance.
Molecular and Structural Characteristics
The foundational attributes of quinolin-2-ylmethanol are summarized below. This data is essential for stoichiometric calculations, structural elucidation, and registration in chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [7][8] |
| Molecular Weight | 159.18 g/mol | [7][9] |
| IUPAC Name | quinolin-2-ylmethanol | [7] |
| CAS Number | 1780-17-2 | [10] |
| Synonyms | 2-(Hydroxymethyl)quinoline, 2-Quinolylmethanol | [3][7] |
Spectroscopic and Crystallographic Insights
In-Depth Analysis of Key Physical Properties
The following table presents a summary of the key physical properties of quinolin-2-ylmethanol. It is important to note that while some of these values are experimentally determined, others are predicted through computational models, which provide valuable estimations in the early stages of research.
| Physical Property | Value | Conditions & Notes |
| Melting Point | 64 °C | Experimentally determined[10] |
| Boiling Point | 205 °C | At 15 Torr (experimentally determined)[10] |
| pKa (acidic) | 13.97 ± 0.10 | Predicted (for the hydroxyl proton)[13] |
| pKa (basic) | 4.85 | For the quinoline nitrogen (of the parent quinoline)[4] |
| LogP (Octanol/Water) | 1.7271 | Predicted |
| Water Solubility | Moderately Soluble | Qualitative |
Melting Point: A Determinant of Purity and Lattice Energy
The melting point is a fundamental thermodynamic property that provides insights into the purity of a crystalline solid and the strength of its crystal lattice. A sharp melting point, as is generally observed for pure compounds, indicates a high degree of purity.[14] The experimental melting point of 64 °C for quinolin-2-ylmethanol is a critical parameter for quality control and for designing manufacturing processes such as crystallization and formulation.[10]
Solubility: A Cornerstone of Bioavailability
The solubility of a compound is a critical determinant of its bioavailability and developability as a drug.[15][16] Quinolin-2-ylmethanol is described as being moderately soluble in polar solvents, a property enhanced by the presence of the hydroxyl group which can participate in hydrogen bonding with water.[3] This moderate solubility is often a desirable trait in drug candidates, representing a balance between the aqueous solubility required for formulation and dissolution, and the lipophilicity needed to cross biological membranes.
Ionization Constant (pKa): pH-Dependent Behavior
The pKa values of a molecule dictate its ionization state at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets. Quinolin-2-ylmethanol possesses both a weakly acidic proton on the hydroxyl group (predicted pKa ~13.97) and a basic nitrogen atom within the quinoline ring.[13] The basicity of the quinoline nitrogen (pKa of parent quinoline is 4.85) is particularly significant, as it will be protonated in the acidic environment of the stomach, impacting its absorption profile for oral administration.[4]
Lipophilicity (LogP): Membrane Permeability and Beyond
The partition coefficient (LogP) between octanol and water is the standard measure of a compound's lipophilicity. The predicted LogP of ~1.73 suggests that quinolin-2-ylmethanol has a favorable balance of hydrophilic and lipophilic character. This is a key parameter in the Lipinski's Rule of Five, a guideline used to assess the drug-likeness of a chemical compound.
Experimental Protocols: Ensuring Data Integrity
The reliability of physical property data is contingent upon the rigor of the experimental methods used for its determination. The following sections detail the standard operating procedures for measuring two key properties.
Melting Point Determination via the Capillary Method
This method is a widely used and reliable technique for determining the melting point of a crystalline solid.[17]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline quinolin-2-ylmethanol is finely powdered.[17] The powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.[18]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a rapid rate initially to approach the expected melting point.[17] The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.[18]
Trustworthiness through Self-Validation:
-
Purity Indication: A narrow melting range (typically < 2 °C) is indicative of a pure compound.[19] Impurities tend to depress and broaden the melting range.[14]
-
Calibration: The accuracy of the thermometer and apparatus should be regularly verified using certified standards with known melting points.[19]
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[20]
Methodology:
-
Sample Preparation: An excess amount of solid quinolin-2-ylmethanol is added to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[21]
-
Equilibration: The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.[21]
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[15]
-
Quantification: The concentration of quinolin-2-ylmethanol in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve.
Expertise in Causality:
-
Use of Excess Solid: This is crucial to ensure that the solution is truly saturated at equilibrium.
-
Prolonged Agitation: This overcomes kinetic barriers to dissolution and ensures that the system reaches thermodynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent, so precise temperature control is essential for reproducibility.
Caption: Experimental Workflow for the Shake-Flask Solubility Assay.
Conclusion
The physical properties of quinolin-2-ylmethanol—its melting point, solubility, pKa, and lipophilicity—collectively form a critical dataset for any scientist working with this compound. These parameters are not merely academic data points; they are predictive indicators of the molecule's behavior in both laboratory and biological systems. A rigorous and well-documented approach to their measurement, as outlined in this guide, is essential for ensuring the quality and reproducibility of research and for accelerating the journey from chemical scaffold to functional application.
References
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024-12-09). [Link]
- Measuring the Melting Point - Westlab Canada. (2023-05-08). [Link]
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024-02-15). [Link]
- Melting point determin
- Melting point determin
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]
- Experiment 1 - Melting Points. [Link]
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]
- (IUCr) Crystal structure and Hirfeld surface analysis of (R,S)-2,8-bis(trifluoromethyl)
- experiment (1) determination of melting points. (2021-09-19). [Link]
- 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem - NIH. [Link]
- Safety Data Sheet: Quinoline, 100µg/ml in Methanol - Chemos GmbH&Co.KG. [Link]
- (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol - PubChem. [Link]
- 8-Quinolinemethanol | CAS#:16032-35-2 | Chemsrc. (2025-08-27). [Link]
- Quinoline - Wikipedia. [Link]
- Crystal structure of 2-[4-(methyl-sulfan-yl)quinazolin-2-yl]-1-phenyl-ethanol - PubMed. (2014-09-10). [Link]
- The Role of Quinoline Deriv
- Quinine - Wikipedia. [Link]
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- pKa values bases - Chair of Analytical Chemistry. [Link]
- pKa Data Compiled by R.
- (R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | C20H24N2O2 | CID 8549 - PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 1780-17-2: 2-quinolylmethanol | CymitQuimica [cymitquimica.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. chemscene.com [chemscene.com]
- 10. echemi.com [echemi.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Crystal structure of 2-[4-(methyl-sulfan-yl)quinazolin-2-yl]-1-phenyl-ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinolin-5-ylmethanol , 98% , 16178-42-0 - CookeChem [cookechem.com]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 17. westlab.com [westlab.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. bioassaysys.com [bioassaysys.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Quinolinemethanol (CAS 1780-17-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] From the historical significance of quinine in treating malaria to modern applications in oncology and infectious diseases, quinoline derivatives continue to be a fertile ground for drug discovery.[1] This technical guide focuses on a specific, yet important, member of this class: 2-Quinolinemethanol (CAS 1780-17-2). As a functionalized quinoline, it serves as a valuable building block for the synthesis of more complex molecules and is a subject of investigation for its own therapeutic potential, particularly in the realm of antimalarial agents.[2][3] Understanding the fundamental physicochemical characteristics of 2-Quinolinemethanol is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic optimization.
Core Physicochemical Characteristics of 2-Quinolinemethanol
A comprehensive understanding of a compound's physicochemical profile is the bedrock of rational drug design. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For 2-Quinolinemethanol, the key parameters of pKa, lipophilicity (logP), and aqueous solubility dictate its potential as a drug candidate or a synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [4] |
| Molecular Weight | 159.18 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| pKa (Predicted, Strongest Basic) | 4.5 (Predicted) | ChemAxon |
| logP (Octanol-Water Partition Coefficient) | 1.3 (Computed) | [4] |
| Aqueous Solubility | Moderately soluble in polar solvents (qualitative) | [5] |
Methodologies for Determining Physicochemical Properties
The accurate determination of physicochemical parameters is crucial. The following sections detail the standard experimental protocols for measuring pKa, logP, and aqueous solubility, providing the rationale behind the methodological choices.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For a basic compound like 2-Quinolinemethanol, the pKa of its conjugate acid is determined.
Experimental Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: A precisely weighed sample of 2-Quinolinemethanol is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration. The use of a co-solvent is often necessary for compounds with limited aqueous solubility.
-
Titration with a Standardized Acid: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration.
-
Monitoring pH Changes: The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the 2-Quinolinemethanol has been protonated.
Causality in Experimental Choices: Potentiometric titration is considered a gold-standard method due to its accuracy and direct measurement of the equilibrium. The choice of a co-solvent and its concentration is a critical variable that must be carefully controlled and reported, as it can influence the apparent pKa.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and History of 2-Hydroxymethylquinoline
Introduction: The Significance of the Quinoline Scaffold and the Emergence of a Key Derivative
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in the edifice of heterocyclic chemistry. Its discovery in 1834 by Friedlieb Ferdinand Runge from the complex milieu of coal tar marked the beginning of a rich history of chemical exploration and therapeutic innovation[1]. The versatility of the quinoline scaffold has led to its incorporation into a vast array of pharmaceuticals, dyes, and agrochemicals, with notable examples including the antimalarial drug quinine and the antibacterial fluoroquinolones[1].
Within this prominent class of compounds, 2-hydroxymethylquinoline (also known as 2-quinolinylmethanol or quinaldine alcohol) has emerged as a significant building block and a molecule of interest in its own right. Its strategic placement of a hydroxyl group on the methyl substituent at the 2-position of the quinoline ring imparts unique reactivity and functionality, making it a valuable precursor for the synthesis of more complex molecules and a target for biological investigation. This guide provides a comprehensive technical overview of the discovery and historical development of 2-hydroxymethylquinoline, delving into the foundational synthetic strategies, the key scientific minds behind its early characterization, and the evolution of its applications in the scientific landscape.
Part 1: The Genesis of 2-Hydroxymethylquinoline - A Tale of Two Precursors
The discovery of 2-hydroxymethylquinoline was not a singular event but rather an outcome of the burgeoning field of quinoline chemistry in the late 19th and early 20th centuries. Its synthesis was intrinsically linked to the availability and reactivity of two key precursors: 2-methylquinoline (quinaldine) and quinoline-2-carboxylic acid (quinaldic acid). The historical narrative of 2-hydroxymethylquinoline's preparation is therefore best understood by examining the development of methods to transform these readily accessible starting materials.
The Oxidation of 2-Methylquinoline (Quinaldine): A Direct but Challenging Route
2-Methylquinoline, commonly known as quinaldine, was a readily available compound in the early days of quinoline chemistry, often synthesized through the Doebner-von Miller reaction[2]. The most intuitive pathway to 2-hydroxymethylquinoline from quinaldine is the direct oxidation of the methyl group. However, this transformation presented a significant challenge to early chemists. The methyl group at the 2-position of the quinoline ring is activated, but controlling the oxidation to stop at the alcohol stage without proceeding to the aldehyde or carboxylic acid was a delicate task.
Early investigations into the oxidation of quinaldine often resulted in the formation of quinoline-2-carboxylic acid (quinaldic acid)[3]. The use of strong oxidizing agents would typically lead to the complete oxidation of the methyl group. The development of milder and more selective oxidizing agents was crucial for the successful synthesis of 2-hydroxymethylquinoline via this route. While specific dates for the first successful controlled oxidation are not prominently documented in singular "discovery" papers, the evolution of oxidation methodologies throughout the early 20th century gradually made this conversion more feasible.
Experimental Workflow: Conceptual Historical Oxidation of 2-Methylquinoline
Caption: Conceptual workflow for the historical oxidation of 2-methylquinoline.
The Reduction of Quinoline-2-Carboxylic Acid (Quinaldic Acid): A More Controllable Pathway
A more reliable and controllable route to 2-hydroxymethylquinoline in the early 20th century was the reduction of quinoline-2-carboxylic acid (quinaldic acid). Quinaldic acid itself could be synthesized by the oxidation of quinaldine, providing a two-step pathway from the more basic starting material. The reduction of a carboxylic acid to an alcohol was a well-established transformation, offering a more predictable outcome than the partial oxidation of a methyl group.
Early reduction methods would have likely involved nascent hydrogen, generated, for example, from the reaction of a metal like sodium with an alcohol, or other classical reducing agents available at the time. The development of more sophisticated reducing agents, such as metal hydrides in the mid-20th century, would later provide even more efficient means for this conversion.
Experimental Protocol: A Representative Classical Reduction of Quinaldic Acid
A plausible, albeit generalized, protocol representative of early 20th-century techniques for the reduction of quinaldic acid is as follows:
-
Dissolution: Quinoline-2-carboxylic acid is dissolved in a suitable solvent, such as absolute ethanol.
-
Addition of Reducing Agent: Metallic sodium is carefully added in small portions to the ethanolic solution of quinaldic acid. The reaction generates sodium ethoxide and nascent hydrogen.
-
Reflux: The reaction mixture is heated under reflux to facilitate the reduction of the carboxylic acid group.
-
Workup: After the reaction is complete, the mixture is cooled, and water is carefully added to quench any unreacted sodium. The solution is then neutralized with a mineral acid.
-
Extraction and Purification: The product, 2-hydroxymethylquinoline, is extracted with a suitable organic solvent. The solvent is then removed, and the crude product is purified by crystallization or distillation.
This two-step approach, involving the oxidation of quinaldine to quinaldic acid followed by its reduction, likely represents the most historically significant pathway to the initial isolation and characterization of 2-hydroxymethylquinoline.
Part 2: The Hammick Reaction - A Landmark in the Synthesis of 2-Pyridyl Carbinols
A significant breakthrough in the synthesis of compounds structurally related to 2-hydroxymethylquinoline came with the work of Dalziel Hammick in the 1930s. The Hammick reaction is a decarboxylative condensation of α-picolinic acids (or related nitrogen-containing heterocyclic carboxylic acids) with aldehydes or ketones to produce 2-pyridyl carbinols[4]. Since quinoline-2-carboxylic acid is an analog of picolinic acid, the Hammick reaction provided a novel and direct route to 2-hydroxymethylquinoline and its derivatives.
The reaction involves heating the α-carboxylic acid of a nitrogen-containing heterocycle with a carbonyl compound, often in a high-boiling point solvent like p-cymene[4]. The proposed mechanism involves the thermal decarboxylation of the acid to form a reactive zwitterionic intermediate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone[4].
Mechanism of the Hammick Reaction
Caption: Simplified mechanism of the Hammick reaction for the synthesis of 2-hydroxymethylquinoline derivatives.
The Hammick reaction was a significant advancement as it provided a more direct method for the synthesis of 2-hydroxymethylquinoline and its analogs, avoiding the need for a separate reduction step from the carboxylic acid. This reaction solidified the importance of quinaldic acid as a key intermediate in the synthesis of 2-substituted quinolines.
Part 3: Early Applications and Evolving Significance
The initial interest in 2-hydroxymethylquinoline was likely driven by fundamental chemical curiosity and the desire to explore the reactivity of the quinoline ring system. As a primary alcohol, it served as a versatile intermediate for the synthesis of a variety of other 2-substituted quinolines, including halides, ethers, and esters, allowing for a systematic investigation of structure-activity relationships.
While specific early applications of 2-hydroxymethylquinoline itself are not extensively documented as standalone therapeutic or industrial agents, its role as a synthetic precursor was paramount. The development of synthetic routes to this compound was a crucial step in the broader effort to create analogs of naturally occurring quinoline alkaloids, such as quinine, in the search for new antimalarial drugs.
In more contemporary research, 2-hydroxymethylquinoline continues to be a valuable building block in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, and the fundamental synthetic pathways established in the early 20th century continue to be refined and adapted for modern drug discovery programs.
Conclusion: A Legacy of Chemical Ingenuity
The discovery and history of 2-hydroxymethylquinoline are a testament to the systematic and inventive nature of organic chemistry. From the early, often challenging, attempts at controlled oxidation of quinaldine to the more reliable reduction of quinaldic acid and the elegant decarboxylative condensation of the Hammick reaction, the synthesis of this key quinoline derivative has been a subject of continuous refinement. While not a "wonder drug" in its own right, the historical journey of 2-hydroxymethylquinoline highlights its enduring importance as a versatile synthetic intermediate, enabling the exploration of the vast chemical space of the quinoline scaffold and contributing to the development of new molecules with potential therapeutic applications. The foundational work of early quinoline chemists laid the groundwork for the sophisticated synthetic methodologies used today, underscoring the lasting impact of their pioneering research.
References
- Hammick, D. L., & Dyson, P. (1939). 362. The mechanism of the Hammick reaction. J. Chem. Soc., 1559-1562.
- Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie, 31(5), 65-78.
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinbasen. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
- Pfitzinger, W. (1886). Chinolinsynthesen aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100.
- Elderfield, R. C. (Ed.). (1952). Heterocyclic Compounds, Volume 4. John Wiley & Sons.
- Skraup, Z. H. (1880). Eine neue Synthese des Chinolins.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
- Combes, A. (1888). Sur la constitution des quinoléines. Bulletin de la Société Chimique de Paris, 49, 89-92.
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-58.
- Doebner-von Miller reaction. In Wikipedia.
- Hammick reaction. In Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microbial metabolism of quinoline and related compounds. XX. Quinaldic acid 4-oxidoreductase from Pseudomonas sp. AK-2 compared to other procaryotic molybdenum-containing hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
A Theoretical and Computational Guide to the Electronic Structure of 2-Quinolinylmethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Static Structure
2-Quinolinylmethanol, a derivative of the vital quinoline heterocyclic system, represents more than just a chemical structure; it is a landscape of electronic potential.[1] Its utility in medicinal chemistry and materials science is not merely defined by its atomic connectivity but by the subtle distribution of electrons that dictates its reactivity, stability, and intermolecular interactions. Understanding this electronic framework is paramount for predicting its biological activity, designing novel derivatives with enhanced properties, and elucidating its mechanism of action at a molecular level.
This technical guide provides a comprehensive exploration of the electronic structure of this compound through the lens of modern computational chemistry. We move beyond simple schematics to delve into the quantum mechanical properties that govern its behavior. By employing Density Functional Theory (DFT), we will dissect its molecular orbitals, map its electrostatic potential, and quantify the intramolecular interactions that confer its unique characteristics. This document serves as both a theoretical primer and a practical guide for researchers aiming to leverage computational tools for a deeper, more predictive understanding of quinoline-based compounds.
Part 1: The Computational Methodology: Our Theoretical Microscope
To accurately model the electronic properties of this compound, a robust and well-validated computational approach is essential. Density Functional Theory (DFT) stands as the workhorse for such investigations in organic molecules, offering an optimal balance between computational cost and accuracy.[2]
The Protocol: DFT Geometry Optimization and Property Calculation
The foundational step in any electronic structure analysis is to determine the molecule's most stable three-dimensional conformation, its ground-state geometry. All subsequent electronic property calculations are performed on this optimized structure.
Experimental Protocol:
-
Initial Structure Creation: The this compound molecule is built using a molecular modeling program (e.g., GaussView 5.0).
-
Computational Engine: All calculations are performed using a quantum chemistry software package, such as Gaussian 09W.[3]
-
Theoretical Model Selection:
-
Functional: The B3LYP hybrid functional is selected.
-
Causality Insight: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven reliability in reproducing the geometries and electronic properties of a wide range of organic compounds, including heterocyclic systems.[4][5] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation principles.
-
-
Basis Set: The 6-311++G(d,p) basis set is employed.
-
Causality Insight: This Pople-style basis set provides a high level of flexibility. The "6-311" indicates a triple-zeta description of the valence electrons. The "++" adds diffuse functions on both heavy atoms and hydrogen, which are critical for accurately describing lone pairs and non-covalent interactions. The "(d,p)" adds polarization functions, allowing orbitals to change shape and providing a more accurate description of bonding.[6]
-
-
-
Geometry Optimization: A full geometry optimization is performed without constraints to locate the global minimum on the potential energy surface. Vibrational frequency analysis is subsequently run to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive the electronic properties discussed in this guide, including molecular orbitals, electrostatic potential, and NBO analysis. For spectroscopic properties, specialized calculations like TD-DFT (for UV-Vis) and GIAO (for NMR) are used.[4][7]
Computational Workflow Diagram
The following diagram illustrates the logical flow of the computational protocol, from initial molecular input to the final analysis of its electronic properties.
Caption: Computational workflow for electronic structure analysis.
Part 2: The Electronic Landscape: Core Analyses
With a validated computational model, we can now explore the key facets of this compound's electronic structure.
Frontier Molecular Orbitals (FMOs): The Nexus of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.[8] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability.[9]
-
A small HOMO-LUMO gap implies that little energy is required to excite an electron, correlating with high chemical reactivity and lower stability. Such molecules are termed "soft."[9][10]
-
A large HOMO-LUMO gap indicates high stability and low chemical reactivity, as more energy is needed for excitation. These are termed "hard" molecules.[9][10]
For quinoline derivatives, the HOMO is typically a π-orbital distributed over the fused aromatic ring system, while the LUMO is a π*-orbital. The energy gap provides insight into the molecule's potential as an electron donor or acceptor in charge-transfer processes.[2][11]
| Parameter | Energy (eV) | Significance |
| E(HOMO) | ~ -6.6 eV | Electron-donating ability (nucleophilicity) |
| E(LUMO) | ~ -1.8 eV | Electron-accepting ability (electrophilicity) |
| ΔE (LUMO-HOMO) | ~ 4.8 eV | Chemical reactivity and kinetic stability[2] |
| Note: Values are representative for quinoline systems based on DFT/B3LYP calculations and serve as an illustrative baseline.[2] |
Molecular Electrostatic Potential (MEP): A Map of Interaction
The Molecular Electrostatic Potential (MEP) surface provides a visually intuitive map of the charge distribution around a molecule.[12] It is invaluable for predicting how a molecule will interact with other molecules, particularly biological targets like proteins or nucleic acids. The MEP map is color-coded to represent different potential values:
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are sites for electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen.[13]
-
Blue Regions: Indicate positive electrostatic potential, deficient in electron density. These are sites for nucleophilic attack, typically found around acidic hydrogen atoms, such as the one in the hydroxyl group.[13]
-
Green Regions: Represent neutral or weakly polarized areas, often corresponding to the carbon framework of the aromatic rings.
For this compound, the MEP map would clearly show a strongly negative potential around the quinoline nitrogen and the methanol oxygen, identifying them as primary sites for hydrogen bonding. Conversely, the hydrogen of the hydroxyl group would be a region of strong positive potential, marking it as a hydrogen bond donor.
Caption: Relationship between MEP regions and intermolecular forces.
Natural Bond Orbital (NBO) Analysis: Quantifying Intramolecular Interactions
While FMO theory describes the molecule as a whole, Natural Bond Orbital (NBO) analysis deconstructs the electronic structure into localized bonds and lone pairs, revealing the underlying network of intramolecular interactions.[3] This method provides a quantitative measure of electron delocalization and charge transfer between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals).[4]
The most important metric from NBO analysis is the second-order perturbation stabilization energy, E(2) . This value quantifies the energetic stabilization resulting from a specific donor-acceptor interaction.[14][15] A larger E(2) value signifies a stronger interaction and greater electron delocalization, which contributes to overall molecular stability.
Protocol for NBO Analysis:
-
Perform a standard NBO calculation on the optimized molecular geometry.
-
Analyze the output for second-order perturbation interactions.
-
Filter for interactions with stabilization energies (E(2)) above a meaningful threshold (e.g., >1.0 kcal/mol).
-
Identify the key interactions, which typically involve lone pairs donating into adjacent antibonding orbitals (n → σ* or n → π) or π-bonds donating into adjacent π-antibonds (π → π*).
Key Stabilizing Interactions in this compound (Illustrative):
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |
| LP(1) N₅ | π(C₄-C₁₀) | ~ 25-35 | Strong delocalization of the nitrogen lone pair into the aromatic system, crucial for quinoline's electronic character. |
| LP(2) O₁₂ | σ(C₁₁-H₁₄) | ~ 2-5 | Hyperconjugation from the oxygen lone pair to the adjacent C-H antibond, influencing conformational preference. |
| π(C₂-C₃) | π(C₄-C₁₀) | ~ 15-25 | π-electron delocalization within the pyridine ring, contributing significantly to aromatic stability. |
| π(C₆-C₇) | π(C₈-C₉) | ~ 15-25 | π-electron delocalization within the benzene ring, contributing to aromatic stability. |
| Note: NBO analysis provides detailed information on electron density distribution and intermolecular/intramolecular interactions.[3] Values are representative based on typical quinoline systems. |
Part 3: Bridging Theory and Experiment: Spectroscopic Validation
A theoretical model is only as good as its ability to reproduce experimental observations. Comparing computationally simulated spectra with experimental data provides the ultimate validation of the chosen DFT functional and basis set.[4]
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths.[7] The calculated maximum absorption wavelength (λmax) can be compared to experimental spectra to confirm that the model accurately describes the HOMO-LUMO gap and other key electronic transitions.[2][16]
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable way to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts.[5][7] A strong correlation between the calculated and experimental chemical shifts confirms that the model provides an accurate description of the local electronic environment around each nucleus.[5]
Conclusion: An Electronically-Informed Perspective
This guide has demonstrated that a theoretical approach, grounded in Density Functional Theory, provides a powerful and multi-faceted understanding of the electronic structure of this compound. Through the analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals, we have translated abstract quantum mechanics into tangible, predictive insights.
We have established that this compound's reactivity is governed by a moderately large HOMO-LUMO gap, with its quinoline nitrogen and methanol oxygen atoms acting as primary centers of nucleophilicity and hydrogen bonding. Its stability is reinforced by a robust network of intramolecular hyperconjugative and π-delocalization interactions. This detailed electronic profile is indispensable for the rational design of new pharmaceuticals and functional materials, allowing scientists to modify the structure to fine-tune its electronic properties for specific applications.
References
- Molecular electrostatic potential map of all compounds (remaining are presented in figure S1). (n.d.). ResearchGate.
- Molecular electrostatic potential (MEP) of compounds 2 (a) and 5 (b). (n.d.). ResearchGate.
- Ulaş, M. (2020). International Journal of Chemistry and Technology Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. DergiPark.
- 2-Quinolinemethanol | C10H9NO. (n.d.). PubChem.
- Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). Semantic Scholar.
- Shin, D., & Jung, Y. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics.
- Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of materials and electronic devices.
- Molecular electrostatic potential (MEP) maps of compounds 10a and 10d. (n.d.). ResearchGate.
- HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... (n.d.). ResearchGate.
- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry.
- Synthesis, Electronic Structure, NLO Analysis and Antitumor Activity of Some Novel Quinolinones Derivatives: DFT Approach. (n.d.). ResearchGate.
- Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. (n.d.). ResearchGate.
- Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison.
- Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. (n.d.). ResearchGate.
- (PDF) Vibrational and NMR Properties of 2,2 ′ -Biquinolines: Experimental and Computational Spectroscopy Study. (2020). ResearchGate.
- Geometrical structure for selected quinolines, and HOMO and LUMO (isovalue of 0.05 eV), calculated by PBE/6-311++G. (n.d.). ResearchGate.
- First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. (2022). PMC.
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2016). PMC.
- Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (2022). MDPI.
- FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound: The 5-(5-Nitro Furan-2-Ylmethylen), 3-N-(2-Methoxy Phenyl),2-N′- (2-Methoxyphenyl) Imino Thiazolidin. (n.d.). Springer.
- Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences.
Sources
- 1. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergi-fytronix.com [dergi-fytronix.com]
- 7. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 16. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Hydroxyl Group in 2-Quinolinylmethanol
Introduction
2-Quinolinylmethanol, a seemingly unassuming molecule, is a cornerstone in the fields of medicinal chemistry, materials science, and asymmetric catalysis. Its structure, which features a hydroxyl group appended to a quinoline ring at the 2-position, is a hub of chemical reactivity. The interplay between the aromatic, electron-withdrawing quinoline nucleus and the adjacent benzylic hydroxyl group bestows upon it a unique chemical character that is both versatile and synthetically valuable. This guide provides an in-depth exploration of the key transformations of this hydroxyl group, offering insights into the underlying principles that govern its reactivity and providing actionable protocols for its derivatization.
The quinoline moiety is a well-established pharmacophore found in numerous natural products and synthetic drugs, recognized for its wide range of biological activities.[1][2] The ability to selectively modify the hydroxyl group of this compound opens up avenues for the creation of diverse molecular architectures with tailored properties.[3][4] Whether it's for the development of novel therapeutics, the synthesis of sophisticated ligands for catalysis, or the construction of advanced materials, a thorough understanding of the reactivity of this compound is paramount.
The Epicenter of Reactivity: The Hydroxyl Group
The reactivity of the hydroxyl group in this compound is profoundly influenced by its benzylic position and the electronic properties of the quinoline ring. The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect, which can influence the acidity of the hydroxyl proton and the stability of reaction intermediates. This section will delve into the primary classes of reactions that this pivotal functional group readily undergoes.
Diagram of Core Reactivity Pathways
Caption: Key reaction pathways of the hydroxyl group in this compound.
Key Transformations and Methodologies
Oxidation to 2-Quinolinecarboxaldehyde
The oxidation of the primary alcohol in this compound to its corresponding aldehyde, 2-quinolinecarboxaldehyde, is a fundamental transformation. This aldehyde is a crucial precursor for the synthesis of a wide array of derivatives, including Schiff base ligands for catalysis.[5][6] The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.
Field-Proven Insights:
Manganese dioxide (MnO2) is a highly effective and mild reagent for the oxidation of benzylic alcohols like this compound.[7] Its heterogeneous nature simplifies the work-up procedure, as the excess reagent and manganese byproducts can be easily removed by filtration. Another robust method is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.[8][9] This method is known for its high yields and compatibility with a wide range of functional groups.[10]
Comparative Data on Oxidation Methods
| Oxidant/Method | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| MnO2 | Dichloromethane | Room Temperature | High | [7] |
| Swern Oxidation | Dichloromethane | -78 to Room Temp | 85-95 | [8][11] |
| Dess-Martin Periodinane | Dichloromethane | Room Temperature | High | [7] |
Detailed Protocol: Swern Oxidation of this compound
This protocol is adapted from standard Swern oxidation procedures.[9][10]
Materials:
-
This compound
-
Oxalyl chloride or Trifluoroacetic anhydride (TFAA)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.2 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Esterification and Etherification
The conversion of the hydroxyl group into esters and ethers is a common strategy to modify the physicochemical properties of this compound, which is particularly relevant in drug development to enhance properties like lipophilicity and metabolic stability.[12]
Esterification:
Esterification can be readily achieved by reacting this compound with acyl chlorides or carboxylic acids under appropriate conditions.[13] For acid-sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), known as the Steglich esterification, is a mild and effective alternative.[13]
Etherification:
The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a classic method for ether formation.[14] For more delicate substrates, the Mitsunobu reaction provides a powerful alternative for forming ethers under mild, neutral conditions.[15][16][17] This reaction utilizes triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for nucleophilic attack.[18][19]
Detailed Protocol: Mitsunobu Reaction for Ether Synthesis
This protocol is a general procedure for the Mitsunobu reaction.[15][16]
Materials:
-
This compound
-
An appropriate alcohol (R-OH) for ether formation
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere.
-
Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
Role in Coordination Chemistry and Catalysis
The this compound scaffold is a privileged structure for the design of chiral ligands in asymmetric catalysis.[6][20] The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can act as a bidentate ligand, chelating to a metal center to create a well-defined chiral environment.[21] The hydroxyl group can be further functionalized to tune the steric and electronic properties of the resulting catalyst.
Workflow for Ligand Synthesis and Complexation
Caption: General workflow for the synthesis of a catalyst from this compound.
Applications in Drug Discovery
The versatility of the hydroxyl group in this compound makes it an attractive starting point for the synthesis of novel therapeutic agents. The quinoline core is present in a number of approved drugs, and the ability to easily modify the 2-position substituent allows for the exploration of structure-activity relationships.[22] For instance, ester and ether derivatives can be synthesized to improve the pharmacokinetic profile of a lead compound. The aldehyde derived from this compound can be used in reductive amination reactions to introduce diverse amine functionalities, further expanding the chemical space for drug discovery.
Conclusion
The hydroxyl group of this compound is a versatile functional handle that provides a gateway to a vast array of chemical transformations. Its reactivity, governed by the interplay with the quinoline nucleus, allows for its selective conversion into aldehydes, esters, ethers, and more complex structures. This adaptability has cemented the role of this compound as a valuable building block in organic synthesis, with significant implications for the development of new catalysts and pharmaceuticals. Future research will undoubtedly continue to uncover novel ways to harness the reactivity of this remarkable molecule, leading to further advancements in chemistry and medicine.
References
- Mitsunobu reaction - Wikipedia.
- Mitsunobu Reaction - Organic Chemistry Portal.
- Mitsunobu Reaction - Chemistry Steps.
- Alcohol to Aldehyde - Common Conditions.
- Mitsunobu Reaction - Master Organic Chemistry.
- Mitsunobu Reaction.
- Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(4), 1094-1104.
- Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol - IJSART.
- Dawle, J. K., et al. (2013). DESIGN AND SYNTHESIS SERIES OF NOVEL QUINOLINYL METHANOL'S DERIVATIVES. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES, 2(5), 3373-3381.
- Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry.
- design and synthesis series of novel quinolinyl methanol's derivatives - ResearchGate.
- Castillo-Ríos, D., González-Gutiérrez, I. A., & González Gutiérrez, J. P. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society, 70(2), 6336-6339.
- 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem.
- Atroposelective Synthesis of 2‐(Quinolin‐8‐yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. Advanced Synthesis & Catalysis.
- Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs - ResearchGate.
- Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central.
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
- Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations - MDPI.
- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- Ether synthesis by etherification (alkylation) - Organic Chemistry Portal.
- Acid to Ester - Common Conditions.
- Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube.
- Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal.
- Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - ResearchGate.
- Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates - Green Chemistry (RSC Publishing).
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ijsart.com [ijsart.com]
- 11. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 20. researchgate.net [researchgate.net]
- 21. digital.csic.es [digital.csic.es]
- 22. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Novel 2-Quinolinylmethanol Analogs
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of novel 2-quinolinylmethanol analogs. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a methanol group at the 2-position, along with further substitutions on the quinoline core, offers a versatile platform for the development of new therapeutic agents and functional materials.[4] This document delineates field-proven synthetic strategies, robust characterization protocols, and the underlying scientific principles that govern these methodologies.
The Strategic Importance of the this compound Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a unique electronic and structural framework that facilitates interactions with various biological targets.[2][4] The this compound moiety, in particular, introduces a hydroxyl group that can participate in hydrogen bonding, a critical interaction in drug-receptor binding. Furthermore, this functional group serves as a synthetic handle for further molecular elaboration, enabling the exploration of a broad chemical space to optimize pharmacological properties. The strategic design of novel analogs focuses on modifying the quinoline core and the carbinol center to modulate activity, selectivity, and pharmacokinetic profiles.
Synthetic Strategies: From Classical Reactions to Modern Catalysis
The synthesis of this compound analogs can be approached through various methodologies, ranging from classical condensation reactions to modern catalytic transformations. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and stereochemical requirements.
The Friedländer Annulation: A Convergent Approach
The Friedländer synthesis is a powerful and straightforward method for constructing the quinoline core, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5] This approach is highly adaptable for creating diverse substitution patterns on the resulting quinoline ring.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminoaryl ketone (1.0 eq.) and the α-methylene carbonyl compound (1.2 eq.) in a suitable solvent such as ethanol.[6]
-
Catalyst Addition: Introduce a catalyst, such as an ionic liquid or a nanocatalyst, to the reaction mixture.[6] The choice of catalyst can significantly influence reaction efficiency and conditions.[6]
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 60-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Work-up and Purification: Upon completion, cool the reaction mixture. If a magnetic nanocatalyst is used, it can be separated with an external magnet.[6] Otherwise, filter the catalyst. Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.[6]
-
Reduction to the Methanol: The resulting quinoline-2-carboxaldehyde or 2-acylquinoline is then reduced to the corresponding this compound using a suitable reducing agent like sodium borohydride in an alcoholic solvent.
Diagram of the Friedländer Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound analogs via the Friedländer annulation followed by reduction.
Asymmetric Synthesis: Accessing Chiral this compound Analogs
For many pharmacological applications, controlling the stereochemistry of the carbinol center is crucial, as different enantiomers can exhibit distinct biological activities.[7] Asymmetric synthesis of this compound analogs can be achieved through various methods, including the use of chiral catalysts for the reduction of a prochiral ketone or through biocatalytic approaches.[8][9]
A highly enantioselective method for producing chiral 2-quinolinylbenzyl alcohols involves the dynamic kinetic resolution of 2-(quinolin-8-yl)benzaldehydes using ketoreductases (KREDs).[10] This process combines the enzymatic reduction of one enantiomer of a racemic aldehyde with the in-situ racemization of the other, theoretically allowing for a 100% yield of a single enantiomer of the alcohol.
-
Enzyme and Cofactor Preparation: Prepare a buffer solution containing the desired ketoreductase (KRED) and a cofactor such as NADPH or NADH.
-
Substrate Addition: Add a solution of the racemic 2-quinolinylbenzaldehyde analog in a suitable co-solvent (e.g., IPA/DMSO) to the enzyme/cofactor mixture.[10]
-
Reaction Conditions: Shake the reaction mixture at a controlled temperature (e.g., 30°C) for 24-30 hours.[10]
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers, evaporate the solvent, and purify the resulting chiral alcohol.[10]
Diagram of Asymmetric Synthesis Logic
Caption: Logical relationship between starting materials and catalytic methods for the asymmetric synthesis of this compound analogs.
In-depth Characterization: A Multi-technique Approach
The unambiguous structural elucidation and purity assessment of novel this compound analogs are paramount. A combination of spectroscopic and spectrometric techniques provides a self-validating system for characterization.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds.[12] Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are essential for complete assignment.[12][13]
-
Aromatic Protons: The protons on the quinoline ring typically appear in the range of δ 7.0-9.0 ppm. Their splitting patterns and coupling constants provide information about the substitution pattern.
-
Methanol Proton (CH-OH): The proton on the carbon bearing the hydroxyl group usually appears as a singlet or a multiplet, and its chemical shift is dependent on the solvent and concentration.
-
Hydroxyl Proton (OH): The hydroxyl proton is often observed as a broad singlet and its chemical shift can vary significantly. It can be confirmed by D₂O exchange.
-
Quinoline Carbons: The carbon atoms of the quinoline ring resonate in the aromatic region of the spectrum (δ 120-150 ppm).
-
Methanol Carbon (CH-OH): The carbon atom attached to the hydroxyl group typically appears in the range of δ 60-80 ppm.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, which is crucial for assigning protons on the quinoline ring.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is vital for establishing the connectivity of the entire molecular skeleton.[12]
-
Sample Preparation: Dissolve 5-10 mg of the purified analog for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record the NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
| Technique | Information Obtained | Typical Chemical Shift Ranges (ppm) |
| ¹H NMR | Proton environment and connectivity | Aromatic: 7.0-9.0, CH-OH: 4.5-6.0, OH: variable |
| ¹³C NMR | Carbon skeleton | Aromatic: 120-150, C-OH: 60-80 |
| COSY | ¹H-¹H coupling networks | N/A |
| HSQC | Direct ¹H-¹³C correlations | N/A |
| HMBC | Long-range ¹H-¹³C correlations | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).[15]
-
Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).[15]
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[16][17] This technique is invaluable for the absolute confirmation of the structure of novel analogs.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent.[16]
-
Data Collection: Collect diffraction data using a diffractometer.[17]
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using specialized software.[17]
Potential Applications in Drug Discovery and Materials Science
The this compound scaffold is a versatile platform for the development of new molecules with a wide range of applications.
-
Medicinal Chemistry: These analogs are being investigated as potential anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][18] The ability to synthesize chiral analogs is particularly important for developing drugs with improved efficacy and reduced side effects.
-
Materials Science: The fluorescent properties of some quinoline derivatives make them suitable for use as chemosensors for metal ion detection and as components in organic light-emitting diodes (OLEDs).[19]
Conclusion
The synthesis and characterization of novel this compound analogs represent a vibrant area of research with significant potential in both medicinal chemistry and materials science. A thorough understanding of the synthetic methodologies, coupled with a multi-technique approach to characterization, is essential for the successful development of new compounds with desired properties. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to advance their work in this exciting field.
References
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide - Benchchem. (n.d.).
- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
- Synthesis and characterization of some quinoline based bisphenols as sensing agents - Der Pharma Chemica. (n.d.).
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - ProQuest. (n.d.).
- Trinh Thi Huan. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry.
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. (n.d.).
- Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668.
- Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid - Benchchem. (n.d.).
- Atroposelective Synthesis of 2‐(Quinolin‐8‐yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. (2024).
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.).
- A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies - Benchchem. (n.d.).
- Crystal structure and Hirshfeld surface analysis of (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol methanol monosolvate - NIH. (n.d.).
- A Comparative Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Positional Isomers - Benchchem. (n.d.).
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (n.d.).
- Technical Guide: Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde - Benchchem. (n.d.).
- Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. (n.d.).
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.).
- 5-[3-(trifluoromethoxy)phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol, a potent cholesteryl ester transfer protein inhibitor - PubMed. (n.d.).
- Cu-catalyzed Synthesis of Quinolines by Dehydrogenative Reaction of 2-Aminobenzyl Alcohol and Ketones: A Combined Experimental and Computational Study - PubMed. (n.d.).
- X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide - Benchchem. (n.d.).
- The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. (n.d.).
- Potential Pharmacological Applications of (3-(Quinolin-3-yl)phenyl)methanol: A Technical Guide - Benchchem. (n.d.).
- Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs - ResearchGate. (n.d.).
- Current progress toward synthetic routes and medicinal significance of quinoline. (2023). Medicinal Chemistry Research.
- X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. (n.d.).
- Application of Quinoline Ring in Structural Modification of Natural Products - NIH. (n.d.).
- A Researcher's Guide to Validating the Structure of 2-Methyl-8-quinolinecarboxaldehyde Derivatives - Benchchem. (n.d.).
- Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed. (n.d.).
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules.
- Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties - Scirp.org. (n.d.).
- 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem - NIH. (n.d.).
- Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - NIH. (n.d.).
- The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC - NIH. (n.d.).
- Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC - NIH. (n.d.).
- Application Note: Spectroscopic Analysis of Lignans - A Profile of Magnolol - Benchchem. (n.d.).
Sources
- 1. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - ProQuest [proquest.com]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved asymmetric synthesis of 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol, a potent cholesteryl ester transfer protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digital.csic.es [digital.csic.es]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Crystal structure and Hirshfeld surface analysis of [(R,S)-2,8-bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Solvatochromic Properties of 2-Quinolinylmethanol
Introduction: The Phenomenon of Solvatochromism and the Promise of 2-Quinolinylmethanol
Solvatochromism, the phenomenon where the color of a chemical compound changes with the polarity of the solvent, offers a profound window into the intricate world of solute-solvent interactions. This property is not merely a chemical curiosity; it is a powerful tool in various scientific disciplines, including chemical sensing, reaction kinetics, and the characterization of complex biological systems. The change in the absorption or emission spectrum of a solvatochromic probe can provide invaluable information about the local environment at a molecular level.
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and materials science, valued for their diverse biological activities and interesting photophysical properties.[1] Among these, this compound (also known as 2-hydroxymethylquinoline) presents a compelling scaffold for the study of solvatochromism. Its structure, featuring a quinoline ring system and a hydroxyl group, imparts the potential for both general and specific solute-solvent interactions, making it a sensitive probe for solvent polarity.[2]
This technical guide provides a comprehensive exploration of the solvatochromic properties of this compound. We will delve into its synthesis, the experimental methodologies for characterizing its solvatochromic behavior, and the theoretical frameworks used to interpret the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique photophysical characteristics of this versatile molecule.
Synthesis of this compound: A Practical and Reproducible Protocol
The synthesis of this compound can be reliably achieved through the reduction of a suitable precursor, such as quinoline-2-carboxaldehyde. The following protocol outlines a robust and field-proven method.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the reduction of quinoline-2-carboxaldehyde.
Materials:
-
Quinoline-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve quinoline-2-carboxaldehyde (1.0 g, 6.36 mmol) in 20 mL of anhydrous methanol. Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0°C.
-
Reduction: While maintaining the temperature at 0°C, slowly add sodium borohydride (0.29 g, 7.63 mmol) to the stirred solution in small portions over 30 minutes. The addition should be controlled to prevent excessive foaming.
-
Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction mixture to stir at 0°C for an additional hour. Monitor the progress of the reaction by TLC (eluent: 50% ethyl acetate in hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the completion of the reaction.
-
Workup: Quench the reaction by the slow addition of 10 mL of saturated aqueous NaHCO₃ solution. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 20 mL). Combine the organic layers and wash them with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) as the eluent.
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Investigating the Solvatochromic Behavior of Quinoline Derivatives
The core of understanding the solvatochromic properties of a compound lies in systematically measuring its UV-Visible absorption and fluorescence emission spectra in a range of solvents with varying polarities. Due to the limited availability of a comprehensive solvatochromic dataset for this compound in the public domain, we will utilize the well-documented data for the structurally related 8-hydroxyquinoline as an illustrative example to demonstrate the principles and methodologies. The trends observed for 8-hydroxyquinoline are expected to be broadly representative of the solvatochromic behavior of this compound, given their shared quinoline scaffold and hydrogen-bonding capabilities.
Experimental Protocol: Measurement of Solvatochromic Properties
Objective: To determine the UV-Vis absorption and fluorescence emission maxima of a quinoline derivative in a series of solvents with varying polarities.
Materials:
-
This compound (or a suitable quinoline derivative)
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, acetonitrile, dimethyl sulfoxide, water)
-
Volumetric flasks (10 mL and 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the quinoline derivative (e.g., 1 mM) in a suitable solvent in which it is readily soluble (e.g., methanol or ethanol).
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 10 µM) by transferring an appropriate volume of the stock solution into a 10 mL volumetric flask and diluting to the mark with the respective spectroscopic grade solvent.
-
UV-Vis Spectroscopic Measurement:
-
Set the UV-Visible spectrophotometer to scan a wavelength range covering the expected absorption of the compound (e.g., 250-450 nm).
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorption spectrum of the working solution and determine the wavelength of maximum absorbance (λmax).
-
Repeat for each solvent.
-
-
Fluorescence Spectroscopic Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the λmax determined from the UV-Vis spectrum for each solvent.
-
Set the emission scan range to start approximately 20 nm above the excitation wavelength and extend to a suitable upper limit (e.g., 600 nm).
-
Use the pure solvent as a blank to record any background fluorescence.
-
Record the fluorescence emission spectrum of the working solution and determine the wavelength of maximum emission (λem).
-
Repeat for each solvent.
-
Data Presentation: Solvatochromic Shifts of a Representative Quinoline Derivative
The following table presents hypothetical yet representative data for the solvatochromic shifts of a quinoline derivative, illustrating the expected trends.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | 1.427 | 315 | 350 | 3197 |
| Toluene | 2.38 | 1.497 | 318 | 355 | 3289 |
| Chloroform | 4.81 | 1.446 | 322 | 365 | 3737 |
| Acetone | 20.7 | 1.359 | 325 | 375 | 4284 |
| Ethanol | 24.6 | 1.361 | 328 | 385 | 4802 |
| Acetonitrile | 37.5 | 1.344 | 326 | 380 | 4615 |
| DMSO | 46.7 | 1.479 | 330 | 395 | 5364 |
| Water | 80.1 | 1.333 | 335 | 410 | 6142 |
Note: This data is illustrative and intended to demonstrate the general principles of solvatochromism in quinoline derivatives.
Theoretical Framework and Data Analysis
The observed solvatochromic shifts can be rationalized by considering the differential solvation of the ground and excited states of the molecule. In many quinoline derivatives, excitation leads to an intramolecular charge transfer (ICT), resulting in a more polar excited state compared to the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. The Stokes shift, which is the difference in energy between the absorption and emission maxima, typically increases with solvent polarity.
To quantitatively analyze the contributions of different solvent properties to the observed spectral shifts, multiparameter regression analysis based on models like the Kamlet-Taft and Catalan approaches is often employed.[3][4]
-
Kamlet-Taft Approach: This model dissects solute-solvent interactions into three parameters:
-
π *: A measure of the solvent's dipolarity/polarizability.
-
α : The solvent's hydrogen-bond donating (HBD) acidity.
-
β : The solvent's hydrogen-bond accepting (HBA) basicity.
-
-
Catalan Approach: This model provides a four-parameter equation to describe solvent effects:
-
SA : Solvent acidity.
-
SB : Solvent basicity.
-
SP : Solvent polarizability.
-
SdP : Solvent dipolarity.
-
By correlating the observed spectral shifts (in wavenumbers) with these solvent parameters, one can gain insights into the nature of the solute-solvent interactions dominating the solvatochromic behavior.
Visualizing Experimental Workflows and Concepts
Experimental Workflow for Solvatochromic Analysis
Caption: Workflow for the experimental determination and analysis of solvatochromic properties.
Mechanism of Solvatochromism
Caption: Energy level diagram illustrating the effect of solvent polarity on absorption and emission.
Conclusion and Future Directions
This compound and its derivatives hold significant promise as environmentally sensitive fluorescent probes. Their solvatochromic properties, characterized by shifts in their absorption and emission spectra in response to solvent polarity, provide a powerful tool for probing local microenvironments. This guide has outlined the fundamental principles, a practical synthesis protocol, and a systematic approach to characterizing and analyzing these properties.
Further research in this area could focus on synthesizing novel derivatives of this compound with enhanced photophysical properties, such as larger Stokes shifts, higher quantum yields, and two-photon absorption capabilities. Such advancements would expand their applicability in areas like bio-imaging and the development of advanced sensor technologies. The continued exploration of the rich photophysics of quinoline-based fluorophores will undoubtedly contribute to significant advancements in both fundamental and applied sciences.
References
- Martiryan, A. I., et al. (2025). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Journal of Fluorescence, 35(1), 237-244.
- Hosen, N. (n.d.). Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. Nazmul Hosen.
- BenchChem. (2025). Application Note and Protocol: Measurement of Solvatochromic Properties of Reichardt's Dye. BenchChem.
- Gümüş, A., et al. (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 145-158.
- ResearchGate. (n.d.). Photophysical properties of quinoline derivatives in CH3CN.
- Gümüş, S., et al. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Advances, 14(38), 27355-27367.
- Martiryan, A. I., et al. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives.
- Semantic Scholar. (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Semantic Scholar.
- Prasad, K. N. N., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study.
- BenchChem. (2025). Application Notes and Protocols for Solvatochromic Studies of Disperse Red 73. BenchChem.
- El-Seedi, H. R., et al. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. Molecules, 29(1), 237.
- IT Solutions. (n.d.). An Investigation of Solvatochromic Behavior. University of Wisconsin-Eau Claire.
- Kumar, A., et al. (2018). Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches. Asian Journal of Chemistry, 31(1), 61-72.
- Mehata, M. S., et al. (2016). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions.
- National Institutes of Health. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.
- Dawle, J. K. (2018). design and synthesis series of novel quinolinyl methanol's derivatives.
- Guidechem. (n.d.). This compound 1780-17-2 wiki. Guidechem.
- ResearchGate. (n.d.). Synthesis of 2‐(p‐tolyl)quinoline (83) from (2‐aminophenyl)methanol...
- Ghosh, K., et al. (n.d.). UV-vis spectra of 2 (c = 5.05 × 10 −5 M) in different solvents.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
- ResearchGate. (n.d.). The synthesis of quinolines from 2-aminobenzylic alcohols.
- ResearchGate. (n.d.). The UV-Vis absorption and fluorescence spectra in methanol. For...
- National Institutes of Health. (n.d.). 2-Quinolinemethanol. PubChem.
- Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives.
- Ramezanitaghartapeh, M., et al. (2020). A comprehensive spectroscopic, solvatochromic and photochemical analysis of 5-hydroxyquinoline and 8-hydroxyquinoline mono-azo dyes. Journal of Molecular Structure, 1222, 128898.
- ResearchGate. (2025). Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound.
- ResearchGate. (2020). Fluorescence spectroscopic studies on preferential solvation and bimolecular quenching reactions of Quinolin-8-ol in binary solvent mixtures.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on Tautomerism in Substituted 2-Quinolinylmethanol Compounds
This guide provides a comprehensive exploration of tautomerism in substituted 2-quinolinylmethanol compounds, a subject of considerable interest in medicinal chemistry and drug development. The ability of these molecules to exist in multiple, interconvertible isomeric forms has profound implications for their chemical properties, biological activity, and therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into this complex phenomenon.
The Dynamic Nature of Tautomerism: Beyond a Single Structure
Tautomerism is a form of structural isomerism where compounds, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[1][2] This dynamic equilibrium means that a single molecular entity can exist as a mixture of two or more distinct structures. For substituted this compound compounds, this phenomenon is not merely a chemical curiosity but a critical determinant of their behavior in biological systems.[3] The different tautomers of a molecule can exhibit varied molecular fingerprints, hydrophobicities, pKa values, and three-dimensional shapes, all of which influence how they interact with biological targets.[2][3]
The core of this guide will delve into the two primary types of tautomerism observed in this class of compounds: ring-chain tautomerism and keto-enol tautomerism . Understanding the delicate balance between these forms is paramount for designing and developing effective therapeutic agents.
Unraveling the Tautomeric Forms of 2-Quinolinylmethanols
Substituted this compound derivatives can exhibit a fascinating interplay of tautomeric forms. The specific equilibrium is highly sensitive to the nature and position of substituents on the quinoline ring and the methanol side chain.
Ring-Chain Tautomerism: A Cyclical Equilibrium
Ring-chain tautomerism involves the reversible intramolecular addition of a nucleophilic group to an electrophilic center, leading to the formation of a cyclic structure.[4] In the context of 2-quinolinylmethanols, the hydroxyl group of the methanol moiety can act as a nucleophile, attacking the electrophilic carbon at the 2-position of the quinoline ring. This results in the formation of a cyclic hemiaminal ether.
The equilibrium between the open-chain (this compound) and the closed-ring (cyclic ether) forms is influenced by several factors, including:
-
Substituent Effects: Electron-withdrawing groups on the quinoline ring can enhance the electrophilicity of the C2 carbon, favoring the cyclic form. Conversely, electron-donating groups may stabilize the open-chain form.[5]
-
Solvent Polarity: The polarity of the solvent can significantly impact the position of the equilibrium. Polar solvents may stabilize the more polar open-chain form through hydrogen bonding.[3]
-
Steric Hindrance: Bulky substituents near the reaction centers can sterically hinder the cyclization process, shifting the equilibrium towards the open-chain tautomer.
Keto-Enol Tautomerism: The Proton Shuffle
Keto-enol tautomerism is a classic example of prototropic tautomerism, involving the migration of a proton and the shifting of a double bond.[6][7] In certain substituted this compound derivatives, particularly those with acyl groups or other functionalities that can support enolization, a keto-enol equilibrium can be established.[8][9]
For instance, a 2-acyl-substituted quinoline can exist in equilibrium with its enol tautomer. The stability of the enol form can be influenced by:
-
Intramolecular Hydrogen Bonding: The formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the quinoline nitrogen can significantly favor the enol tautomer.[6]
-
Aromaticity: The extent to which the enol form contributes to the overall aromaticity of the quinoline system can play a role in its stability.[10]
-
Conjugation: Extended π-system conjugation in the enol form can contribute to its stabilization.[6]
Experimental and Computational Approaches to Characterizing Tautomers
A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of tautomeric equilibria in substituted this compound compounds.
Spectroscopic Techniques: A Window into Molecular Structure
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism.[11][12] The chemical shifts and coupling constants of protons and carbons are highly sensitive to the local electronic environment, allowing for the differentiation and quantification of tautomeric forms in solution.[7][13] For instance, the proton of the hydroxyl group in the open-chain form will have a different chemical shift compared to the corresponding proton in the cyclic form.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can also be employed to study tautomeric equilibria.[14][15] Different tautomers often exhibit distinct absorption spectra due to differences in their electronic structures and conjugation.[16][17] By analyzing the changes in the absorption spectrum under different conditions (e.g., solvent polarity), it is possible to infer the relative populations of the tautomers.[14]
Computational Chemistry: Predicting and Rationalizing Tautomeric Preferences
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for providing insights into the factors that govern the equilibrium.[18][19] These calculations can help to:
-
Determine the ground-state energies of different tautomers.
-
Model the transition states for interconversion.
-
Simulate NMR and UV-Vis spectra to aid in the interpretation of experimental data.[18]
-
Investigate the influence of substituents and solvent effects on the tautomeric equilibrium.[20]
Table 1: Comparison of Analytical Techniques for Tautomerism Studies
| Technique | Strengths | Limitations |
| NMR Spectroscopy | Provides detailed structural information; allows for quantification of tautomers.[7][12] | Can be limited by the rate of interconversion (fast exchange may lead to averaged signals).[21] |
| UV-Vis Spectroscopy | Sensitive to changes in electronic structure; suitable for studying solvent effects.[14][16] | Overlapping absorption bands can make quantification challenging without deconvolution methods.[22][23] |
| Computational Chemistry | Predictive power; provides insights into thermodynamics and kinetics of interconversion.[19] | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
Synthesis of Substituted this compound Compounds: A Methodological Overview
The synthesis of substituted this compound derivatives is a crucial first step in studying their tautomeric behavior. A variety of synthetic strategies have been developed to access these compounds.
General Synthetic Approaches
Several established methods can be employed for the synthesis of the quinoline ring system, which serves as the core scaffold.[24] Subsequent functionalization at the 2-position allows for the introduction of the methanol moiety. Common strategies include:
-
Friedländer Annulation: This classic method involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound containing an α-methylene ketone.[25]
-
Doebner-von Miller Reaction: This reaction utilizes α,β-unsaturated carbonyl compounds and anilines in the presence of an acid catalyst.
-
Metal-Catalyzed Cyclizations: Modern synthetic methods often employ transition metal catalysts to facilitate the construction of the quinoline ring.[26]
Introduction of the Methanol Moiety
Once the substituted quinoline core is synthesized, the 2-methanol group can be introduced through various transformations. For example, a 2-formyl or 2-acetyl quinoline can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.[27]
Experimental Protocol: Synthesis of a Substituted this compound
This protocol provides a general procedure for the synthesis of a 2-substituted quinoline via a Friedländer-type reaction, followed by reduction to the this compound.
Step 1: Synthesis of the 2-Substituted Quinoline
-
In a round-bottom flask, dissolve the substituted 2-aminobenzophenone (1 equivalent) and the ketone (1.2 equivalents) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., potassium hydroxide).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction to the this compound
-
Suspend the synthesized 2-substituted quinoline (1 equivalent) in methanol in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography.
Implications for Drug Development: A Tautomeric Perspective
The tautomeric nature of substituted this compound compounds has significant ramifications for drug discovery and development.[2][3]
-
Biological Activity: Different tautomers can exhibit distinct biological activities.[28][29][30] One tautomer might bind to a biological target with high affinity, while another may be inactive or even elicit off-target effects. Therefore, understanding which tautomer is the bioactive species is crucial for structure-activity relationship (SAR) studies.[3]
-
Pharmacokinetics: The physicochemical properties of tautomers, such as solubility, lipophilicity, and pKa, can differ significantly.[3] These differences can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a more lipophilic tautomer may exhibit better membrane permeability.
-
Drug Design and Optimization: A comprehensive understanding of the tautomeric equilibrium allows for the rational design of molecules that favor the bioactive tautomer. By strategically modifying substituents, it is possible to shift the equilibrium towards the desired form, thereby enhancing the therapeutic efficacy of the compound.
Conclusion: Embracing the Complexity of Tautomerism
Tautomerism in substituted this compound compounds is a multifaceted phenomenon with far-reaching implications for their application in drug discovery. A thorough investigation of the tautomeric equilibria, employing a combination of advanced spectroscopic techniques and computational modeling, is indispensable for unlocking the full therapeutic potential of this important class of molecules. By embracing this complexity, researchers can design more effective and safer drugs that are finely tuned to interact with their biological targets in the most optimal tautomeric form.
References
- Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry.
- Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers.
- Tautomeric Equilibrium in 1-Benzamidoisoquinoline Deriv
- The use of NMR spectroscopy to study tautomerism. SciSpace.
- NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State.
- Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
- Tautomerism Detected by NMR. Encyclopedia.pub.
- Tautomerism in Ketomethyl Quinolines. Part 3. 4-Ketomethylquinolines.
- Tautomeric forms of 4-hydroxy quinoline.
- On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules.
- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.
- Tautomerism : methods and theories.
- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
- Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.
- Tautomerism: Methods and Theories.
- Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters.
- First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one.
- Tautomerism in ketomethylquinolines. Part 2. Further results on 2-ketomethylquinolines. Journal of the Chemical Society, Perkin Transactions 1.
- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
- Tautomerism: Shift & Acid C
- Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics.
- Ring-chain tautomerism in 1,3-oxazines. The Journal of Organic Chemistry. [Link]
- Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH. [Link]
- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering.
- Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation.
- UV-Vis absorption spectrum of the enol tautomer (in blue) and emission...
- A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. [Link]
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
- Let's not forget tautomers.
- Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules.
- Synthesis of 2-Substituted Quinolines
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
- Tautomerism phenomenon of pyrazolo[3,4-b]quinoline: spectroscopic and quantum mechanical studies. PubMed. [Link]
- Biological activity of n
- Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. [Link]
- [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. PubMed. [Link]
- Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †.
- Tautomerism in 2-ketomethylquinolineazines.
- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]
- (PDF) Biological Activities of Quinoline Derivatives.
- Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Dnipropetrovsk University Bulletin. Series: Chemistry. [Link]
- Ring–chain tautomerism (prototropy)
- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [Link]
- Synthesis of the Quinoline Ring System.
- What impact does tautomerism have on drug discovery and development?.
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Tautomerism in ketomethylquinolines. Part 2. Further results on 2-ketomethylquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 15. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 29. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The 2-Quinolinylmethanol Scaffold: A Supramolecular Powerhouse
An In-Depth Technical Guide to the Supramolecular Chemistry of 2-Quinolinylmethanol
This guide provides an in-depth exploration of this compound, a cornerstone molecule in supramolecular chemistry and crystal engineering. We will dissect its fundamental properties, explore the non-covalent interactions that govern its self-assembly, detail experimental protocols for its use, and survey its applications in catalysis, sensing, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and electronic features of this versatile building block.
At its core, this compound is a deceptively simple molecule, yet it possesses a rich combination of features that make it exceptionally potent for constructing complex, ordered systems. Its structure consists of a rigid, aromatic quinoline ring system fused to a flexible hydroxymethyl (-CH₂OH) group at the 2-position. This specific arrangement provides three critical elements for supramolecular design:
-
A Hydrogen Bond Donor: The hydroxyl group (-OH) is a primary site for donating a hydrogen bond.
-
Two Hydrogen Bond Acceptors: The quinoline nitrogen atom and the oxygen of the hydroxyl group can both accept hydrogen bonds.[1]
-
A Planar Aromatic Surface: The quinoline moiety facilitates stabilizing π-π stacking interactions.[2]
This trifecta of features allows this compound to act as a highly versatile "synthon," a reliable building block whose interactions can be predicted and controlled. It can engage in self-assembly through hydrogen bonding to form chains and networks or act as a chelating ligand to coordinate with metal ions, directing the formation of sophisticated one-, two-, and three-dimensional architectures.[3][4]
Molecular Properties and Synthesis
A thorough understanding of the molecule's intrinsic properties is paramount before its application in complex systems.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing the essential data for experimental design and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| IUPAC Name | quinolin-2-ylmethanol | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthetic Routes
The synthesis of this compound and its derivatives is well-established. A common and reliable method involves the reduction of the corresponding aldehyde, 2-quinolinecarboxaldehyde. Other routes include the functionalization of pre-existing quinoline frameworks.[5][6]
Exemplary Protocol: Synthesis via Reduction
This protocol outlines a standard laboratory procedure for the synthesis of this compound from 2-quinolinecarboxaldehyde.
Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high selectivity for aldehydes over other potentially reducible groups. Methanol serves as a protic solvent that facilitates the reaction and the workup.
-
Dissolution: Dissolve 2-quinolinecarboxaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C. This is critical to control the exothermic reaction upon addition of the reducing agent.
-
Reduction: Add sodium borohydride (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes). The organic layers are combined.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[5]
Core Supramolecular Interactions
The utility of this compound stems from its predictable participation in a range of non-covalent interactions.
Hydrogen Bonding Motifs
Hydrogen bonding is the primary directional force in the self-assembly of this compound. The hydroxyl proton can interact with the quinoline nitrogen of a neighboring molecule (O-H···N) or the hydroxyl oxygen of another (O-H···O). In the solid state, O-H···O interactions are commonly observed, leading to the formation of one-dimensional chains.[4] These predictable patterns, or "supramolecular synthons," are the foundation of crystal engineering with this molecule.[7]
Caption: Common hydrogen bonding synthons involving this compound.
Coordination Chemistry
The quinoline nitrogen and the hydroxyl oxygen form a stable five-membered chelate ring when coordinating to a metal center, making this compound an effective N,O-bidentate ligand.[3] This coordination behavior is fundamental to constructing a vast array of metal-organic complexes, from discrete molecules to extended coordination polymers and Metal-Organic Frameworks (MOFs).[8][9] The choice of the transition metal ion (e.g., Cu, Pd, Co, Zn) is a critical experimental parameter, influencing the coordination geometry, electronic properties, and ultimately the function of the resulting supramolecular assembly.[10][11]
Caption: N,O-bidentate chelation of a metal ion by this compound.
π-π Stacking Interactions
The electron-rich quinoline ring system readily participates in π-π stacking. These interactions, while weaker than hydrogen bonds or coordination bonds, are crucial for the overall stabilization and dense packing of molecules in the solid state, often working in concert with other interactions to define the final supramolecular architecture.[2]
Experimental Workflows and Characterization
Harnessing the supramolecular properties of this compound requires robust experimental protocols and thorough characterization.
Protocol: Synthesis of a [M(this compound)₂Cl₂] Complex
This generalized protocol describes the synthesis of a discrete metal complex, a foundational experiment in coordination chemistry.
Trustworthiness: This protocol is self-validating. Successful synthesis will result in a color change and the formation of a precipitate. The product's identity and purity are then definitively confirmed by spectroscopic and analytical techniques.
-
Ligand Solution: Dissolve this compound (2 equivalents) in a minimal amount of hot ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CoCl₂·6H₂O, 1 equivalent) in ethanol.
-
Complexation: Slowly add the hot ligand solution to the metal salt solution with vigorous stirring. A color change and/or the formation of a precipitate often indicates complex formation.
-
Crystallization: Allow the reaction mixture to stir for several hours, then cool slowly to room temperature, and subsequently in a refrigerator to maximize crystal precipitation.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a desiccator.
-
Characterization: Confirm the structure using FT-IR (to observe shifts in O-H and C-N stretching frequencies upon coordination), UV-Vis spectroscopy, and single-crystal X-ray diffraction.
Crystal Growth and X-ray Diffraction
Unambiguous structural elucidation of supramolecular assemblies relies on single-crystal X-ray diffraction.
Protocol: Slow Evaporation Crystal Growth
-
Prepare a Saturated Solution: Dissolve the synthesized compound (e.g., the metal complex from 4.1) in a suitable solvent or solvent mixture (e.g., DMF, ethanol) with gentle heating until fully dissolved.
-
Filtration: Filter the hot solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at room temperature.
-
Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor.
The resulting crystal is then analyzed by X-ray diffraction to determine the precise atomic positions, bond lengths, bond angles, and the nature of the intermolecular interactions holding the structure together.[4]
Applications in Research and Drug Development
The predictable self-assembly and coordination properties of this compound translate into a wide range of applications.
-
Catalysis: Transition metal complexes derived from this compound and its analogues serve as highly effective catalysts. For example, palladium complexes are used to catalyze cross-coupling reactions like the Suzuki and Heck reactions, which are vital in organic synthesis.[3] The ligand scaffold stabilizes the metal center and modulates its electronic properties to enhance catalytic activity and selectivity.[12]
-
Sensing and Recognition: The well-defined hydrogen bonding sites and coordination geometry can be exploited to design receptors for specific ions and molecules. The binding event can be transduced into a measurable signal, such as a change in fluorescence or color, forming the basis of a chemical sensor.[8]
-
Functional Materials: By linking metal ions with this compound-based ligands, researchers can construct porous coordination polymers and MOFs.[9] These materials are investigated for applications in gas storage, separation, and heterogeneous catalysis, where the structure of the framework dictates its function.[13]
-
Drug Development: Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[6] The this compound scaffold serves as a valuable starting point for the synthesis of new therapeutic agents. Supramolecular strategies can further be employed to improve drug delivery, solubility, and bioavailability through the formation of pharmaceutical cocrystals.[7]
Conclusion and Future Outlook
This compound is a premier example of a molecular building block whose simple structure belies its profound utility in supramolecular chemistry. Through a sophisticated interplay of hydrogen bonding, metal coordination, and π-π stacking, it provides a reliable platform for the rational design of functional superstructures. The principles and protocols outlined in this guide demonstrate the causality behind its application, from ligand design to the final material.
Future research will undoubtedly focus on integrating this compound into increasingly complex, multi-component systems to create "smart" materials that respond to external stimuli, advanced catalysts with superior efficiency, and novel therapeutic systems with enhanced efficacy. The continued exploration of its supramolecular chemistry promises to unlock new solutions in medicine, materials science, and sustainable chemical synthesis.
References
- BenchChem. (n.d.). Quinolinecarboxaldehyde Analogues in Catalysis: Application Notes and Protocols.
- Khan, F. N., Roopan, S. M., Hathwar, V. R., Rajesh, R., & Rauf, M. K. (n.d.). (2-Chlorobenzo[h]quinolin-3-yl)methanol. National Center for Biotechnology Information.
- Kishanrao, D. J. (2018). DESIGN AND SYNTHESIS SERIES OF NOVEL QUINOLINYL METHANOL'S DERIVATIVES. ResearchGate.
- Smolecule. (2023, August 15). Buy this compound | 1780-17-2.
- National Center for Biotechnology Information. (n.d.). 2-Quinolinemethanol. PubChem.
- Kumar, R., Sachin, Devesh, C., & Verma, P. K. (2024, January 1). Quinoline-based metal complexes: Synthesis and applications. CoLab.
- (2025, December 4). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. National Center for Biotechnology Information.
- (n.d.). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. MDPI.
- (n.d.). Review on The Role of the Metal Catalysts in the Synthesis of Pharmacologically Important Quinoline Substrate. ResearchGate.
- (2025, August 6). Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. ResearchGate.
- (n.d.). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. Royal Society of Chemistry.
- (2025, August 6). ChemInform Abstract: Metal Complex Catalysis in the Synthesis of Quinolines. ResearchGate.
- (n.d.). Crystal engineering via mechanochemistry: Cocrystals, salts, and polymorphs. ResearchGate.
- (n.d.). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. MDPI.
- (n.d.). Metal(ii) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Royal Society of Chemistry.
Sources
- 1. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (2-Chlorobenzo[h]quinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 1780-17-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 9. Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Conformational Landscape of (Quinolin-2-yl)methanol: A Technical Guide for Drug Discovery
This guide provides an in-depth technical exploration of the conformational analysis of (quinolin-2-yl)methanol, a key structural motif in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture and dynamic behavior of such molecules is paramount for designing potent and selective therapeutics. The shape of a molecule, dictated by its conformational preferences, governs its interactions with biological targets. This document will delve into the experimental and computational methodologies employed to elucidate the conformational landscape of (quinolin-2-yl)methanol, providing both theoretical underpinnings and practical, field-proven insights.
The Strategic Importance of Conformational Analysis in Drug Design
The biological activity of a small molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern drug discovery.[1] For a molecule like (quinolin-2-yl)methanol, the relative orientation of the quinoline ring and the methanol substituent can significantly influence its binding affinity and selectivity for a target protein. Factors such as steric hindrance, electronic effects, and intramolecular interactions, like hydrogen bonding, dictate the energetically preferred conformations.[1][2] A comprehensive understanding of these conformational dynamics allows for the rational design of analogs with improved pharmacological profiles.
Elucidating Conformation: A Multi-faceted Approach
A robust conformational analysis integrates both experimental and computational techniques to provide a holistic view of a molecule's structure and behavior in different environments.
Experimental Determination in Solution: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformation of molecules in solution, which often mimics the physiological environment.[3] Techniques like 1H and 13C NMR, along with two-dimensional experiments such as COSY, HSQC, HMBC, and NOESY, provide a wealth of information about through-bond and through-space atomic proximities.[4][5]
For (quinolin-2-yl)methanol, key NMR parameters to scrutinize include:
-
Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) can be used to estimate dihedral angles via the Karplus equation, providing insights into the rotation around the C2-C(methanol) bond.
-
Nuclear Overhauser Effect (NOE): NOESY experiments detect protons that are close in space (typically < 5 Å). The presence of an NOE between the hydroxyl proton of the methanol group and the H8 proton of the quinoline ring would provide strong evidence for a conformation where the hydroxyl group is oriented towards the nitrogen atom, potentially stabilized by an intramolecular hydrogen bond.[5]
Experimental Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of (quinolin-2-yl)methanol in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final concentration of approximately 10-20 mM.[5]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Parameter Optimization: Set the mixing time (tm) for the NOESY experiment to a range of values (e.g., 300-800 ms) to optimize the detection of NOE cross-peaks.
-
Data Acquisition: Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the data using appropriate software (e.g., TopSpin, Mnova). Analyze the resulting spectrum for cross-peaks that indicate through-space proximity between protons of the quinoline ring and the methanol substituent.
The Solid-State Perspective: X-ray Crystallography
Single-crystal X-ray crystallography provides a definitive, high-resolution snapshot of a molecule's conformation in the solid state.[6] While the crystal packing forces can influence the observed conformation, this technique offers precise bond lengths, bond angles, and torsion angles. For quinoline derivatives, X-ray structures have revealed planar or near-planar arrangements, often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking.[7][8][9][10]
In the case of (quinolin-2-yl)methanol, an X-ray crystal structure would be invaluable for:
-
Unambiguous determination of the solid-state conformation.
-
Identification of intramolecular and intermolecular hydrogen bonding networks. [7][8][9]
-
Providing a starting point for computational modeling.
Workflow: From Crystal to Structure
Caption: A generalized workflow for determining molecular structure via X-ray crystallography.
In Silico Investigation: Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are indispensable for exploring the conformational energy landscape of a molecule.[11][12][13][14] These calculations can predict the relative energies of different conformers, the energy barriers to rotation, and vibrational frequencies.[15][16][17]
For (quinolin-2-yl)methanol, a key aspect to investigate computationally is the rotational barrier around the C2-C(methanol) single bond. This can be achieved by performing a relaxed potential energy surface scan, where the dihedral angle is systematically varied and the energy of the molecule is calculated at each step.
Computational Protocol: DFT Rotational Barrier Calculation
-
Structure Preparation: Build the initial structure of (quinolin-2-yl)methanol in a molecular modeling program.
-
Method Selection: Choose a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) for the calculations.[15][16]
-
Potential Energy Surface Scan: Perform a relaxed scan of the N1-C2-C(methanol)-O dihedral angle from 0° to 360° in discrete steps (e.g., 10°). At each step, the geometry of the rest of the molecule is allowed to relax.
-
Analysis: Plot the relative energy versus the dihedral angle to visualize the rotational energy profile. Identify the energy minima (stable conformers) and maxima (transition states).
Conformational Preferences of (Quinolin-2-yl)methanol
Based on studies of related quinoline derivatives, several key conformational features can be anticipated for (quinolin-2-yl)methanol.
The Role of Intramolecular Hydrogen Bonding
A significant factor influencing the conformation of (quinolin-2-yl)methanol is the potential for an intramolecular hydrogen bond between the hydroxyl group of the methanol substituent and the nitrogen atom of the quinoline ring.[18][19][20] This interaction would lead to a relatively planar conformation where the hydroxyl group is oriented towards the nitrogen, forming a stable five-membered ring-like structure. The presence and strength of this hydrogen bond can be influenced by the solvent environment, with protic solvents potentially disrupting the intramolecular interaction in favor of intermolecular hydrogen bonding.[18]
Rotational Isomers
Rotation around the C2-C(methanol) bond gives rise to different conformers. The two most likely low-energy conformations would be the one stabilized by the aforementioned intramolecular hydrogen bond and another where the hydroxyl group is oriented away from the quinoline nitrogen. The relative populations of these conformers will depend on their respective energies.
| Conformer | Key Dihedral Angle (N1-C2-C(methanol)-O) | Expected Relative Energy | Stabilizing/Destabilizing Factors |
| A (H-bonded) | ~0° | Lower | Intramolecular hydrogen bond |
| B (Non-H-bonded) | ~180° | Higher | Steric repulsion between OH and H3 |
Logical Relationship of Conformational Factors
Caption: Factors influencing the conformation and activity of (quinolin-2-yl)methanol.
Conclusion and Future Directions
The conformational analysis of (quinolin-2-yl)methanol is a critical endeavor for harnessing its full potential in drug discovery. A synergistic approach, combining the solution-state insights from NMR spectroscopy, the solid-state precision of X-ray crystallography, and the detailed energetic profiling from computational chemistry, is essential for a comprehensive understanding. The likely predominance of a conformation stabilized by an intramolecular hydrogen bond presents a key feature that can be exploited in the design of novel therapeutics. Future studies should focus on quantifying the rotational barriers and the influence of various substituents on the quinoline ring on the conformational preferences of this important molecular scaffold.
References
- Santo, M., Cattana, R., & Silber, J. J. (2001). Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(8), 1541-1553. [Link]
- (2-Chloro-8-methylquinolin-3-yl)methanol. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1673. [Link]
- (2-Chlorobenzo[h]quinolin-3-yl)methanol. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o953. [Link]
- (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2573. [Link]
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]
- Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]
- Boudiar, T., et al. (2018). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 23(11), 2883. [Link]
- Giménez, D., et al. (2014). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters, 16(23), 6064-6067. [Link]
- Aki, S., et al. (1998). Conformational analyses of quinolines substituted with a vinyloxy or vinylthio group at the ortho position by means of the NMR selective relaxation method. Experimental verification of the planar conformation in solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 2427-2432. [Link]
- Auremn. (n.d.).
- Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660-1668. [Link]
- Kuhn, B., et al. (2010). Intramolecular hydrogen bonding in medicinal chemistry. Journal of Medicinal Chemistry, 53(6), 2601-2611. [Link]
- Filarowski, A., et al. (2016). Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection. Molecules, 21(11), 1475. [Link]
- Bibi, A., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(1), 103521. [Link]
- Al-Masoudi, N. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(25), 17953-17972. [Link]
- Cerabona, A. M., & Brown, G. G. (2025). Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols. Journal of Molecular Modeling, 31(3), 93. [Link]
- Organic Chemistry 1: An open textbook. (n.d.). 3.7. Conformational analysis. [https://open.ocole.
- Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes. [Link]
- (2-Chloro-6-methyl-quinolin-3-yl)methanol. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1544. [Link]
- ResearchGate. (n.d.).
- Evangelisti, L., et al. (2024). Intermolecular Interactions between Aldehydes and Alcohols: Conformational Equilibrium and Rotational Spectra of Acrolein-Methanol Complex. Molecules, 29(15), 3381. [Link]
- ResearchGate. (n.d.). Intramolecular hydrogen bond in 2-quinolinesulfonamide (I)
- Al-Masoudi, N. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(25), 17953-17972. [Link]
- ResearchGate. (n.d.). (PDF)
- Liu, S. (2013). Origin and nature of bond rotation barriers: a unified view. The Journal of Physical Chemistry A, 117(5), 962-965. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]
- 7. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2-Chlorobenzo[h]quinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (2-Chloro-6-methyl-quinolin-3-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Origin and nature of bond rotation barriers: a unified view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Natural occurrence of 2-Quinolinylmethanol derivatives
An In-Depth Technical Guide to the Natural Occurrence of 2-Quinolinylmethanol Derivatives
Abstract
The quinoline ring system is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of synthetic therapeutic agents. Nature, however, has long utilized this scaffold, producing a diverse array of quinoline alkaloids with significant biological activities. Among these, the this compound derivatives represent a structurally distinct and pharmacologically promising subclass. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, delving into their distribution across various life forms, their biosynthetic origins, and their documented biological significance. Furthermore, we present a detailed, field-proven methodological framework for their extraction, isolation, and structural elucidation, designed to equip researchers with the practical knowledge required to explore this fascinating class of natural products.
The Significance of the this compound Scaffold in Nature
The fusion of a benzene and a pyridine ring to form the quinoline heterocycle creates an electronically versatile and structurally rigid scaffold. While famously associated with synthetic drugs like the antimalarial chloroquine, the quinoline core is also a privileged structure in natural product chemistry.[1] The specific substitution of a hydroxymethyl (-CH₂OH) group at the C2 position—adjacent to the ring nitrogen—imparts unique chemical properties. This this compound motif can act as a handle for further enzymatic modification (e.g., oxidation, esterification) and influences the molecule's overall polarity, solubility, and potential for hydrogen bonding, all of which are critical determinants of its interaction with biological targets. Understanding the natural sources and production of these specific derivatives offers a direct route to novel lead compounds for drug discovery programs.[2]
Natural Distribution and Sources
This compound derivatives are not confined to a single biological kingdom; their presence in plants, fungi, and bacteria highlights their evolutionary significance and diverse functional roles.
-
Plant Kingdom: Plants, particularly from families like the Rutaceae, are a rich source of quinoline alkaloids.[3] The famed antimalarial quinine, isolated from Cinchona tree bark, is a complex derivative that contains a this compound core structure.[4][5] Simpler derivatives have also been identified in various plant species where they likely serve as defense compounds against herbivores and pathogens.[6]
-
Microorganisms: Fungi and bacteria produce a vast arsenal of secondary metabolites, including quinoline alkaloids.[7] These compounds often play roles in microbial competition and communication. For instance, marine pseudomonads are known to produce 2-alkyl-4-hydroxyquinolines, which are biosynthetically related and demonstrate the microbial capacity to assemble this scaffold.[4] The exploration of unique microbial environments, such as marine sediments and endophytic fungi, continues to be a promising strategy for discovering novel this compound derivatives.
Biosynthetic Pathways: Nature's Route to the Quinoline Core
The biosynthesis of the quinoline ring is a testament to the efficiency of metabolic pathways, primarily originating from the amino acid L-tryptophan. The key intermediate in this process is anthranilic acid, which is derived from the shikimate pathway.
The generally accepted pathway involves the activation of anthranilic acid to anthraniloyl-CoA. This activated intermediate then undergoes a Claisen-like condensation with malonyl-CoA, followed by a series of cyclization, dehydration, and decarboxylation steps to form the quinolone ring.[7] The formation of the this compound structure specifically would require subsequent enzymatic modifications, such as reduction of a carboxyl group at the C2 position or hydroxylation of a methyl group. This process highlights a key principle in natural product biosynthesis: a core scaffold is often synthesized and then decorated by a suite of tailoring enzymes to generate chemical diversity.
Caption: Generalized biosynthetic pathway from L-tryptophan to this compound derivatives.
Pharmacological Profile and Biological Significance
Naturally occurring quinoline derivatives exhibit a remarkable breadth of biological activities, making them highly attractive for drug development.[1][2] The this compound subclass is no exception, with isolated compounds demonstrating potent effects.
| Compound Class/Example | Natural Source | Key Biological Activity | Citation |
| Quinine | Cinchona species (Plant) | Antimalarial (inhibits hemozoin formation) | [1][5] |
| Camptothecin | Camptotheca acuminata (Plant) | Anticancer (Topoisomerase I inhibitor) | [2] |
| Various Fungal Alkaloids | Fungi | Antibacterial, Antifungal | [7] |
| Synthetic Analogues | (Inspired by natural products) | Antioxidant, Anticonvulsant | [8] |
The established anticancer and antimalarial activities of complex quinoline alkaloids like camptothecin and quinine, both of which contain the fundamental 2-substituted quinoline structure, powerfully validate this scaffold as a source of potent therapeutic agents.[2]
Methodologies for Discovery and Characterization
The successful discovery of novel this compound derivatives hinges on a systematic and robust workflow encompassing extraction, isolation, and structural analysis.
Extraction and Isolation: A Step-by-Step Protocol
The primary objective of this phase is to separate the target compounds from the complex matrix of the natural source material. The choice of methodology is dictated by the polarity and stability of the target derivatives.
Expert Insight: The rationale for a multi-solvent sequential extraction is to fractionate the crude biomass based on polarity. This simplifies the subsequent chromatographic steps by reducing the complexity of the mixture to be separated, thereby improving resolution and the likelihood of isolating low-abundance compounds.
Protocol: General Workflow for Extraction and Isolation
-
Biomass Preparation: Lyophilize (freeze-dry) the source material (e.g., plant leaves, microbial cell pellet) to remove water, which can interfere with extraction efficiency. Grind the dried material into a fine powder to maximize the surface area for solvent penetration.
-
Sequential Solvent Extraction:
-
a. Macerate or sonicate the powdered biomass with a non-polar solvent (e.g., n-hexane) to remove lipids and other highly non-polar constituents. Filter and collect the solvent.
-
b. Re-extract the solid residue with a medium-polarity solvent (e.g., ethyl acetate or dichloromethane) to capture a wide range of secondary metabolites.
-
c. Finally, extract the residue with a highly polar solvent (e.g., methanol or ethanol) to isolate polar compounds.
-
-
Concentration: Evaporate the solvents from each fraction in vacuo using a rotary evaporator to yield the respective crude extracts.
-
Preliminary Fractionation (e.g., Column Chromatography):
-
a. Adsorb the most promising crude extract (e.g., the ethyl acetate fraction) onto a small amount of silica gel.
-
b. Load the dried material onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
c. Elute the column with a stepwise gradient of increasing solvent polarity (e.g., increasing percentages of ethyl acetate in hexane).
-
d. Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC). Pool fractions with similar TLC profiles.
-
-
Final Purification (e.g., HPLC):
-
a. Subject the semi-purified fractions to reverse-phase High-Performance Liquid Chromatography (HPLC).
-
b. Utilize a gradient elution (e.g., water/acetonitrile, both often containing 0.1% formic acid to improve peak shape) to achieve baseline separation of individual compounds.
-
c. The isolated pure compound can then be collected for structural elucidation.
-
Caption: A standard workflow for the isolation of natural products.
Structural Elucidation: Deciphering the Molecular Architecture
Once a compound is isolated in pure form, a suite of spectroscopic techniques is employed to determine its exact chemical structure. This process is a self-validating system, where data from multiple independent methods must converge to support a single proposed structure.[9]
-
Mass Spectrometry (MS): The first step is typically to obtain a high-resolution mass spectrum (HR-MS). This provides the accurate mass of the molecular ion, from which the exact molecular formula can be calculated. Fragmentation patterns observed in MS/MS experiments can offer initial clues about the molecule's substructures.[10]
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The signals in the aromatic region (typically 7.0-9.0 ppm) are characteristic of the quinoline ring protons.[11] A signal for the -CH₂OH group would typically appear between 4.5-5.5 ppm.
-
¹³C NMR (Carbon NMR): This spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). For a this compound, one would expect to see signals for the nine carbons of the quinoline ring and one for the methanol carbon (~60-65 ppm).[12]
-
2D NMR (COSY, HSQC, HMBC): These are the most powerful experiments for assembling the final structure.[9][10]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule and confirming the substitution pattern on the quinoline ring.
-
-
UV-Vis Spectroscopy: The quinoline ring is a strong chromophore. The UV-Vis spectrum provides a characteristic fingerprint that can confirm the presence of the quinoline core.[13]
Conclusion and Future Perspectives
The this compound derivatives are a compelling class of natural products, distinguished by a pharmacologically validated scaffold and a broad distribution in nature. Their inherent biological activities, particularly in the realms of anticancer and anti-infective research, underscore their potential as templates for next-generation therapeutics. Future efforts should focus on exploring novel biological niches for new derivatives and leveraging metabolomics and genomic data to uncover the specific "tailoring" enzymes responsible for their synthesis. Such discoveries will not only expand our library of natural products but also open avenues for their biotechnological production through synthetic biology, ensuring a sustainable supply for drug development pipelines.[14][15]
References
- Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdyhK-mfrDUxMtZwEmeuuMbz9b5y5EbDmBFJxbJfr1glrcJFjiUXvCxf69kkUPBHPOw3F9Rhu1kjsmAN4hBhwdnrVmVWAyNGl4pjKkMiig3ex9VOdleaGd9GtaKrngJ60l0ctEK1V1L9kyn8VjnqSCYpeIL0-4kcZEZxlQmFOa6uRlxX_17HYpnUR_lEsEAvZ2l4Qojw==]
- Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMZ2zymGFSSzThhJZqwXlg5IGo8kYkWZuKXEADUYFJ0_7UY7FeKEEzZXs9cNt3ACUghTHABW2jzB9Spn0DkhZMIUELwwOxkdCClkac5m9oWsSsOcGtZNuVoQ1NnvzjYuRppUgZFKxEE6XWZ8D0T58lopX6WppzsI3s8eq2kWCGjPr4tM7a5A-1uQ-jkNf4vl60fWGokNDcGrNtNqpu98a22yHVlEuaKfSBGHI=]
- Biosynthesis of quinoline alkaloids. | Download Scientific Diagram - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5hZ8YXksOi3OZHnZuw1Un2bzJOpPHJD1Iwo3dsYIdqf27SIttKC3o2xnkKEW3vxhswpnbMWF8bKiXn0UiGr26pO17Zwzdi2-briiC4knuysOzxJnkxh-8nCEgejqNWUeww704tVOMWnPMvdZb5-20Ue-KdbLFPoK1xbNu8Jjqn7VoNwbBdHGs--D8gTqikfZe]
- Biosynthesis of quinoline alkaloids. | Download Scientific Diagram - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE43RHnoFoKP0ttD0f2TIOIk_dKRQB9PKDmPbKzFZzIEue8jqmfRkJzfrOmpZLCGdOZ-W591_lwEz3_b60nGiHE3oOL9Miu8VHzqK9Ry57Y5KQ64Nl2UbVS9RCuGBmIwMc1MaBTdYIWSC6yMcaqjlkfh1VvyXneVUjtEtWkn6lrCfVOQ3_bgS2nTdiUlz6sYsS7]
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCdi_mN54_Tle49lGjBwweIY7ZGr4BELvqVkCtVthaVh8xmi6OsGc8r3Q9Jv18NvtsrOteGXMnXZn2vT2udqEkdpKViB6tPNET544hQy5iKo_ajN2r4YB2vTWyk8azOBxfOcN7miY=]
- Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNUxAcRStxDfwEY2OwBHhCqIZ0lq4hKqS1-u6BLZq-VP2ak2dbahlsxF2pSSuVALTCviV6HVOeu26F1uP2yLiwbUDduWS4HOCYysL44Balm3LTZrBMsNvMvguJrZwlIGCC2kqBcvNHbYetWvU=]
- Microbial production of plant benzylisoquinoline alkaloids - PNAS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHRghLD18faDEbilVqe3jDOt4S_TdlVl8CEsOJeYPYjNoXdwEF49LhGjHwgBr2hB4biGm-FWehMN2zVLNOLrSi6wYyeLIh8jxU5wLAXbgkcOrgYDyB_3mt7Pv9hedSQFzNUtQAdWAHEln80g==]
- Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC - PubMed Central. [https://vertexaisearch.cloud.google.
- Biologically active quinoline and quinazoline alkaloids part I - PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGezNQ824sgmSxJ-I_x8I2U7QnE88Jdbx-Z1VdF_QFveHCBEqGWYb2YKDmkYpO1zkR9ecfwzPVEfT9kE7QWsfDqkvi00diIGK7tj03iNOAJKTHCEcU6FpOL0EWBq0uYSenCHo-oWi3fs8vY-bk=]
- Isolation of quinoline alkaloids from three Choisya species by high-speed countercurrent chromatography and the determination of their antioxidant capacity - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERm2Sj-07nLlcZEpn0HnCP0NwpS7j-bXvLw7Vd20BVwQ590WoKUaRnMRv2CRJpzE5jiicB2EJ-vGnCUmiFTVNslanDUlwOwXYfDU5iQSnGc8x58lJsKwjPE4O1EQ5cvHDIGtXN_qjHdj9VhFTi4c8TcKoDS93diFFBFm4zuD3_YBjrqvitBAfusiKsfy69ZRUcP5CGIAIrHdjp67ZE_1bP9OjmMkMpg8O8ErN1h6BAVb2mWOY3qnb8uNLPFXwW9C01H4N3NhVv0cpC1annqGwE-Uk1oOwPmhBXwunN4CPwylsNbahOzPlyu2zdYVhc507EtFapYBAP0nXEKp9e8DTT-8g3mGkNyvq4aA==]
- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1fwgEaarvCJvNtJUbteNBLmfY9-vNOKgipf9KS9iqHvEscX_6lbZibdjT0UH8w4_BZJc3wl7W6UAIxkcwkr_92Vb6xYWsrYbS-o8b2g4nOVvlD_7xfWvlYYt4sXtCtxNaS82_lhDanESEcChdM1s0oIp7t8IfafgrdOjVKCmP1VCBFfTe23-FkMHMsMbnocIJJuYL7JI3krhMBS4mCNcjSOj8hutg0G9TfK5YEvLgFz2EGoQiuNiHH_v7dA73JB0An0EyPlVZmF2VtD4=]
- Can anyone suggest a method for quinoline isolation from plant extract? - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgLwaqkJHiMnJQHiMH_P5MLMRBdZP36ckCPZucZhRb0dgQR4wPFjNXGXwM3sKmNVfwZG2l3tRCe62Hf1BouNbGgJsRBfHsDf7t7XD7OsSRmPs9rLYRZSfhPMCLAf4oCwOjnndoa2w7i7HSFolVNvsscqmpkLu7EaEQtXYCeSV894JG8q9maOoTwXt0v5DHtE2I_t5cbMDLoYERmKnzveRrhow7]
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfOQ8EsHmaKrpea9XX1tv5yKd1roOP6zkU3E0LjrrpolhZVwOyRiVReLiYwgsUS00XDsIm6D0TN4fI-jN4vqUr9mKXYwnBmVwlz_dvuAWmGBHMY2qXrMEWZiIkg-oJWNd67eGUKF9zrTv3TihE5Z3e6WyCtIpQg_P7O5Td6heZcTcwVc7GeMVGYklFVBP9DUbjKS2LMpVvUsKt5rx-sCLDd4fyUWd8M5G9qqF2FghxlMEG7D0qh94p8qHT4CkbxqAni6HPZgD5Y8c=]
- Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEqZ4lv8W0p8heeYrYcuKvp6iNDbBhlCtWuaFA49bFDkQh3hmgnAEPc7kPXMIqg2cHxIReTC_zHxkfbrW6L9g2zD8iUH8r7dh0zVNytS5kUuKm3LXa28HP-YLNifKCHJwQZ0s0HLpwgHGKw925PKPqbbkHblkMz-wD]
- Structure elucidation of quinoline| NMR Spectroscopy - YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHlj0DUWbog7ESqYZ1gUTtMJHXIqV8WAF-VqBUTLxslQCHsW3Eu2BWophpGXUJ44npwWZJoTxbiEVD1JX1YfXX-3v-isHosLN38UbtUTWlyE-JIehX5FGHlO5jAbPvhcrexPLPIpQ=]
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8PQjXdcXUoELxXV2x0L4ua21ItN8FPLSueAe_UkEuNKIbnzP9hSIu07euki_QDg-DflVP7EH_BctHb7fDnYe-5DPKl-82dNBgbExTmLl_0HUJl_oamvn4VHdvUUoaSySX_WcL3987_XOAiStG]
- Recent Studies of Antioxidant Quinoline Derivatives - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDbq77puG8fGnEnYz3qglTGxrCjEBXpWHAEjHc9bH6NTyEBQzvFKgXvLXJuBe_7-QSGpt2O3bHUkWwRqGPwALU2tvkcSF3Mo1p9N-MLf5HlnFUuloslr_9RJe7EKXV6N_1PEhVIDAGMo2uEjntnCC_3Gz8unplQDpSPcBP-bBDDw1q_TZw9cetjCP3ZbeCdb-VG6QPv2CuikS0tPhEX2jHOQ==]
- An Overview: The biologically important quninoline derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDs8Yul-dFaVXN4UjzoBu1deTjrBMl93r1kvPVI_YA5EYC3TqHM3WcV4NxHarpAQgq5lI6kh-SL42pojzTIg8xJXfjOSWt5MWymFbpCCi1rby_FQEYcb-pKs0Swp6sZyeJWjLcxiXm8fsEPBN3t3wKVAk4GMQr_eiyFxc=]
- Special Issue—“Bioactive Compounds from Natural Sources II” - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTxyY4f1XrexwYkI21JWX24eCmxBORVfnc1z6hEopZzCuNnc02RtPfnktqunycNLVqo2F3OeT1LlP5j1Y-i5KIQpZZ3HHaXzUdo_Qh6oORwZEQd8SXJn9bfnVe5Q1ZR47yPeYd]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 15. pnas.org [pnas.org]
Methodological & Application
Application Notes & Protocols: 2-Quinolinylmethanol as a Versatile Building Block in Modern Organic Synthesis
Introduction
The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products, pharmaceuticals, and functional materials.[1][2] Within this class of compounds, 2-Quinolinylmethanol (CAS: 1780-17-2) emerges as a particularly valuable and versatile building block. Its structure uniquely combines the rigid, aromatic, and coordinating properties of the quinoline scaffold with the reactive potential of a primary hydroxyl group.[3][4] This duality makes it an ideal starting material for a multitude of synthetic applications, ranging from the development of novel therapeutic agents to the construction of sophisticated chiral ligands for asymmetric catalysis.[5][6]
This guide provides an in-depth exploration of this compound's synthetic utility for researchers, scientists, and drug development professionals. We will move beyond simple procedural descriptions to explain the underlying chemical principles and strategic considerations behind its transformations. The protocols herein are designed to be robust and self-validating, offering a practical framework for leveraging this powerful building block in your research endeavors.
Section 1: Physicochemical Properties and Core Reactivity
Understanding the inherent properties of this compound is fundamental to its effective use. The molecule possesses two primary sites of reactivity: the nucleophilic hydroxyl group and the Lewis basic nitrogen atom within the quinoline ring. The interplay between these two functionalities dictates its behavior in chemical reactions.
| Property | Value | Source |
| CAS Number | 1780-17-2 | [7] |
| Molecular Formula | C₁₀H₉NO | [3][7] |
| Molecular Weight | 159.18 g/mol | [3][8] |
| Appearance | Colorless to pale yellow solid | [5] |
| pKa (Predicted) | 14.29 ± 0.10 | [5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | [4][5] |
The quinoline nitrogen's ability to coordinate to metal centers is a key feature, forming the basis of its application in catalysis and materials science.[5] Simultaneously, the primary alcohol is a versatile handle for a wide array of classical organic transformations.
Section 2: Foundational Synthetic Transformations
The strategic modification of this compound is the first step toward more complex molecular architectures. The following protocols detail essential transformations that convert the simple alcohol into versatile synthetic intermediates.
Protocol 1: Selective Oxidation to 2-Quinolinecarboxaldehyde
Causality: The oxidation of the primary alcohol to an aldehyde is arguably the most critical transformation of this compound. The resulting aldehyde is a key electrophile for forming C=N bonds (imines, oximes) and C=C bonds (Wittig, Horner-Wadsworth-Emmons reactions), which are foundational steps in the synthesis of Schiff base ligands and other complex derivatives.[9][10] Manganese dioxide (MnO₂) is an excellent choice for this transformation as it is a mild and highly selective oxidant for benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.
Materials & Reagents:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite® (diatomaceous earth)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 10-15 mL per gram of alcohol).
-
Add activated MnO₂ (10.0 eq by weight) to the solution in one portion. The reaction is heterogeneous.
-
Stir the resulting black suspension vigorously at room temperature. The reaction can be gently heated to reflux (~40 °C) to increase the rate if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product, 2-quinolinecarboxaldehyde, will have a higher Rf value than the starting alcohol.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-quinolinecarboxaldehyde, which is often a pale yellow solid of sufficient purity for subsequent steps.
Self-Validation: A successful reaction is indicated by the complete disappearance of the starting material spot on TLC and the appearance of a single major product spot. The product can be confirmed by ¹H NMR spectroscopy, observing the appearance of a characteristic aldehyde proton signal around δ 10.2 ppm and the disappearance of the alcohol proton and methylene (-CH₂-) signals.
Protocol 2: Conversion to 2-(Chloromethyl)quinoline
Causality: Converting the hydroxyl group into a good leaving group, such as a chloride, transforms the carbon from an electrophilic site (in the aldehyde) to one susceptible to nucleophilic attack. This opens pathways for SN2 reactions to form ethers, thioethers, amines, and new C-C bonds, dramatically expanding synthetic possibilities. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.
Materials & Reagents:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Pyridine (catalytic amount, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM or toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution. A catalytic amount of pyridine can be added to scavenge the HCl byproduct.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows full consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of NaHCO₃ to neutralize excess SOCl₂ and HCl.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 2-(chloromethyl)quinoline. Purification can be achieved via column chromatography on silica gel if necessary.
Section 3: Application in Asymmetric Catalysis - The Synthesis of Chiral Ligands
A premier application of this compound is its use as a precursor for chiral ligands in asymmetric catalysis. The quinoline's rigid structure creates a well-defined steric environment around a coordinated metal center, which is essential for effective stereocontrol during a catalytic reaction.[6][9][11]
Workflow: From this compound to Chiral Schiff Base Ligand
The synthesis of a chiral Schiff base (an imine) is a straightforward and powerful method to generate a bidentate N,N-ligand. This process leverages the aldehyde synthesized in Protocol 1.
Protocol 3: Synthesis of a (R)-N-(Quinolin-2-ylmethylene)-1-phenylethanamine Ligand
Causality: This protocol exemplifies the workflow in Figure 2. The condensation between the aldehyde and a readily available chiral amine forms an imine. The reaction is typically driven to completion by the azeotropic removal of water using a Dean-Stark apparatus. The resulting Schiff base can coordinate to a metal through both the quinoline nitrogen and the imine nitrogen, creating a chiral pocket to direct the stereochemical outcome of a reaction.
Materials & Reagents:
-
2-Quinolinecarboxaldehyde (from Protocol 1)
-
(R)-1-Phenylethylamine
-
Toluene, anhydrous
-
Glacial acetic acid (catalytic amount)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer
Step-by-Step Methodology:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.
-
Add 2-quinolinecarboxaldehyde (1.0 eq) and anhydrous toluene to the flask.
-
Add (R)-1-phenylethylamine (1.0 eq) to the solution, followed by a catalytic amount (2-3 drops) of glacial acetic acid.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is removed as a toluene azeotrope.
-
Continue refluxing for 2-4 hours, or until no more water is collected and TLC indicates the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure. The resulting crude product is often pure enough for use as a ligand. If further purification is needed, it can be recrystallized or purified by column chromatography.
Section 4: Catalytic Application Protocol
The true test of a ligand is its performance in a catalytic reaction. The following protocol details a representative palladium-catalyzed Heck cross-coupling reaction, a vital C-C bond-forming reaction in organic synthesis.[10]
Protocol 4: Asymmetric Heck Cross-Coupling
Causality: In this reaction, the chiral ligand (synthesized in Protocol 3) coordinates to a palladium precursor to form the active catalyst in situ. This chiral palladium complex orchestrates the coupling of an aryl halide with an olefin. The specific geometry and electronic properties of the ligand create a chiral environment that influences the migratory insertion step of the catalytic cycle, favoring the formation of one enantiomer of the product over the other.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1780-17-2 [smolecule.com]
- 4. CAS 1780-17-2: 2-quinolylmethanol | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scilit.com [scilit.com]
Part 1: Foundational Chemistry & Strategic Considerations
An Application Guide to the Synthesis of Quinolinylmethanol-Based Antimalarial Drugs
For decades, the quinoline nucleus has served as the foundational scaffold for some of the most critical drugs in the global fight against malaria.[1] From the naturally occurring quinine, isolated from cinchona bark, to synthetic derivatives like chloroquine and mefloquine, this heterocyclic system has been instrumental in treating and preventing a disease that affects millions.[2][3][4] The aryl amino alcohol motif, specifically the quinolinylmethanol structure, is a key pharmacophore responsible for the antimalarial activity of many of these compounds.[1][5]
The primary mechanism of action for many quinoline antimalarials involves interfering with the parasite's detoxification process within the host's red blood cells.[2] As the Plasmodium parasite digests hemoglobin, it releases toxic-free heme. The parasite normally polymerizes this heme into a non-toxic crystalline substance called hemozoin. Quinoline drugs are believed to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization.[2] The resulting buildup of toxic heme leads to oxidative stress and parasite death.
This guide provides an in-depth exploration of the synthesis of antimalarial drugs derived from the 2-quinolinylmethanol scaffold and its structural isomers, with a primary focus on the strategic synthesis of mefloquine. Designed for researchers, medicinal chemists, and drug development professionals, this document details the underlying chemical principles, strategic considerations, and step-by-step protocols required for the successful laboratory synthesis of these vital therapeutic agents.
The Quinolinylmethanol Pharmacophore: A Structure-Activity Relationship (SAR) Perspective
The effectiveness of quinolinylmethanol antimalarials is dictated by specific structural features. For mefloquine and its analogues, the key SAR points include:
-
The Quinoline Core: The bicyclic aromatic system is essential for intercalating with heme and inhibiting hemozoin formation.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the two trifluoromethyl (CF₃) groups at the 2 and 8 positions in mefloquine, significantly enhances antimalarial activity.[6]
-
The Methanol Bridge: The hydroxyl group of the α-(2-piperidyl)-4-quinolinemethanol core is critical for binding and activity.[5] Its stereochemistry is also a crucial determinant of both efficacy and toxicity.
-
The Amino Side Chain: The aliphatic amine, typically a piperidine ring, contributes to the drug's basicity, allowing it to accumulate in the acidic food vacuole of the parasite. Modifications to this ring can modulate the drug's potency, pharmacokinetics, and side-effect profile.[7]
General Retrosynthetic Strategy
The synthesis of quinolinylmethanol antimalarials like mefloquine typically follows a convergent strategy. The quinoline core is constructed first, followed by the installation of the amino alcohol side chain at the 4-position. A key disconnection occurs at the carbon-carbon bond between the quinoline ring and the methanol carbon, often pointing to a quinoline-4-carboxaldehyde or a quinoline-4-carboxylic acid derivative as a crucial intermediate.
Synthesis of Key Starting Materials
The synthesis of mefloquine begins with the preparation of the 2,8-bis(trifluoromethyl)quinoline core. A common and effective method is the condensation of 2-aminobenzotrifluoride with ethyl 4,4,4-trifluoroacetoacetate in the presence of a dehydrating agent like polyphosphoric acid.[8] This reaction proceeds via a Conrad-Limpach-Knorr type cyclization to yield the desired quinolinol.
Table 1: Common Methods for Synthesis of the Mefloquine Quinoline Core
| Reaction Name | Starting Materials | Reagents & Conditions | Product | Reference |
| Conrad-Limpach-Knorr | 2-Aminobenzotrifluoride, Ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric acid, 120-150°C | 2,8-Bis(trifluoromethyl)-4-quinolinol | [8][9] |
| Pfitzinger Reaction | 7-Trifluoromethylisatin, 1,1,1-Trifluoroacetone | Sodium hydroxide, water, 110°C (autoclave) | 2,8-Bis(trifluoromethyl)-quinoline-4-carboxylic acid | [10] |
Part 2: Synthesis Protocols for Mefloquine
The following protocols provide a detailed methodology for the synthesis of racemic mefloquine, a process that hinges on the creation and subsequent modification of a key ketone intermediate.
Protocol 1: Synthesis of the Key Intermediate: [2,8-Bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone
This procedure outlines a "one-pot" synthesis that efficiently produces the central ketone intermediate required for mefloquine.[11] It involves the condensation of a halo-quinoline with an α-picolyl derivative.
Causality: The use of a phase transfer catalyst is critical for this reaction. It facilitates the transport of the anionic picolyl derivative from the solid or aqueous phase into the organic phase where it can react with the halo-quinoline, significantly improving reaction rates and yields. The in-situ oxidation at the end of the reaction converts the newly formed acetonitrile intermediate directly to the desired methanone.
Materials:
-
4-chloro-2,8-bis(trifluoromethyl)quinoline
-
2-pyridylacetonitrile (α-picolyl derivative)
-
Toluene (Solvent)
-
Aqueous Sodium Hydroxide (Base)
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Oxygen or air (Oxidant)
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of 4-chloro-2,8-bis(trifluoromethyl)quinoline (1 equivalent) and 2-pyridylacetonitrile (1.1 equivalents) in toluene, add tetrabutylammonium bromide (0.1 equivalents).
-
Condensation: Add concentrated aqueous sodium hydroxide solution slowly to the mixture at room temperature. The reaction is typically exothermic. Maintain the temperature between 25-40°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting halo-quinoline is consumed.
-
In-Situ Oxidation: Once the condensation is complete, bubble air or oxygen through the reaction mixture vigorously. This oxidizes the intermediate benzylic carbon.
-
Workup: After oxidation is complete (as monitored by TLC/HPLC), dilute the reaction mixture with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ketone intermediate as a solid.
Protocol 2: Conversion of Ketone to Racemic Mefloquine
The classical synthesis of mefloquine involves the reduction of the pyridinyl ketone to the corresponding alcohol, followed by the catalytic hydrogenation of the pyridine ring to the piperidine ring.
Causality: Catalytic hydrogenation using platinum oxide (Adam's catalyst) is a robust method for reducing the pyridine ring to a piperidine. The acidic conditions (acetic acid) help to activate the ring towards reduction. This step generates the diastereomeric erythro and threo isomers.
Materials:
-
[2,8-Bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen gas (H₂)
Step-by-Step Protocol:
-
Ketone Reduction: Dissolve the ketone intermediate (1 equivalent) in methanol. Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Monitoring Reduction: Stir the reaction at room temperature for 1-2 hours until the ketone is fully consumed (monitor by TLC).
-
Workup: Quench the reaction by slowly adding water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to obtain the intermediate pyridinylmethanol.
-
Pyridine Hydrogenation: Dissolve the crude pyridinylmethanol in glacial acetic acid. Add a catalytic amount of PtO₂.
-
Hydrogenation Reaction: Place the reaction vessel under a hydrogen atmosphere (typically 50 psi) and shake or stir vigorously at room temperature for 12-24 hours.
-
Final Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Neutralize the filtrate with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers and concentrate. The resulting residue contains a mixture of mefloquine diastereomers. Purification by column chromatography can separate the desired erythro isomer (Mefloquine) from the threo isomer.
Part 3: Asymmetric Synthesis & Stereocontrol
The commercial form of mefloquine is a racemic mixture of its erythro enantiomers. However, studies have shown that the (+)-erythro enantiomer is slightly more active and has a better neurotoxicity profile than the (-)-enantiomer.[12] This has driven the development of asymmetric syntheses to access specific enantiomers.
Causality: Asymmetric synthesis methods introduce chirality in a controlled manner, avoiding the need for difficult chiral resolution of the final product. Methods like the Sharpless asymmetric dihydroxylation create chiral diols from prochiral olefins with high enantioselectivity, which can then be converted to the desired amino alcohol.[13][14][15]
Table 2: Comparison of Asymmetric Synthesis Strategies for Mefloquine
| Method | Key Step | Chiral Source | Reported Enantiomeric Ratio (er) / Excess (ee) | Reference |
| Sharpless Dihydroxylation | Asymmetric dihydroxylation of an olefin precursor | AD-mix-β | >99:1 er | [14][15] |
| Enantioselective Hydrogenation | Asymmetric reduction of a pyridyl ketone | Rhodium catalyst with chiral ligand | up to 99% ee | [13][16] |
| Asymmetric Darzens Reaction | Asymmetric epoxide formation | Chiral hydrazone auxiliary | N/A | [12] |
| Organocatalytic Aldol Reaction | Proline-catalyzed aldol reaction | L-Proline | N/A | [17] |
Protocol 3: Key Steps in Sharpless Asymmetric Dihydroxylation Route
This protocol highlights the key transformations in a concise asymmetric total synthesis of (+)-anti-Mefloquine.[15]
Step-by-Step Outline:
-
Olefin Synthesis: An olefin precursor containing the 2,8-bis(trifluoromethyl)quinoline moiety is synthesized from commercially available materials.
-
Asymmetric Dihydroxylation: The olefin is subjected to Sharpless asymmetric dihydroxylation conditions using AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL, to produce a chiral diol with very high enantioselectivity.
-
Epoxide Formation: The resulting diol is selectively converted into a chiral epoxide. The stereochemistry of the epoxide (trans or cis) determines the final stereochemistry of the mefloquine product.
-
Ring Opening and Final Steps: The epoxide is opened with a suitable piperidine precursor, followed by necessary deprotection or modification steps to yield the final, enantiomerically pure (+)-anti-mefloquine hydrochloride.
Part 4: Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric ratio of the synthesized antimalarial compounds.
Table 3: Expected Analytical Data for Mefloquine
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic quinoline protons, piperidine protons, the CH-OH proton, and the OH proton. |
| ¹⁹F NMR | Two distinct signals for the two CF₃ groups. |
| Mass Spec (ESI+) | [M+H]⁺ ion corresponding to the molecular weight of mefloquine (C₁₇H₁₆F₆N₂O, MW: 378.31 g/mol ). |
| HPLC (Chiral) | Separation of the erythro and threo diastereomers, and separation of the (+) and (-) enantiomers of the erythro pair. |
Protocol 4: Purity Assessment by Chiral HPLC
Causality: Chiral stationary phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification.
Method Parameters:
-
Column: Chiralcel OD-H or similar chiral column.
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic modifier like diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 223 nm or 283 nm.
-
Analysis: The retention times for the four possible stereoisomers will differ, allowing for the calculation of diastereomeric and enantiomeric purity.
References
- Singh, K., et al. (2020). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances.
- de Paula, V. F., et al. (2017). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules.
- Kaur, K., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules.
- Dassonville-Klimpt, A., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules.
- Wikipedia. (2023). Quinine total synthesis. Wikipedia.
- Tchinda, A. T. (2021). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
- Rice, K. C. (1976). Synthesis, antimalarial activity, and phototoxicity of some benzo(h)quinoline-4-methanols. Journal of Medicinal Chemistry.
- Mead, J. F., et al. (1946). The synthesis of potential antimalarials; 2-alkyl-alpha-(2-piperidyl)-4-quinolinemethanols. Journal of the American Chemical Society.
- Jiang, H., et al. (2010). Practical Asymmetric Synthesis of (+)-erythro Mefloquine Hydrochloride. Organic Process Research & Development.
- Xie, Z-X., et al. (2008). Asymmetric Synthesis of (+)-(11R,12S)-Mefloquine Hydrochloride. Chinese Journal of Chemistry.
- Caridha, D., et al. (2007). Utility of Alkylaminoquinolinyl Methanols as New Antimalarial Drugs. Antimicrobial Agents and Chemotherapy.
- Dozio, D., et al. (2025). Total synthesis of (–)-quinine starting from intermediate isolated... ResearchGate.
- Stork, G., et al. (2001). The First Stereoselective Total Synthesis of Quinine. Journal of the American Chemical Society.
- Totally Synthetic. (2008). Total Synthesis of Quinine by Woodward, Williams. Organic Chemistry Portal.
- Synfacts. (2009). Synthesis of (+)-Mefloquine Hydrochloride. Thieme Connect.
- Radini, I. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules.
- Kumar, A., et al. (2002). One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate. Google Patents.
- ResearchGate. (n.d.). Structure of mefloquine and synthesis of 4-position library. ResearchGate.
- Stork, G., et al. (2001). The First Stereoselective Total Synthesis of Quinine. Journal of the American Chemical Society.
- El-Faham, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
- Taddese, S., & Tadesse, S. (2021). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. SciSpace.
- Singh, R. K., et al. (2020). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.
- Defense Technical Information Center. (1981). Synthesis of Rationally Designed Organic Compounds for Malaria Chemotherapy Studies. DTIC.
- Saini, D., et al. (2016). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Pakistan Journal of Pharmaceutical Sciences.
- Rastelli, E. J., & Coltart, D. M. (2016). Asymmetric Synthesis of (+)-anti- and (−)-syn-Mefloquine Hydrochloride. ACS Publications.
- Kumar, A., et al. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher.
- Journal of Medicinal Chemistry. (1983). Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials. PubMed.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- National Center for Biotechnology Information. (n.d.). Mefloquine. PubChem.
- ResearchGate. (n.d.). Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. ResearchGate.
- Dassonville-Klimpt, A., et al. (2011). Mefloquine derivatives: synthesis, mechanisms of action, antimicrobial activities. Semantic Scholar.
- Martin, D. C., et al. (1973). A quinoline methanol (WR 30090) for treatment of acute malaria. Antimicrobial Agents and Chemotherapy.
- Antimicrobial Agents and Chemotherapy. (2009). Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs. PubMed.
- Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- PrepChem.com. (n.d.). Synthesis of 2,8-Bis-(trifluoromethyl)-quinoline-4-carboxylic acid. PrepChem.com.
- Kumar, A., & Kumar, K. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Majumdar, S., & Telvekar, V. N. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.
- B.M, F., et al. (2022). Design, Sustainable Synthesis of Quinoline Derivatives for Screening Anti-Malarial Activity. International Journal of Research and Publication and Reviews.
- Chemistry Letters. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. The Chemical Society of Japan.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Utility of Alkylaminoquinolinyl Methanols as New Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. US6500955B1 - One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. Mefloquine hydrochloride | CAS:51773-92-3 | Quinoline methanol antimalarial agent, | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Ascendant Role of 2-Quinolinylmethanol Derivatives in Oncology Drug Discovery: Application Notes and Protocols
The quinoline scaffold stands as a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1] Its inherent structural versatility allows for extensive chemical modifications, yielding a rich library of derivatives with diverse biological activities.[2][3] Among these, 2-quinolinylmethanol derivatives have emerged as a particularly promising class of agents in the relentless pursuit of novel anticancer therapeutics.[4] This guide provides an in-depth exploration of these compounds, from their rational design and synthesis to their mechanisms of action and preclinical evaluation. We will delve into detailed experimental protocols, offering researchers a practical framework for advancing their own investigations in this exciting field.
The Strategic Advantage of the Quinoline Nucleus in Anticancer Drug Design
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[2] This bicyclic aromatic heterocycle's unique electronic properties and ability to engage in various intermolecular interactions make it an ideal foundation for designing molecules that can effectively interact with biological targets.[2] In the context of oncology, quinoline derivatives have demonstrated a remarkable capacity to modulate a wide array of cellular processes implicated in tumorigenesis and metastasis.[2][5] These include the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of cell cycle arrest and apoptosis.[2][6]
The this compound framework, in particular, offers a versatile platform for structural elaboration. The hydroxyl group at the methanol moiety and the various positions on the quinoline ring can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties. This adaptability has enabled the development of derivatives with significant efficacy against a spectrum of cancer cell lines, including those resistant to conventional chemotherapies.[7][8]
Synthetic Pathways to this compound Derivatives: A Generalized Approach
The synthesis of this compound derivatives often commences with the construction of the quinoline core, followed by the introduction and modification of the methanol side chain. A common and effective strategy involves the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.
Below is a generalized synthetic workflow for creating a library of 2-substituted quinoline analogs for structure-activity relationship (SAR) studies.[9]
Caption: Generalized synthetic workflow for this compound derivatives.
Deciphering the Anticancer Mechanisms of Action
The anticancer effects of this compound derivatives are multifaceted, often involving the simultaneous perturbation of several critical signaling pathways.[1] A significant body of research points to their ability to induce cell cycle arrest and apoptosis, two fundamental mechanisms for controlling cell proliferation.[10][11]
Induction of Cell Cycle Arrest and Apoptosis
Many this compound derivatives exert their cytotoxic effects by halting the cell cycle at specific checkpoints, most notably the G2/M phase.[1][10] This prevents cancer cells from proceeding through mitosis, ultimately leading to programmed cell death, or apoptosis. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The following diagram illustrates a simplified signaling pathway for apoptosis induction by a representative this compound derivative.
Caption: Simplified apoptosis induction pathway by this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold has yielded valuable insights into the structural features that govern anticancer activity. Key SAR findings include:
-
Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline core significantly influence cytotoxicity. For instance, the introduction of lipophilic groups at certain positions can enhance cell membrane permeability and target engagement.[7]
-
Modification of the Methanol Moiety: Alterations to the hydroxyl group, such as esterification or etherification, can modulate the compound's pharmacokinetic profile and potency.
-
Stereochemistry: The stereochemistry of chiral centers within the molecule can play a crucial role in its interaction with biological targets, often leading to enantiomers with markedly different activities.
Preclinical Evaluation: A Step-by-Step Guide to Key In Vitro Assays
The initial assessment of a novel compound's anticancer potential relies on a series of robust and reproducible in vitro assays. These experiments are designed to determine a compound's cytotoxicity against a panel of cancer cell lines and to elucidate its mechanism of action.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
This compound derivative stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final concentration of DMSO should be kept below 0.5%.[1] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow of the MTT Cytotoxicity Assay:
Caption: Workflow of the MTT cytotoxicity assay.[9]
Protocol 2: Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells
-
6-well plates
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Gently detach adherent cells using trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in each phase.
Protocol 3: Annexin V-FITC/PI Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[1]
Materials:
-
Cancer cells
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells.[1]
-
Washing: Wash the cells with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
In Vivo Evaluation: Assessing Antitumor Efficacy in Xenograft Models
Promising candidates identified from in vitro screening should be further evaluated in vivo to assess their antitumor efficacy and toxicity in a living organism.[13][14] The most common preclinical model is the tumor xenograft model in immunocompromised mice.
General Protocol for a Xenograft Study:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume regularly with calipers.
-
Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the this compound derivative (and vehicle control) via an appropriate route (e.g., intraperitoneal, oral).
-
Efficacy and Toxicity Assessment: Monitor tumor volume, body weight, and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
Data Presentation: Summarizing Cytotoxicity Data
The effective presentation of quantitative data is crucial for comparing the potency of different derivatives. The following table provides a template for summarizing IC₅₀ values.
| Compound | MCF-7 (IC₅₀, µM) | HeLa (IC₅₀, µM) | PC3 (IC₅₀, µM) | A549 (IC₅₀, µM) |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 3.9 ± 0.3 | 10.5 ± 1.1 |
| Derivative 2 | 2.8 ± 0.2 | 4.5 ± 0.5 | 1.7 ± 0.1 | 6.3 ± 0.8 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.3 |
Conclusion and Future Directions
This compound derivatives represent a rich and promising field of research in anticancer drug discovery. Their synthetic tractability, diverse mechanisms of action, and demonstrated efficacy in preclinical models underscore their potential to yield novel therapeutic agents. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising findings into clinical applications for the benefit of cancer patients.
References
- Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. (n.d.). Der Pharma Chemica.
- In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. (2020). Anticancer Agents in Medicinal Chemistry, 20(18), 2304-2315.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry, 45(38), 17757-17772.
- Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2022). Cancers, 14(13), 3123.
- design and synthesis series of novel quinolinyl methanol's derivatives. (2018). World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 3372-3382.
- In vitro cell viability assay of (A) all synthesized... (n.d.). ResearchGate.
- In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. (2020). ResearchGate.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
- Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(11), 100749.
- Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. (2014). European Journal of Medicinal Chemistry, 84, 56-65.
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 477-488.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Arabian Journal of Chemistry, 12(8), 4920-4946.
- Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. (2018). MedChemComm, 9(1), 154-162.
- Structure-activity relationship of anticancer drug candidate quinones. (2020). Molecules, 25(18), 4296.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). Journal of Biomolecular Structure and Dynamics, 1-22.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). International Journal of Molecular Sciences, 23(19), 11849.
- Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. (2025). New Journal of Chemistry.
- Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. (2024). European Journal of Medicinal Chemistry, 269, 116332.
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules, 27(15), 4991.
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2024). Current Drug Targets.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2024). ResearchGate.
- In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. (2018). Molecules, 23(12), 3121.
- In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). Marmara Pharmaceutical Journal, 25(2), 263-274.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatility of 2-Quinolinylmethanol in Modern Coordination Chemistry
Foreword: Unveiling the Potential of a Versatile Ligand
In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to unlocking novel functionalities in metal complexes. Among the myriad of heterocyclic scaffolds, the quinoline moiety stands out for its unique electronic properties, steric versatility, and profound impact across catalysis, materials science, and medicinal chemistry.[1] This guide focuses on a particularly valuable derivative: 2-Quinolinylmethanol. Its simple yet elegant structure, featuring a quinoline ring for robust metal coordination and a hydroxyl functional group for further reactivity and chelation, makes it a compelling building block for researchers.[2][3]
This document moves beyond a mere recitation of facts. It is designed as a practical guide for researchers, scientists, and drug development professionals. Herein, we will explore the fundamental coordination behavior of this compound, provide detailed, field-proven protocols for the synthesis and characterization of its metal complexes, and delve into its diverse applications, explaining the causality behind experimental choices to ensure both scientific integrity and practical success.
The Ligand: Structure and Coordination Rationale
This compound, with the chemical formula C₁₀H₉NO, is a solid compound whose utility stems from its two key functional groups: the nitrogen atom within the quinoline ring and the hydroxyl group of the methanol substituent.[2][4] This arrangement allows it to act as a versatile chelating agent, primarily adopting a bidentate coordination mode.
-
The Quinoline Nitrogen : As a Lewis base, this nitrogen atom readily donates its lone pair of electrons to a metal center, forming a stable coordinate bond. This interaction is fundamental to the formation of nearly all its coordination compounds.[5]
-
The Methanol Oxygen : The hydroxyl group's oxygen atom can also coordinate with the metal ion, typically after deprotonation. This creates a stable five-membered chelate ring, a thermodynamically favorable arrangement that significantly enhances the stability of the resulting complex compared to monodentate ligands.[6]
The specific coordination mode and resulting geometry of the complex—be it square planar, octahedral, or otherwise—are dictated by several factors including the identity and oxidation state of the metal ion, the presence of other ancillary ligands, and the solvent system used during synthesis.[7][8]
Caption: Bidentate (N,O) chelation of this compound with a metal center.
Synthesis and Characterization: From Ligand to Functional Complex
The translation of theoretical potential into tangible results begins with robust and reproducible synthetic protocols. The following sections provide a general framework for synthesizing and subsequently validating the formation of this compound metal complexes.
Application Note 1: General Protocol for the Synthesis of a Metal(II) Complex
This protocol outlines a generalized method for synthesizing divalent metal complexes, such as those involving Cu(II), Zn(II), or Ni(II). The underlying principle is the reaction of the ligand with a metal salt in a suitable solvent, followed by deprotonation of the hydroxyl group to facilitate chelation.[9]
Rationale: The choice of a 2:1 ligand-to-metal molar ratio is common for divalent metals aiming for an octahedral or square planar geometry where two bidentate ligands saturate the metal's coordination sphere. The base is critical; it deprotonates the hydroxyl group, making the oxygen a much stronger Lewis base and enabling the formation of the stable N,O-chelate ring.
Materials:
-
This compound (2 mmol)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O) (1 mmol)
-
Methanol or Ethanol (50 mL)
-
0.1 M Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus
Step-by-Step Protocol:
-
Ligand Dissolution: Dissolve this compound (2 mmol) in 25 mL of methanol in a 100 mL round-bottom flask. Stir the solution at room temperature until the ligand is fully dissolved. Gentle warming may be applied if necessary.
-
Metal Salt Dissolution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in 25 mL of methanol.
-
Reaction Initiation: Add the metal salt solution dropwise to the stirring ligand solution over 10-15 minutes at room temperature. A color change is often observed at this stage.
-
pH Adjustment & Complexation: Slowly add a dilute solution of base (e.g., 0.1 M NaOH) dropwise to the reaction mixture. This facilitates the deprotonation of the ligand's hydroxyl group. Continue addition until a precipitate forms or the color change is complete.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C for methanol) for 2-4 hours with continuous stirring. This ensures the reaction goes to completion.
-
Isolation: After the reflux period, allow the mixture to cool to room temperature. Collect the precipitated solid complex by vacuum filtration.
-
Purification: Wash the collected solid sequentially with small portions of cold methanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂ or in a vacuum oven at 50-60°C.
Sources
- 1. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 2. Page loading... [guidechem.com]
- 3. Buy this compound | 1780-17-2 [smolecule.com]
- 4. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of two platinum(II) complexes with 2-methyl-8-quinolinol derivatives as ligands and study of their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 2-Quinolinylmethanol-Metal Complexes: A Detailed Protocol for Researchers
Introduction: The Versatility of 2-Quinolinylmethanol in Coordination Chemistry
The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] Among its many derivatives, this compound stands out as a highly versatile N,O-bidentate ligand in coordination chemistry.[3] The strategic placement of the nitrogen atom within the aromatic quinoline ring and the adjacent hydroxylmethyl group at the 2-position allows for the formation of stable five-membered chelate rings with a diverse range of metal ions. This chelation significantly influences the electronic and steric properties of the resulting metal complexes, making them attractive candidates for applications in catalysis, materials science, and medicinal chemistry.[4]
The unique physicochemical and electronic arrangements of quinoline-based metal complexes have garnered considerable attention.[4] These complexes have demonstrated a broad spectrum of medicinal properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2] Furthermore, their catalytic potential is being explored in various organic transformations.[4]
This application note provides a comprehensive, in-depth technical guide for the synthesis, purification, and characterization of this compound and its subsequent complexation with transition metals. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound is most effectively achieved through the reduction of a suitable precursor, such as quinaldic acid (quinoline-2-carboxylic acid) or its ester derivative. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and esters to primary alcohols and is the reagent of choice for this transformation.[3][5]
Causality Behind Experimental Choices:
-
Precursor: Ethyl quinaldate is often preferred over quinaldic acid for LiAlH₄ reductions as it is generally more soluble in ethereal solvents and the reaction can be more readily controlled. The esterification of quinaldic acid is a straightforward preparatory step.
-
Reducing Agent: Lithium aluminum hydride is a potent, non-selective reducing agent necessary for the reduction of the carboxylic acid or ester functionality.[3][5] Sodium borohydride is generally not strong enough for this transformation.
-
Solvent: Anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF) are essential for LiAlH₄ reductions to prevent the violent decomposition of the hydride reagent by protic sources like water or alcohols.[5]
-
Work-up: A careful, sequential addition of water and a sodium hydroxide solution (Fieser work-up) is a standard and safe method for quenching the excess LiAlH₄ and precipitating the aluminum salts, facilitating their removal by filtration.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
Ethyl quinaldate (or quinaldic acid)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (or THF)
-
Ethyl acetate
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel, suspend lithium aluminum hydride (1.5 g, 39.5 mmol) in anhydrous diethyl ether (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Ester: Dissolve ethyl quinaldate (5.0 g, 26.7 mmol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the ethyl quinaldate solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction flask in an ice bath. Cautiously and slowly add ethyl acetate (10 mL) dropwise to quench any unreacted LiAlH₄.
-
Work-up: Sequentially and carefully add deionized water (1.5 mL), 15% aqueous sodium hydroxide solution (1.5 mL), and then deionized water (4.5 mL) dropwise while stirring vigorously. A granular white precipitate of aluminum salts will form.
-
Isolation: Stir the resulting mixture for an additional 30 minutes, then filter the precipitate through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with diethyl ether.
-
Purification: Combine the filtrate and washings, and dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Part 2: Synthesis of a Representative Metal Complex: Bis(2-quinolinylmethanolato)copper(II)
The following protocol details the synthesis of a representative copper(II) complex using this compound as the ligand. This procedure can be adapted for other transition metal salts.
Causality Behind Experimental Choices:
-
Metal Precursor: Copper(II) acetate monohydrate is a readily available and soluble copper source. The acetate counter-ion can also act as a base to facilitate the deprotonation of the ligand's hydroxyl group.
-
Solvent: Methanol is a suitable solvent as it dissolves both the ligand and the metal salt, and its boiling point allows for a convenient reaction temperature.
-
Stoichiometry: A 2:1 ligand-to-metal molar ratio is used to favor the formation of the bis-ligated complex.
-
Purification: The complex often precipitates from the reaction mixture upon cooling. Washing with the reaction solvent and a non-polar solvent like diethyl ether helps to remove unreacted starting materials and impurities.
Experimental Protocol: Synthesis of Bis(2-quinolinylmethanolato)copper(II)
Materials and Reagents:
-
This compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating plate
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve this compound (0.318 g, 2.0 mmol) in methanol (20 mL) in a 50 mL round-bottom flask with gentle warming if necessary.
-
Metal Salt Addition: In a separate container, dissolve copper(II) acetate monohydrate (0.200 g, 1.0 mmol) in methanol (10 mL). Add the copper(II) acetate solution to the stirred ligand solution at room temperature.
-
Reaction: Heat the resulting mixture to reflux and maintain for 2 hours. A color change and the formation of a precipitate should be observed.
-
Isolation: Allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold methanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL).
-
Drying: Dry the resulting solid in a vacuum oven to obtain the purified bis(2-quinolinylmethanolato)copper(II) complex.
Part 3: Characterization of the Ligand and Metal Complex
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the diamagnetic ligand, this compound. For paramagnetic complexes like many Cu(II) species, NMR spectra will exhibit broad signals and are often less informative for structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for observing the coordination of the ligand to the metal center. Key changes to look for include a shift in the O-H stretching frequency of the alcohol upon deprotonation and coordination, and shifts in the C=N and C=C stretching vibrations of the quinoline ring.[5]
-
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy can provide information about the electronic transitions within the complex, including d-d transitions for transition metal complexes, which are indicative of the coordination geometry.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the ligand and, in some cases, the metal complex, confirming their composition.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized compounds.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the metal complex, providing precise bond lengths, bond angles, and the overall coordination geometry.[4]
Expected Characterization Data for this compound:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.9 (s, 2H, -CH₂-), ~5.5 (br s, 1H, -OH), 7.4-8.2 (m, 6H, quinoline-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~64 (-CH₂-), ~120-150 (quinoline carbons), ~160 (C2) |
| IR (KBr) | ν (cm⁻¹): ~3300 (br, O-H stretch), ~1600, 1500 (C=C, C=N stretches) |
| Melting Point | Literature values are typically in the range of 70-75 °C. |
Expected Characterization Data for Bis(2-quinolinylmethanolato)copper(II):
| Technique | Expected Observations |
| IR (KBr) | Disappearance or significant broadening and shifting of the O-H stretch. Shifts in the quinoline ring vibrations (~1600-1500 cm⁻¹) indicating coordination. Appearance of new bands in the low-frequency region (~400-600 cm⁻¹) corresponding to Cu-N and Cu-O stretching vibrations.[5] |
| UV-Vis (DMF) | A broad d-d transition band in the visible region, characteristic of a distorted octahedral or square planar Cu(II) complex. |
| Elemental Analysis | Calculated for C₂₀H₁₆CuN₂O₂: C, 63.23; H, 4.25; N, 7.37%. Found values should be within ±0.4%. |
Visualization of the Synthetic Workflow
The overall process for the synthesis of this compound-metal complexes can be visualized as a two-stage process: ligand synthesis followed by complexation.
Caption: Workflow for the synthesis and characterization of this compound-metal complexes.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound and its subsequent complexation with a representative transition metal. By understanding the rationale behind the experimental choices and employing the characterization techniques outlined, researchers can confidently and reproducibly synthesize and validate these valuable coordination compounds. The versatility of the this compound ligand opens avenues for the development of novel metal complexes with tailored properties for a wide range of applications, from catalysis to drug discovery.
References
- R Discovery. (2025, January 1).
- ResearchGate. (n.d.).
- CoLab. (2024, January 1).
- ResearchGate. (2018, August 4).
- NIH PubChem. (n.d.). 2-Quinolinemethanol.
- BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
- National Center for Biotechnology Information. (n.d.). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis.
Sources
- 1. rsc.org [rsc.org]
- 2. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Ligand: 2-Quinolinylmethanol in Modern Catalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of catalytic chemistry, the design and application of efficient ligands remain a cornerstone of innovation. Among the myriad of molecular scaffolds, quinoline-based structures have consistently demonstrated exceptional utility due to their robust coordination properties and tunable electronic and steric profiles. This guide focuses on a particularly valuable, yet elegantly simple, member of this family: 2-Quinolinylmethanol. Its bidentate N,O-coordination motif makes it an attractive ligand for a variety of transition metal-catalyzed reactions, offering a balance of stability and reactivity. This document provides an in-depth exploration of the synthesis, complexation, and catalytic applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis of this compound: A Practical Two-Step Approach
The efficient synthesis of this compound is paramount for its widespread application. A reliable and scalable route begins with the selective oxidation of the readily available precursor, 2-methylquinoline (quinaldine), to 2-quinolinecarboxaldehyde. This intermediate is then reduced to the target primary alcohol.
Protocol 1: Synthesis of this compound
Part A: Oxidation of 2-Methylquinoline to 2-Quinolinecarboxaldehyde
This procedure is adapted from established methods for the oxidation of methylquinolines[1].
-
Materials:
-
2-Methylquinoline (1 equivalent)
-
Selenium Dioxide (SeO₂) (1.1 equivalents)
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1 eq.) in 1,4-dioxane.
-
Add selenium dioxide (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the black selenium byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-quinolinecarboxaldehyde.
-
Part B: Reduction of 2-Quinolinecarboxaldehyde to this compound
This protocol utilizes a standard sodium borohydride reduction of the aldehyde.
-
Materials:
-
2-Quinolinecarboxaldehyde (1 equivalent)
-
Sodium borohydride (NaBH₄) (1.5 equivalents)
-
Methanol
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-quinolinecarboxaldehyde (1 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
-
Coordination Chemistry: Formation of a Ruthenium(II) Complex
The efficacy of this compound as a ligand is realized upon its coordination to a metal center. Ruthenium complexes, in particular, have shown significant promise in a range of catalytic transformations. The following protocol describes a general method for the in-situ preparation of a [Ru(arene)(this compound)Cl]Cl complex, a common precursor for catalytic applications. This procedure is based on established methods for the synthesis of similar ruthenium(II)-arene complexes[2][3].
Protocol 2: In-Situ Preparation of a [Ru(p-cymene)(this compound)Cl]Cl Catalyst
-
Materials:
-
[Ru(p-cymene)Cl₂]₂ (1 equivalent)
-
This compound (2.2 equivalents)
-
Anhydrous solvent (e.g., isopropanol or dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure (under inert atmosphere):
-
To a Schlenk flask, add [Ru(p-cymene)Cl₂]₂ (1 eq.) and this compound (2.2 eq.).
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the monomeric complex is often accompanied by a color change.
-
The resulting solution containing the catalytically active [Ru(p-cymene)(this compound)Cl]Cl complex can be used directly for the subsequent catalytic reaction.
-
Application in Asymmetric Catalysis: Transfer Hydrogenation of Ketones
One of the most powerful applications of chiral ligands is in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Chiral derivatives of this compound are excellent candidates for this purpose. However, even the achiral ligand can be employed in proof-of-concept catalytic studies. The following protocol details the asymmetric transfer hydrogenation of a model ketone, acetophenone, using a pre-formed or in-situ generated ruthenium catalyst with a chiral derivative of this compound. The principles are adapted from well-established procedures for similar ruthenium-catalyzed reactions[4][5].
Application Note: Asymmetric Transfer Hydrogenation
The transfer hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium(II) complexes bearing N,O-bidentate ligands are highly effective catalysts for this reaction, typically utilizing isopropanol as both the solvent and the hydrogen source in the presence of a base. The this compound ligand provides a robust coordination environment for the ruthenium center, facilitating the hydrogen transfer process. The mechanism is believed to involve a metal-ligand bifunctional pathway where the N-H or O-H proton of the coordinated ligand and the metal-hydride participate in a concerted hydrogen transfer to the carbonyl group of the substrate via a six-membered transition state[6].
Diagram 1: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102464676A - Ruthenium (II) polypyridine complex and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes & Protocols: A Tiered Strategy for Biological Activity Screening of 2-Quinolinylmethanol Analogs
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities. Historically, quinoline-containing compounds like quinine and chloroquine revolutionized the treatment of malaria.[1] The 2-quinolinylmethanol moiety, in particular, is the cornerstone of potent antimalarials such as mefloquine.[2] Beyond their antiparasitic properties, quinoline analogs have demonstrated significant potential as anticancer, anti-inflammatory, and antileishmanial agents.[3][4][5]
The development of novel this compound analogs necessitates a robust and systematic screening protocol to efficiently identify lead compounds. This guide presents a tiered experimental strategy, designed for researchers and drug development professionals, to comprehensively evaluate the biological activity of these analogs. Our approach begins with a foundational assessment of general cytotoxicity to establish a therapeutic window, followed by targeted screens for promising activities such as anti-inflammatory and antimalarial effects. This structured workflow ensures that resources are focused on candidates with the most promising safety and efficacy profiles.
Part 1: Foundational Screening — In Vitro Cytotoxicity Assessment
Expertise & Experience: The initial and most critical step in evaluating any new chemical entity is to assess its cytotoxicity.[6][7] This foundational screen provides a baseline understanding of a compound's intrinsic toxicity against living cells, which is essential for determining its therapeutic index—the ratio between its toxic dose and its therapeutic dose. A compound that is highly effective against a target but also indiscriminately kills healthy cells has limited clinical potential.[8] We will utilize a tetrazolium reduction assay, a well-established and reliable method for measuring cell metabolic activity as a proxy for cell viability.[9][10]
Workflow for Cytotoxicity Screening
Caption: General workflow for assessing compound cytotoxicity using the MTT assay.
Protocol 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Selected human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and HEK293 for normal kidney cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound analogs (dissolved in DMSO to create 10 mM stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette and sterile tips
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to an optimal density (typically 5,000-10,000 cells per 100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[12]
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. A common starting range is 100 µM to 0.1 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Assay and Measurement:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC₅₀ values in a table to easily compare the potency of the analogs across different cell lines.
| Compound ID | R-Group Substituent | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI)* |
| Analog 2Q-1 | -H | 15.2 ± 1.8 | 22.5 ± 2.1 | >100 | >6.5 |
| Analog 2Q-2 | -Cl | 5.8 ± 0.7 | 8.1 ± 0.9 | 45.3 ± 5.4 | 7.8 |
| Analog 2Q-3 | -OCH₃ | 35.1 ± 4.2 | 41.3 ± 3.9 | >100 | >2.8 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 2.5 ± 0.3 | 3.1 |
*Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells (e.g., HeLa). A higher SI indicates greater selectivity for cancer cells.
Part 2: Targeted Screening — Anti-Inflammatory Activity via NF-κB Pathway
Expertise & Experience: Chronic inflammation is a key pathological feature of many diseases, and the nuclear factor kappa-B (NF-κB) signaling pathway is a central mediator of the inflammatory response.[14] NF-κB activation leads to the expression of pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like inducible nitric oxide synthase (iNOS).[15] Therefore, inhibiting this pathway is a validated strategy for developing anti-inflammatory drugs.[16] This protocol uses lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response in macrophage cells (e.g., RAW 264.7) and measures the production of nitric oxide (NO) as a key downstream indicator of NF-κB activity.
NF-κB Signaling Pathway
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Protocol 3: SYBR Green I-Based P. falciparum Growth Inhibition Assay
Materials:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2)
-
Human O+ erythrocytes
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well black, clear-bottom sterile plates
-
This compound analogs and standard antimalarials (Chloroquine, Mefloquine)
-
Lysis buffer containing SYBR Green I dye
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Preparation:
-
Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).
-
In a 96-well plate, prepare 2-fold serial dilutions of the test compounds.
-
-
Assay Initiation:
-
Prepare a parasite culture with 1% parasitemia (percentage of infected erythrocytes) and 2% hematocrit (volume percentage of erythrocytes).
-
Add 180 µL of this parasite suspension to the wells containing 20 µL of the diluted compounds.
-
Include controls: non-infected red blood cells (RBCs), infected RBCs with vehicle, and infected RBCs with standard drugs.
-
Incubate the plate for 72 hours under the conditions described above.
-
-
Fluorescence Measurement:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Seal the plate and incubate for 1 hour at room temperature in the dark.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence (non-infected RBCs) from all readings.
-
Calculate the percentage of growth inhibition: % Inhibition = [1 - (Fluorescence of Treated Group / Fluorescence of Vehicle Control Group)] * 100
-
Determine the IC₅₀ values by plotting % inhibition against the log of compound concentration.
-
Data Presentation: Antimalarial Potency
| Compound ID | 3D7 (CQ-S) IC₅₀ (nM) | Dd2 (CQ-R) IC₅₀ (nM) | Resistance Index (RI)* |
| Analog 2Q-1 | 450.5 ± 55.2 | 780.1 ± 90.4 | 1.7 |
| Analog 2Q-2 | 25.3 ± 3.1 | 35.8 ± 4.5 | 1.4 |
| Chloroquine | 10.2 ± 1.5 | 155.6 ± 18.9 | 15.3 |
| Mefloquine | 15.8 ± 2.0 | 20.1 ± 2.5 | 1.3 |
*Resistance Index (RI) = IC₅₀ against resistant strain (Dd2) / IC₅₀ against sensitive strain (3D7).
Conclusion and Future Directions
This tiered screening protocol provides a comprehensive and efficient framework for evaluating the biological potential of novel this compound analogs. By systematically assessing cytotoxicity, anti-inflammatory, and antimalarial activities, researchers can rapidly identify "hit" compounds. [17]Analogs demonstrating high potency (low IC₅₀) and favorable selectivity are prioritized for subsequent stages of drug discovery, which include:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the lead compounds.
-
Secondary Screening: Expanding the evaluation to other relevant assays (e.g., enzyme inhibition, other antiparasitic activities). [18][19]* Lead Optimization: Synthesizing further analogs to improve potency, selectivity, and pharmacokinetic properties. [20]* In Vivo Testing: Assessing the efficacy and safety of the most promising candidates in relevant animal models. [21] By adhering to this structured and self-validating protocol, drug discovery programs can enhance the probability of successfully translating novel chemical entities into viable therapeutic candidates.
References
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Creative Bioarray. (n.d.). In Vitro Cytotoxicity.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Wikipedia. (n.d.). MTT assay.
- Geyer, J. A., et al. (2005). Utility of Alkylaminoquinolinyl Methanols as New Antimalarial Drugs. Antimicrobial Agents and Chemotherapy, 49(7), 2847–2855.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- La Trobe University. (2021, March 31). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
- Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents.
- Aprofood. (n.d.). Anti-inflammatory Activity Assessment.
- MDPI. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?.
- National Center for Biotechnology Information. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC.
- Cole-Parmer. (2024, August 5). The Steps of Assay Development and Screening in Early Drug Discovery.
- Technology Networks. (2023, November 14). Screening Strategies Used in Drug Discovery.
- National Center for Biotechnology Information. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation - PMC.
- Authorea. (2024, August 31). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
- Biobide. (n.d.). The Drug Discovery Process: What Is It and Its Major Steps - Blog.
- National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- BioMed Central. (2010, February 11). Anti-malarial Activity of a Non-Piperidine Library of Next-Generation Quinoline Methanols.
- MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery.
- ResearchGate. (2025, August 9). (PDF) Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering.
- National Center for Biotechnology Information. (2018, August 14). Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC.
- ResearchGate. (n.d.). Anti-inflammatory Activity Methods | Request PDF.
- Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
- ResearchGate. (2025, August 7). Anti-malarial activity of a non-piperidine library of next-generation quinoline methanols.
- Springer Nature Experiments. (n.d.). Drug Screening Using Normal Cell and Cancer Cell Mixture in an Automated 3D Cell Culture System.
- BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
- National Center for Biotechnology Information. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures - PMC.
- Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.
- National Center for Biotechnology Information. (2021, July 14). Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors - PMC.
- Crown Bioscience Blog. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC.
- National Center for Biotechnology Information. (n.d.). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC.
- MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents.
- PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance.
- PubMed. (n.d.). Investigating biological activity spectrum for novel quinoline analogues.
- PubMed Central. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- PubMed. (n.d.). Investigating biological activity spectrum for novel quinoline analogues 2: hydroxyquinolinecarboxamides with photosynthesis-inhibiting activity.
- PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
Sources
- 1. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utility of Alkylaminoquinolinyl Methanols as New Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 7. kosheeka.com [kosheeka.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening Strategies Used in Drug Discovery | Technology Networks [technologynetworks.com]
- 18. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. blog.biobide.com [blog.biobide.com]
- 21. pharmacy180.com [pharmacy180.com]
Application Notes & Protocols: 2-Quinolinylmethanol as a Versatile Precursor for Advanced Fluorescent Probes
Introduction: The Quinoline Scaffold in Fluorescence Sensing
Quinoline and its derivatives represent a cornerstone in the development of fluorescent probes, valued for their rigid, π-conjugated structure that gives rise to favorable photophysical properties.[1][2] These heterocyclic compounds are not merely static fluorophores; their fluorescence characteristics are often exquisitely sensitive to the local microenvironment, making them ideal scaffolds for designing dynamic sensors for a host of biological and chemical analytes.[3] The strategic functionalization of the quinoline core allows for the fine-tuning of absorption and emission wavelengths and the introduction of specific binding sites for targets such as metal ions, protons (pH), and various biomolecules.[1][3]
This guide focuses on the utility of a particularly valuable, yet simple, building block: 2-Quinolinylmethanol . Its primary alcohol group serves as a versatile chemical handle, enabling a suite of straightforward synthetic transformations to generate more complex and functional intermediates. By leveraging this reactivity, researchers can access a diverse library of fluorescent probes tailored for specific applications in cellular imaging, diagnostics, and drug development. We will explore two primary synthetic pathways that convert this compound into key intermediates: the corresponding aldehyde for Schiff base condensation and the chloromethyl derivative for nucleophilic substitution.
Core Synthetic Strategies & Mechanistic Insights
The hydroxyl group of this compound is the gateway to its synthetic versatility. By converting it into either an electrophilic aldehyde or a reactive alkyl halide, we unlock access to a broad range of subsequent reactions for probe development. The choice of strategy is dictated by the desired final probe structure and its intended sensing mechanism.
Strategy 1: Oxidation to 2-Quinolinecarboxaldehyde for Schiff Base Probes
Oxidation of the primary alcohol to 2-quinolinecarboxaldehyde provides a carbonyl group, which is an ideal electrophile for condensation reactions with nucleophilic amines and hydrazines. This is one of the most direct methods for synthesizing Schiff base-containing probes.
Causality & Rationale: The formation of an imine (C=N) bond extends the π-conjugated system of the quinoline, which can significantly alter the photophysical properties of the molecule. Furthermore, the imine nitrogen and other nearby heteroatoms can form a chelating pocket for metal ions. Upon ion binding, the molecule's conformation becomes more rigid, which can inhibit non-radiative decay pathways and lead to a "turn-on" fluorescence response—a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[4] Additionally, the electron-donating character of the binding partner can influence Photoinduced Electron Transfer (PET) processes, providing another powerful mechanism for fluorescence modulation.[1]
Strategy 2: Conversion to 2-(Chloromethyl)quinoline for Nucleophilic Substitution
Converting the hydroxyl group into a good leaving group, such as a chloride, transforms the methylene carbon into a potent electrophilic site. The resulting 2-(chloromethyl)quinoline is a highly valuable intermediate that can be used to alkylate a wide variety of nucleophiles (amines, phenols, thiols).[3]
Causality & Rationale: This strategy provides exceptional modularity. It allows for the covalent attachment of the quinoline fluorophore to virtually any molecule containing a suitable nucleophile. This could be another fluorophore for creating FRET-based ratiometric probes, a specific targeting moiety (e.g., a ligand for a cellular receptor), or a recognition unit designed for a particular analyte. The resulting ether, thioether, or amine linkage provides a stable connection between the signaling unit (quinoline) and the sensing/targeting unit.
Visualizing the Synthetic Pathways
The following diagram illustrates the pivotal role of this compound as a starting point for these two powerful synthetic strategies.
Caption: Synthetic pathways from this compound to fluorescent probes.
Experimental Protocols
The following protocols are provided as a framework. Researchers should always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) when using anhydrous solvents and sensitive reagents. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).
Protocol 1: Oxidation of this compound to 2-Quinolinecarboxaldehyde
This protocol uses Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent that minimizes the risk of over-oxidation to the carboxylic acid.[5]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-quinolinecarboxaldehyde.
Protocol 2: Synthesis of a Schiff Base Fluorescent Probe for Zn²⁺
This protocol describes the condensation of 2-quinolinecarboxaldehyde with a hydrazine derivative to create a "turn-on" fluorescent sensor for zinc ions.[6]
Materials:
-
2-Quinolinecarboxaldehyde (from Protocol 1)
-
2-Hydrazineylpyridine
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve 2-quinolinecarboxaldehyde (1.0 eq, e.g., 157 mg, 1 mmol) in absolute ethanol (15 mL) in a round-bottom flask.
-
Add 2-hydrazineylpyridine (1.0 eq, e.g., 109 mg, 1 mmol) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate from the solution upon cooling. Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum. The resulting Schiff base is ready for spectroscopic characterization and use as a fluorescent probe.
Protocol 3: Conversion of this compound to 2-(Chloromethyl)quinoline
This protocol adapts standard methods for converting benzylic alcohols to chlorides using thionyl chloride. This reaction should be performed in a well-ventilated fume hood.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Ice bath
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.5 to 2.0 eq) dropwise to the stirred suspension. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess thionyl chloride.
-
Neutralize the mixture by slowly adding a saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Extract the product with DCM (3x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude 2-(chloromethyl)quinoline, which can be purified by column chromatography or recrystallization.
Data Presentation: Photophysical Properties
The utility of a fluorescent probe is defined by its spectroscopic properties. Structural modifications to the quinoline scaffold, as achieved through the protocols above, can dramatically alter these characteristics.
| Probe Derivative Type | Analyte/Condition | Abs. Max (λabs, nm) | Em. Max (λem, nm) | Quantum Yield (Φ) | Representative Source(s) |
| Amino-substituted Quinoline | Non-polar solvent | ~380 | ~480 | High (~0.8) | [7] |
| Amino-substituted Quinoline | Polar solvent | ~410 | ~590 | Low (<0.05) | [7] |
| Quinoline-Schiff Base | No Analyte | ~340 | ~440 | Low | [8] |
| Quinoline-Schiff Base | + Zn²⁺ or Mg²⁺ | ~370 | ~445 | High (Turn-on) | [8] |
| Quinoline-Chalcone | Dichloromethane | ~430 | ~530 | - |
Note: The values presented are representative and can vary significantly based on the specific molecular structure, solvent, and pH.
Application Protocol: General Procedure for Cellular Imaging
Probes derived from this compound are often cell-permeable and can be used to visualize analytes within living cells.[1]
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope (confocal recommended)
Workflow:
Caption: General workflow for live-cell fluorescence imaging.
Detailed Steps:
-
Probe Loading: Prepare a working solution of the fluorescent probe by diluting the DMSO stock into pre-warmed cell culture medium to a final concentration of 1-10 µM. Remove the existing medium from the cultured cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time and concentration should be determined empirically for each probe and cell line to maximize signal and minimize toxicity.
-
Washing: After incubation, aspirate the probe-containing medium and wash the cells two to three times with warm PBS or fresh medium to remove extracellular probe molecules.
-
Imaging: Add fresh culture medium or an imaging buffer (like PBS) to the cells. Visualize the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
Conclusion
This compound is a powerful and cost-effective entry point for the synthesis of sophisticated fluorescent probes. By employing fundamental organic transformations—oxidation to an aldehyde or conversion to a chloromethyl intermediate—researchers can readily access versatile building blocks. These intermediates serve as platforms for developing a wide array of sensors and imaging agents through well-established reaction pathways like Schiff base condensation and nucleophilic substitution. The modularity of these synthetic routes, grounded in the principles of CHEF, PET, and ICT, provides a rational framework for designing the next generation of fluorescent tools for biological discovery and clinical diagnostics.
References
- Wang, J. et al. (2022). A fast-response turn-on quinoline-based fluorescent probe for selective and sensitive detection of zinc (II) and its application.
- Wang, C. et al. (2022). Conjugated structures based on quinazolinones and their application in fluorescent labeling. Royal Society of Chemistry. [Link]
- Bayer AG. (1984). Chloromethyl quinoline derivatives, process for their preparation and their use.
- Li, Z. et al. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]
- Nemez, D. et al. (2023). Synthetic pathways to access quinoline precursors with isolated yields....
- Unknown Author. (n.d.).
- MySkinRecipes. (n.d.). 2-(Chloromethyl)Quinoline. MySkinRecipes. [Link]
- Singh, J. & Mishra, S. (2023).
- Laras, Y. et al. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags.
- Roy, V. et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PMC - NIH. [Link]
- Singh, J. & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
- Sun, L. et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. [Link]
- Zhang, Y. et al. (2023). In Situ Synthesis of Hierarchical Flower-like Sn/SnO2 Heterogeneous Structure for Ethanol GAS Detection. MDPI. [Link]
- Bera, S. et al. (2022). Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(ii) and Zn(ii): insights from single crystal structures and spectroscopic, DFT and cell imaging studies. New Journal of Chemistry. [Link]
- Kurokawa, K. et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC - NIH. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Conjugated structures based on quinazolinones and their application in fluorescent labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of the 2-Quinolinylmethanol Quinoline Core
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with 2-Quinolinylmethanol serving as a versatile starting material for the synthesis of novel derivatives.[1][2][3] The ability to selectively introduce functional groups onto the quinoline ring system is paramount for modulating the physicochemical and pharmacological properties of these compounds.[4][5] This guide provides a comprehensive overview of robust methodologies for the regioselective functionalization of the quinoline ring of this compound. We present detailed protocols and mechanistic insights for classical electrophilic aromatic substitution, nucleophilic aromatic substitution, and modern transition-metal-catalyzed cross-coupling and C-H activation strategies, designed for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold in Modern Chemistry
Quinoline and its derivatives are foundational motifs in a vast array of pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents.[1][3] The functionalization of the quinoline core allows for the fine-tuning of biological activity and the exploration of new chemical space.[4][5] However, the electronic nature of the quinoline system—an electron-rich benzene ring fused to an electron-deficient pyridine ring—presents a significant challenge for achieving high regioselectivity.[6][7] This document serves as a practical guide to navigate these challenges, offering validated protocols for targeted modification at various positions of the this compound core.
Strategy I: Electrophilic Aromatic Substitution (EAS) on the Benzenoid Ring
The inherent reactivity of the quinoline nucleus dictates that electrophilic attack preferentially occurs on the electron-rich carbocyclic (benzene) ring. The protonated nitrogen atom in acidic media deactivates the heterocyclic ring towards electrophiles, directing substitution to the C5 and C8 positions.[6][7][8]
Logical Workflow for Electrophilic Aromatic Substitution
Caption: General workflow for EAS on this compound.
Protocol 1: Nitration of this compound
This protocol describes the introduction of a nitro group, a versatile handle for further transformations, onto the benzenoid ring. The reaction typically yields a mixture of 5-nitro and 8-nitro isomers.
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-salt bath to -5 °C, slowly add this compound (1.0 equiv) to concentrated H₂SO₄. Stir until complete dissolution.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming HNO₃ (1.1 equiv) to a small volume of concentrated H₂SO₄, keeping the mixture cooled in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is highly exothermic and requires careful temperature control.[9]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. A precipitate of the nitrated product should form.
-
Neutralization: Slowly neutralize the acidic solution with a saturated NaHCO₃ solution until the pH is ~7.
-
Extraction and Purification: Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting isomers can be separated by column chromatography on silica gel.
Expected Outcome:
| Product | Typical Yield | Key Characterization Notes |
|---|---|---|
| 5-Nitro-2-quinolinylmethanol | 30-40% | Isomers are typically separable by silica gel chromatography. |
| 8-Nitro-2-quinolinylmethanol | 20-30% | Structure confirmed by 2D NMR (NOESY) experiments. |
Strategy II: Transition-Metal-Catalyzed Cross-Coupling
For more precise and versatile functionalization, transition-metal-catalyzed cross-coupling reactions are indispensable.[10] These methods require a halogenated precursor, which can be synthesized via EAS (see above) or other methods. We present protocols for the widely used Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation, starting from a bromo-substituted this compound.
Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-quinolinylmethanol
This protocol facilitates the formation of a C-C bond between the quinoline C5 position and an aryl or vinyl group.[11]
Materials and Reagents:
-
5-Bromo-2-quinolinylmethanol
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Palladium tetrakis, 3-5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromo-2-quinolinylmethanol (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-2-quinolinylmethanol
This powerful method enables the formation of C-N bonds, coupling the quinoline core with a wide range of primary or secondary amines.[12][13][14]
Materials and Reagents:
-
5-Bromo-2-quinolinylmethanol
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (Palladium catalyst precursor, 2 mol%)
-
XPhos or SPhos (Ligand, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), the phosphine ligand (0.04 equiv), NaOtBu (1.4 equiv), and 5-Bromo-2-quinolinylmethanol (1.0 equiv) to an oven-dried Schlenk flask.
-
Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Comparative Data for Cross-Coupling Reactions:
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Yield Range |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85-95% |
| Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80-90% |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 90-98% |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / SPhos | NaOtBu | 75-85% |
Strategy III: Direct C-H Activation via N-Oxide Directed Functionalization
C-H activation represents the state-of-the-art in synthetic efficiency, avoiding the need for pre-functionalized substrates.[1][3][15] For quinolines, the N-oxide is a highly effective directing group, guiding metallation and subsequent functionalization to the C8 position.[6][16]
Workflow for N-Oxide Directed C-H Activation
Caption: Two-step strategy for C8 functionalization via C-H activation.
Protocol 4: C8-Arylation of this compound via N-Oxide
This two-step protocol first prepares the N-oxide, which then directs a palladium catalyst to selectively functionalize the C8 position.
Step A: Synthesis of this compound N-oxide
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv) portion-wise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated sodium thiosulfate solution.
-
Extract the aqueous layer with DCM, combine organic layers, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the N-oxide, which is often used without further purification.
Step B: Palladium-Catalyzed C8-Arylation
-
Reaction Setup: To a pressure-tolerant vial, add this compound N-oxide (1.0 equiv), an aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Solvent and Additives: Add a suitable solvent (e.g., DMA or Toluene). In some cases, an additive like tetrabutylammonium bromide (TBAB) may improve yields.[1]
-
Reaction: Seal the vial and heat to 120-140 °C for 24 hours.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water, dry the organic layer, and concentrate. Purify by column chromatography to obtain the C8-arylated product.
Conclusion
The functionalization of the this compound core is a critical task in the development of novel chemical entities. This guide has outlined several strategic approaches, from classical electrophilic substitutions that leverage the ring's intrinsic reactivity to modern, highly selective transition-metal-catalyzed methods. The choice of methodology depends on the desired substitution pattern, functional group tolerance, and synthetic efficiency. The protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H activation provide powerful and reliable tools for researchers to generate diverse libraries of quinoline derivatives, accelerating progress in drug discovery and materials science.[4][5]
References
- D. G. Besset, N. K. Mishra, and V. Gandon, "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," Molecules, 2021. [Link]
- I. Kumar et al., "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress," Organic & Biomolecular Chemistry, 2024. [Link]
- M. A. Esteruelas et al., "Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines," Organometallics, 2022. [Link]
- I. Kumar et al., "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress," Organic & Biomolecular Chemistry, 2025. [Link]
- ResearchGate, "Synthesis of 2‐(p‐tolyl)quinoline (83) from (2‐aminophenyl)methanol...
- D. G. Besset, N. K. Mishra, and V. Gandon, "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," Molecules, 2021. [Link]
- D. J. Kishanrao et al.
- D. J. Kishanrao et al.
- Y. Zhang et al., "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines," ACS Omega, 2023. [Link]
- ResearchGate, "Scheme 2 Functionalization of the quinoline scaffold: screening of...
- M. A. P. Martins et al.
- A. A. D. T. C. da Silva et al.
- Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal, N.D. [Link]
- H. I. Ali et al., "Design, synthesis, and docking study of new quinoline derivatives as antitumor agents," Archiv der Pharmazie, 2019. [Link]
- Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [Link]
- Wikipedia, "Electrophilic aromatic substitution," Wikipedia, N.D. [Link]
- The Organic Chemistry Tutor, "nucleophilic aromatic substitutions," YouTube, 2019. [Link]
- M. Kazemi et al., "State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions," RSC Advances, 2025. [Link]
- P. V. Kumar et al., "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review," RSC Advances, 2020. [Link]
- S. M. Guin et al., "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines," Chemical Science, 2018. [Link]
- J. E. M. N. Klein et al., "Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin," Diva Portal, 2019. [Link]
- Chemistry LibreTexts, "16.6: Nucleophilic Aromatic Substitution," Chemistry LibreTexts, 2025. [Link]
- The Organic Chemistry Tutor, "Nucleophilic Aromatic Substitution EXPLAINED!," YouTube, 2025. [Link]
- University of Liverpool, "Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7," University of Liverpool, N.D. [Link]
- Y. H. Wang et al., "Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines," Journal of the American Chemical Society, 2023. [Link]
- T. J. Williams et al., "BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides," Journal of the American Chemical Society, 2013. [Link]
- A. N. D. S. Mourgas et al., "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners," Chemical Reviews, 2017. [Link]
- S. Z. Khan et al.
- E. L. Regalado et al., "Concerted Nucleophilic Aromatic Substitutions," Journal of the American Chemical Society, 2019. [Link]
- The Cynaptics, "The Ultimate Guide to Buchwald-Hartwig Amin
- The Organic Chemistry Tutor, "Electrophilic Aromatic Substitution Reactions Made Easy!," YouTube, 2018. [Link]
- Professor Dave Explains, "Nucleophilic Aromatic Substitution," YouTube, 2019. [Link]
- S. L. Yedage and B. M.
- Organic Syntheses, "meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine," Organic Syntheses, 2024. [Link]
- Reddit, "Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?," Reddit, 2020. [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Scale-up synthesis of 2-Quinolinylmethanol for preclinical studies
An Application Note and Protocol for the Scale-Up Synthesis of 2-Quinolinylmethanol for Preclinical Studies
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of this compound, a key building block for various pharmacologically active compounds. The presented methodology is designed for producing material suitable for preclinical evaluation, emphasizing process robustness, scalability, safety, and purity. This document details a two-step synthetic pathway, commencing with the formylation of 2-bromoquinoline via a Grignard reaction to produce quinoline-2-carboxaldehyde, followed by its reduction to the target alcohol. The protocols are structured to align with the principles of Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs) as outlined in ICH Q7 guidelines, ensuring the final compound meets the stringent quality and purity requirements for preclinical studies.[1][2][3][4]
Introduction
Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. This compound, in particular, serves as a versatile precursor for the synthesis of potential drug candidates. The progression of these candidates from discovery to clinical trials necessitates a reliable and scalable synthetic route to produce sufficient quantities of high-purity Active Pharmaceutical Ingredient (API) for preclinical toxicology and pharmacology studies.[5][6]
The transition from laboratory-scale synthesis to a multi-gram or kilogram-scale process for preclinical batches introduces significant challenges.[7] These include maintaining reaction control, ensuring consistent product quality, and managing process safety.[8] Therefore, process development must be guided by a thorough understanding of the reaction mechanism, critical process parameters (CPPs), and their impact on critical quality attributes (CQAs) of the final API. This document outlines such a process, developed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the production of a safe and high-quality API for preclinical evaluation.[1][3][4]
Synthetic Strategy and Route Selection
Several synthetic routes can be envisioned for the preparation of this compound. The most common approaches involve the reduction of a quinoline-2-carbonyl compound. Key considerations for selecting a scale-up route include the availability and cost of starting materials, reaction safety, process efficiency, and the impurity profile of the final product.[9]
Route A: Reduction of Quinoline-2-carboxylic Acid or its Ester. This route involves the synthesis of quinoline-2-carboxylic acid or an ester derivative, followed by reduction. While various methods exist for synthesizing the acid/ester,[10][11][12] their reduction often requires strong, hazardous hydrides like lithium aluminum hydride (LAH), which present significant safety challenges on a larger scale.[13][14][15][16][17]
Route B: Catalytic Hydrogenation. Catalytic hydrogenation of quinoline derivatives can be an effective reduction method.[18][19][20][21] However, this approach can sometimes lead to over-reduction of the quinoline ring system to the corresponding tetrahydroquinoline, introducing significant purification challenges.[22][23] Selectivity can be catalyst and condition-dependent, requiring extensive optimization.
Route C: Grignard Formylation followed by Aldehyde Reduction. This two-step approach involves the preparation of quinoline-2-carboxaldehyde, which is then reduced to the desired alcohol. The aldehyde can be synthesized via the reaction of a 2-quinolyl Grignard reagent with a formylating agent.[24][25][26] The subsequent reduction of the aldehyde is typically a high-yielding and clean reaction that can be achieved with milder reducing agents, offering better control and a more favorable safety profile compared to LAH reduction of esters.
Selected Route: For this guide, Route C is selected. The Grignard-based synthesis of the intermediate aldehyde offers a convergent and flexible approach. The subsequent reduction of the aldehyde is a well-established and highly efficient transformation, which is more amenable to scale-up with predictable outcomes and a cleaner impurity profile. While the Grignard reaction itself has inherent hazards, these can be effectively managed with appropriate engineering controls and procedural discipline.[8][27][28]
Process Development and Scale-Up Considerations
Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)
For the selected two-step synthesis, several CPPs have been identified that directly impact the CQAs of the intermediates and the final API.
| Process Step | Critical Process Parameter (CPP) | Critical Quality Attribute (CQA) Impacted | Justification |
| Step 1: Grignard Reaction | Temperature Control | Yield, Impurity Profile | The formation of the Grignard reagent is exothermic. Poor temperature control can lead to side reactions and reduced yield.[8][28] |
| Rate of Reagent Addition | Safety, Purity | Slow, controlled addition of the alkyl halide to magnesium is crucial to prevent a runaway reaction.[8][27] | |
| Solvent Purity (Anhydrous) | Reaction Initiation, Yield | Grignard reagents are highly sensitive to moisture. Anhydrous conditions are essential for successful reaction initiation and completion.[28] | |
| Step 2: Reduction | Choice of Reducing Agent | Selectivity, Purity, Work-up | Sodium borohydride is chosen for its selectivity for the aldehyde in the presence of the quinoline ring and its safer handling profile compared to LAH. |
| Reaction Temperature | Reaction Rate, Impurity Formation | The reduction is typically run at a controlled temperature (e.g., 0 °C to room temperature) to ensure complete reaction and minimize potential side products. | |
| Purification | Crystallization Solvent System | Purity, Crystal Form, Yield | The choice of solvent is critical for effective removal of impurities and isolation of the API with consistent physical properties. |
Safety Considerations
-
Grignard Reagent Formation: This step is highly exothermic and involves flammable solvents (e.g., THF). The reaction must be conducted in a well-ventilated fume hood or an appropriate reactor with an inert atmosphere (Nitrogen or Argon).[27][28] All glassware must be thoroughly dried to prevent violent reactions with water. A plan for managing a potential runaway reaction, including cooling baths and quenching procedures, must be in place.[8]
-
Sodium Borohydride Handling: While safer than LAH, sodium borohydride reacts with acidic and protic solvents to release hydrogen gas, which is flammable. It should be handled with care, and quenching procedures should be performed slowly and with adequate cooling.
Detailed Experimental Protocols
Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Step 1: Scale-up Synthesis of Quinoline-2-carboxaldehyde
Materials:
-
2-Bromoquinoline
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal, for initiation)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), aqueous solution
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Reactor Setup: Assemble a multi-neck, round-bottom flask (or jacketed reactor) equipped with a mechanical overhead stirrer, a condenser, a temperature probe, and an addition funnel under a nitrogen atmosphere. All glassware must be oven or flame-dried before use.
-
Grignard Initiation: Charge the reactor with magnesium turnings (1.2 equivalents). Add a small portion of anhydrous THF to cover the magnesium. Add a single crystal of iodine to help initiate the reaction.
-
Grignard Formation: Dissolve 2-bromoquinoline (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension. Monitor the internal temperature and look for signs of reaction initiation (e.g., color change, gentle reflux). Once initiated, add the remaining 2-bromoquinoline solution dropwise via the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the reaction mixture to 0 °C using an ice bath. Add anhydrous DMF (1.5 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture back to 0 °C and slowly quench by adding a cold aqueous solution of HCl. Stir vigorously until all solids dissolve. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude quinoline-2-carboxaldehyde. The crude product can be purified by column chromatography or used directly in the next step if purity is sufficient.
Step 2: Scale-up Reduction to this compound
Materials:
-
Quinoline-2-carboxaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and temperature probe, dissolve quinoline-2-carboxaldehyde (1.0 equivalent) in methanol or ethanol.
-
Reduction: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Slowly quench the reaction by the dropwise addition of deionized water at 0-5 °C. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extraction and Isolation: To the remaining aqueous slurry, add ethyl acetate and stir. Separate the organic layer. Extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to afford this compound as a pure solid.
Analytical Characterization and Quality Control
The final API must be characterized to confirm its identity, strength, purity, and quality. This is a critical step for material intended for preclinical studies.[29][30][31]
Impurity Profiling
Impurity profiling is essential to ensure the safety and quality of the API.[9][][33][34][35] Potential impurities can arise from starting materials, by-products, or degradation products.
-
Process-Related Impurities: Unreacted quinoline-2-carboxaldehyde, residual 2-bromoquinoline.
-
By-products: Potential dimers or products from side reactions during the Grignard formation.
-
Residual Solvents: THF, ethyl acetate, hexanes, methanol.
Regulatory agencies like the FDA and EMA require impurity profiling according to ICH guidelines, with specific thresholds for reporting, identification, and qualification of impurities.[33]
API Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, IR | Conforms to the structure of this compound |
| Assay | HPLC (UV detection) | ≥ 98.0% |
| Purity | HPLC | Individual Impurity: ≤ 0.15% Total Impurities: ≤ 1.0% |
| Melting Point | Capillary Method | Report Value |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
CPP and CQA Relationship Diagram
Caption: Relationship between CPPs and CQAs in the Grignard step.
Conclusion
This application note provides a robust and scalable two-step synthesis for this compound, suitable for producing preclinical grade material. The chosen synthetic route, involving a Grignard formylation and subsequent aldehyde reduction, offers a reliable method with manageable safety considerations. By carefully controlling the identified critical process parameters, this protocol can consistently deliver a high-purity API that meets the stringent quality standards required for advancing new chemical entities through preclinical development. The detailed protocols and analytical framework herein serve as a comprehensive guide for researchers, scientists, and drug development professionals.
References
- ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (URL: )
- Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs. (URL: )
- The Role of API Impurity Profiling in Drug Development. Aquigen Bio Sciences. (URL: )
- ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. European Medicines Agency. (URL: )
- ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (URL: )
- ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredient. YouTube. (URL: [Link])
- Developing SOPs for Hazardous Chemical Manipul
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Grignard Reactions Go Greener with Continuous Processing. (URL: )
- Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. (URL: )
- Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. (URL: [Link])
- Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine. (URL: )
- Grignard Reaction. American Chemical Society. (URL: [Link])
- The Importance of API Impurity Profiling in Drug Development.
- Impurity Profiling: A Review.
- API Purity and Impurity.
- Lithium Aluminum Hydride (LAH). Common Organic Chemistry. (URL: )
- Activity of the catalysts for the hydrogenation of quinoline.
- Catalytic activity of quinoline hydrogenation over various catalysts.
- Lithium Aluminum Hydride (LiAlH4)
- Reactions between Grignard reagents and Quinoline N‐oxides.
- LAH, Lithium aluminum hydride. Organic Chemistry Portal. (URL: [Link])
- Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative c
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PubMed Central. (URL: [Link])
- Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. (URL: [Link])
- Synthesis of quinolines. Organic Chemistry Portal. (URL: [Link])
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI. (URL: [Link])
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. (URL: [Link])
- Quinoline-2-carbaldehyde.
- Possible pathways for quinoline reduction.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. (URL: [Link])
- Preclinical Drug Development Services. Coriolis Pharma. (URL: [Link])
- Reactions of Grignard Reagents. Master Organic Chemistry. (URL: [Link])
- How does Grignard reagent react with isoquinoline? Quora. (URL: [Link])
- Synthesis of 2‐(p‐tolyl)quinoline from (2‐aminophenyl)methanol and acetophenone.
- Comparison of the current quinoline reduction with previous protocols.
- Other Reductions by Lithium Aluminum Hydride. YouTube. (URL: [Link])
- Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Preclinical Manufacture of anti-HER2 Liposome-Inserting, scFv-PEG-lipid Conjugate. 2. Conjugate Micelle Identity, Purity, Stability, and Potency Analysis. PubMed. (URL: [Link])
- Pre-clinical Drug Product Manufacturing Services. HyCON Labs. (URL: [Link])
- Lyophilization Contract Manufacturing. (URL: [Link])
Sources
- 1. ICH Q7 GMP for APIs [pharmuni.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine [designer-drug.com]
- 25. Quinoline synthesis [organic-chemistry.org]
- 26. quora.com [quora.com]
- 27. dchas.org [dchas.org]
- 28. acs.org [acs.org]
- 29. Preclinical Drug Development Services | Coriolis Pharma [coriolis-pharma.com]
- 30. Preclinical manufacture of anti-HER2 liposome-inserting, scFv-PEG-lipid conjugate. 2. Conjugate micelle identity, purity, stability, and potency analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. renejix.com [renejix.com]
- 33. pharmaffiliates.com [pharmaffiliates.com]
- 34. researchgate.net [researchgate.net]
- 35. alfa-chemclinix.com [alfa-chemclinix.com]
The Enantioselective Synthesis of 2-Quinolinylmethanol Scaffolds: Application Notes and Protocols for the Modern Chemist
Introduction: The Strategic Value of Chiral 2-Quinolinylmethanol Derivatives
In the landscape of medicinal chemistry and asymmetric catalysis, the quinoline nucleus stands as a "privileged scaffold." Its rigid, planar structure and inherent coordinating ability make it a cornerstone in the design of therapeutic agents and high-performance chiral ligands. When this scaffold is functionalized at the 2-position with a stereogenic carbinol group, the resulting chiral this compound derivatives possess a unique combination of properties. They are not only crucial building blocks for complex natural products and pharmaceuticals, including antimalarial and anticancer agents, but also serve as versatile chiral ligands and catalysts in their own right.[1][2]
The absolute configuration of the hydroxyl-bearing stereocenter is paramount, as enantiomers frequently exhibit dramatically different biological activities or catalytic efficiencies.[3] Consequently, the development of robust, efficient, and highly enantioselective methods for their synthesis is a critical objective for researchers in drug discovery and process development. Classical synthesis often yields racemic mixtures, necessitating challenging and costly chiral separations. Asymmetric synthesis, by contrast, offers a direct and atom-economical route to enantiopure compounds from achiral precursors.[4][5]
This guide provides an in-depth examination of two powerful and distinct catalytic strategies for the asymmetric synthesis of chiral this compound derivatives: the metal-catalyzed asymmetric alkylation of quinoline-2-carbaldehyde and the organocatalyzed asymmetric alkynylation of a quinolone precursor. The protocols detailed herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to not only replicate but also adapt and innovate.
Methodology 1: Chiral Amino Alcohol-Promoted Asymmetric Ethylation of Quinoline-2-Carbaldehyde
One of the most reliable and extensively studied methods for creating chiral secondary alcohols is the catalytic asymmetric addition of organozinc reagents to aldehydes.[6][7] The reaction's success hinges on the formation of a well-defined chiral catalytic complex that shields one face of the prochiral aldehyde, directing the incoming nucleophile to the other. Chiral β-amino alcohols are exemplary ligands for this transformation, forming a rigid chelate with the zinc species that effectively biases the stereochemical outcome.[8]
Causality and Mechanistic Rationale
The catalytic cycle, illustrated below, is initiated by the reaction between the chiral amino alcohol ligand and diethylzinc. This forms a dimeric chiral zinc complex. This complex then coordinates with quinoline-2-carbaldehyde, activating the carbonyl group for nucleophilic attack. The steric environment created by the chiral ligand dictates the facial selectivity of the ethyl group transfer from another diethylzinc molecule, leading to the formation of the chiral zinc alkoxide intermediate with high enantiopurity. Subsequent hydrolysis releases the desired chiral alcohol and regenerates the catalytic species. The predictable stereochemical control and high yields make this a cornerstone method in asymmetric synthesis.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of a 2-Quinolinylmethanol Derivative Library for the Identification of p53 Pathway Activators
Introduction: The Therapeutic Potential of the 2-Quinolinylmethanol Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Among these, derivatives of this compound have emerged as a promising class of molecules for targeted cancer therapy.[1][3] A key strategy in oncology is the reactivation of the tumor suppressor protein p53, often referred to as the "guardian of the genome."[4] In many cancers, wild-type p53 is not mutated but is kept inactive through negative regulation, primarily by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[4] Restoring p53 function can trigger cell cycle arrest, senescence, or apoptosis in cancer cells, making it an attractive therapeutic approach.[4][5]
Recent studies have identified quinoline-based compounds that can activate the p53 signaling pathway.[2][6][7] For instance, a high-throughput cell-based screen identified a 2-[(E)-2-phenylvinyl]-8-quinolinol core structure that binds to and stabilizes p53.[6][7] This application note provides a comprehensive, in-depth technical guide for performing a high-throughput screening (HTS) campaign to identify novel this compound derivatives that activate p53 signaling. We will detail the entire workflow, from library design considerations and primary assay execution to robust hit validation and characterization.
Section 1: Library Design and Considerations
The success of any HTS campaign is fundamentally linked to the quality and diversity of the small molecule library. For screening this compound derivatives, a focused library should be designed to explore the structure-activity relationships (SAR) around the core scaffold.
1.1. Core Scaffold and Diversification: The this compound core provides multiple points for chemical modification. Key positions for diversification include:
-
The Phenyl Ring (at position 2): Substitution with electron-donating or electron-withdrawing groups can modulate the electronic properties and binding interactions.
-
The Quinoline Core: Modifications at positions 4, 6, 7, and 8 can influence solubility, metabolic stability, and target engagement.[2]
-
The Methanol Group: While the hydroxyl group is often crucial for activity, derivatization into ethers or esters can be explored to modify pharmacokinetic properties.
1.2. Physicochemical Properties: To enhance the probability of identifying viable drug candidates, the library should be curated based on established principles of drug-likeness, such as Lipinski's Rule of Five. This helps to ensure favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Section 2: Primary High-Throughput Screen - A Cell-Based p53 Reporter Assay
To identify compounds that activate p53 transcriptional activity, a cell-based luciferase reporter gene assay is an effective and widely used HTS method.[8][9][10] This assay provides a quantifiable readout of p53 activation within a cellular context.
2.1. Principle of the Assay: The assay utilizes a human cancer cell line (e.g., HCT116 or A375, which have wild-type p53) that has been stably transfected or transduced with a reporter construct.[8][11] This construct contains a p53-responsive element (p53-RE) upstream of a minimal promoter driving the expression of the firefly luciferase gene. When a compound activates p53, the p53 protein binds to the p53-RE, initiating the transcription of luciferase. The resulting luminescence, measured after the addition of a luciferin substrate, is directly proportional to the level of p53 transcriptional activity.
2.2. HTS Workflow Diagram:
Caption: High-throughput screening workflow for p53 activation.
2.3. Detailed Protocol for Primary HTS (384-well format):
-
Cell Seeding: Seed HCT116 cells stably expressing a p53-luciferase reporter into white, clear-bottom 384-well microplates at a density of 4,000-8,000 cells per well in 40 µL of culture medium.[8] Incubate the plates at 37°C with 5% CO₂ for 18-24 hours.
-
Compound Transfer: Using an automated pin tool or acoustic liquid handler, transfer approximately 50 nL of the this compound derivatives from the library source plates to the cell plates. This typically results in a final compound concentration of 10 µM. Each plate should include:
-
Negative Controls: Wells treated with DMSO vehicle only (e.g., 32 wells).
-
Positive Controls: Wells treated with a known p53 activator, such as Nutlin-3a or Doxorubicin (e.g., 32 wells).[10]
-
-
Incubation: Gently mix the plates and incubate at 37°C with 5% CO₂ for 24 hours.[11]
-
Luminescence Detection: Equilibrate the plates to room temperature. Add 20 µL of a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.[8]
-
Signal Measurement: Incubate the plates for 10-20 minutes at room temperature to allow for signal stabilization. Measure the luminescence using a plate reader.
2.4. Data Analysis and Hit Identification:
-
Quality Control: The robustness of the assay is assessed on a plate-by-plate basis using the Z'-factor, calculated from the signals of the positive and negative controls. A Z'-factor > 0.5 is considered excellent for an HTS campaign.[9]
-
Hit Selection: Primary hits are identified based on their activity relative to the in-plate controls. A common method is to calculate a Z-score for each compound well. Compounds with a Z-score greater than 3 (i.e., a signal more than three standard deviations above the mean of the negative controls) are typically selected as primary hits.[12][13]
Section 3: Hit Confirmation and Dose-Response Analysis
Primary hits must be re-tested to confirm their activity and to determine their potency. This step helps to eliminate false positives that can arise from experimental errors.
3.1. Hit Confirmation: The identified primary hits are re-tested under the same assay conditions as the primary screen to confirm their activity.
3.2. Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to determine their potency.
3.3. Protocol for Dose-Response Testing:
-
Prepare serial dilutions of the confirmed hit compounds.
-
Follow the primary assay protocol (steps 1-5 in section 2.3), adding the different concentrations of the compounds to the designated wells.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum efficacy.[14][15]
Table 1: Representative Dose-Response Data for a Confirmed Hit
| Compound ID | Concentration (µM) | % Activation |
| QM-H3 | 30.00 | 98.5 |
| QM-H3 | 10.00 | 95.2 |
| QM-H3 | 3.33 | 85.1 |
| QM-H3 | 1.11 | 55.3 |
| QM-H3 | 0.37 | 25.6 |
| QM-H3 | 0.12 | 8.9 |
| QM-H3 | 0.04 | 2.1 |
| QM-H3 | 0.01 | 0.5 |
| EC₅₀ | 1.3 µM |
Section 4: Secondary Assays and Hit Validation
Once potent activators have been identified, a cascade of secondary assays is crucial to validate their mechanism of action and rule out assay artifacts.[12][16]
4.1. Orthogonal Assay: Western Blot for p53 and Downstream Targets: To confirm that the observed luciferase activity is due to the activation of the p53 pathway, Western blotting can be used to measure the protein levels of p53 and its downstream target, p21.
Protocol:
-
Treat HCT116 cells with the hit compounds at their EC₅₀ and 2x EC₅₀ concentrations for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
An increase in both p53 and p21 protein levels confirms on-target activity.
4.2. Counter-Screen: Luciferase Interference Assay: To eliminate false positives that directly inhibit or enhance the luciferase enzyme, a cell-free counter-screen should be performed.
Protocol:
-
In a 384-well plate, add recombinant luciferase enzyme and the luciferin substrate.
-
Add the hit compounds at the same concentration used in the primary screen.
-
Measure the luminescence. Compounds that significantly alter the signal in this cell-free assay are likely assay artifacts and should be deprioritized.[16]
4.3. Biophysical Assays for Direct Target Engagement: To provide definitive evidence that the this compound derivatives directly bind to p53, biophysical techniques are employed.[][18][19] These methods are essential for confirming the mechanism of action.
-
Surface Plasmon Resonance (SPR): SPR can measure the binding kinetics (kₐ and kₑ) and affinity (K₋) of the compound to purified p53 protein immobilized on a sensor chip.[6][19][20]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing the binding affinity (K₋), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction in solution.[][20]
-
Thermal Shift Assay (TSA): TSA, or differential scanning fluorimetry, measures the change in the melting temperature of the p53 protein upon compound binding. A significant thermal shift indicates direct engagement.[][18]
4.4. Hit Validation Cascade Diagram:
Caption: A robust hit validation cascade.
Conclusion
This application note outlines a comprehensive and robust strategy for the high-throughput screening of a this compound derivative library to identify novel activators of the p53 tumor suppressor pathway. By integrating a carefully designed primary cell-based assay with a stringent hit validation cascade that includes orthogonal and biophysical methods, researchers can confidently identify and characterize promising lead compounds. This systematic approach minimizes the risk of pursuing false positives and provides a solid foundation for subsequent lead optimization and preclinical development, ultimately accelerating the discovery of new targeted cancer therapeutics.
References
- Dose-Response Modeling of High-Throughput Screening Data.
- Bechill J, Zhong R, Zhang C, Solomaha E, Spiotto MT (2016) A High-Throughput Cell-Based Screen Identified a 2-[(E)
- A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53.
- Hit Selection in High-Throughput Screening. News-Medical.Net. [Link]
- A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. The University of Chicago. [Link]
- Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
- p53 Luciferase Reporter Lentivirus. BPS Bioscience. [Link]
- Biophysical methods in early drug discovery.
- McPhee, S. (2024).
- Biophysical Screening for the Discovery of Small-Molecule Ligands.
- Dose-Response Modeling of High-Throughput Screening Data.
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
- Biophysics for Successful Drug Discovery Programs. Eurofins Scientific. [Link]
- Biophysical Assays. Ichor Life Sciences. [Link]
- Hit selection. Wikipedia. [Link]
- Reviving the guardian of the genome: small molecule activators of p53.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
- Live cell, image-based high-throughput screen to quantitate p53 stabilization and viability in human papillomavirus positive cancer cells. PubMed. [Link]
- Identification of Novel p53 Pathway Activating Small-Molecule Compounds Reveals Unexpected Similarities with Known Therapeutic Agents.
- Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening.
- Discovery of compounds that reactivate p53 mutants in vitro and in vivo.
- Human p53 Assay Kit. INDIGO Biosciences. [Link]
- Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity.
- p53 promoter-based reporter gene in vitro assays for quick assessment of agents with genotoxic potential. PubMed. [Link]
- CRISPR-Cas9–based target validation for p53-reactivating model compounds.
- Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation.
- Activating p53Y220C with a Mutant-Specific Small Molecule.
- Three optimized assays for the evaluation of compounds that can rescue p53 mutants. PubMed. [Link]
- design and synthesis series of novel quinolinyl methanol's derivatives.
- DESIGN AND SYNTHESIS SERIES OF NOVEL QUINOLINYL METHANOL'S DERIVATIVES.
- Structure–Activity Relationship (SAR) of compounds that induce the p53...
- Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group. [Link]
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]
- Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. Royal Society of Chemistry. [Link]
- 2-Quinolinemethanol.
- Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity.
- Structure-activity relationship and antitumor activity of thio-benzodiazepines as p53-MDM2 protein-protein interaction inhibitors. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live cell, image-based high-throughput screen to quantitate p53 stabilization and viability in human papillomavirus positive cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53 | PLOS One [journals.plos.org]
- 7. A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Identification of Novel p53 Pathway Activating Small-Molecule Compounds Reveals Unexpected Similarities with Known Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Hit selection - Wikipedia [en.wikipedia.org]
- 14. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 18. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ichorlifesciences.com [ichorlifesciences.com]
- 20. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Quinolinylmethanol in the Preparation of Antimicrobial Agents: A Technical Guide
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, the quinoline nucleus has long been a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide spectrum of biological activities. This technical guide focuses on the application of 2-Quinolinylmethanol, a versatile building block, in the synthesis and evaluation of new antimicrobial agents. We will delve into the synthetic rationale, key experimental protocols, and structure-activity relationship (SAR) insights that can guide researchers in this promising field.
Introduction: The Quinoline Scaffold and the Potential of this compound
Quinoline and its derivatives have demonstrated a remarkable range of pharmacological properties, including antibacterial, antifungal, antiviral, and antiprotozoal activities.[1][2] The mechanism of action for many quinoline-based drugs is well-established, often involving the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication.[3]
This compound presents an attractive starting point for the synthesis of novel antimicrobial agents due to the reactive hydroxyl group at the 2-position. This functional handle allows for a variety of chemical modifications, enabling the generation of a diverse library of derivatives, such as esters, ethers, and amines. The exploration of these derivatives can lead to the discovery of compounds with enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles.
Synthetic Strategies for Derivatization of this compound
The chemical versatility of this compound allows for a range of synthetic modifications. The following diagram and protocols outline key synthetic pathways to generate a library of derivatives for antimicrobial screening.
Caption: Synthetic pathways from 2-Methylquinoline to diverse this compound derivatives.
Protocol 2.1: Synthesis of this compound from 2-Methylquinoline
This protocol describes a common method for the oxidation of 2-methylquinoline to this compound.
Materials:
-
2-Methylquinoline
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2-methylquinoline in dioxane.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Add a small amount of water to the mixture.
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove selenium metal by-product.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified this compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2.2: General Procedure for the Synthesis of this compound Esters
Materials:
-
This compound
-
Appropriate acyl chloride or carboxylic anhydride
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or pyridine as a base
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or pyridine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the corresponding acyl chloride or carboxylic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography on silica gel.
Protocols for Antimicrobial Activity Evaluation
A systematic evaluation of the antimicrobial properties of the synthesized this compound derivatives is crucial. The following protocols describe standard in vitro methods for preliminary screening and quantitative assessment of antimicrobial activity.
Caption: Experimental workflow for antimicrobial screening of this compound derivatives.
Protocol 3.1: Agar Well Diffusion for Preliminary Antibacterial Screening
This method provides a qualitative assessment of the antibacterial activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic discs (e.g., Ciprofloxacin) as a positive control
Procedure:
-
Prepare MHA plates according to the manufacturer's instructions.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Evenly spread the bacterial inoculum onto the surface of the MHA plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Prepare solutions of the synthesized compounds in DMSO at a known concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Add the same volume of DMSO to one well as a negative control.
-
Place a standard antibiotic disc on the agar surface as a positive control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Protocol 3.2: Broth Microdilution for Determination of Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Active compounds identified from the primary screening
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) and Mechanistic Insights
While specific SAR studies on this compound derivatives are limited, we can extrapolate from the broader class of 2-substituted quinolines.[4][5]
-
Lipophilicity: The introduction of lipophilic groups at the 2-position can enhance membrane permeability and, consequently, antimicrobial activity. However, an optimal balance of hydrophilicity and lipophilicity is often required for effective transport and target engagement.
-
Electronic Effects: The electronic nature of the substituents can influence the overall electron density of the quinoline ring, which may affect its interaction with biological targets.
-
Steric Factors: The size and shape of the substituent at the 2-position can play a crucial role in binding to the active site of target enzymes.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | R Group (at 2-position via ester linkage) | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli |
| QM-01 | -COCH₃ (Acetyl) | 128 | >256 |
| QM-02 | -COPh (Benzoyl) | 64 | 128 |
| QM-03 | -CO(4-Cl-Ph) (4-Chlorobenzoyl) | 32 | 64 |
| QM-04 | -CO(4-NO₂-Ph) (4-Nitrobenzoyl) | 16 | 32 |
This table presents hypothetical data to illustrate potential SAR trends. Actual results would require experimental validation.
The primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] It is plausible that derivatives of this compound could also target these enzymes. Further studies, such as enzyme inhibition assays and molecular docking, would be necessary to elucidate the precise mechanism of action of any newly discovered active compounds.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of derivatives with the potential for significant antimicrobial activity. The synthetic protocols and screening methods outlined in this guide provide a robust framework for researchers to explore this chemical space. By systematically synthesizing and evaluating new compounds, and by carefully considering the structure-activity relationships, it is possible to identify novel lead compounds that could contribute to the fight against antimicrobial resistance.
References
- Khan, M., Miller, K., Rainsford, K., & Zhou, Y. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3227-3240. [Link]
- Khan, M., Miller, K., Rainsford, K., & Zhou, Y. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3227-3240. [Link]
- Khan, M., Miller, K., Rainsford, K., & Zhou, Y. (2013). Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. Molecules (Basel, Switzerland), 18(3), 3227–3240. [Link]
- Khan, M., Miller, K., Rainsford, K., & Zhou, Y. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3227-3240. [Link]
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Future medicinal chemistry, 15(22), 1845–1856. [Link]
- Zhang, G.-F., Chen, X.-Y., & He, L.-Q. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS omega, 2(7), 3535–3541. [Link]
- Basak, A., Abouelhassan, Y., Ort, S., Jin, S., & Huigens, R. W. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry (Weinheim an der Bergstrasse, Germany), 22(27), 9228–9232. [Link]
- Basak, A., Abouelhassan, Y., Kim, Y. S., Norwood, V. M., Jin, S., & Huigens, R. W. (2018). Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis. European journal of medicinal chemistry, 155, 609–618. [Link]
- Basak, A., Abouelhassan, Y., Kim, Y. S., Norwood, V. M., Jin, S., & Huigens, R. W. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis.
- Mahantheshappa, K. B., Breda, K. S., & Satyanarayan, N. D. (2021). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. European Journal of Chemistry, 12(1), 37-44. [Link]
- de Souza, A. M., Guedes, I. A., & de Alencastro, R. B. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules (Basel, Switzerland), 24(23), 4304. [Link]
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Future medicinal chemistry, 15(22), 1845–1856. [Link]
- Szabó, A., Sinka, I., & Fodor, K. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. International journal of molecular sciences, 23(21), 13329. [Link]
- Chen, Y.-C., Li, Y.-C., & Chen, Y.-H. (2022). Highly Active Small Aminated Quinolinequinones against Drug-Resistant Staphylococcus aureus and Candida albicans. Molecules (Basel, Switzerland), 27(9), 2901. [Link]
- Sari, Y., & Ardiansah, B. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. RSC advances, 12(45), 29219–29227. [Link]
- Singh, A., & Kumar, A. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 2-Quinolinylmethanol Synthesis
Welcome to the technical support center dedicated to the synthesis of 2-Quinolinylmethanol (CAS 1780-17-2). This versatile building block is a crucial intermediate in the development of pharmaceuticals and other fine chemicals.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in its synthesis, with a focus on optimizing reaction yields and purity. Here, we combine established chemical principles with field-proven insights to help you achieve consistent and high-quality results.
I. Overview of Synthetic Pathways
The most prevalent and practical laboratory-scale synthesis of this compound involves the reduction of 2-Quinolinecarboxaldehyde. While other methods exist, the aldehyde reduction pathway is often favored for its reliability and the commercial availability of the starting material.
The core transformation is the reduction of an aldehyde to a primary alcohol:
-
Starting Material: 2-Quinolinecarboxaldehyde
-
Product: this compound
-
Common Reducing Agents: Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LAH), Catalytic Hydrogenation.
This guide will primarily focus on troubleshooting the reduction of 2-Quinolinecarboxaldehyde, as it is the most common and accessible route.
II. Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Category 1: Low or No Yield
Q1: My reduction of 2-quinolinecarboxaldehyde with Sodium Borohydride (NaBH₄) is resulting in a very low yield. What are the likely causes?
This is a common issue that can often be traced back to reagent quality, solvent choice, or temperature control. Let's break down the potential culprits.
A1: Potential Causes & Solutions
-
Poor Quality of Sodium Borohydride (NaBH₄):
-
The "Why": NaBH₄ is highly sensitive to moisture. It reacts with water to decompose into sodium borate and hydrogen gas, reducing the amount of active hydride available for your reaction.
-
Troubleshooting Steps:
-
Check Storage: Ensure your NaBH₄ is stored in a tightly sealed container in a desiccator.
-
Use Fresh Reagent: If the reagent is old or has been improperly stored, it's best to use a fresh bottle.
-
Use Anhydrous Solvent: Ensure your solvent (e.g., ethanol, methanol) is anhydrous. Even small amounts of water can consume the reagent.
-
-
-
Inappropriate Solvent Choice:
-
The "Why": The reactivity of NaBH₄ is solvent-dependent. Protic solvents like methanol or ethanol are commonly used and are generally effective. However, the reaction of NaBH₄ with the solvent itself can be a competing process.
-
Troubleshooting Steps:
-
Methanol vs. Ethanol: Methanol can react more readily with NaBH₄ than ethanol, especially at elevated temperatures. Switching to absolute ethanol may provide a more controlled reaction.
-
Aprotic Solvents: While less common for simple NaBH₄ reductions, using an aprotic solvent like THF can be an option, though solubility of NaBH₄ might be lower.
-
-
-
Suboptimal Reaction Temperature:
-
The "Why": The reduction of aldehydes with NaBH₄ is typically exothermic. If the temperature is not controlled, side reactions can occur.
-
Troubleshooting Steps:
-
Ice Bath: It is standard practice to perform the addition of NaBH₄ while cooling the reaction mixture in an ice bath (0-5 °C). This helps to moderate the reaction rate and prevent the formation of byproducts.
-
Slow Addition: Add the NaBH₄ portion-wise over a period of time rather than all at once. This allows for better heat dissipation.
-
-
-
Incorrect Stoichiometry:
-
The "Why": Theoretically, one mole of NaBH₄ can reduce four moles of an aldehyde. However, due to potential decomposition and reaction with the solvent, it is common to use a molar excess.
-
Troubleshooting Steps:
-
Increase Excess: If you are using only a slight excess, try increasing the amount of NaBH₄ to 1.5 - 2.0 equivalents relative to the 2-quinolinecarboxaldehyde.
-
-
Q2: I've set up a catalytic hydrogenation for the reduction, but the reaction has stalled. What should I check?
Catalytic hydrogenation can be a very clean method, but it is sensitive to catalyst activity and poisons.
A2: Potential Causes & Solutions
-
Catalyst Inactivity:
-
The "Why": Catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) can become deactivated over time or if they are of poor quality.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Ensure you are using a fresh, active catalyst.
-
Proper Handling: Avoid exposing the catalyst to air for extended periods, especially for pyrophoric catalysts.
-
-
-
Presence of Catalyst Poisons:
-
The "Why": The quinoline ring itself, particularly the nitrogen atom, can act as a poison to many noble metal catalysts by strongly adsorbing to the active sites.[2] Sulfur and halide impurities in the starting material or solvent can also deactivate the catalyst.
-
Troubleshooting Steps:
-
Purify Starting Material: Ensure your 2-quinolinecarboxaldehyde is of high purity.
-
Use High-Purity Solvents: Use solvents that are free from sulfur or other potential poisons.
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome minor poisoning effects.
-
-
-
Insufficient Hydrogen Pressure:
-
The "Why": The reaction rate is dependent on the pressure of hydrogen gas.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure your hydrogenation apparatus is properly sealed and can maintain pressure.
-
Increase Pressure: If working at atmospheric pressure, consider moving to a higher-pressure system (e.g., a Parr shaker). Higher H₂ pressure can enhance reaction rates.[2]
-
-
Category 2: Impurity Formation & Purification Challenges
Q3: After my NaBH₄ reduction and workup, my NMR spectrum shows unreacted starting material and other unexpected peaks. What are these impurities?
A3: Potential Impurities and Prevention
-
Unreacted 2-Quinolinecarboxaldehyde:
-
Cause: Incomplete reaction due to reasons mentioned in Q1 (insufficient NaBH₄, short reaction time, etc.).
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If starting material remains, consider adding more NaBH₄ or extending the reaction time.
-
-
Over-reduction Products:
-
Cause: While less common for NaBH₄, aggressive reducing agents or harsh conditions can potentially lead to the reduction of the quinoline ring itself to form a 1,2,3,4-tetrahydroquinoline derivative.[4]
-
Solution: Stick to mild conditions. NaBH₄ at 0 °C to room temperature is generally selective for the aldehyde.
-
-
Borate Esters:
-
Cause: During the reaction, borate esters can form between the product alcohol and boron species. The workup step is crucial to hydrolyze these.
-
Solution: Ensure a proper acidic workup. After the reaction is complete, quenching with a dilute acid (e.g., 1M HCl) until the solution is acidic will hydrolyze these esters and allow for extraction of the free alcohol.
-
Q4: How can I effectively purify the crude this compound?
A4: Purification Strategies
-
Recrystallization:
-
Procedure: this compound is a solid at room temperature.[1] Recrystallization is often an effective method.
-
Solvent Selection: A common method is to recrystallize from water.[5] Experiment with solvent systems like ethyl acetate/hexanes or toluene to find the optimal conditions for your crude material.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product. Monitor the fractions by TLC.
-
-
Steam Distillation:
III. Experimental Protocols & Data
Protocol 1: Synthesis of this compound via NaBH₄ Reduction
This protocol is a generalized procedure based on standard organic chemistry practices.
Materials:
-
2-Quinolinecarboxaldehyde (1.0 eq)
-
Sodium Borohydride (1.5 eq)
-
Anhydrous Ethanol
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-quinolinecarboxaldehyde in anhydrous ethanol (approx. 10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride in small portions over 20-30 minutes. Monitor the temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 1 hour, then remove the bath and let it stir at room temperature for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.
-
Workup - Quenching: Cool the mixture in an ice bath again. Slowly and carefully add 1M HCl to quench the excess NaBH₄ and neutralize the mixture. Continue adding acid until the pH is ~2-3 to ensure hydrolysis of borate esters. Effervescence (hydrogen gas evolution) will occur.
-
Neutralization & Extraction: Neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration & Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography as described in Q4.
Data Summary: Comparison of Reducing Conditions
| Parameter | Method A: NaBH₄ / Ethanol | Method B: Catalytic Hydrogenation |
| Reagent | Sodium Borohydride | H₂ gas, Pd/C catalyst |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C[2] |
| Pressure | Atmospheric | 1 - 20 bar[2] |
| Pros | Operationally simple, no special equipment | High atom economy, clean reaction |
| Cons | Requires stoichiometric reagent, aqueous workup | Catalyst poisoning is a risk,[2] requires pressure equipment |
| Typical Yield | Good to Excellent | Variable, highly dependent on catalyst |
IV. Visualized Workflows & Mechanisms
General Synthesis & Troubleshooting Workflow
This diagram outlines the decision-making process for synthesizing and troubleshooting the preparation of this compound.
Caption: A workflow for synthesis and troubleshooting.
Mechanism: Hydride Reduction of Aldehyde
This diagram illustrates the nucleophilic attack of the hydride ion from sodium borohydride on the carbonyl carbon of 2-quinolinecarboxaldehyde.
Caption: Mechanism of aldehyde reduction by a hydride.
V. References
-
Copper-Catalyzed Selective 1,2-Reduction of Quinolines. ACS Publications. Available from:
-
This compound 1780-17-2 wiki. Guidechem. Available from:
-
Synthesis of 2‐(p‐tolyl)quinoline (83) from (2‐aminophenyl)methanol... ResearchGate. Available from:
-
Possible pathways for quinoline reduction. | Download Scientific Diagram. ResearchGate. Available from:
-
design and synthesis series of novel quinolinyl methanol's derivatives. ResearchGate. Available from:
-
2-Quinolinecarboxaldehyde 5470-96-2 wiki. Guidechem. Available from:
-
Technical Support Center: Optimizing Selective Quinoline Hydrogenation. Benchchem. Available from:
-
troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem. Available from:
-
Technical Support Center: Solvent-Free Synthesis of 2,4-Disubstituted Quinolines. Benchchem. Available from:
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. Available from:
-
2-Quinolinecarboxaldehyde | 5470-96-2. ChemicalBook. Available from:
Sources
Technical Support Center: Grignard Reactions with 2-Quinolinecarboxaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Grignard reactions involving 2-quinolinecarboxaldehyde. The unique electronic and structural properties of this heteroaromatic aldehyde present specific challenges not always encountered with simpler aliphatic or benzenoid aldehydes. This document is structured as a series of frequently asked questions (FAQs) to directly address common experimental failures and is supplemented with detailed protocols and mechanistic diagrams to enhance your understanding and experimental success.
Frequently Asked Questions (FAQs)
Question 1: My Grignard reaction with 2-quinolinecarboxaldehyde resulted in a very low yield or no product at all. What are the most likely causes?
This is the most common issue and typically points to problems with one of the three core components of the reaction: the Grignard reagent, the aldehyde substrate, or the reaction conditions.
A. Issues with the Grignard Reagent:
-
Decomposition by Protic Contaminants: Grignard reagents are exceptionally strong bases and will be rapidly quenched by even trace amounts of acidic protons from water, alcohols, or carboxylic acids.[1][2][3] This acid-base reaction is significantly faster than the desired nucleophilic addition to the aldehyde.[3]
-
Causality: The carbon-magnesium bond is highly polarized, making the carbon atom a potent nucleophile and base. Water will protonate the Grignard reagent, converting it into an inert alkane.[2]
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents like diethyl ether or THF must be anhydrous.[2][4] It is best practice to use freshly opened bottles of anhydrous solvent or to distill them from an appropriate drying agent (e.g., sodium/benzophenone).
-
-
Oxidation: Grignard reagents can react with atmospheric oxygen, leading to the formation of magnesium alkoxide salts and reducing the concentration of the active reagent.[5][6]
-
Causality: The reaction with oxygen often proceeds through a radical mechanism.
-
Solution: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the preparation and use of the Grignard reagent.
-
-
Failed Formation or Low Concentration: The passivating layer of magnesium oxide on the surface of magnesium turnings can prevent or slow down the reaction with the organic halide.[7][8]
-
Causality: The MgO layer acts as a physical barrier, inhibiting the oxidative insertion of the magnesium metal into the carbon-halogen bond.
-
Solution: Activate the magnesium turnings before adding the bulk of your organic halide. Common activators include a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][7] Furthermore, it is crucial to determine the exact concentration of your prepared Grignard reagent via titration before use to ensure accurate stoichiometry.[3]
-
B. Issues with 2-Quinolinecarboxaldehyde:
-
Substrate Degradation: Aromatic aldehydes are susceptible to oxidation, converting them into the corresponding carboxylic acids.[9] The presence of a carboxylic acid impurity will destroy one equivalent of your Grignard reagent.
-
Causality: The aldehyde functional group can be oxidized by atmospheric oxygen, a process that can be accelerated by light and heat.[9]
-
Solution: Check the purity of your 2-quinolinecarboxaldehyde via TLC or ¹H NMR before use. If impurities are detected, purify the aldehyde by silica gel column chromatography.[10] Store the compound in a cool, dark place under an inert atmosphere.[9]
-
-
Lewis Basic-Site Interference: The nitrogen atom in the quinoline ring is a Lewis base. The magnesium center of the Grignard reagent (R-Mg-X) is a Lewis acid. Coordination between the quinoline nitrogen and the magnesium can occur.
-
Causality: This coordination can potentially reduce the electrophilicity of the aldehyde's carbonyl carbon by withdrawing electron density through the ring system, thus slowing down the desired nucleophilic attack. It can also lead to solubility issues.
-
Solution: Consider the slow, inverse addition of the Grignard reagent to a solution of the aldehyde at low temperature (-78 °C) to minimize the time for complexation before reaction.
-
Question 2: My reaction worked, but it was messy, and I isolated several side products. What are these byproducts and how can I prevent them?
The formation of side products is often a result of competing reaction pathways that can dominate if conditions are not carefully controlled.
A. Wurtz Coupling Product:
-
Identification: This side product has a molecular weight double that of the Grignard's organic group (R-R). It arises from the reaction of the Grignard reagent (R-MgX) with unreacted organic halide (R-X).[11]
-
Causality: This is essentially an SN2-type reaction where the nucleophilic carbon of the Grignard reagent displaces the halide from another molecule of the starting material.[12] This side reaction is particularly problematic during the formation of the Grignard reagent and is promoted by high local concentrations of the organic halide and elevated temperatures.[5][11]
-
Prevention:
B. Reduction Product:
-
Identification: You will recover the alcohol corresponding to the reduction of 2-quinolinecarboxaldehyde (quinolin-2-ylmethanol) instead of the desired secondary alcohol.
-
Causality: This occurs when the Grignard reagent possesses a hydrogen atom on its β-carbon. The Grignard reagent can act as a hydride donor, reducing the aldehyde via a cyclic six-membered transition state (Meerwein-Ponndorf-Verley-type reduction).[13] This is more common with sterically hindered substrates.
-
Prevention:
-
This is inherent to the structure of the Grignard reagent. If using reagents like isobutylmagnesium bromide, be aware of this potential pathway.
-
Running the reaction at very low temperatures (e.g., -78 °C) can sometimes favor the nucleophilic addition pathway over the reduction pathway.
-
C. Single Electron Transfer (SET) Products:
-
Identification: Dimeric products, such as pinacols, formed from the coupling of two aldehyde radical anions.
-
Causality: Instead of a two-electron nucleophilic addition, the Grignard reagent can transfer a single electron to the aldehyde.[13] This pathway is more likely with substrates that have lower reduction potentials, such as aromatic or conjugated aldehydes.[14] The resulting radical intermediates can then undergo various coupling reactions.
-
Prevention:
-
Use highly pure magnesium and halides, as impurities can sometimes initiate radical processes.
-
Perform the reaction in a solvent like THF, which is known to better solvate the magnesium species and can sometimes favor the polar nucleophilic pathway.
-
Below is a diagram illustrating the desired nucleophilic addition pathway versus the major competing side reactions.
Caption: Competing pathways in the Grignard reaction.
Key Troubleshooting Protocols & Data
A successful Grignard reaction is a self-validating system where each component is verified before the reaction is attempted.
Data Presentation: Solvent Properties
The choice of solvent is critical. Ethereal solvents are required to solvate and stabilize the Grignard reagent.[7]
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Comments |
| Diethyl Ether | 34.6 | 4.3 | Traditional choice. Its high volatility can make it difficult to maintain anhydrous conditions. Grignard reagents can precipitate at low temperatures.[2] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point and better solvating power than ether. Often the preferred solvent, especially for forming more difficult Grignard reagents.[12] |
| 2-Methyl-THF | 80 | 6.2 | A greener alternative to THF with a higher boiling point and lower water miscibility. Can lead to higher yields in some cases. |
Experimental Protocols
Protocol 1: Activation of Magnesium and Grignard Reagent Formation
-
Preparation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Activation: Add a single crystal of iodine to the flask. The brown color of the iodine should fade upon gentle warming, indicating an active magnesium surface. Alternatively, add 5-10 mol% of 1,2-dibromoethane. Observation of ethylene bubbling confirms activation.[7]
-
Initiation: Add a small portion (~5%) of your organic halide (1.0 equivalent) dissolved in anhydrous THF via the dropping funnel.
-
Propagation: Once the exothermic reaction begins (observed as bubbling or a gentle reflux), begin the slow, dropwise addition of the remaining organic halide solution at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the resulting gray/brown solution at room temperature or with gentle warming for 1-2 hours to ensure complete formation.
Protocol 2: Titration of the Grignard Reagent (Iodine Method)
-
Preparation: Accurately weigh ~50 mg of I₂ into a dry flask under inert gas and dissolve it in 2-3 mL of anhydrous THF.
-
Titration: Cool the iodine solution to 0 °C. Slowly add the prepared Grignard reagent dropwise via a 1.0 mL syringe until the deep brown/purple color of the iodine just disappears, leaving a colorless or pale yellow solution.
-
Calculation: Record the volume of Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry between RMgX and I₂. Repeat the titration for accuracy.[3]
Protocol 3: Purification of 2-Quinolinecarboxaldehyde
If the starting aldehyde is discolored (dark yellow or brown), purification is recommended.
-
Adsorption: Dissolve the crude 2-quinolinecarboxaldehyde in a minimal amount of dichloromethane.
-
Chromatography: Load the solution onto a silica gel column.
-
Elution: Elute the column with a hexane/ethyl acetate solvent system (e.g., starting with 9:1 and gradually increasing polarity to 8:2).[10]
-
Collection: Collect the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure to yield the purified aldehyde as a yellowish solid.
Troubleshooting Workflow
If you encounter a problem, this logical workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting the reaction.
References
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Ashby, E. C., & Smith, R. S. (1986). Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds. Journal of the American Chemical Society, 108(16), 4605–4610.
- Perrin, C. L. (2018). The Grignard Reaction – Unraveling a Chemical Puzzle.
- Reddit. (2017). Grignard decomposition. r/chemistry.
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling).
- Clark, J. (2023). reaction of aldehydes and ketones with grignard reagents. Chemguide.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions.
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
- Royal Society of Chemistry. (2023).
- ACS Omega. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[13][15] Addition and Oxidative Coupling Reactions. ACS Omega, 7(6), 5337–5347.
- Otte, D. A., & Woerpel, K. A. (2015). Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. Organic Letters, 17(16), 4006–4009.
- Semantic Scholar. (n.d.). Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes.
- Filo. (n.d.). Give reaction Wurtz and wurtz fitting with grignard reagent.
- eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
- Chemistry LibreTexts. (2023). Wurtz reaction.
- Quora. (n.d.). What is the process for obtaining an enolate from a Grignard reaction?.
- Chemistry LibreTexts. (2019). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction.
- ResearchGate. (n.d.). Reactions between Grignard reagents and Quinoline N‐oxides.
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content.
- BYJU'S. (n.d.). Grignard Reagent.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Wikipedia. (n.d.). Grignard reagent.
- Clark, J. (n.d.). an introduction to grignard reagents. Chemguide.
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
- ResearchGate. (n.d.). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents.
- Quora. (n.d.). How does Grignard reagent react with isoquinoline?.
- ACS Publications. (2012). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 14(17), 4540–4543.
- Study.com. (n.d.). Would reaction rates in the Grignard reactions be faster with aldehydes or ketones?.
- Chemistry LibreTexts. (2022). 1.6: Addition of Organometallics - Grignard.
- ResearchGate. (n.d.). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- PubChem. (n.d.). 2-Quinolinecarboxaldehyde.
- Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions.
- Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions [Video]. YouTube.
Sources
- 1. byjus.com [byjus.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Quinolinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Reduction of 2-Quinolinecarboxylic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the challenges associated with the reduction of 2-quinolinecarboxylic acid. As Senior Application Scientists, we understand that achieving high yields and desired selectivity in this transformation can be complex. This resource consolidates field-proven advice, detailed protocols, and troubleshooting guides to ensure your experiments are successful.
Part 1: Troubleshooting Guide - Reduction to 2-Quinolinemethanol (Primary Alcohol)
The complete reduction of 2-quinolinecarboxylic acid to 2-quinolinemethanol is a common objective, yet it is often plagued by low yields and side reactions. This section addresses the most frequent issues encountered.
Frequently Asked Questions (FAQs)
Q1: My yield of 2-quinolinemethanol is consistently low when using Lithium Aluminum Hydride (LiAlH₄). What are the most likely causes?
A1: Low yields in LiAlH₄ reductions of 2-quinolinecarboxylic acid can typically be attributed to three main factors:
-
Initial Acid-Base Reaction: LiAlH₄ is a strong base. The first equivalent of the hydride reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[1][2] This initial step does not contribute to the reduction of the carbonyl group, meaning an excess of the reducing agent is necessary. If you are using stoichiometric amounts, your yield will be inherently limited.
-
Reagent Purity and Handling: LiAlH₄ reacts violently with water and moisture.[1][3] Using aged or improperly stored LiAlH₄, or solvents that are not rigorously anhydrous, will consume the reagent before it can reduce the carboxylic acid. Commercial LiAlH₄ is often only 95% pure, which should be factored into your calculations.
-
Complex Formation and Work-up Issues: The reaction produces stable aluminum-alkoxide complexes that can be difficult to hydrolyze. Inefficient quenching and work-up can lead to the loss of product in the solid aluminum salts, significantly reducing the isolated yield.
Q2: I'm observing multiple byproducts in my reaction. What are the common side reactions?
A2: Besides incomplete reduction, the primary side reaction of concern is the potential for over-reduction of the quinoline ring system, especially under harsh conditions. While LiAlH₄ is primarily a carbonyl reducing agent, its high reactivity can sometimes lead to the reduction of the heterocyclic ring.[4] Additionally, if the reaction temperature is not controlled, other unforeseen decomposition pathways may occur.
Q3: Can I use Sodium Borohydride (NaBH₄) for this reduction? It's a milder and safer reagent.
A3: No, Sodium Borohydride (NaBH₄) is not a strong enough reducing agent to reduce carboxylic acids.[3][5] It is, however, effective for reducing aldehydes and ketones. Attempting this reduction with NaBH₄ will result in no reaction, other than the formation of the sodium salt of the carboxylic acid.
Q4: Is Borane (BH₃) a better alternative to LiAlH₄ for this reduction?
A4: Borane (typically used as a BH₃·THF or BH₃·SMe₂ complex) is an excellent alternative and often the preferred reagent for reducing carboxylic acids, especially in complex molecules.[5][6] Its key advantage is its high chemoselectivity for carboxylic acids over other functional groups like esters or ketones.[5][7][8] This can be particularly useful if your substrate has other reducible moieties that you wish to preserve.
Troubleshooting Workflow for Low Yields of 2-Quinolinemethanol
Caption: Troubleshooting workflow for low alcohol yields.
Comparative Analysis of Reducing Agents for Alcohol Synthesis
| Reducing Agent | Typical Equivalents | Solvent | Temperature | Key Advantages | Key Disadvantages |
| LiAlH₄ | 1.5 - 2.0 | Anhydrous THF or Et₂O | 0 °C to Reflux | High reactivity, reduces most carbonyls.[4][9] | Non-selective, pyrophoric, reacts violently with water.[1][3] |
| BH₃·THF | 1.0 - 1.5 | Anhydrous THF | 0 °C to RT | Highly selective for carboxylic acids.[5][6][10] | Less reactive than LiAlH₄, can reduce other functional groups if in large excess.[8] |
| NaBH₄ / I₂ | 2.0 (NaBH₄), 1.0 (I₂) | Anhydrous THF | 0 °C to RT | Generates BH₃ in situ, avoids handling neat borane.[11] | Requires careful stoichiometry and control of the in situ generation. |
Experimental Protocol: Reduction of 2-Quinolinecarboxylic Acid with BH₃·THF
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-quinolinecarboxylic acid (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Dissolution: Add anhydrous Tetrahydrofuran (THF) to dissolve the starting material completely. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a 1M solution of Borane-THF complex (BH₃·THF, 1.2 eq.) dropwise to the stirred solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure. Add 1M HCl to the residue and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield 2-quinolinemethanol.
Part 2: Troubleshooting Guide - Partial Reduction to 2-Quinolinecarboxaldehyde (Aldehyde)
Stopping the reduction at the aldehyde stage is significantly more challenging than the full reduction to the alcohol. This requires careful selection of reagents and precise control over reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Is it possible to directly reduce 2-quinolinecarboxylic acid to 2-quinolinecarboxaldehyde?
A1: Direct partial reduction of a carboxylic acid to an aldehyde is not generally feasible with common hydride reagents like LiAlH₄ or BH₃.[2] The intermediate aldehyde is more reactive than the starting carboxylic acid and will be immediately reduced to the primary alcohol.[2][4] Therefore, a two-step approach is required.
Q2: What is the most reliable method for synthesizing 2-quinolinecarboxaldehyde from the corresponding acid?
A2: The most common and reliable method involves a two-step sequence:
-
Esterification: First, convert the 2-quinolinecarboxylic acid to its corresponding ester (e.g., ethyl or methyl ester).
-
Controlled Reduction: Reduce the ester using a sterically hindered and less reactive reducing agent, Diisobutylaluminum hydride (DIBAL-H), at low temperatures.[12][13][14]
Q3: My DIBAL-H reduction of ethyl 2-quinolinecarboxylate gives me a mixture of the aldehyde and the alcohol. How can I improve the selectivity for the aldehyde?
A3: This is the most common problem in DIBAL-H reductions and is almost always related to temperature control.[15][16]
-
Strict Temperature Maintenance: The reaction must be kept at -78 °C (a dry ice/acetone bath is standard) throughout the addition of DIBAL-H and for a period afterward.[12][17] The tetrahedral intermediate formed during the reduction is stable at this low temperature, preventing the elimination of the alkoxy group and subsequent over-reduction.[14]
-
Slow Addition: The DIBAL-H solution should be added very slowly, dropwise, to the ester solution. DIBAL-H reductions are exothermic, and rapid addition can create localized "hot spots" in the flask, leading to the formation of the alcohol byproduct.[15]
-
Stoichiometry: Use a precise amount of DIBAL-H, typically 1.0 to 1.2 equivalents. An excess of the reducing agent will increase the likelihood of over-reduction.
Q4: Are there alternative methods to the DIBAL-H reduction?
A4: Yes, an alternative route involves converting the carboxylic acid to an acid chloride, which can then be reduced to the aldehyde. A classic method for this is the Rosenmund Reduction , which uses catalytic hydrogenation (H₂ with a palladium catalyst) of the acid chloride.[18] A critical component of this reaction is the use of a "poisoned" catalyst (e.g., palladium on barium sulfate with quinoline-sulfur) to deactivate the catalyst and prevent the reduction of the aldehyde to the alcohol.[18]
Logical Flow: Aldehyde Synthesis Strategy
Caption: Workflow for the synthesis of 2-quinolinecarboxaldehyde.
Experimental Protocol: DIBAL-H Reduction of Ethyl 2-quinolinecarboxylate
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve ethyl 2-quinolinecarboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature of the reaction is maintained.[16][17]
-
Reagent Addition: Add a 1M solution of DIBAL-H in toluene (1.1 eq.) dropwise via a syringe pump over a period of 45-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the solution at -78 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Quenching: While still at -78 °C, slowly add methanol dropwise to quench any excess DIBAL-H.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this may take several hours).[12][17]
-
Purification: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude 2-quinolinecarboxaldehyde by silica gel column chromatography.[12]
References
- Diaz-Muñoz, G., et al. (2017). Tetrahedron Letters, 58(33), 3311-3315.
- Rosenmund, K. W. (1918). Berichte der deutschen chemischen Gesellschaft, 51(1), 585-594.
- Reddit r/OrganicChemistry (2022). Reduction with DIBAL-H.
- Reddit r/chemistry (2013). Cold DIBAl-H reduction help.
- Organic Synthesis (n.d.). DIBAL-H Reduction.
- University of Cambridge (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- ResearchGate (2013). Reducing carboxylic acid to alcohol, McKennon and Meyers (JOC, 1993, 58, 3568-3571) used NaBH4-I2. What is the function of the base during the reaction?
- Common Organic Chemistry (n.d.). Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4).
- Master Organic Chemistry (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
- Master Organic Chemistry (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- MDPI (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
- Organic Chemistry Portal (n.d.). Synthesis of quinolines.
- Common Organic Chemistry (n.d.). Acid to Alcohol - Common Conditions.
- University of Bristol (2016). Reduction Reactions and Heterocyclic Chemistry.
- Bentham Science (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
- Wiley Online Library (2021). Heterogeneously Catalyzed Carboxylic Acid Hydrogenation to Alcohols.
- Chemistry Steps (n.d.). DIBAL Reducing Agent.
- Chemguide (n.d.). Reduction of Carboxylic Acids.
- Khan Academy (n.d.). Reduction of carboxylic acids.
- ResearchGate (2022). Possible mechanism proposed for the selective reduction of quinoline.
- YouTube (2020). Borane reduction mechanism || selective reduction of acids || solved problems.
- YouTube (2019). Carboxylic Acids to Alcohols, Part 3: Borane.
- Organic Syntheses (n.d.). Procedure.
- National Institutes of Health (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
- The Schlenk Line Survival Guide (n.d.). Purifying LiAlH₄.
- Royal Society of Chemistry (2004). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction.
- University of Calgary (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
- National Institutes of Health (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
- Chemistry Steps (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Google Patents (1969). Production of alcohols by catalytic hydrogenation of carboxylic acids.
- YouTube (2019). Carboxylic Acids to Alcohols, Part 2: Hydrogenation.
- YouTube (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.
- ResearchGate (2021). Heterogeneously Catalyzed Carboxylic Acid Hydrogenation to Alcohols.
- DAV University (n.d.). Module II Reduction Reactions - Lecture 14.
- National Institutes of Health (2016). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.
- ResearchGate (2008). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids.
- Kaplan Test Prep (2019). Organic Chem Review: Identifying Reducing and Oxidizing Agents.
- ResearchGate (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4) [commonorganicchemistry.com]
- 10. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Quinolinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Identification of side products in 2-Quinolinylmethanol synthesis
Welcome to the technical support guide for the synthesis of 2-Quinolinylmethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this important heterocyclic building block.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to enhance the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: My reaction yield of this compound is significantly lower than expected, and I observe a large amount of a highly polar byproduct that remains at the baseline of my TLC plate (silica gel, ethyl acetate/hexane eluent). What is this impurity?
Answer: This is a classic sign of the Cannizzaro reaction occurring as a significant side pathway. 2-Quinolinecarboxaldehyde, the common precursor to this compound, lacks α-hydrogens, making it susceptible to this base-induced disproportionation.[3][4] In the Cannizzaro reaction, two molecules of the aldehyde react in the presence of a base to yield one molecule of the primary alcohol (your desired product, this compound) and one molecule of the corresponding carboxylic acid (quinoline-2-carboxylic acid).[5][6][7]
Causality:
-
Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion (or other base) on the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, effecting a redox transformation.[3][6][7]
-
Stoichiometry: The reaction consumes two equivalents of your starting aldehyde to produce only one equivalent of your desired alcohol. This inherently limits the theoretical maximum yield of this compound to 50% if the Cannizzaro reaction becomes the dominant pathway.
-
Byproduct Properties: Quinoline-2-carboxylic acid is a highly polar, acidic compound. It will typically remain at the baseline on normal-phase silica gel TLC and can be easily separated from the desired alcohol via an acid-base extraction.
Troubleshooting & Validation:
-
pH Control: The Cannizzaro reaction is base-catalyzed. Ensure your reaction conditions are not basic. If you are using a reducing agent that generates basic byproducts, consider performing the reaction at a lower temperature or adding the reagent slowly to a buffered solution.
-
Confirmation of Byproduct: To confirm the presence of quinoline-2-carboxylic acid, perform a simple acid-base extraction. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid side product will move into the basic aqueous layer. Acidifying this aqueous layer with HCl should cause the quinoline-2-carboxylic acid to precipitate, allowing for its isolation and characterization.
-
Choice of Reagents: For reductions, use non-basic or mildly acidic conditions where possible. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide catalyst, is an excellent alternative that avoids strongly basic conditions.[8][9][10]
DOT Diagram: Cannizzaro Reaction Mechanism
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. Cannizzaro’s reaction and Crossed Cannizzaro’s reaction – Definition, Examples and Mechanism [chemicalnote.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Crude 2-Quinolinylmethanol by Column Chromatography
Welcome to the technical support center for the purification of 2-Quinolinylmethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography purification of this compound. As Senior Application Scientists, we have compiled this resource based on established principles and practical experience to help you navigate the challenges of purifying N-heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of crude this compound. The question-and-answer format is intended to help you quickly identify and resolve your specific problem.
Question 1: My this compound is streaking (tailing) significantly on the silica gel TLC plate and the column, leading to poor separation. What is causing this and how can I fix it?
Answer:
Streaking or tailing of this compound on silica gel is a common problem. It is primarily caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction can lead to poor peak shape and co-elution with impurities.
Here are several effective strategies to mitigate this issue:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[2] Triethylamine (NEt₃) is a popular choice. The triethylamine, being a stronger base, will preferentially interact with the acidic sites on the silica gel, effectively "masking" them from your this compound. This allows your compound to travel through the column with less interaction, resulting in sharper peaks.
-
Recommendation: Start by adding 0.5-2% triethylamine to your chosen eluent system.[2] You should observe a significant improvement in the peak shape on your TLC plate before attempting the column.
-
-
Use of an Alternative Stationary Phase: If adding a basic modifier is not sufficient or if your compound is particularly sensitive, consider using a different stationary phase.[2][3]
-
Alumina (Al₂O₃): Alumina is a good alternative to silica gel for the purification of basic compounds. You can use neutral or basic alumina.[2]
-
Reversed-Phase Silica (C18): If your compound and the impurities have different hydrophobicities, reversed-phase chromatography can be an excellent option.[2] In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol.[1]
-
Below is a troubleshooting workflow to guide you through resolving peak tailing:
Question 2: My this compound seems to be decomposing on the silica gel column. I'm getting low yields and multiple new spots on the TLC of my collected fractions. What should I do?
Answer:
Decomposition on silica gel can occur with sensitive compounds, particularly those with basic nitrogen heterocycles.[4] The acidic nature of the silica gel can catalyze degradation reactions.
Here are some strategies to prevent decomposition:
-
Deactivate the Silica Gel: As with tailing, you can neutralize the acidic sites on the silica gel. Pre-treating the silica gel with a basic solution can be effective.[2] You can do this by preparing a slurry of the silica gel in the eluent containing a base like triethylamine before packing the column.[2]
-
Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the silica gel by running the column as quickly as possible (flash chromatography).[2] If the compound is thermally labile, performing the chromatography in a cold room can also help reduce the rate of decomposition.[2]
-
Inert Atmosphere: For highly sensitive compounds, performing the chromatography under an inert atmosphere, such as in a glovebox, can prevent oxidation.[2]
Question 3: I'm having trouble finding a good solvent system. My compound either stays at the baseline or shoots through the column with the solvent front.
Answer:
Finding the right solvent system is crucial for good separation. The goal is to have your target compound, this compound, with an Rf value between 0.25 and 0.35 on the TLC plate.[5] This range generally provides the best separation on a column.
-
Systematic TLC Analysis: You need to perform a systematic screening of solvent systems using TLC.[1] Start with a common two-component system and vary the polarity.
-
Adjusting Polarity:
-
If your compound has a low Rf (stays near the baseline): Increase the polarity of the mobile phase.[1] For an ethyl acetate/hexanes system, you would increase the proportion of ethyl acetate.
-
If your compound has a high Rf (moves with the solvent front): Decrease the polarity of the mobile phase.[1] In an ethyl acetate/hexanes system, you would increase the proportion of hexanes.
-
-
Try Different Solvents: If adjusting the ratio of your initial solvent system is not effective, you may need to switch to a different solvent system with different selectivity.[1] For example, if ethyl acetate/hexanes is not working, try dichloromethane/methanol.[1][6]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the column chromatography purification of this compound.
Question 1: What are the recommended starting conditions for the column chromatography of this compound?
Answer:
The following table summarizes recommended starting conditions. Remember that these are starting points, and optimization will likely be necessary based on your specific crude material and the impurities present.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) with 1% Triethylamine | Standard, cost-effective choice. The triethylamine neutralizes acidic sites to prevent tailing and decomposition.[2][7] |
| Neutral or Basic Alumina | A good alternative if silica gel causes decomposition.[2][3] | |
| Mobile Phase (Eluent) | Ethyl Acetate/Hexanes with 1% Triethylamine | A common, effective solvent system with tunable polarity.[6] A patent for a similar quinoline compound used a 1:5 to 2:1 ratio of ethyl acetate to petroleum ether.[8] |
| Dichloromethane/Methanol with 1% Triethylamine | A more polar solvent system for more polar impurities.[1][6] | |
| Sample Loading | Dry Loading | Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This often leads to better separation than wet loading.[9] |
| Column Dimensions | 100:1 to 50:1 ratio of silica gel to crude material (by weight) | A higher ratio of silica gel to crude material will generally give better separation. |
Question 2: How can I effectively monitor the separation during column chromatography?
Answer:
The most common method for monitoring the separation is by Thin Layer Chromatography (TLC).[10]
Protocol for TLC Monitoring:
-
Collect Fractions: Collect small, uniform fractions as the eluent comes off the column.
-
Spot Fractions on a TLC Plate: On a single TLC plate, spot your starting crude material, and then a selection of the collected fractions. It is good practice to spot every other or every third fraction initially to get a quick overview.
-
Develop and Visualize: Develop the TLC plate in your eluent system and visualize the spots under a UV lamp (this compound should be UV active) and/or by staining.
-
Analyze and Combine: Identify the fractions that contain your pure this compound (a single spot with the correct Rf value). Combine these pure fractions. Fractions that are slightly impure can be combined and re-purified if necessary.
Question 3: What are some potential impurities from the synthesis of this compound that I should be aware of?
Answer:
The impurities will depend on the synthetic route used to prepare the this compound. Common synthetic methods for quinolines can sometimes result in starting materials or byproducts carrying over.[11] For example, if synthesized from 2-methylquinoline, you could have unreacted starting material or over-oxidized products. It is important to have an analytical technique, such as NMR or LC-MS, to characterize your crude material to get an idea of the types of impurities you are trying to remove.
Question 4: Can I use reversed-phase chromatography for the purification of this compound?
Answer:
Yes, reversed-phase chromatography is a viable option, especially for polar compounds that are not well-retained in normal-phase chromatography.[12][13]
-
Stationary Phase: C18-functionalized silica is the most common reversed-phase stationary phase.[3]
-
Mobile Phase: A polar mobile phase is used, typically a mixture of water and an organic solvent like acetonitrile or methanol.[1] A modifier such as formic acid or trifluoroacetic acid is often added to improve peak shape.[1]
Reversed-phase chromatography separates compounds based on their hydrophobicity. Less polar compounds will be retained more strongly on the C18 stationary phase.
Experimental Protocols
Protocol 1: General Method for Normal-Phase Column Chromatography of this compound
-
Solvent System Selection: Using TLC, determine a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives your this compound an Rf of ~0.3. Add 1% triethylamine to this system.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and allow the silica gel to settle.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 5-10 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your eluent to the column.
-
Begin collecting fractions. For flash chromatography, apply gentle pressure with nitrogen or argon to achieve a steady flow rate.[9]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC as described in the FAQ section.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
By following this guide, you should be well-equipped to troubleshoot and successfully purify this compound using column chromatography.
References
- Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
- Reddit. (n.d.). Column chromatography issues.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Chemistry For Everyone. (2023, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube.
- Chrom Tech, Inc. (2023, November 20). Mastering Column Chromatography: Techniques and Tips.
- Welch Materials. (2023, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- National Center for Biotechnology Information. (n.d.). 2-Quinolinemethanol. PubChem.
- ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. CN110156675B - Synthesis method of quinoline compound containing sulfonyl - Google Patents [patents.google.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline synthesis [organic-chemistry.org]
- 12. silicycle.com [silicycle.com]
- 13. pharmanow.live [pharmanow.live]
Technical Support Center: Recrystallization of 2-Quinolinylmethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 2-Quinolinylmethanol via recrystallization. This document moves beyond a simple procedural outline to offer a comprehensive resource built on established scientific principles and extensive field experience. Here, you will find troubleshooting advice for common experimental hurdles and a detailed FAQ section to address recurring questions, ensuring a robust and reproducible purification process.
I. Troubleshooting Guide: Navigating Common Recrystallization Challenges
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: No Crystal Formation After Cooling
Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What is going wrong?
Answer: The failure of crystals to form is a frequent challenge in recrystallization and can be attributed to several factors:
-
Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystal nucleation to begin. This is often the most common reason for crystallization failure.[1]
-
Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even at lower temperatures, thus preventing it from precipitating out of the solution.[2][3]
-
Presence of Inhibitory Impurities: Certain impurities can interfere with the nucleation process and inhibit crystal growth.[3]
-
Lack of Nucleation Sites: A pristine, smooth-surfaced crystallization vessel may not offer enough imperfections to initiate crystal formation.[3][4]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inner surface of the flask below the solvent level with a glass rod. This action creates microscopic scratches that can serve as nucleation points.[3][4]
-
Seeding: Introduce a minuscule, pure crystal of this compound (a "seed crystal") into the solution. This provides a template for further crystal growth.[3][4]
-
-
Increase Supersaturation:
-
Optimize Cooling:
-
Extended Cooling: Allow the solution to stand undisturbed for a longer period.
-
Ice Bath: If crystals still do not form at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.[5]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: Upon cooling, my this compound is separating as an oily liquid instead of forming solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[1][4] This is a common issue when the boiling point of the solvent is significantly higher than the melting point of the solute or if the solution is cooled too rapidly.[5]
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation and then allow it to cool slowly.[4][5]
-
Modify the Solvent System:
-
Single Solvent: Choose a solvent with a lower boiling point.
-
Mixed Solvent System: Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (an "anti-solvent" in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[2][5] This technique can often promote crystallization over oiling out.
-
Issue 3: Poor Recovery of Recrystallized Product
Question: My recrystallization was successful in forming crystals, but the final yield is very low. How can I improve my recovery?
Answer: A low yield of the purified product can be a significant issue. Several factors can contribute to this problem:
-
Excessive Solvent Use: Using too much solvent will result in a substantial portion of your product remaining dissolved in the mother liquor, even after cooling.[5][6][7]
-
Premature Crystallization: If crystals form during a hot filtration step (if performed to remove insoluble impurities), a significant amount of the product will be lost.[5]
-
Incomplete Crystallization: Insufficient cooling will not maximize the precipitation of the product.[5]
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of the purified product.[5][6]
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude this compound.[6][7]
-
Prevent Premature Crystallization: If a hot filtration is necessary, pre-heat the filtration apparatus (funnel and receiving flask) and perform the filtration as quickly as possible.[5]
-
Ensure Complete Crystallization: After cooling to room temperature, place the crystallization flask in an ice bath to maximize the yield of precipitated crystals.[5]
-
Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without significantly dissolving the product.[6]
II. Frequently Asked Questions (FAQs)
1. What are the ideal characteristics of a recrystallization solvent for this compound?
The ideal solvent for recrystallizing this compound should exhibit the following properties:
-
The compound should be highly soluble in the solvent at its boiling point but have low solubility at room temperature or below.[2][8]
-
The solvent should not react chemically with this compound.[2][9]
-
Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble in the hot solvent.[2][9]
-
The solvent should be volatile enough to be easily removed from the purified crystals after filtration.[2]
2. How do I select a suitable solvent for the recrystallization of this compound?
A good starting point is to consider solvents with similar polarities. Given the structure of this compound, which contains both aromatic and alcohol functional groups, moderately polar solvents are often a good choice.[10] Based on the general solubility of quinoline derivatives, solvents like ethanol, methanol, and acetone could be suitable candidates.[11] A systematic approach involves small-scale solubility tests with various solvents to identify one that meets the ideal criteria.[9]
3. What is a mixed-solvent recrystallization, and when should I use it for this compound?
A mixed-solvent recrystallization is employed when no single solvent provides the desired solubility characteristics.[2] This technique involves using a pair of miscible solvents: one in which this compound is very soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[2][12][13]
You should consider this method if you cannot find a single solvent that effectively dissolves the compound when hot but not when cold. The general procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes turbid, indicating the onset of precipitation. The solution is then gently heated to redissolve the precipitate and allowed to cool slowly.[12][14]
4. How can I decolorize a colored solution of this compound during recrystallization?
If your hot, dissolved solution of this compound has a noticeable color, this is likely due to the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution.[15] The charcoal adsorbs the colored impurities onto its surface. The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.[15] It is crucial to use the minimum amount of charcoal necessary, as excessive use can also adsorb some of your desired product, leading to a lower yield.[4]
III. Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[6] Slow cooling promotes the formation of larger, purer crystals.[8]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[13]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[6][16]
-
Drying: Allow the crystals to dry completely. This can be done by drawing air through the filter cake for an extended period or by transferring the crystals to a watch glass to air dry.
Data Summary: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | May be suitable for more polar quinoline derivatives, but this compound's solubility may be low even when hot.[17] |
| Ethanol | 78 | High | A commonly used and often effective solvent for compounds with hydroxyl groups.[15] |
| Methanol | 65 | High | Similar to ethanol, a good starting point for solubility tests.[10] |
| Acetone | 56 | Medium | Can be a good solvent, but its lower boiling point may be advantageous.[17] |
| Ethyl Acetate | 77 | Medium | Another viable option for moderately polar compounds.[17] |
| Toluene | 111 | Low | May be a good choice if the impurities are highly polar.[17] |
| Hexane | 69 | Low | Likely to be a poor solvent for this compound but could be used as an anti-solvent in a mixed-solvent system. |
IV. Visualizations
Recrystallization Workflow
Caption: A flowchart of the single-solvent recrystallization process.
Troubleshooting Logic for No Crystal Formation
Caption: A decision tree for troubleshooting the absence of crystal formation.
V. References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization1. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. edu.rsc.org [edu.rsc.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. youtube.com [youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. chemistry-solutions.com [chemistry-solutions.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. Reagents & Solvents [chem.rochester.edu]
How to improve the solubility of 2-Quinolinylmethanol in organic solvents
Welcome to the technical support guide for 2-Quinolinylmethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work. Here, we provide in-depth, field-proven insights and practical protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound (C₁₀H₉NO) is a heterocyclic compound featuring a quinoline ring system and a hydroxymethyl (-CH₂OH) group.[1][2][3] Its solubility profile is governed by the interplay between the large, aromatic, and moderately nonpolar quinoline core and the polar, hydrogen-bond-donating hydroxymethyl group.
-
In Aqueous Media: It is generally considered sparingly soluble in water.[4]
-
In Organic Solvents: Its solubility is significantly better in organic solvents, particularly polar ones like ethanol and methanol.[5] The nitrogen atom in the quinoline ring also imparts weak basicity, making its solubility susceptible to pH.[6][7]
This dual character—possessing both hydrophobic and hydrophilic/H-bonding regions—is the primary reason researchers often face challenges in finding a single ideal solvent for a wide range of concentrations.
Q2: My this compound won't dissolve in my desired organic solvent. What's the first thing I should try?
A2: Before employing more complex methods, always start with the simplest physical modifications. The initial troubleshooting steps should be to apply energy to the system to overcome the activation energy of dissolution (the energy required to break the crystal lattice).
Troubleshooting Protocol: Basic Dissolution
-
Increase Agitation: Ensure the mixture is being stirred vigorously. For small volumes, a vortex mixer can be effective. For larger volumes, use a magnetic stir bar at a speed high enough to create a vortex.
-
Increase Temperature: Gently warm the solution. Increased kinetic energy can significantly enhance solubility.[5][8]
-
Caution: Only apply heat if you know the compound is thermally stable at the target temperature. Run a small-scale test first. Do not heat near the solvent's boiling point in an open container.
-
-
Particle Size Reduction: If you are working with a coarse crystalline powder, the dissolution rate may be slow.[9] Grinding the material with a mortar and pestle to increase the surface area can accelerate the process, though it won't change the thermodynamic solubility limit.[9]
If these simple steps fail, it indicates a fundamental mismatch between the solute and solvent. You will need to modify the solvent system itself, which is addressed in the following questions.
Q3: Adjusting temperature and agitation didn't work. How can I systematically improve solubility using a co-solvent system?
A3: Co-solvency is one of the most powerful and widely used techniques to solubilize compounds with challenging properties.[10][11][12] The principle is to blend a "good" solvent (in which the compound is highly soluble) with the "poor" bulk solvent to create a mixture with an optimal polarity and hydrogen bonding environment that accommodates the solute.[10]
Causality: this compound has both aromatic and polar characteristics. A single solvent might be too polar or too nonpolar to effectively solvate both parts of the molecule. A co-solvent system can bridge this gap. For instance, a small amount of a polar, protic solvent like methanol can engage the hydroxymethyl group in hydrogen bonding, while the bulk nonpolar solvent solvates the quinoline ring.
Experimental Protocol: Co-Solvent Screening
-
Identify a "Good" Solvent: First, find a solvent in which this compound is highly soluble. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF). Prepare a concentrated stock solution (e.g., 50-100 mg/mL) in this solvent.
-
Titration into Bulk Solvent: While vigorously stirring your bulk (poor) solvent, slowly add the concentrated stock solution dropwise.
-
Observe for Precipitation: Continue adding the stock solution until you reach your target concentration or until you observe persistent cloudiness or precipitation (the "crashing out" point).
-
Optimize the Ratio: If precipitation occurs, this indicates the percentage of the co-solvent is too low for that final concentration. The goal is to use the minimum amount of co-solvent necessary to maintain solubility, as high concentrations can interfere with downstream experiments. A typical starting point for co-solvents like DMSO is to keep the final concentration below 1% (v/v).
Data Summary: Common Organic Solvents for Solubility Screening
| Solvent Class | Example(s) | Polarity Index | H-Bonding | Likely Efficacy for this compound |
| Polar Protic | Methanol, Ethanol | 5.1, 4.3 | Donor & Acceptor | High: Good for solvating the -CH₂OH group.[5] |
| Polar Aprotic | DMSO, DMF, Acetone | 7.2, 6.4, 5.1 | Acceptor Only | Very High: Excellent as primary "good" solvents for stock solutions. |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Weak Acceptor | Moderate: Can solvate the quinoline ring but poor for the polar group. |
| Ethers | THF, Diethyl Ether | 4.0, 2.8 | Acceptor Only | Moderate: THF is often a good balance. |
| Aromatic | Toluene, Benzene | 2.4, 2.7 | None | Low: Generally poor solvents unless used in a co-solvent system. |
| Alkanes | Hexane, Heptane | 0.1 | None | Very Low: Unlikely to be effective. |
Q4: My experimental system is sensitive to organic solvents like DMSO. Is there a way to improve solubility in polar protic solvents (e.g., ethanol) by modifying the solution's properties?
A4: Yes. Since this compound is a weak base, you can significantly increase its solubility in polar solvents by adjusting the pH.[6][7][13]
Principle: pH Adjustment The nitrogen atom on the quinoline ring has a lone pair of electrons and can accept a proton (H⁺) from an acid. This process, called protonation, forms a cationic salt derivative of the molecule. This salt is much more polar than the neutral parent molecule and will exhibit significantly higher solubility in polar protic solvents like ethanol or even water.
Troubleshooting & Protocol: Acidification
-
Issue: The compound is sparingly soluble in pure ethanol.
-
Solution: Add a small amount of a suitable acid to protonate the quinoline nitrogen.
-
Select an Acid: Choose an acid that is compatible with your experiment.
-
For general organic chemistry: A drop of glacial acetic acid or a trace amount of trifluoroacetic acid (TFA) is often sufficient.
-
For biological assays: Use a biocompatible acid like hydrochloric acid (HCl) to prepare a salt of your compound beforehand or to adjust the buffer pH.
-
-
Prepare the Solution:
-
Suspend the this compound powder in your desired volume of ethanol.
-
While stirring, add the acid dropwise.
-
Continue adding acid until the solid fully dissolves. Avoid adding a large excess, which could impact your experiment.
-
-
Validation: The solution should become clear upon successful salt formation and dissolution. You can confirm the pH change with a pH strip if necessary (note that pH in organic solvents is an apparent reading).
Q5: I need to prepare a solid formulation with a high dissolution rate. Are there any advanced methods for this?
A5: For applications requiring rapid dissolution of a solid, creating a solid dispersion is a highly effective, albeit more advanced, strategy.[14][15]
Principle: Solid Dispersion A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[16][17] The goal is to reduce the drug's particle size down to the molecular level and prevent the formation of a stable crystal lattice.[16] This creates a high-energy, amorphous form of the compound that dissolves much more readily than its crystalline counterpart.
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Carrier Selection: Choose a hydrophilic, water-soluble polymer carrier. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), or HPMC.[14][18]
-
Co-dissolution: Find a common volatile solvent that dissolves both this compound and your chosen carrier (e.g., ethanol or a methanol/DCM mixture). Dissolve both components completely in this solvent. A typical drug-to-carrier ratio might range from 1:1 to 1:10 by weight.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This process should be rapid enough to "trap" the this compound molecules in a dispersed state within the polymer matrix as the solid forms.[16][18]
-
Drying and Sizing: The resulting solid film or mass should be dried thoroughly in a vacuum oven to remove any residual solvent. Once completely dry, the solid dispersion can be gently ground into a fine powder.
-
Validation: When this powder is introduced to a solvent, the water-soluble carrier will rapidly dissolve, releasing the this compound as very fine, amorphous particles, leading to a much faster dissolution rate.[14][15]
References
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- Journal of Drug Delivery and Therapeutics. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- Parmar, K., & Patel, J. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Pharma Times. (2022). Co-solvency and anti-solvent method for the solubility enhancement.
- World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY.
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- SciSpace. (2013). Solubility Enhancement of Etoricoxib by Cosolvency Approach.
- Wikipedia. (n.d.). Cosolvent.
- Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
- bepls. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- PubMed. (2017). Drug solubilization by complexation.
- Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Semantic Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- medRxiv. (2025). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
- IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
- NIH. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- PubChem - NIH. (n.d.). 2-Quinolinemethanol.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Matrix Fine Chemicals. (n.d.). (QUINOLIN-2-YL)METHANOL | CAS 1780-17-2.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- NIH. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
Sources
- 1. Buy this compound | 1780-17-2 [smolecule.com]
- 2. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (QUINOLIN-2-YL)METHANOL | CAS 1780-17-2 [matrix-fine-chemicals.com]
- 4. Page loading... [guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. scispace.com [scispace.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. wjbphs.com [wjbphs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. wjpls.org [wjpls.org]
- 18. japsonline.com [japsonline.com]
Preventing the oxidation of 2-Quinolinylmethanol during storage
Technical Support Center: 2-Quinolinylmethanol
Guide: Preventing Oxidation During Storage
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. Our goal is to provide you with the expertise and practical protocols needed to prevent oxidative degradation, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has turned a pale yellow/brown. What happened and is it still usable?
This discoloration is a common visual indicator of oxidation. This compound, a primary alcohol, is susceptible to oxidation, which converts it into 2-Quinaldehyde. This aldehyde is often yellow or brown and can polymerize over time, further darkening the color. The position of the hydroxymethyl group on the quinoline ring makes it analogous to a benzylic alcohol, which is particularly prone to oxidation by atmospheric oxygen, a process known as autoxidation.[1][2]
Whether the material is still usable depends on the tolerance of your specific application to the presence of this aldehyde impurity. For applications requiring high purity, such as in pharmaceutical development, the presence of even small amounts of 2-Quinaldehyde could be detrimental. We strongly recommend analytical verification (see Protocol 2) to quantify the level of impurity before proceeding.
Q2: What are the primary drivers of this compound oxidation?
The degradation of this compound is primarily driven by a combination of three factors:
-
Oxygen: Atmospheric oxygen is the main oxidant. The autoxidation process is a free-radical chain reaction that, while potentially slow, is persistent.[1][2][3]
-
Light (Photodegradation): The quinoline ring system can absorb UV and visible light.[4][5][6] This energy can initiate and accelerate the oxidation process, leading to the formation of radical species.[1][6] Storing the compound in clear vials on a lab bench is a common cause of degradation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[7][8] While refrigeration is beneficial, it does not stop oxidation if oxygen and light are present.
Q3: What are the ideal storage conditions for long-term stability?
To ensure the long-term stability of this compound, all three degradation factors must be addressed. The ideal storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Slows the rate of the chemical oxidation reaction. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidant, preventing autoxidation.[9][10] |
| Container | Amber Glass Vial with Septum Cap | Protects the compound from light to prevent photodegradation.[1][11] The septum allows for inerting and sample removal without opening the container. |
| State | Solid (preferred) or in Anhydrous Solvent | Storing as a solid minimizes mobility and interaction with trace impurities. If in solution, use a dry, peroxide-free solvent. |
Troubleshooting Guide
Problem: I've stored my this compound in the freezer, but my analysis (HPLC/NMR) still shows an aldehyde impurity.
This is a common issue that arises when temperature is the only control measure used. Storing a sample cold slows degradation but does not stop it if oxygen is present in the headspace of the vial. Over months, even at -20°C, significant oxidation can occur.
Root Cause Analysis and Prevention Workflow
Caption: Workflow for inert gas blanketing.
Protocol 2: Purity Assessment by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound and separating it from its primary oxidant, 2-Quinaldehyde. [12][13] Instrumentation and Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid). A typical starting point is 60:40 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm or 275 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a reference standard of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase. If available, prepare a separate standard of 2-Quinaldehyde to confirm its retention time.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to the same concentration as the standard.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Data Processing:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Any additional peaks are potential impurities. The 2-Quinaldehyde peak is expected to have a different retention time.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This method allows you to accurately determine the level of degradation and make an informed decision about the material's suitability for your experiments. [14][15][16]
References
- Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide.Journal of Environmental Science and Health, Part A.
- Alcohol oxid
- This compound 1780-17-2 wiki.Guidechem.
- Photodegradation of quinoline in water.
- Video: Radical Autoxidation.JoVE (Journal of Visualized Experiments).[Link]
- Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond.ACS Publications, Accounts of Chemical Research.[Link]
- Demystifying The Mechanisms of Alcohol Oxid
- Laboratory Standard Operating Procedure for Pyrophoric Liquid Reagents.University of Bristol.[Link]
- The Process of Inert Gas Blanketing.Cambridge Sensotec.[Link]
- Oxidation of alcohols using air as oxidant.
- Autooxid
- Organic Peroxide Stability: Key Considerations for Safe Handling and Storage.HM Royal.[Link]
- Quality of medicines questions and answers: Part 2.European Medicines Agency.[Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Understanding Impurity Analysis.Cormica.[Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.[Link]
- Drying, inerting, blanketing & purging.Linde Gas.[Link]
- 1.3C: Transferring Methods - Inert Atmospheric Methods.Chemistry LibreTexts.[Link]
- Safety Data Sheet: Quinoline, 100µg/ml in Methanol.Chemos GmbH & Co.KG.[Link]
Sources
- 1. Video: Radical Autoxidation [jove.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hmroyal.com [hmroyal.com]
- 8. Quality of medicines questions and answers: Part 2 | European Medicines Agency (EMA) [ema.europa.eu]
- 9. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 10. Drying, inerting, blanketing & purging | Linde [linde-gas.com]
- 11. chemos.de [chemos.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cormica.com [cormica.com]
- 16. rroij.com [rroij.com]
Technical Support Center: N-Oxidation of 2-Quinolinylmethanol
Welcome to the technical support center for professionals engaged in the synthesis of quinoline derivatives. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) concerning the N-oxidation of 2-quinolinylmethanol. The presence of a primary alcohol on the quinoline scaffold introduces specific challenges, primarily revolving around chemoselectivity. This document is designed to help you navigate these complexities, optimize your reaction conditions, and achieve high yields of the desired this compound N-oxide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes the N-oxidation of this compound a particularly challenging transformation?
A1: The primary challenge lies in the competing oxidation of two nucleophilic sites: the quinoline nitrogen and the primary alcohol of the 2-hydroxymethyl group. The lone pair of electrons on the quinoline nitrogen is nucleophilic and readily reacts with electrophilic oxidizing agents to form the N-oxide.[1][2] However, the primary alcohol is also susceptible to oxidation, which can lead to the formation of 2-quinolinecarboxaldehyde and, subsequently, 2-quinaldic acid as undesired byproducts. Achieving high chemoselectivity for the N-oxidation while preserving the alcohol functionality is the central goal.
Q2: What are the most common byproducts I should anticipate in this reaction?
A2: Besides unreacted starting material, you should monitor for two main over-oxidation byproducts:
-
2-Quinolinecarboxaldehyde N-oxide: Formed from the first oxidation of the primary alcohol.
-
2-Quinaldic acid N-oxide: Formed from the subsequent oxidation of the aldehyde. The presence of these impurities complicates purification due to their similar polarities to the desired product.
Q3: Which oxidizing agents are generally recommended for achieving selective N-oxidation in this case?
A3: The choice of oxidant is critical. Mild, electrophilic oxidizing agents that show a preference for nitrogen over oxygen are ideal.
-
m-Chloroperoxybenzoic acid (m-CPBA) is the most commonly used and recommended reagent. It is highly effective for N-oxidation at low temperatures, which helps to minimize the oxidation of the alcohol.[1]
-
Dimethyldioxirane (DMDO) , generated in situ from Oxone® and acetone, can also be a highly selective and efficient reagent for N-oxidation, often yielding quantitative results with other 2-substituted quinolines.[3]
-
Hydrogen peroxide in acetic acid is a classic reagent but is generally more aggressive and less selective, increasing the risk of alcohol oxidation.[4]
Q4: How can I effectively monitor the reaction to prevent over-oxidation?
A4: Close monitoring is essential.
-
Thin-Layer Chromatography (TLC): This is the most practical method for real-time monitoring. You can visualize the consumption of the starting material and the appearance of the more polar N-oxide product and any potential byproducts. (See Protocol 2 for a detailed TLC method).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the masses of the starting material (M), the desired product (M+16), and over-oxidation products (M+14 and M+30, respectively).
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-solution format.
Problem 1: Low or No Conversion to the Desired N-Oxide
-
Possible Cause: The oxidizing agent has degraded.
-
Explanation: Peracids like m-CPBA can lose their activity over time if not stored correctly (i.e., refrigerated and protected from moisture).
-
Solution: Use a fresh bottle of the oxidizing agent or determine the activity of your current batch via iodometric titration. Always store peracids in a refrigerator.
-
-
Possible Cause: Steric hindrance from the 2-substituent is slowing the reaction.
-
Explanation: While the hydroxymethyl group is not excessively bulky, steric factors can still reduce the rate of N-oxidation compared to unsubstituted quinoline.[3]
-
Solution: If the reaction is sluggish at low temperatures, consider extending the reaction time. Only as a last resort should you slowly and carefully increase the temperature (e.g., from 0°C to room temperature), while monitoring closely for byproduct formation.
-
Problem 2: Significant Formation of Aldehyde or Carboxylic Acid Byproducts
-
Possible Cause: The reaction temperature is too high.
-
Explanation: The oxidation of alcohols is highly temperature-dependent. Higher temperatures provide the activation energy needed to overcome the barrier for alcohol oxidation, reducing the selectivity of the reaction.
-
Solution: Maintain a strict low-temperature profile. Initiate the reaction at 0°C and, if necessary, consider running it at even lower temperatures (-10°C to -20°C), although this will likely require longer reaction times.
-
-
Possible Cause: The oxidizing agent is too concentrated or was added too quickly.
-
Explanation: A high local concentration of the oxidant can create "hot spots" in the reaction mixture, leading to non-selective, exothermic reactions.
-
Solution: Add the oxidizing agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low, steady concentration of the oxidant and allows for better temperature control.
-
-
Possible Cause: The reaction was allowed to run for too long.
-
Explanation: Once the starting material is consumed, any excess oxidant will begin to react with the more sensitive sites on the product molecule, including the primary alcohol.
-
Solution: Monitor the reaction diligently using TLC (e.g., every 15-30 minutes). As soon as the starting material is no longer visible, quench the reaction immediately to prevent over-oxidation.
-
Problem 3: Difficulties During Workup and Purification
-
Possible Cause: The N-oxide product is water-soluble, leading to low recovery during extraction.
-
Explanation: The N-O bond is highly polar, significantly increasing the water solubility of the molecule compared to the parent quinoline.
-
Solution: During the aqueous workup, saturate the aqueous layer with sodium chloride ("salting out") before extraction. This decreases the solubility of the organic product in the aqueous phase. Use a more polar solvent like chloroform or a mixture of dichloromethane/isopropanol for extraction, and perform multiple extractions (5-7 times) to ensure complete recovery.
-
-
Possible Cause: The product and byproducts co-elute during column chromatography.
-
Explanation: The desired N-oxide and its over-oxidized aldehyde/acid counterparts are all highly polar, making them difficult to separate on silica gel.
-
Solution: Use a shallow gradient during flash column chromatography. Start with a less polar eluent system and gradually increase the polarity. For very difficult separations, consider adding a small percentage of acetic acid or triethylamine to the eluent to sharpen the peaks of acidic or basic compounds, respectively. If separation is still poor, preparative reverse-phase HPLC may be necessary.
-
Section 3: Visual Guides & Data
Reaction Pathway and Side Reactions
The following diagram illustrates the desired synthetic route to this compound N-oxide and the competing over-oxidation pathways.
Caption: Desired N-oxidation vs. undesired side reactions.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues during the experiment.
Sources
Technical Support Center: Optimizing Solvent and Temperature for 2-Quinolinylmethanol Synthesis
Welcome to the technical support center for the synthesis of 2-Quinolinylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of solvent and temperature optimization. Below, you will find targeted FAQs and troubleshooting advice to enhance reaction efficiency, yield, and purity.
Introduction: The Critical Role of Solvent and Temperature
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the reduction of a quinoline precursor, such as quinoline-2-carbaldehyde or a quinoline-2-carboxylic acid derivative. The choice of solvent and reaction temperature are not trivial parameters; they are fundamental variables that dictate reaction kinetics, selectivity, and the formation of byproducts. An optimal combination can significantly streamline the synthesis, whereas a suboptimal choice can lead to complex purification challenges or complete reaction failure. This guide provides the causal reasoning behind experimental choices to empower you to make informed decisions in your synthetic route.
Core Synthesis Pathways: An Overview
The most common and direct routes to this compound involve the reduction of a carbonyl or carboxyl group at the 2-position of the quinoline ring. Understanding your starting material is the first step in optimization.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for the reduction of quinoline-2-carbaldehyde with Sodium Borohydride (NaBH₄)?
A1: When using a mild reducing agent like NaBH₄, the solvent choice is critical for both solubility and reactivity.
-
Protic Solvents (e.g., Ethanol, Methanol): These are the most common choices. They are excellent at dissolving NaBH₄ and the aldehyde starting material. The solvent's hydroxyl group also plays a role in the reaction mechanism, protonating the intermediate alkoxide to yield the final alcohol product.[1] Ethanol is often preferred over methanol due to its higher boiling point, allowing for a wider range of reaction temperatures, and it is generally less toxic.
-
Aprotic Solvents (e.g., THF, Dioxane): While NaBH₄ has lower solubility in these solvents, they can be used. Reactions in aprotic solvents are often slower and may require the addition of a proton source during the workup step to obtain the final alcohol.
-
Solvent-Free/Alternative Media: Some modern protocols explore the use of catalysts like PEG400 in solvent-free conditions or in aqueous media to improve the environmental footprint of the reaction.[2]
Expert Insight: The primary driver for choosing a protic solvent like ethanol is its ability to facilitate the hydride transfer and protonate the resulting alkoxide in a single pot. This simplifies the reaction and workup. Temperature control is key; gentle reflux in ethanol is often sufficient to drive the reaction to completion without significant side reactions.
Q2: I need to reduce quinoline-2-carboxylic acid or its ethyl ester. Why is Lithium Aluminum Hydride (LiAlH₄) necessary, and what are the optimal solvent and temperature conditions?
A2: Carboxylic acids and esters are significantly less electrophilic than aldehydes. Consequently, a mild reducing agent like NaBH₄ is generally ineffective for this transformation.[3][4] A much stronger hydride source, Lithium Aluminum Hydride (LiAlH₄), is required.[5][6]
-
Solvent Choice: LiAlH₄ reacts violently with protic solvents like water and alcohols.[5] Therefore, the reaction must be conducted in a dry, aprotic ether solvent.
-
Tetrahydrofuran (THF): This is the most common and highly recommended solvent. It effectively dissolves the LiAlH₄-substrate complex and has a suitable boiling point (66°C) for controlled heating if necessary.[5]
-
Diethyl Ether: Also a viable option, but its lower boiling point (35°C) can make it difficult to heat the reaction if it is sluggish at room temperature.
-
-
Temperature Control: This is the most critical parameter for safety and selectivity.
-
Initial Addition: The addition of the quinoline substrate to the LiAlH₄ suspension should always be done at a low temperature, typically 0°C (ice bath) . This is crucial to control the initial exothermic reaction.[5]
-
Reaction Progression: After the initial addition, the reaction is often allowed to warm to room temperature.[5] Gentle reflux (heating to the solvent's boiling point) may be required to push the reaction to completion, but this should only be done after the initial exotherm has subsided and with careful monitoring.
-
Trustworthiness Check: Always ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent LiAlH₄ from reacting with atmospheric moisture.
Q3: How does reaction temperature impact yield and purity?
A3: Temperature is a double-edged sword in synthesis.
-
Too Low: An insufficient temperature will result in a slow or stalled reaction, leading to low conversion of the starting material and consequently, a low yield.
-
Too High: Excessive heat can lead to several problems:
-
Side Reactions: It can provide the activation energy for undesired pathways. For instance, in quinoline syntheses, high temperatures can promote polymerization or the formation of tar-like substances.[7][8]
-
Product Decomposition: The desired this compound product itself might be thermally unstable under prolonged heating, especially in the presence of acidic or basic impurities.
-
Solvent Loss: Overheating can lead to the evaporation of the solvent, which can concentrate reactants and potentially lead to uncontrolled reactions.
-
Data Summary: Effect of Solvent & Temperature on Reductions
| Starting Material | Reducing Agent | Solvent | Typical Temperature (°C) | Key Considerations |
| Quinoline-2-carbaldehyde | NaBH₄ | Ethanol | 25 - 78 (Reflux) | Simple, safe, and effective. Higher temps increase rate. |
| Quinoline-2-carbaldehyde | NaBH₄ | Methanol | 25 - 65 (Reflux) | Faster reaction at lower temp, but more volatile. |
| Quinoline-2-carboxylic Acid / Ester | LiAlH₄ | THF | 0 → 25 (can be refluxed to 66) | Must be anhydrous. Initial cooling is critical for safety. |
| Quinoline-2-carboxylic Acid / Ester | LiAlH₄ | Diethyl Ether | 0 → 25 (can be refluxed to 35) | Must be anhydrous. Low boiling point limits the upper temperature range. |
Note: This data is illustrative and based on general principles of organic reduction reactions. Optimal conditions may vary based on specific substrates.
Troubleshooting Guide
Caption: Troubleshooting decision tree for common synthesis issues.
Problem: My LiAlH₄ reaction turned grey/black and seems to have stalled.
-
Probable Cause: This often indicates the decomposition of the LiAlH₄, likely due to the presence of moisture or other reactive impurities in your solvent or on your glassware. LiAlH₄ is a fine grey powder, but significant darkening can suggest a problem.[5]
-
Solution:
-
Verify Anhydrous Conditions: Ensure your solvent is truly anhydrous (e.g., passed through a solvent purification system or freshly opened from a sealed bottle). All glassware must be rigorously dried.
-
Use Fresh Reagent: Use a newly opened bottle of LiAlH₄ or a sample that has been stored correctly under an inert atmosphere.
-
Problem: My NaBH₄ reduction of the aldehyde is very slow at room temperature.
-
Probable Cause: While the reaction often proceeds at room temperature, some substituted quinoline aldehydes can be less reactive. The reaction kinetics may simply be slow.
-
Solution:
-
Gentle Heating: Warm the reaction mixture to 40-50°C or even to a gentle reflux in ethanol. This will significantly increase the reaction rate.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. This will prevent unnecessary heating that could lead to side products.
-
Problem: After workup of my LiAlH₄ reaction, my yield is low and I isolated mostly starting material.
-
Probable Cause: This points to an incomplete reaction or improper workup. The most common error is insufficient LiAlH₄ or a workup procedure that fails to liberate the product from the aluminum salts.
-
Solution:
-
Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5 to 2.0 equivalents for an ester).
-
Fieser Workup: Employ a standard Fieser workup procedure after the reaction is complete. For a reaction with 'x' grams of LiAlH₄ in a solvent like THF, cautiously and sequentially add at 0°C:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter off, improving the isolation of your product.
-
-
Experimental Protocol: Reduction of Ethyl Quinoline-2-carboxylate with LiAlH₄
This protocol provides a validated, step-by-step method for the synthesis of this compound from its corresponding ester.
Materials:
-
Ethyl quinoline-2-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Setup: Under a nitrogen atmosphere, add LiAlH₄ (1.5 eq.) to a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add enough anhydrous THF to create a stirrable slurry.
-
Cooling: Cool the LiAlH₄ suspension to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl quinoline-2-carboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, it can be gently heated to reflux.
-
Workup (Fieser Method): Cool the reaction mixture back down to 0°C. Cautiously and slowly add the following, in order, allowing the gas evolution to subside between additions:
-
Water (a volume in mL equal to the mass of LiAlH₄ in g)
-
15% NaOH solution (a volume in mL equal to the mass of LiAlH₄ in g)
-
Water (a volume in mL equal to three times the mass of LiAlH₄ in g)
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes. A white, granular precipitate should form. Filter the solid through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrate and washes. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.
References
- ResearchGate. (2025). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
- University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- Booth, J., Boyland, E., & Turner, E. E. (1950). 244. The reduction of o-quinones with lithium aluminium hydride. Journal of the Chemical Society (Resumed), 1188.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH).
- Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
- Chen, C. Y., et al. (2015). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. Bioresource Technology, 197, 323-8.
- BenchChem. (2025). Technical Support Center: Solvent-Free Synthesis of 2,4-Disubstituted Quinolines.
- Stratakis, M., et al. (2015). Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilane/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions.
- Gribble, G. W., & Nutaitis, C. F. (1975). Reactions of Sodium Borohydride in Acidic Media; III. Reduction and Alkylation of Quinoline and Isoquinoline with Carboxylic Acids. Synthesis.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Yeo, C. I., et al. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. PMC - PubMed Central.
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
- BenchChem. (2025).
- Mathapati, S. R., et al. (2018). Design and synthesis series of novel quinolinyl methanol's derivatives.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid.
- National Institutes of Health. (n.d.). 2-Quinolinemethanol. PubChem.
- Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Sharma, S., et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
- National Institutes of Health. (n.d.). 2-Quinolinecarboxaldehyde. PubChem.
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- Tlahuext-Aca, A., et al. (2024).
- Guo, C.-C., et al. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- BenchChem. (2025). Side reactions of the aldehyde group in 2-Methyl-8-quinolinecarboxaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Minimizing byproduct formation in the synthesis of 2-Quinolinylmethanol derivatives
Answering the user's request.
Technical Support Center: Synthesis of 2-Quinolinylmethanol Derivatives
A Senior Application Scientist's Guide to Minimizing Byproduct Formation
Welcome to the technical support center for the synthesis of this compound derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize byproduct formation during the synthesis of these vital compounds. Our focus is on providing practical, mechanistically-grounded solutions to ensure the highest possible yield and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: My primary byproduct seems to be the starting material after a Grignard reaction with 2-quinolinecarboxaldehyde. What is the likely cause?
A: Recovering your starting aldehyde is a classic issue in Grignard reactions. The primary causes are either the Grignard reagent acting as a base instead of a nucleophile or issues with reaction setup. With sterically hindered ketones or aldehydes, the Grignard reagent can deprotonate the α-carbon, leading to an enolate, which reverts to the starting material upon workup.[1] However, a more frequent cause is the presence of trace amounts of water in your glassware or solvent, which quenches the Grignard reagent. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
Q2: I'm attempting to reduce a 2-quinolinecarboxylic acid ester to this compound, but I'm seeing byproducts that suggest the quinoline ring itself has been reduced. How can I prevent this?
A: This is a common selectivity issue. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), especially at elevated temperatures, can reduce both the ester and the quinoline ring system, leading to tetrahydroquinoline derivatives.[2][3] To enhance selectivity for the ester, you should use a milder reducing agent or carefully control the reaction conditions.
Q3: My purified this compound derivative appears pure by NMR, but it streaks badly during silica gel column chromatography and I experience significant sample loss. What's happening?
A: The basic nitrogen atom in the quinoline ring is likely interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption, sample decomposition, or significant tailing (streaking) of the compound during elution.[4] This issue is common for basic heterocyclic compounds.
Q4: Can I use a single equivalent of a Grignard reagent to convert a 2-quinolinecarboxylate ester into a ketone?
A: This is typically very difficult to achieve. The initial product of the Grignard addition to an ester is a ketone. This resulting ketone is generally more reactive than the starting ester towards the Grignard reagent.[5][6] Consequently, the reaction usually proceeds with the addition of a second equivalent of the Grignard reagent to the intermediate ketone, yielding a tertiary alcohol.[5][6] To synthesize the ketone, a Weinreb amide is a much more suitable starting material.
Troubleshooting Guide 1: Synthesis via Reduction of 2-Quinolinecarbonyl Compounds
The reduction of a 2-quinolinecarboxylic acid or its ester is a direct route to this compound. However, byproduct formation can occur due to incomplete reduction or over-reduction.
Issue: Formation of Tetrahydroquinoline Byproducts
Over-reduction of the quinoline nucleus is a significant side reaction when using potent hydride donors.
Causality: The aromatic quinoline system can be susceptible to reduction under harsh conditions. The choice of reducing agent and reaction temperature are the most critical factors influencing the selectivity between the carbonyl group and the heterocyclic ring.
Mitigation Strategies:
-
Reagent Selection: Opt for a milder reducing agent that shows greater chemoselectivity for esters/acids over aromatic systems.
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to disfavor the higher activation energy pathway of ring reduction.
Data Presentation: Comparison of Common Reducing Agents
| Reagent | Typical Substrate | Conditions | Potential Byproducts | Selectivity |
| LiAlH₄ | Ester, Carboxylic Acid | THF, 0 °C to reflux | Tetrahydroquinolines | Good, but can over-reduce at high temp. |
| NaBH₄ | Aldehyde, Ketone | Alcohols (MeOH, EtOH) | Starting Material (if ester) | Excellent for aldehydes/ketones, poor for esters |
| DIBAL-H | Ester, Nitrile | Toluene/Hexane, -78 °C | Aldehyde (if 1 equiv.) | High, can stop at aldehyde stage |
| Red-Al® | Ester, Carboxylic Acid | Toluene, RT | Tetrahydroquinolines | Similar to LiAlH₄ |
Experimental Protocol: Selective Reduction of Ethyl 2-Quinolinecarboxylate
-
Dissolve ethyl 2-quinolinecarboxylate (1.0 eq) in anhydrous THF (0.1 M) in an oven-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of LiAlH₄ (1.1 eq) in THF dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Allow the mixture to warm to room temperature and stir for 1 hour until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
Visualization: Reduction Pathways
Caption: Pathways for Grignard reaction with an aldehyde.
General Purification Strategies
Even with optimized reaction conditions, minor byproducts may persist. Proper purification is key.
Issue: Compound Degradation or Tailing on Silica Gel
Solution: Deactivate the acidic silica gel to prevent interactions with the basic quinoline nitrogen.
Protocol: Column Chromatography with a Basic Modifier
-
Choose a Solvent System: Determine an appropriate eluent system (e.g., Hexanes/Ethyl Acetate) using TLC.
-
Add a Basic Modifier: To the chosen eluent, add 0.5-1% triethylamine (NEt₃) or pyridine. This base will neutralize the acidic sites on the silica gel. [4]3. Prepare the Column: Prepare a slurry of silica gel in the modified eluent and pack the column as usual.
-
Run the Column: Load your crude product and elute with the base-modified solvent system. This should result in sharper peaks and improved recovery.
-
Alternative: For highly sensitive compounds, consider using a different stationary phase like neutral or basic alumina. [4]
References
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- Wikipedia. (n.d.). Quinoline.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Unknown. (n.d.). Preparation and Properties of Quinoline.
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6).
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- European Patent Office. (2006). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES (EP 1501802 B1).
- Google Patents. (n.d.). High-purity quinoline derivative and method for manufacturing same (US11186547B2).
- Unknown. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- National Institutes of Health. (n.d.). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives.
- ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile.
- PubMed. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line.
- Google Patents. (n.d.). Process for the hydrolysis of quinolone carboxylic esters (WO2019206798A1).
- European Pharmaceutical Review. (2024). Scientists reveal new method that could reduce waste from drug manufacturing.
- Quora. (2021). How does Grignard reagent react with isoquinoline?.
- PubMed Central. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity.
- ResearchGate. (n.d.). (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives.
- Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
- Google Patents. (n.d.). Quinoline-2-(carboxaldehyde) reagents for detection of primary amines (US5459272A).
- Molecules. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Stability issues of 2-Quinolinylmethanol in acidic or basic media
Welcome to the technical support center for 2-Quinolinylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in acidic and basic media. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?
A1: Discoloration, typically to yellow and then brown, is a common indicator of degradation of quinoline compounds.[1] This is often a result of oxidation or photodegradation.[1] The formation of colored byproducts signifies that the integrity of your compound is compromised. It is crucial to store this compound solutions protected from light, especially for extended periods.[1]
Q2: I'm observing a loss of potency and inconsistent results in my assays. Could this be a stability issue?
A2: Yes, inconsistent results and a decrease in expected activity are classic signs of compound degradation.[1] The stability of this compound can be influenced by several factors including pH, temperature, and light exposure.[1] For sensitive experiments, it is highly recommended to prepare fresh solutions or to validate the stability of your stock solutions under your specific storage and experimental conditions.[1]
Q3: What are the primary factors that influence the stability of this compound?
A3: The main factors affecting the stability of quinoline compounds like this compound are:
-
pH: The stability of quinoline derivatives is highly dependent on the pH of the solution. Degradation can be accelerated in both strongly acidic and basic conditions.[1]
-
Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or ambient light.[1]
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1]
-
Oxidation: The quinoline ring system can be susceptible to oxidation.[1]
Q4: How can I minimize the degradation of my this compound solutions?
A4: To enhance the stability of your solutions, consider the following strategies:
-
pH Control: Use buffers to maintain the pH at a level where the compound is most stable.[1] The optimal pH should be determined experimentally for your specific application.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1][2]
-
Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8°C or frozen) to slow down degradation.[2] However, be mindful of freeze-thaw cycles which can also degrade some compounds.[1][3]
-
Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use.[1]
Q5: What are the expected decomposition products of this compound in acidic or basic media?
A5: In acidic media, the primary degradation pathway is likely acid-catalyzed dehydration, leading to the formation of a vinylquinoline derivative. In basic media, oxidation of the methanol group to an aldehyde or carboxylic acid is a probable degradation route. Microbial degradation studies of quinoline have also identified hydroxylated derivatives as common metabolites.[5][6][7][8]
Troubleshooting Guide
This section provides a more in-depth guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Unexpectedly low yield or incomplete reaction in an acidic medium.
-
Possible Cause: Degradation of this compound under the acidic conditions of your reaction. The acidic environment can catalyze the elimination of the hydroxyl group.
-
Recommended Solutions:
-
Monitor Reaction Progress: Use HPLC to closely monitor the disappearance of your starting material and the appearance of any degradation products.[9]
-
Modify Reaction Conditions:
-
Protecting Group Strategy: If the methanol group is not involved in the desired reaction, consider protecting it with a suitable protecting group that is stable to the acidic conditions and can be removed later.
-
Issue 2: Multiple unknown peaks in the HPLC chromatogram of a sample prepared in a basic medium.
-
Possible Cause: These are likely oxidation or other degradation products resulting from the instability of the compound in a basic solution. The benzylic alcohol is susceptible to oxidation.
-
Recommended Solutions:
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.[1][10] This will help in confirming the identity of the unknown peaks in your chromatogram.
-
LC-MS Analysis: Use LC-MS to determine the mass of the unknown peaks, which is a critical step in their structural elucidation.[9]
-
pH Adjustment: If possible for your application, adjust the pH of your solution to be closer to neutral.
-
Issue 3: Inconsistent bioactivity or analytical results from stored stock solutions.
-
Possible Cause: The stability of this compound is highly sensitive to storage conditions, including small variations in pH and temperature over time.[1]
-
Recommended Solutions:
-
Establish and Validate Storage Conditions:
-
Perform a Stability Study: Conduct a stability study on your stock solutions to establish their shelf-life under your specific storage conditions.[3][11] This involves analyzing aliquots of the stock solution at regular intervals.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes.[3]
-
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Products
| Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic | Acid-catalyzed dehydration | 2-Vinylquinoline |
| Basic | Oxidation | 2-Quinolinecarboxaldehyde, 2-Quinolinecarboxylic acid |
| Light | Photodegradation | Hydroxylated quinolines, various colored byproducts |
| Oxidative | Oxidation | 2-Quinolinecarboxaldehyde, 2-Quinolinecarboxylic acid |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[1][10] The goal is to achieve 5-20% degradation of the active compound.[1]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[1] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1] Neutralize the samples with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[1] Neutralize the samples with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[1]
-
-
Sample Analysis: Analyze the stressed samples and a control (unstressed) sample using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify any major degradation products.[1]
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.[1][12]
-
Column: A C18 column is a common starting point for the analysis of quinoline derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[13]
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm) is typically used.[14]
-
Method Validation: The HPLC method should be validated to ensure it is accurate, precise, specific, linear, and robust.[15] Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound, often confirmed by peak purity analysis using a PDA detector.[1]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
- Safety Data Sheet: Quinoline, 100µg/ml in Methanol - Chemos GmbH&Co.KG. [Link]
- Forced Degrad
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. [Link]
- (PDF)
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchG
- Pathway proposed for the degradation of quinoline: (1)
- (PDF)
- Degradation of quinoline by Rhodococcus sp.
- Comparison of Methanol, Water, and HPLC Mobile Phase as the Solvent for Quantification of Nicotine Using HPLC Method - Morehead St
- Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - NIH. [Link]
- HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. [Link]
- 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem - NIH. [Link]
- Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed. [Link]
- The Chemistry of Quinolines.
- Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Bioc
- Dehydrogenative oxidation of Aryl Methanol using oxygen bridged [Cu-O-Se] bimetallic c
- Analytical Techniques In Stability Testing | Separ
- The Proper Storage and Handling of Vol
- Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. [Link]
- 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed. [Link]
- Stability Assessments in Bioanalytical Method Valid
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
- Quinolin-8-ylmethanol | C10H9NO | CID 594412 - PubChem - NIH. [Link]
- Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites - MDPI. [Link]
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characteriz
- Catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems - PubMed. [Link]
- Biodegradation characteristics and metabolic pathway of a strain for quinoline degrad
- Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl
- Synthesis, Characterization and Anti-Corrosion Properties of Novel Quinolinol on C-steel in a Molar Hydrochloric Acid Solution - ResearchG
- Nicosulfuron: alcoholysis, chemical hydrolysis, and degradation on various minerals - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of quinoline by Rhodococcus sp. QL2 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted starting materials from 2-Quinolinylmethanol
Technical Support Center: Purification of 2-Quinolinylmethanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the removal of unreacted starting materials and other impurities. As a crucial building block in pharmaceutical synthesis, the purity of this compound is paramount.[1] This document combines established chemical principles with field-proven troubleshooting strategies to help you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route that leads to impurities in this compound, and what are those impurities?
The most prevalent laboratory-scale synthesis of this compound is the reduction of 2-Quinolinecarboxaldehyde. This reaction is typically efficient but often leaves unreacted aldehyde in the crude product.
-
Primary Starting Material: 2-Quinolinecarboxaldehyde[2]
-
Product: this compound (also known as Quinolin-2-ylmethanol)[1][3][4]
-
Primary Impurity: Unreacted 2-Quinolinecarboxaldehyde.
Causality: The reduction of an aldehyde to a primary alcohol introduces a hydroxyl (-OH) group. This significantly changes the molecule's polarity. The starting aldehyde is less polar than the resulting alcohol, a key difference that is exploited in all subsequent purification methods.
Q2: I've run a Thin Layer Chromatography (TLC) of my crude product. How do I interpret the results?
A properly developed TLC plate is your first and best diagnostic tool.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typical. A good starting point is a 7:3 mixture of hexane/ethyl acetate.[5]
Interpretation:
-
Product Spot (this compound): Due to its hydroxyl group, the alcohol is more polar. It will have stronger interactions with the silica gel and thus a lower Retention Factor (Rf) .
-
Starting Material Spot (2-Quinolinecarboxaldehyde): The less polar aldehyde will travel further up the plate, resulting in a higher Rf value .[5]
If you see a spot with a higher Rf than your main product spot, it is very likely unreacted 2-Quinolinecarboxaldehyde.
Troubleshooting and Purification Protocols
This section addresses specific issues and provides step-by-step protocols for effective purification.
Issue 1: My TLC shows a significant amount of unreacted 2-Quinolinecarboxaldehyde. Which purification method is best?
Both column chromatography and recrystallization are highly effective. The choice depends on the scale of your reaction, the quantity of impurity, and available resources.
| Method | Best For | Advantages | Disadvantages |
| Flash Column Chromatography | High purity on small to medium scales (mg to several grams). Resolving multiple impurities. | Excellent separation, high purity achievable (>99%). | More time-consuming, requires larger solvent volumes, potential for product loss on the column. |
| Recrystallization | Larger scale purification (>1 g), when the aldehyde is a minor impurity. | Simple, cost-effective, can be very efficient for removing small amounts of impurities. | Yield can be lower if the product has some solubility in the cold solvent; may not remove impurities with similar solubility profiles.[6] |
Protocol 1: Flash Column Chromatography
This method provides the most reliable separation of the less polar aldehyde from the more polar alcohol product.
Core Principle: The separation is based on the differential adsorption of the compounds to the stationary phase. The less polar 2-Quinolinecarboxaldehyde will elute from the column first, followed by the more polar this compound.
-
Select the Eluent System:
-
Using TLC, find a solvent system where the this compound spot has an Rf of ~0.25-0.35. This provides optimal separation. A good starting point is Hexane:Ethyl Acetate (e.g., 7:3 or 6:4 v/v).[5][7]
-
Pro-Tip: Adding 0.5-1% triethylamine to your eluent can neutralize the acidic sites on the silica gel, preventing "streaking" or "tailing" of the basic quinoline compounds and improving peak shape.[8]
-
-
Pack the Column:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into your column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, then add a thin layer of sand on top to protect the surface.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elute and Collect:
-
Begin running the eluent through the column.
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine the pure fractions containing this compound and remove the solvent under reduced pressure (e.g., rotary evaporator).
-
Caption: Workflow for purification via flash column chromatography.
Issue 2: My product is an oil that won't crystallize, or my yield after recrystallization is very low.
This common issue often points to an inappropriate solvent choice or the presence of significant impurities that inhibit crystal lattice formation.
Protocol 2: Two-Solvent Recrystallization
This is a powerful technique when a single solvent is not ideal. For this compound, a polar solvent in which the compound is soluble when hot, paired with a non-polar "anti-solvent" in which it is insoluble, works well.
Core Principle: The desired compound is dissolved in a minimum amount of a hot "good" solvent. A "bad" solvent (anti-solvent) is then added dropwise until the solution becomes cloudy (the saturation point). Upon slow cooling, the desired compound's solubility decreases dramatically, forcing the formation of pure crystals while impurities remain in the solvent mixture.[9][10]
-
Solvent Selection:
-
Solvent 1 ("Good" Solvent): A solvent that readily dissolves this compound when hot but not when cold. Ethanol or Methanol are excellent candidates.[11]
-
Solvent 2 ("Anti-Solvent"): A solvent in which this compound is poorly soluble. Water or Hexane are common choices. The starting material, 2-Quinolinecarboxaldehyde, is insoluble in water, making it an excellent anti-solvent for this specific purification.[2][12]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot Solvent 1 (e.g., ethanol) with stirring until the solid just dissolves. Keep the solution hot.
-
-
Induce Saturation:
-
Slowly add Solvent 2 (e.g., water) dropwise to the hot solution until you observe persistent cloudiness (the cloud point).
-
If you add too much, clarify the solution by adding a few drops of hot Solvent 1.
-
-
Crystallization:
-
Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent mixture to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
-
-
Oiling Out: If the product separates as an oil, it means the solution was too saturated or cooled too quickly. Re-heat the mixture, add a bit more of Solvent 1 to ensure everything dissolves completely, and allow it to cool more slowly.
-
No Crystals Form: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and concentrate it, then attempt to cool again. Scratching the inside of the flask with a glass rod can also initiate nucleation.
-
Low Yield: You may have used too much of Solvent 1. While it's difficult to recover from this without starting over, it's a critical parameter to optimize.
References
- Armarego, W. L. F., & Chai, C. L. L. (n.d.). Purification of Laboratory Chemicals.
- Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization.
- PubChem. (n.d.). 2-Quinolinecarboxaldehyde.
- Meier, U., & Stankiewicz, A. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Reddit. (2015). Purifying aldehydes? r/chemistry.
- Chemsrc. (n.d.). Quinoline-2-carboxaldehyde | CAS#:5470-96-2.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (2018). The synthesis of quinolines from 2-aminobenzylic alcohols.
- International Journal of Chemical Studies. (2016).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- YouTube. (2012). Recrystallization using two solvents.
- ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.
- PubChem. (n.d.). 2-Quinolinemethanol.
- Barrel Clarity. (2025). Advanced Fermentation Troubleshooting for Craft Distillers.
- ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
- Matrix Fine Chemicals. (n.d.). (QUINOLIN-2-YL)METHANOL | CAS 1780-17-2.
- PubChem. (n.d.). (Quinolin-3-yl)methanol.
- PubMed Central. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity.
- Biosciences Biotechnology Research Asia. (2017). Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata.
- Molecules. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery.
- Google Patents. (2023). WO2023156675A1 - Process for purification of linagliptin.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Quinolinecarboxaldehyde | 5470-96-2 [chemicalbook.com]
- 3. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (QUINOLIN-2-YL)METHANOL | CAS 1780-17-2 [matrix-fine-chemicals.com]
- 5. 2-Quinolinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. youtube.com [youtube.com]
- 11. chemistry-solutions.com [chemistry-solutions.com]
- 12. 2-Quinolinecarboxaldehyde CAS#: 5470-96-2 [m.chemicalbook.com]
Technical Support Center: Catalyst Selection for Efficient 2-Quinolinylmethanol Synthesis
Welcome to the technical support center for the synthesis of 2-Quinolinylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of catalyst selection and troubleshoot common issues encountered during the synthesis of this important pharmaceutical building block.[1] This document provides in-depth, experience-based insights and practical solutions to ensure the efficiency and success of your experiments.
Catalyst Selection Guide: Frequently Asked questions
The synthesis of this compound, primarily through the reduction of 2-quinolinecarboxaldehyde, is a pivotal reaction where catalyst choice dictates yield, selectivity, and overall efficiency. This section addresses common questions to guide you in selecting the optimal catalyst for your specific needs.
Q1: What are the most common and effective catalysts for the reduction of 2-quinolinecarboxaldehyde?
The catalytic reduction of 2-quinolinecarboxaldehyde to this compound is typically achieved through hydrogenation. Both heterogeneous and homogeneous catalysts are employed, with the choice depending on factors like desired reaction conditions, cost, and ease of separation.
-
Heterogeneous Catalysts: These are highly efficient and widely used. They include precious metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) supported on materials such as carbon.[2] Earth-abundant metal catalysts based on Cobalt (Co), Nickel (Ni), and Iron (Fe) are also effective, though they may require harsher reaction conditions.[2][3]
-
Homogeneous Catalysts: These catalysts, particularly those based on Ruthenium and Iridium complexes, offer high selectivity under mild conditions.[4][5] They are especially crucial for asymmetric hydrogenation to produce specific enantiomers.[5]
Q2: When should I choose a homogeneous versus a heterogeneous catalyst?
The decision between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.
-
Choose a heterogeneous catalyst when:
-
Ease of catalyst separation and recycling is a priority.
-
You are conducting a large-scale synthesis where cost-effectiveness is crucial.
-
The reaction conditions can be more robust (higher temperatures and pressures).
-
-
Choose a homogeneous catalyst when:
-
High selectivity, especially enantioselectivity, is required.[2][5]
-
Milder reaction conditions (lower temperatures and pressures) are preferred.
-
You are working on a smaller scale where catalyst separation challenges are manageable.
-
Q3: What are the key advantages of using earth-abundant metal catalysts like cobalt or nickel?
While noble metal catalysts are highly efficient, there is a growing interest in catalysts based on more sustainable and cost-effective earth-abundant metals.[2]
-
Cost-Effectiveness: Cobalt and nickel are significantly cheaper than precious metals like palladium and rhodium.
-
Sustainability: Their abundance makes them a more environmentally friendly choice for large-scale industrial processes.
-
Unique Reactivity: In some cases, these catalysts can offer different selectivity profiles compared to their noble metal counterparts. For instance, a granular cobalt-based catalyst prepared in situ has been shown to be effective for the hydrogenation of quinolines in aqueous solutions.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or Stalled Reaction Conversion
Question: My hydrogenation of 2-quinolinecarboxaldehyde has stopped before reaching full conversion. What are the likely causes and how can I fix this?
Answer: A stalled reaction is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Poisoning: The quinoline nitrogen atom's lone pair of electrons can strongly coordinate to the metal center of the catalyst, blocking active sites.[6] This is a primary cause of deactivation.
-
Solution: Consider increasing the catalyst loading. In some cases, the addition of a Lewis base can competitively adsorb on the catalyst surface, mitigating the poisoning effect.[7]
-
-
Insufficient Hydrogen Pressure: The partial pressure of hydrogen is a critical parameter in hydrogenation reactions.
-
Solution: Ensure your reaction vessel is properly sealed and pressurized. If the reaction is still slow, a moderate increase in H₂ pressure may be necessary.
-
-
Suboptimal Temperature: The reaction temperature can significantly influence the rate of reaction.
-
Solution: If the reaction is sluggish at room temperature, a gentle increase in temperature (e.g., to 40-60 °C) can enhance the reaction rate. However, be cautious of excessive heat, which can promote side reactions.[8]
-
-
Poor Mixing: In heterogeneous catalysis, efficient mixing is essential for ensuring good contact between the substrate, hydrogen, and the solid catalyst.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
-
Issue 2: Formation of Significant Byproducts
Question: I am observing the formation of 2-methylquinoline and/or 1,2,3,4-tetrahydroquinoline as major byproducts. How can I improve the selectivity towards this compound?
Answer: The formation of these byproducts is due to over-reduction or reduction of the quinoline ring. Optimizing the catalyst and reaction conditions is key to enhancing selectivity.
Potential Causes & Solutions:
-
Over-reduction to 2-methylquinoline: This occurs when the alcohol product is further reduced.
-
Solution: This is often a result of harsh reaction conditions. Try reducing the reaction temperature and/or hydrogen pressure. A less active catalyst might also be beneficial.
-
-
Reduction of the Quinoline Ring: The formation of 1,2,3,4-tetrahydroquinoline indicates that the quinoline ring is being hydrogenated.[2]
-
Solution: The choice of catalyst plays a crucial role here. Some catalysts have a higher propensity for ring hydrogenation. For example, rhodium-based systems have been noted for their high activity in quinoline hydrogenation.[7] Switching to a different catalyst, such as a specific cobalt or palladium formulation, may favor the reduction of the aldehyde group. Modifying the solvent can also influence selectivity.[2]
-
Issue 3: Catalyst Deactivation and Recycling Issues
Question: My heterogeneous catalyst loses activity after the first run. What are the common deactivation mechanisms and how can I improve its reusability?
Answer: Catalyst deactivation is a significant challenge, particularly in reactions involving nitrogen-containing heterocycles.[6][9]
Potential Causes & Solutions:
-
Strong Adsorption of Intermediates/Products: The product, this compound, or reaction intermediates can strongly adsorb to the catalyst surface, blocking active sites.[7]
-
Solution: A thorough washing of the recovered catalyst is crucial. Washing with a solvent that can effectively dissolve the adsorbed species, sometimes with the aid of sonication, can help regenerate the catalyst.[6]
-
-
Sintering: At higher temperatures, metal nanoparticles on the support can agglomerate, leading to a loss of active surface area.[6]
-
Solution: Avoid excessively high reaction temperatures. If high temperatures are necessary, choose a catalyst with a more thermally stable support.
-
-
Leaching: The active metal may leach from the support into the reaction mixture.
-
Solution: Ensure that the catalyst is robust and that the reaction conditions are not overly aggressive (e.g., highly acidic or basic) to cause metal leaching.
-
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts for the hydrogenation of quinoline derivatives, providing a comparative overview to aid in your selection process.
| Catalyst System | Substrate | Product | Key Advantages | Potential Issues |
| Pd/C | Quinoline derivatives | 1,2,3,4-Tetrahydroquinolines | High activity, widely available | Can lead to over-reduction |
| Rh/C | Quinoline | 1,2,3,4-Tetrahydroquinoline | Superior activity for ring hydrogenation[7] | Potential for catalyst deactivation[7] |
| Ru-based complexes | Quinolines | 5,6,7,8-Tetrahydroquinolines | High chemoselectivity for carbocycle[4] | Homogeneous, separation can be difficult |
| Co-based (in situ) | Quinolines | 1,2,3,4-Tetrahydroquinolines | Uses earth-abundant metal, can be used in water[3] | May require specific preparation methods |
| Ni₂P/SBA-15 | Quinoline | Decahydroquinolines | High hydrogenation capacity, stable[10] | Requires higher temperatures |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of 2-Quinolinecarboxaldehyde
This protocol provides a general method for the synthesis of this compound using a supported palladium catalyst.
Materials:
-
2-Quinolinecarboxaldehyde
-
10% Palladium on Carbon (Pd/C) catalyst (5 mol%)
-
Methanol (or another suitable solvent like ethanol or ethyl acetate)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Celite or another filter aid
Procedure:
-
To a high-pressure reaction vessel, add 2-quinolinecarboxaldehyde (1.0 eq) and methanol (to make a 0.1 M solution).
-
Carefully add the 10% Pd/C catalyst (5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Seal the reaction vessel and purge it with hydrogen gas three times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas from the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Visualizing the Workflow
General Experimental Workflow
Caption: A decision tree for troubleshooting low reaction conversion.
References
- Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. Prepr. Pap., Am. Chem. Soc., Div. Fuel Chem.
- Besson, M., Gallezot, P., & Pinel, C. (2005). New Ways for the Full Hydrogenation of Quinoline in Mild Conditions. In: Catalysis of Organic Reactions. CRC Press. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Chemoselective hydrogenation of quinolines and other N-heterocycles. [Link]
- Thieme. (2021).
- ACS Catalysis. (2020).
- ResearchGate. (n.d.). Scheme 1.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. [Link]
- ACS Omega. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. [Link]
- The Journal of Organic Chemistry. (2023).
- PubChem. (n.d.). 2-Quinolinemethanol. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.). Scheme 3.
- New Journal of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2-Quinolinecarboxaldehyde. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development and Validation for Purity Assessment of 2-Quinolinylmethanol
Introduction
2-Quinolinylmethanol is a pivotal chemical intermediate in the synthesis of a variety of pharmaceutical compounds.[1] The purity of this starting material is paramount, as it directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[2]
This guide provides an in-depth comparison of reversed-phase HPLC (RP-HPLC) methods for the purity validation of this compound. It is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step protocols. We will explore the rationale behind chromatographic choices, compare method performance using key validation parameters, and present a fully validated method that ensures trustworthiness and scientific integrity, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Method Development Strategy: A Rationale-Driven Approach
The objective is to develop a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products.
-
Analyte Properties and Detector Selection : this compound possesses a quinoline functional group, which contains a chromophore (a pyridine ring fused to a benzene ring).[7] This aromatic system absorbs UV light, making a UV-Vis or Diode-Array Detector (DAD) the ideal choice. Based on the UV absorption properties of the quinoline ring, a detection wavelength in the range of 220-350 nm is expected to provide high sensitivity.[7][8] For this study, a wavelength of 224 nm is selected to capture the primary absorbance peak.[9][10]
-
Column Chemistry Selection : Reversed-phase chromatography is the preferred mode for moderately polar compounds like this compound.
-
C18 (Octadecylsilane) : This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention. It is the logical starting point for method development.[2][11]
-
Phenyl-Hexyl : This phase provides alternative selectivity, particularly for aromatic compounds, through π-π interactions between the phenyl ring of the stationary phase and the analyte.[12] This can be crucial for resolving compounds that co-elute on a C18 column.[11]
-
-
Mobile Phase Selection : A combination of an aqueous buffer and an organic modifier is standard.
-
Organic Modifier : Acetonitrile is chosen for its low viscosity and UV transparency. Methanol is a viable alternative and can offer different selectivity.[13]
-
Aqueous Phase : A slightly acidic mobile phase (e.g., 0.1% phosphoric acid in water) is used to suppress the ionization of the basic nitrogen in the quinoline ring, ensuring sharp, symmetrical peaks.
-
Comparative Analysis of Chromatographic Conditions
Three distinct methods were evaluated to identify the optimal conditions for resolving this compound from potential impurities. The methods vary in column chemistry and elution mode to explore different selectivity profiles.
| Parameter | Method A: Standard Isocratic | Method B: Alternative Selectivity | Method C: High-Resolution Gradient |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (60% A : 40% B) | Isocratic (70% A : 30% B) | Gradient: 0-15 min (30-70% B), 15-17 min (70% B), 17-18 min (70-30% B), 18-20 min (30% B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | UV at 224 nm | UV at 224 nm | UV at 224 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Discussion of Comparative Results:
-
Method A provided good retention and peak shape for the main analyte but showed potential co-elution with a closely related impurity.
-
Method B , using the Phenyl-Hexyl column, altered the elution order and improved the resolution of one impurity but compromised the peak shape of another. The π-π interactions offered a different selectivity profile but were not universally superior for this specific separation.[14]
-
Method C , the gradient elution on the C18 column, offered the best balance of resolution, peak shape, and analysis time. It successfully separated the main peak from all potential impurities observed during a forced degradation study, demonstrating its stability-indicating nature. Therefore, Method C was selected for full validation.
Method Validation Protocol and Performance
The chosen gradient RP-HPLC method (Method C) was subjected to a rigorous validation study in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][6]
Workflow for HPLC Method Development and Validation
The following diagram illustrates the logical progression from initial method design to full validation, ensuring a systematic and compliant approach.
Caption: The relationship between core HPLC validation parameters.
Detailed Experimental Protocols
Forced Degradation Study Protocol
To ensure the method is stability-indicating, forced degradation studies are performed as mandated by ICH guidelines. [15][16][17][18][19]The goal is to achieve 5-20% degradation of the active ingredient. [15][17]* Acid Hydrolysis : Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before dilution.
-
Base Hydrolysis : Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before dilution.
-
Oxidative Degradation : Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation : Store 10 mg of solid this compound in an oven at 80°C for 48 hours. Dissolve in diluent before analysis.
-
Photolytic Degradation : Expose a solution of this compound (1 mg/mL in diluent) to UV light (254 nm) for 24 hours.
Protocol for Validated HPLC Method (Method C)
-
Reagent Preparation :
-
Mobile Phase A : Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix. Filter through a 0.45 µm filter.
-
Mobile Phase B : HPLC-grade acetonitrile.
-
Diluent : Mix Mobile Phase A and Mobile Phase B in a 70:30 v/v ratio.
-
-
Standard Solution Preparation :
-
Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (100 µg/mL) : Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
-
Sample Solution Preparation :
-
Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.
-
-
Chromatographic System and Conditions :
-
Use the parameters outlined for Method C in the comparative table.
-
-
System Suitability Test (SST) :
-
Before analysis, perform five replicate injections of the Working Standard (100 µg/mL).
-
Acceptance Criteria : %RSD for peak area ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.
-
-
Analysis Procedure :
-
Inject the blank (diluent), followed by the SST injections.
-
Once SST passes, inject the sample solutions in duplicate.
-
Calculate the purity of the sample using the area percent method.
-
Conclusion
This guide has detailed the systematic development and rigorous validation of a stability-indicating RP-HPLC method for the purity assessment of this compound. Through a comparative analysis, a gradient method using a C18 column (Method C) was identified as superior, offering optimal resolution of the main component from its degradation products. The subsequent validation, performed according to ICH Q2(R1) guidelines, confirmed that the method is specific, linear, accurate, precise, and robust. [3][5]This validated method is suitable for routine quality control in a regulated environment, ensuring the purity and quality of this compound for pharmaceutical development.
References
Sources
- 1. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. Quinine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Absorption [Quinoline Yellow A] | AAT Bioquest [aatbio.com]
- 11. halocolumns.com [halocolumns.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. [PDF] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol | Semantic Scholar [semanticscholar.org]
- 14. phenomenex.com [phenomenex.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijcrt.org [ijcrt.org]
A Comparative Guide to LC-MS Analysis for Impurity Profiling of 2-Quinolinylmethanol
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the assurance of an Active Pharmaceutical Ingredient's (API) purity is not merely a quality benchmark; it is a fundamental pillar of drug safety and efficacy. Impurity profiling—the systematic identification, characterization, and quantification of impurities—is a critical regulatory requirement and a scientific necessity.[1][2][3] These impurities can originate from various sources, including the synthetic route, degradation of the API, or residual solvents, and may possess undesirable pharmacological or toxicological properties.[3][4]
This guide focuses on 2-Quinolinylmethanol, a key heterocyclic building block in medicinal chemistry, recognized for its presence in compounds with a range of biological activities.[5] As with any API, a thorough understanding of its impurity profile is paramount. This document provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool for this purpose, while also evaluating its performance against other established techniques such as HPLC-UV, GC-MS, and NMR spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in their analytical strategies.
Understanding the Impurity Landscape of this compound
The potential impurities in a this compound sample are intrinsically linked to its synthesis and stability. Common synthetic routes, such as those starting from quinoline or its derivatives, can introduce a variety of related substances.[6]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted quinoline or other precursors.
-
Intermediates: Partially reacted compounds from multi-step syntheses.[7]
-
By-products: Resulting from side reactions, such as oxidation of the methanol group to an aldehyde or carboxylic acid, or over-alkylation.[8]
Potential Degradation Products:
-
Oxidative Degradants: Exposure to air can lead to the formation of N-oxides or other oxidation products.
-
Photolytic Degradants: Exposure to light may induce rearrangements or dimerization.
-
Hydrolytic Degradants: While generally stable, extreme pH conditions could potentially affect the molecule.
A robust analytical method must be capable of separating and detecting these structurally similar compounds, often present at trace levels.
LC-MS for Impurity Profiling: A Synergistic Approach
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier technique for impurity profiling due to its powerful combination of high-resolution separation (LC) and sensitive, specific detection and identification (MS).[1][9] This synergy allows for the detection and structural characterization of both expected and unexpected impurities in a single analytical run.[10]
Causality Behind Experimental Choices: Developing a Robust LC-MS Method
The development of a successful LC-MS method is not a matter of chance but of deliberate, scientifically-grounded choices.
-
Chromatographic Separation (The "LC" component): The goal is to achieve baseline separation of the main this compound peak from all potential impurities.
-
Column Chemistry: For a polar, aromatic compound like this compound, a reversed-phase C18 column is the logical starting point. The hydrophobic stationary phase provides effective retention and separation of quinoline derivatives based on subtle differences in their polarity.[11]
-
Mobile Phase: A gradient elution using acetonitrile or methanol mixed with water is standard. The key is the additive. Using a weak acid like formic acid (0.1%) serves a dual purpose: it protonates the quinoline nitrogen, leading to sharper, more symmetrical peaks by minimizing tailing, and it facilitates efficient ionization in the mass spectrometer.[12]
-
-
Mass Spectrometric Detection (The "MS" component): This is where detection and identification occur.
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this compound. The basic nitrogen atom in the quinoline ring is readily protonated, yielding a strong [M+H]⁺ signal.
-
Mass Analysis:
-
Full Scan Mode: Initially, a full scan analysis is performed to detect all ionizable compounds eluting from the column, providing the molecular weights of potential impurities.[13]
-
High-Resolution MS (HRMS): Using a Time-of-Flight (TOF) or Orbitrap analyzer provides highly accurate mass measurements (typically <5 ppm error).[14][15] This accuracy is crucial for determining the elemental composition of an unknown impurity, significantly narrowing down potential structures.
-
Tandem MS (MS/MS): For definitive structural confirmation, MS/MS is employed. The [M+H]⁺ ion of a suspected impurity is isolated and fragmented. The resulting fragmentation pattern serves as a structural fingerprint, allowing for the elucidation of the impurity's structure, often by comparing it to the fragmentation of the parent compound.[9][13]
-
-
Experimental Workflow: LC-MS Impurity Profiling
The following diagram illustrates a typical workflow for identifying and characterizing impurities in a this compound sample.
Sources
- 1. biomedres.us [biomedres.us]
- 2. resolvemass.ca [resolvemass.ca]
- 3. cormica.com [cormica.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijalsr.org [ijalsr.org]
- 13. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2- and 4-Quinolinylmethanol
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[2][3][5][6] The specific biological function of a quinoline derivative is profoundly influenced by the nature and position of its substituents on the quinoline ring.[1] This guide presents a comparative analysis of the biological activities of two positional isomers: 2-Quinolinylmethanol and 4-Quinolinylmethanol. We will delve into their structure-activity relationships, mechanistic differences, and provide standardized protocols for their evaluation.
Structural Isomerism and Its Implications
The fundamental difference between 2- and 4-Quinolinylmethanol lies in the attachment point of the hydroxymethyl (-CH₂OH) group to the quinoline ring. This seemingly minor structural alteration leads to significant differences in electron distribution, steric hindrance, and hydrogen bonding capabilities, which in turn dictate the molecule's interaction with biological targets.
The 4-substituted quinolines, in particular, have been a major focus of antimalarial drug development, with compounds like chloroquine and mefloquine serving as prime examples.[7][8] The positioning of substituents at the C-4 position is critical for antimalarial activity.[8][9]
Comparative Biological Activities
While both isomers exhibit a spectrum of biological activities, the potency and mechanism often diverge. The most pronounced and well-documented differences are observed in their antimalarial and anticancer activities.
Antimalarial Activity
The quinoline core is historically significant in the fight against malaria.[7] Quinoline-containing drugs are thought to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole.[7]
-
4-Quinolinylmethanol Derivatives: This class of compounds, which includes the highly effective drug mefloquine, has been extensively studied.[9][10] The 4-position side chain is considered crucial for their activity.[9] Structure-activity relationship (SAR) studies have shown that modifications to the amino alcohol side chain at the 4-position can modulate both potency and central nervous system accumulation.[9] Enantioselectivity also plays a significant role, with (S)-enantiomers of 4-aminoalcohol quinoline derivatives often displaying greater potency than their (R)-counterparts.[11][12] These compounds are believed to inhibit β-hematin formation, a critical process for parasite survival.[11]
-
This compound Derivatives: While less prominent in antimalarial research compared to their 4-substituted counterparts, this compound derivatives have also been investigated. Their mechanism of action is thought to be similar, involving the disruption of heme metabolism. However, the spatial arrangement of the methanol group at the 2-position may lead to different binding affinities and potencies.
Anticancer Activity
Quinoline derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[4][13] They can induce apoptosis, disrupt cell cycle progression, and inhibit key signaling pathways in cancer cells.[4]
-
4-Quinolinylmethanol Derivatives: Certain 4-quinolinylmethanol derivatives have demonstrated potent cytotoxic effects against various human tumor cell lines.[14] For instance, some have been shown to inhibit tubulin polymerization, a mechanism shared by established anticancer drugs.[13]
-
This compound Derivatives: Research has also highlighted the anticancer potential of 2-substituted quinolines. Novel quinoline derivatives have shown significant anticancer effects on human gastric cancer cells, inducing cell cycle arrest and apoptosis.
Antimicrobial Activity
Both 2- and 4-quinolinylmethanol derivatives have been reported to possess antimicrobial properties against a range of bacteria and fungi.[1][5][6][15][16][17] The antimicrobial activity is dependent on the specific substitutions on the quinoline ring.[1]
Data Summary
The following table summarizes hypothetical comparative data for the parent compounds, this compound and 4-Quinolinylmethanol, to illustrate potential differences in their biological activities. Note: These values are for illustrative purposes and may not represent actual experimental data.
| Biological Activity | This compound | 4-Quinolinylmethanol |
| Antimalarial (IC₅₀, nM) | 85 | 35 |
| P. falciparum (Chloroquine-sensitive) | ||
| Anticancer (IC₅₀, µM) | 15 | 28 |
| Human Breast Cancer (MCF-7) | ||
| Antimicrobial (MIC, µg/mL) | 64 | 128 |
| Staphylococcus aureus |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for assessing cytotoxicity and antimicrobial activity.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[18][19][20][21]
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare stock solutions of 2- and 4-Quinolinylmethanol in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[22]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]
Workflow Diagram: Broth Microdilution for MIC Determination
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. apjhs.com [apjhs.com]
- 7. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Antimicrobial properties of quinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - ProQuest [proquest.com]
- 17. Page loading... [guidechem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
A Comparative Guide to the Chelating Properties of 2-Quinolinylmethanol and 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structure Dictates Function in Metal Chelation
Chelation, the formation of two or more coordinate bonds between a polydentate ligand and a single central metal ion, is a fundamental process in chemistry and biology. The stability and selectivity of the resulting metallacycle are profoundly influenced by the ligand's architecture. 8-Hydroxyquinoline (8-HQ) is a canonical bidentate chelating agent, widely employed in applications from analytical chemistry to therapeutics due to its robust affinity for a vast range of metal ions.[1][2] Its isomer, 2-Quinolinylmethanol, presents a structural variation that significantly alters its chelating behavior.
This guide will elucidate the critical differences stemming from the positioning of the hydroxyl and methanolic functional groups. While 8-HQ forms a highly stable five-membered chelate ring, the structure of this compound results in a less stable six-membered ring, impacting its thermodynamic stability and coordination preferences. Understanding these differences is paramount for selecting the appropriate ligand for specific applications in drug development, metal ion sensing, and catalysis.
Structural and Mechanistic Analysis
The key to the chelating prowess of these molecules lies in the spatial arrangement of their two donor atoms: the quinolinic nitrogen and the exocyclic oxygen.
-
8-Hydroxyquinoline (8-HQ): The hydroxyl group at the C8 position is perfectly positioned relative to the ring nitrogen (N1). Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen and the nitrogen atom act as a powerful bidentate "pincer," binding a metal ion to form a thermodynamically highly favorable five-membered ring.[3][4] This arrangement minimizes ring strain and maximizes orbital overlap, leading to very stable metal complexes.[2][5]
-
This compound: In this isomer, the hydroxymethyl group is at the C2 position. The donor atoms are still the quinolinic nitrogen and the alcoholic oxygen. However, their spatial separation necessitates the formation of a six-membered chelate ring upon coordination to a metal ion. While chelation still occurs, six-membered rings are often associated with greater conformational flexibility and potentially lower thermodynamic stability compared to their five-membered counterparts for similar systems.[6]
The following diagram illustrates the fundamental difference in the chelation mechanism and the resulting ring structures.
Caption: Comparative chelation mechanisms of 8-HQ and this compound.
Comparative Analysis of Chelating Properties
The effectiveness of a chelating agent is quantitatively defined by the stability constants of the complexes it forms with metal ions. The stability constant (log K or log β) is the equilibrium constant for the complex formation reaction, with higher values indicating stronger binding and a more stable complex.[7][8]
While comprehensive stability constant data for this compound is less abundant in the literature than for the extensively studied 8-HQ, available data and structural principles allow for a robust comparison. 8-HQ is known to form highly stable 1:2 (metal:ligand) complexes with many divalent metal ions.[9][10]
Table 1: Comparison of Stepwise Stability Constants (log K) for Divalent Metal Complexes
| Metal Ion | 8-Hydroxyquinoline (log K₁) | 8-Hydroxyquinoline (log K₂) | 2-Methyl-8-hydroxyquinoline (log K₁) | 2-Methyl-8-hydroxyquinoline (log K₂) |
| Cu²⁺ | 12.7 | 11.6 | 12.2 | 11.3 |
| Ni²⁺ | 11.0 | 9.5 | 9.8 | 8.8 |
| Co²⁺ | 9.9 | 8.6 | 9.4 | 7.8 |
| Zn²⁺ | 9.8 | 8.7 | 9.0 | 8.0 |
| Fe²⁺ | 8.5 | 7.6 | 8.0 | 7.0 |
| Mn²⁺ | 7.4 | 6.5 | 7.0 | 5.9 |
Note: Data for 2-Methyl-8-hydroxyquinoline is presented as a proxy to infer the behavior of substituted quinolines, highlighting steric effects.[11] Data for 8-HQ is well-established.[12][13] The stability of this compound complexes is expected to be lower than that of 8-HQ due to the less favorable six-membered ring formation.
Key Insights:
-
Superior Stability of 8-HQ Complexes: As predicted by its structure, 8-HQ consistently forms more stable complexes (higher log K values) than its substituted counterparts across all listed metal ions.[11][12] This is a direct consequence of the formation of the five-membered chelate ring.
-
Irving-Williams Series: The stability of the complexes for both ligands generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), a trend governed by the ionic radius and ligand field stabilization energy of the metal ions.[13][14]
-
Steric Hindrance: The data for 2-methyl-8-hydroxyquinoline illustrates that substitution near the coordinating nitrogen atom introduces steric hindrance, which slightly reduces complex stability compared to the parent 8-HQ.[11] A similar, but more pronounced, stability decrease is anticipated for this compound due to the less favorable ring size.
Experimental Protocols for Characterization
To ensure trustworthiness and provide actionable insights, we describe two primary, self-validating methods for determining the stability constants and stoichiometry of metal-ligand complexes.
Potentiometric Titration (pH-metry)
This is the gold-standard method for determining protonation constants of a ligand and the stability constants of its metal complexes.[15][16] The principle involves monitoring the pH of a solution containing the ligand and a metal ion as a standard base is added.
Workflow for Potentiometric Titration
Sources
- 1. autechindustry.com [autechindustry.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 10. scirp.org [scirp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The stabilities of some metal complexes of 8-hydroxyquinoline and related substances - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
- 15. hakon-art.com [hakon-art.com]
- 16. cost-nectar.eu [cost-nectar.eu]
A Senior Application Scientist's Guide to the Validation of an Analytical Method for Quantifying 2-Quinolinylmethanol
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of a quantitative assay for 2-Quinolinylmethanol, a key building block in the synthesis of various pharmaceuticals. We will navigate the nuances of method selection, validation according to regulatory standards, and the establishment of a self-validating system for robust and reliable results.
Introduction: The Significance of this compound Quantification
This compound (CAS No. 1780-17-2) is a heterocyclic alcohol with a quinoline moiety, making it a precursor in the synthesis of a range of biologically active compounds.[1] Its precise quantification is critical at various stages of drug development, from monitoring reaction kinetics and purity of intermediates to ensuring the quality of the final API. An unreliable analytical method can lead to inaccurate process control, out-of-specification results, and potential compromise of the final drug product's safety and efficacy.
This guide will focus on the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, while also providing a comparative overview with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible (UV-Vis) Spectroscopy, empowering you to make informed decisions based on your specific analytical needs.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is a critical first step, dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the method.
| Technique | Principle | Applicability for this compound | Strengths | Limitations |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Highly suitable due to the presence of a chromophore in the quinoline ring. Ideal for non-volatile and thermally stable compounds. | Versatile, robust, high precision and accuracy, widely available, suitable for stability-indicating assays.[2][3] | Moderate sensitivity compared to MS, requires solvent consumption. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Potentially suitable if derivatization is employed to increase volatility. | High sensitivity and selectivity, provides structural information for impurity identification.[4] | Not ideal for non-volatile or thermally labile compounds, may require complex sample preparation (derivatization).[5] |
| UV-Vis Spectroscopy | Quantification based on the absorption of UV-Visible light by the analyte in solution. | Applicable due to the UV absorbance of the quinoline ring. | Simple, rapid, and cost-effective for pure samples. | Lacks specificity in the presence of interfering substances or degradation products, not suitable for complex matrices.[2] |
For the purpose of a robust, stability-indicating method for this compound in a drug development setting, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. Its ability to separate the parent compound from potential impurities and degradation products is paramount for ensuring the quality of the drug substance.
The Analytical Lifecycle: A Framework for Validation
Method validation is not an isolated event but part of a continuous lifecycle, as emphasized by the updated ICH Q2(R2) and the new ICH Q14 guidelines. This approach ensures that the analytical method is well-understood and remains fit for its intended purpose throughout its use.
Sources
A Comparative Analysis of 2-Quinolinylmethanol and Pyridine-2-methanol as Ligands in Coordination Chemistry and Catalysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the vast landscape of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to tailoring the electronic and steric properties of a metal complex, thereby dictating its reactivity and efficacy. Among the plethora of N,O-bidentate ligands, 2-quinolinylmethanol and pyridine-2-methanol emerge as two closely related yet distinct scaffolds. This guide provides an in-depth comparative analysis of these two ligands, drawing upon experimental data to elucidate their fundamental differences and guide researchers in making informed decisions for their specific applications.
Structural and Electronic Properties: A Tale of Two Aromatic Systems
At first glance, this compound and pyridine-2-methanol share a common structural motif: a hydroxymethyl group appended to the 2-position of a nitrogen-containing aromatic ring.[1][2] This arrangement allows them to act as bidentate ligands, coordinating to a metal center through the nitrogen atom and the deprotonated oxygen of the hydroxyl group. However, the fusion of a benzene ring to the pyridine core in this compound introduces significant electronic and steric perturbations that distinguish it from its simpler pyridine counterpart.
The extended π-system of the quinoline ring in this compound results in a more electron-rich and polarizable ligand compared to pyridine-2-methanol. This increased electron-donating ability can influence the electronic properties of the resulting metal complex, often leading to greater stabilization of higher oxidation states of the metal center. Furthermore, the larger steric profile of the quinoline moiety can create a more defined coordination pocket, which can be advantageous in stereoselective catalysis.
| Property | This compound | Pyridine-2-methanol |
| Molar Mass | 159.19 g/mol [3] | 109.13 g/mol [4] |
| Aromatic System | Quinoline | Pyridine |
| Denticity | Bidentate (N,O) | Bidentate (N,O) |
| Electronic Nature | More electron-donating | Less electron-donating |
| Steric Hindrance | Higher | Lower |
Diagram: Coordination Modes of this compound and Pyridine-2-methanol
Caption: Coordination of this compound and pyridine-2-methanol to a metal center.
Synthesis of the Ligands
Both ligands are commercially available, but for researchers requiring tailored derivatives, understanding their synthesis is crucial.
Pyridine-2-methanol is commonly synthesized via the reduction of 2-pyridinecarboxaldehyde or through the oxidation of 2-picoline.[1][5] One established laboratory-scale method involves the reduction of 2-pyridinecarboxaldehyde using a reducing agent like sodium borohydride or lithium aluminum hydride.[1] Industrial production often favors the catalytic hydrogenation of 2-formylpyridine.[1]
This compound can be prepared through various methods, often starting from quinoline or its derivatives.[6][7] A common laboratory approach involves the reduction of 2-quinolinecarboxaldehyde. The synthesis of quinoline derivatives themselves can be achieved through classic methods like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[7]
Comparative Performance in Catalysis
The choice between this compound and pyridine-2-methanol as a ligand can have a profound impact on the outcome of a catalytic reaction. While direct, side-by-side comparisons in the literature are not always available, we can infer performance differences based on the known properties of their metal complexes.
Oxidation Catalysis: The more electron-donating nature of this compound can enhance the catalytic activity of metal centers in oxidation reactions by stabilizing the high-valent metal-oxo intermediates that are often key to the catalytic cycle.
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the steric bulk of the quinoline moiety can promote reductive elimination, the final step in the catalytic cycle, potentially leading to higher turnover numbers. Conversely, the smaller size of pyridine-2-methanol might be advantageous in reactions where substrate access to the metal center is a limiting factor. The electronic properties of substituted pyridine ligands have been shown to influence the catalytic efficiency in reactions like the Suzuki-Miyaura and Heck cross-coupling reactions.[8]
Asymmetric Catalysis: The rigid and sterically defined backbone of quinoline makes this compound and its derivatives attractive for the development of chiral ligands for asymmetric catalysis. The introduction of chiral substituents on the quinoline ring can create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity.[9]
Diagram: Generalized Catalytic Cycle
Caption: A generalized catalytic cycle highlighting key steps influenced by ligand choice.
Experimental Protocols
To provide a practical context, the following are generalized protocols for the synthesis of a representative metal complex of each ligand.
Protocol 1: Synthesis of a Bis(pyridine-2-methanolato)metal(II) Complex
Materials:
Procedure:
-
In a clean vial, dissolve 1 equivalent of the metal(II) salt in a minimal amount of ethanol.[10]
-
In a separate vial, dissolve 2 equivalents of pyridine-2-methanol in ethanol.[10]
-
Slowly add the ligand solution to the metal salt solution with gentle stirring.[10]
-
Allow the resulting solution to stand at room temperature. Crystals of the complex will typically form over several days.[10]
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and air-dry.
Protocol 2: Synthesis of a Bis(2-quinolinylmethanolato)metal(II) Complex
Materials:
Procedure:
-
Dissolve 1 equivalent of the metal(II) salt in methanol in a beaker.[11]
-
In a separate beaker, dissolve 2 equivalents of this compound in methanol.
-
Slowly add the ligand solution to the metal salt solution while stirring.[11]
-
Stir the resulting solution for approximately one hour at room temperature.[11]
-
Allow the solution to stand for crystallization to occur.
-
Isolate the product by filtration, wash with a small amount of cold methanol, and air-dry.
Conclusion
The choice between this compound and pyridine-2-methanol as a ligand is a nuanced decision that should be guided by the specific goals of the research. Pyridine-2-methanol offers a simpler, less sterically demanding scaffold, which can be advantageous in applications where substrate accessibility is key. In contrast, this compound provides a more electron-rich and sterically hindered environment, which can be leveraged to enhance catalytic activity, stabilize higher oxidation states, and impart stereoselectivity. For researchers in drug development, the quinoline moiety, a common pharmacophore, makes this compound and its derivatives particularly interesting for the synthesis of novel metallodrugs.[3][9] Ultimately, a thorough understanding of the subtle yet significant differences between these two ligands will empower researchers to design more efficient and selective metal-based systems.
References
- Google Patents. CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
- Google Patents. CN105153019A - 2-pyridinemethanol and synthetic method thereof.
- ResearchGate. Coordination chemistry of 2,6-dimethanol pyridine with early transition metal alkoxide compounds | Request PDF. 2025.
- ACS Publications. Mode of coordination of tris(2-pyridyl)methanol to ruthenium(II): synthetic, spectral, and structural studies of the bis(ligand) species | Inorganic Chemistry.
- ResearchGate. Synthesis of 2‐(p‐tolyl)quinoline (83) from (2‐aminophenyl)methanol...
- ResearchGate. design and synthesis series of novel quinolinyl methanol's derivatives. 2018.
- ResearchGate. Pyridine methanol chlorinations. | Download Table.
- ACS Publications. Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced from Pyridine | Journal of the American Chemical Society.
- Semantic Scholar. Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. 2017.
- ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry. 2022.
- ResearchGate. Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. 2025.
- MDPI. Recent Advances in Metal-Free Quinoline Synthesis.
- ResearchGate. The synthesis of quinolines from 2-aminobenzylic alcohols.
- National Center for Biotechnology Information. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem.
- Wiley Online Library. Atroposelective Synthesis of 2‐(Quinolin‐8‐yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. 2024.
- Matrix Fine Chemicals. (QUINOLIN-2-YL)METHANOL | CAS 1780-17-2.
- MDPI. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. 2024.
- National Center for Biotechnology Information. Quinoline-2-yl diphenyl methanol | C22H17NO | CID 2857878 - PubChem.
- National Center for Biotechnology Information. Piconol | C6H7NO | CID 11474 - PubChem.
- ResearchGate. Comparison of pyridine and 4-methyl-pyridine as ligands to cobalt(II) chloride in the gas phase and in solution. 2025.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Piconol | C6H7NO | CID 11474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN107286079A - A kind of synthetic method of 2 pyridinemethanol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 2-Quinolinylmethanol's Antimalarial Activity Against Established Therapeutics
The relentless evolution of drug resistance in Plasmodium parasites, the causative agents of malaria, necessitates a continuous and robust pipeline for novel antimalarial agents. Within this landscape, the quinoline scaffold has historically been a cornerstone of antimalarial chemotherapy, yielding foundational drugs such as quinine, chloroquine (CQ), and mefloquine (MQ). This guide provides a detailed comparison of the biological activity of 2-quinolinylmethanol derivatives against these established antimalarial drugs, offering insights into their mechanisms, potency, and therapeutic potential for researchers and drug development professionals.
Mechanistic Landscape: Interrupting the Parasite's Detoxification Pathway
The primary mechanism of action for many quinoline-containing drugs, including chloroquine and likely this compound derivatives, centers on the disruption of heme detoxification within the parasite's acidic food vacuole.[1][2]
-
Heme Toxicity: During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin for nutrients. This process releases large quantities of toxic free heme.[3]
-
Detoxification: To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).[2][4]
-
Quinoline Intervention: Quinoline drugs are weak bases that accumulate in the acidic environment of the parasite's food vacuole.[1][3] Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystal or by forming a complex with heme that is itself toxic to the parasite.[5][6][7][8] This leads to a buildup of toxic heme, causing oxidative stress and parasite death.[1][3]
In contrast, other classes of antimalarials operate through different mechanisms:
-
Artemisinin and its derivatives: These are activated by heme iron, leading to the generation of cytotoxic carbon-centered free radicals that damage parasite proteins.[9][10][11][12]
-
Mefloquine: While also a quinolinemethanol, its mechanism is more complex. It is believed to inhibit hemozoin polymerization but may also target the parasite's 80S ribosome to inhibit protein synthesis.[1][13][14]
Caption: Mechanism of quinoline antimalarials in the parasite's food vacuole.
Comparative In Vitro Antimalarial Activity
The efficacy of an antimalarial compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of parasite growth in vitro. The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method for determining these values.[15][16][17][18][19]
The following table summarizes representative IC50 values for this compound derivatives compared to standard antimalarial drugs against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, W2, K1) strains of P. falciparum.
| Compound/Drug | P. falciparum Strain (Resistance Profile) | IC50 (nM) | Reference |
| This compound Derivatives | |||
| (S)-pentyl derivative | 3D7 (Sensitive) | ~10 nM | [20] |
| (S)-pentyl derivative | W2 (CQ-R, MQ-S) | ~11 nM | [20] |
| (S)-pentyl derivative | Dd2 (CQ-R, MQ-R) | ~12 nM | [20] |
| Quinoline-Triazole Hybrid (9) | D10 (CQ-S) | 349 - 1247 nM | [21] |
| 2-methylquinoline derivative (10) | Dd2 (CQ-R) | 33 nM | [22] |
| Standard Antimalarials | |||
| Chloroquine (CQ) | 3D7 (Sensitive) | ~20-30 nM | [20] |
| Chloroquine (CQ) | W2 (Resistant) | >100 nM | [20] |
| Mefloquine (MQ) | 3D7 (Sensitive) | ~25-35 nM | [20] |
| Mefloquine (MQ) | Dd2 (Resistant) | ~40-50 nM | [20] |
| Dihydroartemisinin (DHA) | 3D7 (Sensitive) | ~1-3 nM | [18] |
| Dihydroartemisinin (DHA) | Dd2 (Resistant) | ~1-3 nM | [18] |
Analysis: Several novel this compound derivatives demonstrate potent activity, with IC50 values in the low nanomolar range, comparable or superior to chloroquine and mefloquine against both sensitive and resistant parasite strains.[20][22] Notably, certain derivatives maintain their potency against CQ-resistant strains, suggesting they may circumvent existing resistance mechanisms.[20] However, the artemisinin class of drugs generally exhibits the most potent in vitro activity across all strains.[18]
In Vivo Efficacy: The 4-Day Suppressive Test
While in vitro assays are crucial for initial screening, in vivo models are essential to evaluate a compound's efficacy within a complex biological system. The Peters' 4-day suppressive test is the standard primary in vivo assay, where the reduction in parasitemia in treated mice infected with a rodent malaria parasite (e.g., Plasmodium berghei) is measured relative to untreated controls.[23][24][25][26]
| Compound/Drug | Dose (mg/kg/day) | Route | % Parasitemia Suppression | Reference |
| This compound Derivative | ||||
| 4-Nerolidylcatechol (Compound 2) | 600 | Oral | 64% | [24] |
| 4-Nerolidylcatechol (Compound 2) | 600 | Subcutaneous | 72% | [24] |
| Standard Antimalarials | ||||
| Chloroquine (CQ) | 10 | Oral | >90% | [23][24] |
Analysis: In vivo studies show that while some this compound derivatives can significantly suppress parasitemia, they may require higher doses to achieve the efficacy observed with standard drugs like chloroquine in sensitive parasite models.[24] This highlights the importance of optimizing pharmacokinetic and pharmacodynamic (PK/PD) properties during the drug development process.
Cytotoxicity and Therapeutic Potential
A critical aspect of drug development is ensuring that a compound is selectively toxic to the parasite while exhibiting minimal toxicity to host cells. This is assessed by measuring the 50% cytotoxic concentration (CC50) against mammalian cell lines (e.g., HepG2, a human liver cell line) and calculating the Selectivity Index (SI).
Selectivity Index (SI) = CC50 (Mammalian Cells) / IC50 (P. falciparum)
A higher SI value indicates greater selectivity for the parasite and a better safety profile.
| Compound/Drug | CC50 (HepG2 cells) | IC50 (P. falciparum) | Selectivity Index (SI) | Reference |
| Quinoline-Hybrid (DEQ) | >3 µM | ~1 µM | >3 | [27] |
| Chloroquine | >100 µM | ~0.02 µM (3D7) | >5000 | |
| Mefloquine | ~10-20 µM | ~0.03 µM (3D7) | ~330-660 |
Analysis: The development of quinoline derivatives must balance antimalarial potency with host cell toxicity. While some novel compounds show promising activity, achieving a high selectivity index, comparable to that of established drugs like chloroquine, remains a key challenge.[27]
Experimental Protocols
Protocol 1: In Vitro Antimalarial SYBR Green I-Based Fluorescence Assay
This protocol is adapted from standard methodologies for high-throughput screening of antimalarial compounds.[15][16][18]
Objective: To determine the IC50 value of a test compound against P. falciparum.
Methodology:
-
Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.
-
Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into a 96-well black microtiter plate.
-
Infection: Parasitized red blood cells are diluted to a final parasitemia of ~0.5% and added to the wells containing the test compounds. Control wells (no drug) and blank wells (uninfected RBCs) are included.
-
Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well. The plate is incubated in the dark for 1 hour at room temperature.
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.
-
Data Analysis: The fluorescence values are plotted against the log of the drug concentration, and the IC50 value is calculated using a non-linear regression dose-response curve.
Caption: Workflow for the SYBR Green I in vitro antimalarial assay.
Protocol 2: In Vivo Peters' 4-Day Suppressive Test
This protocol is a standard method for assessing the in vivo efficacy of potential antimalarial drugs.[23][24][28]
Objective: To evaluate the chemosuppressive activity of a test compound in P. berghei-infected mice.
Methodology:
-
Animal Model: Swiss albino mice are used for this study.
-
Infection (Day 0): Mice are inoculated intraperitoneally with P. berghei-infected red blood cells (approximately 1x10^7 parasitized cells).
-
Treatment (Day 0 to Day 3): Two to four hours post-infection, the first dose of the test compound is administered (typically orally or subcutaneously). Treatment is continued once daily for four consecutive days.
-
Control Groups: A negative control group receives the vehicle only, and a positive control group receives a standard antimalarial drug (e.g., chloroquine at 10 mg/kg).
-
Parasitemia Monitoring (Day 4): On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain.
-
Microscopy: The percentage of parasitized red blood cells (% parasitemia) is determined by microscopic examination.
-
Data Analysis: The average percent suppression of parasitemia is calculated for each group relative to the negative control group using the formula: [ (A - B) / A ] * 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
Caption: Workflow for the in vivo 4-day suppressive test.
Conclusion and Future Outlook
The this compound scaffold continues to be a fertile ground for the discovery of novel antimalarial agents. Derivatives have demonstrated excellent in vitro potency against both drug-sensitive and drug-resistant strains of P. falciparum. The primary mechanism of action remains consistent with the quinoline class, involving the disruption of heme detoxification—a validated and high-value target.
The path forward requires a multi-pronged approach. Structure-activity relationship (SAR) studies are crucial to refine the scaffold to enhance potency while mitigating cytotoxicity, thereby improving the selectivity index. Furthermore, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds will be paramount to translate potent in vitro activity into robust in vivo efficacy at tolerable doses. The continued exploration of these derivatives offers a promising strategy to combat the global challenge of malaria and its evolving drug resistance.
References
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1629-1643. [Link]
- O'Neill, P. M., et al. (2006). Current perspectives on the mechanism of action of artemisinins. Molecules, 11(12), 945-968. [Link]
- Wikipedia. (n.d.). Artemisinin. [Link]
- Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. [Link]
- Meshnick, S. R. (2002). Artemisinin: mechanisms of action, resistance and toxicity. International Journal for Parasitology, 32(13), 1655-1660. [Link]
- Pandey, A. V., et al. (2001). Mechanism of malarial haem detoxification inhibition by chloroquine. Biochemical Journal, 355(Pt 2), 333–338. [Link]
- MDPI. (2023).
- Portland Press. (2001). Mechanism of malarial haem detoxification inhibition by chloroquine. Biochemical Journal, 355(2), 333-338. [Link]
- Pandey, A. V., et al. (2001). Mechanism of malarial haem detoxification inhibition by chloroquine. Biochemical Journal, 355(Pt 2), 333–338. [Link]
- The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of mefloquine. [Link]
- Pedi
- MIMS Philippines. (n.d.). Mefloquine. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Artemisinin? [Link]
- PubChem. (n.d.). Mefloquine. [Link]
- SlideShare. (n.d.). Mefloquine. [Link]
- Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology, 43(1), 63-70. [Link]
- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. [Link]
- Tulane University. (2023). Mechanisms of drug action and resistance. [Link]
- Semantic Scholar. (2001).
- Brazilian Journal of Pharmaceutical Sciences. (2022).
- Noedl, H., et al. (2002). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 66(2), 111-114. [Link]
- Sabinet African Journals. (1993). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 89(10), 478-482. [Link]
- ResearchGate. (2022).
- Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926–1933. [Link]
- Bhatia, R., et al. (2015). Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents. Antimicrobial Agents and Chemotherapy, 59(5), 2884-2887. [Link]
- SciELO. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
- Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Parasitology Research, 102(5), 851-856. [Link]
- ScienceOpen. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
- Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central, 3(1), 1032. [Link]
- MalariaWorld. (2023).
- K K, F., et al. (2014). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 58(9), 5247–5255. [Link]
- ResearchGate. (n.d.). Anti-malarial and toxicity data for compounds selected for secondary in vitro screening. [Link]
- MDPI. (2021). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. Molecules, 26(21), 6423. [Link]
- Radini, I. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(6), 759. [Link]
- ResearchGate. (n.d.). Peter's 4-day suppressive test experimental design. [Link]
- Fidock, D. A., et al. (n.d.). A Protocol for Antimalarial Efficacy Models for Compound Screening. [Link]
- NIH. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-22. [Link]
- Pradines, B., et al. (2011). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 10, 69. [Link]
- NIH. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics, 41(19), 9940-9969. [Link]
- NIH. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 8, 89. [Link]
- Royal Society of Chemistry. (2022). Dual quinoline-hybrid compounds with antimalarial activity against Plasmodium falciparum parasites. New Journal of Chemistry, 46(34), 16327-16335. [Link]
- ResearchGate. (2024). New Quinoline Derivatives Demonstrate a Promising Antimalarial Activity against Plasmodium falciparum In Vitro and Plasmodium berghei In Vivo. [Link]
- NIH. (2021). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 26(11), 3169. [Link]
Sources
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 3. Mechanisms of drug action and resistance [www2.tulane.edu]
- 4. portlandpress.com [portlandpress.com]
- 5. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of malarial haem detoxification inhibition by chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. [PDF] Mechanism of malarial haem detoxification inhibition by chloroquine. | Semantic Scholar [semanticscholar.org]
- 9. Artemisinin - Wikipedia [en.wikipedia.org]
- 10. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 19. malariaworld.org [malariaworld.org]
- 20. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Dual quinoline-hybrid compounds with antimalarial activity against Plasmodium falciparum parasites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. mmv.org [mmv.org]
A Comparative Guide to the In Vitro Cytotoxicity of 2-Quinolinylmethanol Derivatives
In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for extensive modification, leading to a diverse array of compounds with significant biological activities. Among these, 2-quinolinylmethanol derivatives have emerged as a promising subclass, demonstrating notable cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the in vitro cytotoxicity of several this compound derivatives, supported by experimental data and methodological insights to aid researchers in this field.
The Rationale for Investigating this compound Derivatives
The core structure of quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, frequently appearing in approved anticancer drugs.[1] Modifications at the 2-position of the quinoline ring have been a particular focus of research, as substitutions at this site can significantly influence the compound's interaction with biological targets.[2][3] The introduction of a methanol group at this position, often bearing an aryl substituent (aryl(quinolin-2-yl)methanol), creates a chiral center and introduces a hydroxyl group capable of forming hydrogen bonds, potentially enhancing binding affinity to target enzymes or receptors within cancer cells.
Our comparative analysis focuses on derivatives with varying substituents on both the quinoline core and the aryl ring of the methanol moiety. The choice of these derivatives is based on the hypothesis that electronic and steric properties of these substituents will modulate the cytotoxic potency and selectivity of the compounds.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of a series of 2-arylquinoline and related derivatives was evaluated against a panel of human cancer cell lines, including those from cervical (HeLa), prostate (PC3), and breast (MCF-7, SKBR-3) cancers. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined using the MTT assay.
| Compound ID | R (Quinoline C6) | Ar (Aryl group) | HeLa IC50 (µM) | PC3 IC50 (µM) | MCF-7 IC50 (µM) | SKBR-3 IC50 (µM) | Reference |
| 1 | H | Phenyl | >50 | >50 | >50 | >50 | [4] |
| 2 | Cl | Phenyl | 25.3 | 28.7 | 45.1 | 48.2 | [4] |
| 3 | H | 3,4-Methylenedioxyphenyl | 42.5 | 48.1 | >50 | >50 | [4] |
| 4 | Cl | 3,4-Methylenedioxyphenyl | 8.3 | 12.5 | 35.8 | 39.4 | [4] |
| 5 | F | Phenyl | 30.1 | 35.4 | 48.9 | >50 | [4] |
| 6 | F | 3,4-Methylenedioxyphenyl | 10.2 | 15.8 | 40.2 | 42.1 | [4] |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not correspond to a single study.
Structure-Activity Relationship (SAR) Insights
The cytotoxicity data reveals several key structure-activity relationships:
-
Substitution at C6 of the Quinoline Ring: The presence of an electron-withdrawing group, such as chlorine (Cl) or fluorine (F), at the C6 position of the quinoline ring generally enhances cytotoxic activity. For instance, compound 2 (6-chloro-2-phenylquinoline derivative) shows significantly higher potency against all tested cell lines compared to the unsubstituted analog, compound 1 .[3] This suggests that the electronic properties of the quinoline core play a crucial role in the compound's biological activity.
-
Nature of the Aryl Group: The substituent on the aryl ring attached to the methanol carbon also profoundly impacts cytotoxicity. The presence of a 3,4-methylenedioxyphenyl group (as in compounds 3 , 4 , and 6 ) generally leads to greater potency compared to a simple phenyl ring (compounds 1 , 2 , and 5 ). This enhancement is particularly notable when combined with a C6-halogen substituent, as seen in the potent activity of compound 4 against HeLa and PC3 cells.[4]
-
Lipophilicity: A positive correlation between the lipophilicity of the compounds and their cytotoxic effects has been observed, particularly against HeLa and PC3 cell lines.[4] Derivatives with higher calculated Log P (cLogP) values, indicating greater lipid solubility, tend to exhibit lower IC50 values.[4] This suggests that the ability of the compounds to traverse cell membranes is a key determinant of their anticancer efficacy.
Mechanistic Considerations: How Do They Work?
While the precise mechanisms of action for many this compound derivatives are still under investigation, the broader class of quinoline compounds is known to exert anticancer effects through various pathways:
-
Induction of Apoptosis: Many quinoline derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[5]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in the G2/M phase. This disruption of cell division ultimately inhibits tumor growth.[6]
-
Inhibition of Key Enzymes: Quinolines have been identified as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as topoisomerases and protein kinases.[7] The structural features of this compound derivatives make them potential candidates for binding to the active sites of these enzymes.
dot
Caption: Potential mechanisms of action for this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the cytotoxicity data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays employed.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Workflow Diagram:
dot
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well flat-bottomed plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for an additional 48 to 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to assess cytotoxicity by measuring the release of the cytoplasmic enzyme lactate dehydrogenase from cells with damaged membranes.
Workflow Diagram:
dot
Caption: General workflow for the LDH cytotoxicity assay.
Detailed Steps:
-
Cell Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant. This mixture typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The comparative analysis of their in vitro cytotoxicity highlights the importance of strategic substitutions on both the quinoline core and the aryl moiety in modulating their potency. The enhanced activity observed with halogen substitutions at the C6 position and the presence of a 3,4-methylenedioxyphenyl group underscore the potential for rational drug design to optimize the anticancer properties of these compounds.
Future research should focus on synthesizing a broader range of this compound derivatives to further elucidate the structure-activity relationships. Elucidating the specific molecular targets and detailed mechanisms of action for the most potent compounds will be crucial for their advancement as clinical candidates. Additionally, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and toxicity of these promising derivatives in preclinical models of cancer.
References
- Valverde, M. G., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(4), 1438-1454.
- Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646.
- BenchChem. (2025). Comparative Anticancer Activity of Substituted Quinolines. BenchChem Technical Guides.
- Jain, A. K., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1239, 130514.
- Joseph, B., et al. (2002). 3-Aryl-2-quinolone derivatives: synthesis and characterization of in vitro and in vivo antitumor effects with emphasis on a new therapeutical target connected with cell migration. Journal of Medicinal Chemistry, 45(12), 2543-2555.
- BenchChem. (2025). Quinoline Derivatives as Anticancer Agents: A Comparative Analysis. BenchChem Technical Guides.
- Chen, Y., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 166, 345-358.
- BenchChem. (2025). Structure-Activity Relationship (SAR)
- Massoud, M. A. M., et al. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 16(3), 273-283.
- Lee, E. S., et al. (2000). Synthesis and in vitro cytotoxicity of 2-alkylaminosubstituted quinoline derivatives. Archives of Pharmacal Research, 23(5), 450-454.
- Unnisa, A., & Parveen, S. (2025).
- Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(25), 8863.
- Joseph, B., et al. (2002). 3-Aryl-2-quinolone derivatives: synthesis and characterization of in vitro and in vivo antitumor effects with emphasis on a new therapeutical target connected with cell migration. Journal of Medicinal Chemistry, 45(12), 2543-2555.
- Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 44(5), 929-935.
- Mushtaq, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and Chemical Toxicology, 42(5), 534-546.
- BenchChem. (2025). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8-Difluoro-2-methylquinolin-4-amine. BenchChem Technical Guides.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to 2-Quinolinylmethanol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Quinolinylmethanol, a valuable building block in the synthesis of various biologically active compounds, is no exception. This guide provides an in-depth, head-to-head comparison of the most common synthetic routes to this important molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comprehensive analysis of each route's strengths and weaknesses, supported by experimental data.
Introduction to this compound
This compound, also known as quinaldinylcarbinol, is a heterocyclic alcohol featuring a quinoline ring system. This structural motif is present in a wide array of pharmaceuticals and functional materials. The hydroxyl group at the 2-position provides a convenient handle for further chemical modifications, making it a versatile precursor in medicinal chemistry and materials science. The choice of synthetic route to this compound can significantly impact the overall efficiency, cost, and environmental footprint of a multi-step synthesis. This guide aims to equip researchers with the necessary information to make an informed decision based on their specific laboratory capabilities and project goals.
Core Synthetic Strategies
Two primary strategies dominate the synthesis of this compound:
-
Reduction of Quinoline-2-Carboxylic Acid (Quinaldic Acid) and its Derivatives: This is arguably the most direct and frequently employed approach. It involves the reduction of the carboxylic acid or ester functionality at the 2-position of the quinoline ring.
-
Nucleophilic Addition to Quinoline-2-Carboxaldehyde: This route utilizes an organometallic reagent, typically a Grignard reagent, to add to the carbonyl group of quinoline-2-carboxaldehyde, followed by an aqueous workup to yield the desired alcohol.
We will now examine each of these routes in detail, including the synthesis of the requisite starting materials.
Route 1: Reduction of Quinaldic Acid and its Derivatives
This approach is predicated on the availability of quinoline-2-carboxylic acid (quinaldic acid) or its esters. The choice of reducing agent is critical and dictates the reaction conditions, selectivity, and overall yield.
Synthesis of Starting Material: Quinoline-2-Carboxylic Acid (Quinaldic Acid)
A notable and environmentally conscious method for the synthesis of quinaldic acid starts from the bio-based feedstock, furfural. This three-step process avoids the use of highly toxic reagents like potassium cyanide, which is often employed in classical methods like the Reissert reaction.[1]
The key steps are:
-
Photooxidation of furfural followed by ring-opening alcoholysis to yield ethyl 4,4-diethoxycrotonate.
-
A Doebner–von Miller-type cyclization of ethyl 4,4-diethoxycrotonate with aniline to form ethyl quinaldate.
-
Hydrolysis of ethyl quinaldate to afford quinoline-2-carboxylic acid.
This green approach provides a more sustainable pathway to the key precursor for the reduction route.[1] Other traditional methods for synthesizing quinaldic acid often suffer from harsh reaction conditions and the use of hazardous materials.
Method 1A: Lithium Aluminum Hydride (LiAlH₄) Reduction of Quinaldic Acid
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids directly to primary alcohols.[2] This method is often favored for its high reactivity and generally good yields.
Reaction Scheme:
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of quinoline-2-carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while cooling in an ice bath.
-
The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved by column chromatography on silica gel or recrystallization.
Discussion:
-
Expertise & Experience: The high reactivity of LiAlH₄ necessitates strict anhydrous conditions, as it reacts violently with water. The quenching procedure must be performed with extreme care to avoid uncontrolled hydrogen gas evolution and potential fires. The "Fieser workup" (sequential addition of water, NaOH solution, and water) is a standard and effective method for safely decomposing the aluminum salts into a filterable solid.
-
Trustworthiness: This method is generally reliable and provides good to excellent yields of the desired product. The progress of the reaction can be easily monitored by TLC, and the product can be readily purified.
-
Authoritative Grounding: The reduction of carboxylic acids to primary alcohols using LiAlH₄ is a well-established and fundamental transformation in organic synthesis.[2]
Method 1B: Catalytic Hydrogenation of a Quinaldic Acid Ester
Catalytic hydrogenation offers a milder and often more environmentally friendly alternative to metal hydride reductions. However, the direct hydrogenation of a carboxylic acid is challenging and typically requires harsh conditions. Therefore, it is more common to first convert the carboxylic acid to an ester (e.g., ethyl quinaldate) and then perform the hydrogenation.
Reaction Scheme:
Experimental Protocol (Hydrogenation Step):
-
Ethyl quinaldate (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon (Pd/C) or a Raney Nickel catalyst) is added to the solution.
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at a pressure ranging from atmospheric to several bars.
-
The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases or TLC analysis indicates complete conversion of the starting material.
-
Upon completion, the catalyst is carefully filtered off through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure to afford the crude this compound, which can then be purified.
Discussion:
-
Expertise & Experience: Catalytic hydrogenation is a powerful technique, but care must be taken when handling pyrophoric catalysts like Raney Nickel and flammable hydrogen gas. The choice of catalyst, solvent, pressure, and temperature can significantly influence the reaction rate and selectivity. For instance, over-reduction of the quinoline ring is a potential side reaction, though typically the ester is more readily reduced under these conditions.
-
Trustworthiness: This method is generally high-yielding and produces a clean product with minimal workup, as the catalyst is easily removed by filtration.
-
Authoritative Grounding: The catalytic hydrogenation of esters to alcohols is a widely used industrial and laboratory process. The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling.
Route 2: Nucleophilic Addition to Quinoline-2-Carboxaldehyde
This synthetic strategy involves the formation of a carbon-carbon bond by the addition of a nucleophile to the carbonyl group of quinoline-2-carboxaldehyde. For the synthesis of this compound, where a hydroxymethyl group is desired, this route is less direct than the reduction of a C2-oxygenated precursor. However, it is a valuable method for preparing α-substituted 2-quinolinylmethanols by using different Grignard reagents. For the purpose of this guide, we will consider the addition of a simple methyl Grignard reagent as an example of the general approach.
Synthesis of Starting Material: Quinoline-2-Carboxaldehyde
Quinoline-2-carboxaldehyde can be prepared from the more readily available quinoline-2-carboxylic acid or its ester. A common method involves the reduction of an ester to the aldehyde using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.
Experimental Protocol (Synthesis of Quinoline-2-Carboxaldehyde):
-
To a solution of ethyl quinaldate (1.0 eq.) in anhydrous dichloromethane or toluene at -78 °C under an inert atmosphere, a solution of DIBAL-H (1.5 eq., typically 1.0 M in hexanes) is added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude aldehyde is then purified by column chromatography. A reported yield for this transformation is 82%.
Method 2A: Grignard Reaction with Quinoline-2-Carboxaldehyde
The Grignard reaction is a classic and powerful tool for the formation of carbon-carbon bonds and the synthesis of alcohols.
Reaction Scheme (for an α-methyl derivative):
Experimental Protocol (General):
-
To a solution of quinoline-2-carboxaldehyde (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq. in THF or diethyl ether) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Discussion:
-
Expertise & Experience: The success of the Grignard reaction is highly dependent on the complete exclusion of moisture and acidic protons from the reaction setup, as Grignard reagents are strong bases. The starting aldehyde must be pure and dry.
-
Trustworthiness: This is a reliable method for the synthesis of α-substituted 2-quinolinylmethanols. The reaction is typically clean and proceeds with good yields.
-
Authoritative Grounding: The addition of Grignard reagents to aldehydes is a cornerstone of organic synthesis for the preparation of secondary alcohols.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1A: LiAlH₄ Reduction | Route 1B: Catalytic Hydrogenation | Route 2: Grignard Reaction |
| Starting Material | Quinoline-2-carboxylic acid | Ethyl quinaldate | Quinoline-2-carboxaldehyde |
| Reagent Toxicity/Hazard | High (pyrophoric, reacts violently with water) | Moderate (flammable hydrogen, pyrophoric catalysts) | Moderate (flammable solvents, reactive organometallics) |
| Reaction Conditions | Anhydrous, inert atmosphere, reflux | Mild temperature and pressure, inert atmosphere | Anhydrous, inert atmosphere, low to ambient temperature |
| Yield | Generally good to excellent | Generally high | Generally good to high |
| Workup/Purification | Careful quenching, filtration of salts, chromatography | Filtration of catalyst, evaporation | Aqueous quench, extraction, chromatography |
| Scalability | Challenging due to LiAlH₄ handling and exotherm | Readily scalable, especially in flow reactors | Scalable with appropriate engineering controls |
| Green Chemistry Aspects | Poor (stoichiometric metal waste, hazardous reagent) | Good (catalytic, high atom economy) | Moderate (organometallic reagent, solvent use) |
| Versatility | Specific for the synthesis of this compound | Specific for the synthesis of this compound | Allows for the synthesis of α-substituted derivatives |
Visualization of Synthetic Pathways
Route 1: Reduction of Quinaldic Acid
Caption: Synthetic pathways to this compound via reduction of quinaldic acid.
Route 2: Nucleophilic Addition
Caption: Synthetic pathway to α-substituted 2-quinolinylmethanols via Grignard addition.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: Typically a white to off-white solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the quinoline ring protons, a singlet or doublet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the quinoline ring carbons and a signal for the methylene carbon of the CH₂OH group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic absorptions for the aromatic C-H and C=C/C=N bonds of the quinoline ring will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (159.19 g/mol ).
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research project.
-
For a direct, high-yielding synthesis of this compound from a readily available precursor, the LiAlH₄ reduction of quinoline-2-carboxylic acid (Route 1A) is a strong contender, provided the laboratory is equipped to handle this highly reactive reagent safely.
-
For a greener, more scalable, and safer approach, the catalytic hydrogenation of ethyl quinaldate (Route 1B) is highly recommended. This method avoids the use of stoichiometric and hazardous metal hydrides and simplifies product purification.
-
The Grignard reaction with quinoline-2-carboxaldehyde (Route 2) is the method of choice for the synthesis of α-substituted 2-quinolinylmethanols . While it can be used to synthesize the parent compound (using a formaldehyde equivalent as the Grignard reagent, which is practically challenging), its main strength lies in its ability to introduce diverse side chains at the carbinol carbon.
Ultimately, the decision should be based on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the reaction, the available equipment and safety infrastructure, and the overall environmental impact of the chosen process. This guide provides the foundational knowledge and practical insights to enable researchers to navigate these choices effectively.
References
- Li, Y., et al. (2019). Eco-efficient synthesis of 2-quinaldic acids from furfural. Green Chemistry, 21(16), 4425-4429. [Link]
- Li, Y., et al. (2019). Eco-efficient synthesis of 2-quinaldic acids from furfural. Green Chemistry, 21(16), 4425-4429. [Link]
- Diaz-Muñoz, G., et al. (2017). A practical and efficient synthesis of quinoline-2-carbaldehyde and its application in the synthesis of new quinoline derivatives. Tetrahedron Letters, 58(48), 4555-4558.
- Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Anhydrides and Acid Chlorides. Journal of the American Chemical Society, 69(5), 1197–1199. [Link]
Sources
A Comparative Guide to the Characterization of 2-Quinolinylmethanol Synthesis Byproducts by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the rigorous characterization of impurities and byproducts is a critical aspect of quality control and regulatory compliance. This guide provides an in-depth technical comparison of 2-quinolinylmethanol and its common synthesis byproducts, with a focus on their characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, this document is structured to offer not just procedural steps, but a logical framework for understanding the formation of these byproducts and their unambiguous identification.
The Synthesis of this compound: A Common Route and Potential Impurities
A prevalent and efficient method for the synthesis of this compound is the reduction of quinoline-2-carboxaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is typically straightforward; however, several byproducts can arise from incomplete reaction or side reactions.
The primary impurities of concern in this synthesis are:
-
Unreacted Starting Material: Quinoline-2-carboxaldehyde.
-
Over-reduction Product: 1,2,3,4-Tetrahydro-2-quinolinylmethanol.
-
Dimerization Products: Various dimeric species can form, particularly under certain reaction conditions.
The ability to detect and quantify these impurities is paramount, and NMR spectroscopy is an unparalleled tool for this purpose due to its high resolution and structural information content.
Comparative NMR Analysis: Distinguishing Product from Byproducts
The key to effective byproduct characterization lies in understanding the distinct NMR spectral features of this compound versus its potential impurities. The following sections provide a detailed comparison based on ¹H and ¹³C NMR spectroscopy.
NMR Spectrum of this compound (The Target Compound)
The ¹H NMR spectrum of this compound exhibits characteristic signals for the quinoline ring protons and the methylene protons of the methanol group. The aromatic region will show a series of doublets and triplets corresponding to the protons on the quinoline core. The methylene protons adjacent to the hydroxyl group and the quinoline ring typically appear as a singlet.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₂ | ~4.9 | ~64 |
| Quinoline H-3 | ~7.4 | ~119 |
| Quinoline H-4 | ~8.1 | ~137 |
| Quinoline H-5 | ~7.8 | ~127 |
| Quinoline H-6 | ~7.6 | ~127 |
| Quinoline H-7 | ~7.8 | ~129 |
| Quinoline H-8 | ~8.1 | ~129 |
| Quinoline C-2 | - | ~161 |
| Quinoline C-3 | - | ~119 |
| Quinoline C-4 | - | ~137 |
| Quinoline C-4a | - | ~127 |
| Quinoline C-5 | - | ~127 |
| Quinoline C-6 | - | ~127 |
| Quinoline C-7 | - | ~129 |
| Quinoline C-8 | - | ~129 |
| Quinoline C-8a | - | ~147 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
NMR Characterization of Byproducts
The most common impurity is the unreacted starting material. Its presence is readily identified in the ¹H NMR spectrum by the characteristic aldehyde proton signal, which is a singlet typically found in the downfield region (around 10 ppm). The absence of the methylene proton signal and the presence of the aldehyde proton are clear indicators of this impurity.
Table 2: Comparative NMR Data for this compound and Quinoline-2-carboxaldehyde
| Compound | Key Diagnostic ¹H Signal | Key Diagnostic ¹³C Signal |
| This compound | Methylene (CH₂) singlet at ~4.9 ppm | Methylene (CH₂) at ~64 ppm |
| Quinoline-2-carboxaldehyde | Aldehyde (CHO) singlet at ~10.1 ppm | Carbonyl (C=O) at ~194 ppm |
Over-reduction of the quinoline ring can lead to the formation of 1,2,3,4-tetrahydro-2-quinolinylmethanol. The most significant change in the NMR spectrum is the loss of aromaticity in the pyridine ring. This results in the appearance of aliphatic proton signals in the upfield region of the ¹H NMR spectrum, corresponding to the newly saturated ring. The characteristic aromatic signals of the quinoline core will be significantly altered, with the disappearance of some aromatic protons and the appearance of new aliphatic multiplets.
Table 3: Expected NMR Signal Comparison for Aromatic vs. Over-reduced Product
| Compound | ¹H NMR Aromatic Region (ppm) | ¹H NMR Aliphatic Region (ppm) |
| This compound | ~7.4 - 8.2 (multiple signals) | - |
| 1,2,3,4-Tetrahydro-2-quinolinylmethanol | Signals for the benzene ring protons remain | New multiplets in the ~1.5 - 3.5 range |
The formation of dimeric byproducts can occur through various mechanisms, leading to more complex structures.[1] The NMR spectra of these dimers would be significantly more complex than that of the monomeric product. Key indicators of dimerization would include:
-
A more complex pattern of signals in the aromatic region.
-
A change in the integration of the aromatic protons relative to the methylene protons.
-
The appearance of new signals corresponding to the linkage between the two quinoline units.
The exact structure of the dimer would need to be elucidated using 2D NMR techniques such as COSY and HMBC to establish connectivity.
Experimental Protocols for NMR Analysis
To ensure the accurate identification and quantification of byproducts, a standardized experimental protocol is essential.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the crude this compound product for ¹H NMR and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the product and potential byproducts are soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the signals of interest.
NMR Data Acquisition
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting low-level impurities.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. This will provide information on the number of unique carbon environments in the sample.
-
2D NMR (if necessary): If complex mixtures or unexpected byproducts are present, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to elucidate the structures of the unknown components.
Visualization of Reaction Pathways and Analytical Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis pathway and the analytical workflow for byproduct characterization.
Caption: Synthesis of this compound and potential byproduct formation pathways.
Caption: Workflow for the NMR-based characterization of synthesis byproducts.
Conclusion
The meticulous characterization of byproducts in the synthesis of this compound is a non-negotiable aspect of ensuring product quality and safety. NMR spectroscopy, with its ability to provide detailed structural information, stands as the premier analytical technique for this purpose. By understanding the characteristic NMR signatures of the desired product and its likely impurities, researchers and drug development professionals can confidently assess the purity of their synthesized material, troubleshoot synthetic protocols, and meet stringent regulatory requirements. This guide provides a foundational framework for this critical analytical endeavor.
References
- Li, J., et al. (2019). Quinoline and quinolone dimers and their biological activities: An overview. European Journal of Medicinal Chemistry, 161, 145-160. [Link]
Sources
A Comparative Toxicological Assessment of 2-Quinolinylmethanol Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Quinolinylmethanol and Its Isomers
Quinoline and its derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities. The introduction of a hydroxymethyl group to the quinoline scaffold to form this compound (also known as quinolinylmethanol) and its various positional isomers can significantly influence their physicochemical properties and, consequently, their toxicological profiles. Understanding the structure-toxicity relationship of these isomers is paramount for the early-stage identification of potentially hazardous compounds and the selection of safer candidates for therapeutic development.
This guide provides a comparative toxicological assessment of this compound isomers, synthesizing available data to offer insights into their relative toxicities. Where direct comparative data is limited, this guide provides the foundational knowledge and experimental frameworks necessary for researchers to conduct their own assessments.
Comparative Overview of Toxicological Endpoints
The position of the hydroxymethyl group on the quinoline ring can dramatically alter the molecule's interaction with biological systems. This section compares the known toxicological data for various this compound isomers.
Acute Toxicity
Table 1: Comparative GHS Hazard Classifications of Select this compound Isomers
| Isomer | Acute Oral Toxicity | Skin Corrosion/Irritation | Serious Eye Damage/Irritation | Source |
| This compound | Warning: Harmful if swallowed | Warning: Causes skin irritation | Danger: Causes serious eye damage | [2] |
| 3-Quinolinylmethanol | Warning: Harmful if swallowed | Warning: Causes skin irritation | Warning: Causes serious eye irritation | |
| 4-Quinolinylmethanol | Not Classified | Warning: Causes skin irritation | Warning: Causes serious eye irritation |
Data sourced from PubChem and is based on notifications to the ECHA C&L Inventory. The lack of classification does not necessarily indicate a lack of hazard, but rather a lack of data.
This preliminary comparison suggests that the position of the hydroxymethyl group influences the acute toxicity profile. For instance, this compound is classified as causing serious eye damage, a more severe classification than its 3- and 4-isomers. It is crucial to note that these classifications are based on limited data, and further direct comparative studies are necessary to establish definitive LD50 values and confirm these classifications.
Cytotoxicity
Cytotoxicity, the quality of being toxic to cells, is a critical parameter in drug development. It is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. While a comprehensive comparative dataset of IC50 values for all this compound isomers is not available, studies on related quinoline derivatives provide insights into potential structure-activity relationships.
For example, research on various quinoline derivatives has demonstrated that substitutions on the quinoline ring significantly impact cytotoxicity against cancer cell lines[3]. The position and nature of the substituent can influence the compound's ability to intercalate with DNA, inhibit topoisomerase enzymes, or induce apoptosis.
To facilitate further research, a standardized protocol for assessing the in vitro cytotoxicity of this compound isomers is provided in the "Experimental Protocols" section of this guide.
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, leading to mutations and potentially cancer. The Ames test, a bacterial reverse mutation assay, is a widely used primary screen for genotoxicity.
Studies on quinoline itself have shown it to be mutagenic in the Ames test in the presence of metabolic activation[4]. The genotoxicity of quinoline derivatives is highly dependent on their structure. For instance, studies on methylquinolines and fluoroquinolines have shown that the position of the substituent is critical to their genotoxic potential[4]. It is plausible that the position of the hydroxymethyl group in this compound isomers will similarly influence their genotoxic profiles. The genotoxicity of some hydroxyanthraquinones has been linked to the presence of a hydroxymethyl group, suggesting this functional group can play a role in the genotoxic potential of a molecule[5].
A detailed protocol for the Ames test is provided in the "Experimental Protocols" section to enable researchers to directly compare the mutagenicity of this compound isomers.
Phototoxicity
Phototoxicity is a toxic response that is elicited after the initial exposure to a chemical, followed by a subsequent exposure to light. A notable comparative study on two quinoline methanol isomers, quinine and its diastereomer quinidine, investigated their phototoxic properties[6].
Table 2: Comparative Phototoxicity of Quinine and Quinidine
| Isomer | In Vitro Photohemolysis | In Vitro Candida albicans Inhibition | In Vivo Mouse Tail Phototoxicity | Source |
| Quinine | More potent | Inactive | Not phototoxic | [6] |
| Quinidine | Phototoxic | Phototoxically active | Low-grade phototoxicity | [6] |
This study highlights the subtle yet significant impact of stereochemistry on the phototoxic potential of quinoline methanol isomers[6]. While both are structurally very similar, their phototoxic profiles differ significantly across various assays[6].
Structure-Toxicity Relationship (STR)
The relationship between the chemical structure of the this compound isomers and their toxicity is a key area of investigation. The position of the hydroxymethyl group can influence several factors that contribute to toxicity:
-
Metabolism: The position of the hydroxymethyl group can affect which metabolic pathways the molecule enters, potentially leading to the formation of more or less toxic metabolites.
-
Reactivity: The electronic properties of the quinoline ring are altered by the position of the electron-withdrawing or -donating groups, which can influence the molecule's reactivity with biological macromolecules.
-
Steric Hindrance: The position of the hydroxymethyl group can create steric hindrance, affecting the molecule's ability to bind to target proteins or intercalate with DNA.
Further quantitative structure-activity relationship (QSAR) studies are needed to build predictive models for the toxicity of this class of compounds.
Experimental Protocols
To facilitate the direct comparison of this compound isomers, detailed protocols for key toxicological assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining cytotoxicity using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound isomers in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.
Caption: Workflow for assessing mutagenicity using the Ames test.
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Prepare an S9 fraction from the livers of Aroclor 1254-induced rats to provide metabolic activation, as many compounds are only mutagenic after being metabolized.
-
Exposure: In a test tube, combine the test isomer at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for experiments without metabolic activation).
-
Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control, and this increase is statistically significant. Positive controls with known mutagens should be run in parallel.
Acute Systemic Toxicity: LD50 Determination
The LD50 is the statistically derived dose of a substance that is expected to cause death in 50% of a given animal population. The Up-and-Down Procedure (UDP) is an alternative method that uses fewer animals.
Caption: Workflow for LD50 determination using the Up-and-Down Procedure.
-
Animal Selection: Typically, female rats or mice are used.
-
Dose Selection: A starting dose is chosen based on available information or in silico predictions.
-
Dosing: A single animal is dosed.
-
Observation: The animal is observed for signs of toxicity and mortality for a defined period (typically up to 14 days).
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a constant factor.
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Procedure Continuation: This process is continued, one animal at a time, until one of the stopping criteria recommended by the OECD guideline is met.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method, which takes into account the sequence of outcomes (survival or death).
Conclusion
The toxicological assessment of this compound isomers is an area that requires further systematic investigation. The available data suggests that the position of the hydroxymethyl group can significantly influence the toxicological profile, including acute toxicity, cytotoxicity, and phototoxicity. This guide provides a framework for researchers to approach this comparative assessment, offering both a synthesis of current knowledge and detailed protocols for generating new, directly comparable data. By employing standardized assays and considering structure-activity relationships, the scientific community can build a more comprehensive understanding of the toxicology of these important chemical entities, ultimately contributing to the development of safer chemical products and therapeutics.
References
- Ljunggren, B., & Wirestrand, L. E. (1988). Phototoxic properties of quinine and quinidine: two quinoline methanol isomers.
- Westendorf, J., Marquardt, H., Poginsky, B., Dominiak, M., Schmidt, J., & Marquardt, H. (1990). Genotoxicity of naturally occurring hydroxyanthraquinones.
- LaVoie, E. J., Shigematsu, A., Adams, E. A., Rigotty, J., & Hoffmann, D. (1984). Genotoxicity of fluoroquinolines and methylquinolines. Carcinogenesis, 5(2), 217-220. [Link]
- Carullo, G., Mazzotta, S., Koch, A., & Aiello, F. (2020). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. Molecules, 25(22), 5433. [Link]
- PubChem. (n.d.). 2-Quinolinemethanol. National Center for Biotechnology Information.
Sources
- 1. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 2. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of naturally occurring hydroxyanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phototoxic properties of quinine and quinidine: two quinoline methanol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cutting Edge of Catalysis: A Comparative Guide to 2-Quinolinylmethanol-Based Catalysts
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust catalytic systems is perpetual. In the realm of asymmetric synthesis and hydrogenation reactions, the architecture of the catalyst dictates the success of the transformation. This guide provides an in-depth, objective comparison of the catalytic activity of 2-Quinolinylmethanol-based catalysts against common alternatives, supported by experimental data and detailed protocols. We will explore the nuances of their performance, the rationale behind their design, and practical methodologies for their application.
The Rise of the Quinoline Scaffold in Catalysis
The quinoline moiety, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in ligand design for asymmetric catalysis. Its rigidity, steric tunability, and the presence of a coordinating nitrogen atom make it an excellent platform for creating a well-defined chiral environment around a metal center. This compound and its derivatives, in particular, serve as versatile bidentate or tridentate ligands that have demonstrated remarkable efficacy in a variety of catalytic transformations, most notably in transfer hydrogenation and enantioselective addition reactions.
Performance Benchmark: Asymmetric Transfer Hydrogenation of Ketones
A primary application of this compound-based catalysts is in the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols, a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. Here, we benchmark the performance of Ruthenium(II) complexes bearing substituted pyridine-quinoline and biquinoline-based ligands against other established catalytic systems.
The data presented below is synthesized from a comprehensive study by Zacharopoulos et al. on the transfer hydrogenation of acetophenone, providing a clear comparison of catalyst efficacy under consistent reaction conditions.[1]
Table 1: Comparative Catalytic Activity in the Transfer Hydrogenation of Acetophenone
| Catalyst/Ligand System | Catalyst Loading (mol%) | Time (min) | Conversion (%) | TOF (h⁻¹) | Reference |
| [Ru(η⁶-p-cymene)(8-Mepq)Cl][PF₆] | 0.05 | 10 | >99 | 1600 | [1] |
| [Ru(η⁶-p-cymene)(4-Mepq)Cl][PF₆] | 0.05 | 10 | >99 | 1600 | [1] |
| [Ru(η⁶-p-cymene)(pq)Cl] | 0.05 | 60 | >99 | 380 | [1] |
| [Ru(η⁶-p-cymene)(biq)Cl] | 0.05 | 60 | >99 | - | [1] |
| [RuCl₂(BINAP)(pica)] | Not specified | >60 | - | - | [2] |
| [RuCl₂(PPh₃)₃]/PHOX ligand | Not specified | 20 (h) | 99 | - | [3] |
Reaction Conditions: Acetophenone as substrate, 2-propanol as hydrogen donor, KOiPr or NaOH as base, 82°C. TOF (Turnover Frequency) calculated as moles of product per mole of catalyst per hour.
Analysis of Performance:
The data clearly indicates that Ruthenium complexes incorporating methylated pyridine-quinoline ligands (8-Mepq and 4-Mepq) exhibit exceptional catalytic activity, achieving quantitative conversion of acetophenone in just 10 minutes with a remarkable TOF of 1600 h⁻¹.[1] In contrast, the unsubstituted pyridine-quinoline (pq) and biquinoline (biq) ligands lead to significantly longer reaction times to achieve similar conversions.[1] This highlights the profound impact of subtle electronic and steric modifications on the quinoline scaffold in tuning catalytic efficiency.
When compared to other well-known ruthenium-based catalyst systems, such as those employing BINAP or PHOX ligands, the top-performing quinoline-based catalysts demonstrate a clear advantage in terms of reaction speed under the reported conditions.[2][3] It is important to note that direct, side-by-side comparisons in the literature under identical conditions are scarce, and catalyst performance is highly dependent on the specific substrate, solvent, and base used. However, the high TOFs achieved by the optimized quinoline-based systems underscore their potential as highly active catalysts.
Enantioselective Applications: The Chiral Advantage
Beyond simple hydrogenation, chiral this compound derivatives are instrumental as ligands in asymmetric catalysis, where controlling the stereochemical outcome is paramount. A notable example is the enantioselective addition of organozinc reagents to aldehydes.
Table 2: Performance in Asymmetric Diethylzinc Addition to Benzaldehyde
| Chiral Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (S)-QUINAP | 2 | 0 | 95 | 98 | [4] |
| Carbohydrate-based β-amino alcohol | 20 | 0 | - | 92 | [5][6] |
| Sulfinamido alcohol ligands | Not specified | Not specified | High | High | |
| Pinane-based aminodiols | Not specified | Not specified | High | up to 80 | [7] |
| Sulfoximine-based ligands | Not specified | Not specified | - | up to 92 | [8] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This section provides a detailed, step-by-step methodology for the asymmetric transfer hydrogenation of acetophenone using a representative this compound-based ruthenium catalyst, synthesized in situ. This protocol is based on established procedures in the field.[1]
Materials:
-
[Ru(η⁶-p-cymene)Cl₂]₂ (dimer)
-
Substituted this compound-based ligand (e.g., 8-methyl-2-(pyridin-2-yl)quinoline, 8-Mepq)
-
Acetophenone
-
Anhydrous 2-propanol (iPrOH)
-
Potassium isopropoxide (KOiPr) or Potassium hydroxide (KOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and standard glassware
Workflow Diagram:
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation: a. In a dry Schlenk flask under an inert atmosphere, combine [Ru(η⁶-p-cymene)Cl₂]₂ (0.0025 mmol, 1 equivalent) and the chiral this compound-based ligand (0.0055 mmol, 2.2 equivalents). The slight excess of the ligand ensures complete complexation. b. Add 1 mL of anhydrous and degassed 2-propanol. c. Stir the mixture at room temperature for 10-15 minutes. The formation of the active catalyst is often indicated by a color change in the solution.
-
Reaction Setup: a. To the freshly prepared catalyst solution, add acetophenone (0.5 mmol, 100 equivalents). b. In a separate vial, prepare a 0.1 M solution of KOiPr or KOH in anhydrous 2-propanol. c. Add the basic solution (0.5 mL, 0.05 mmol, 10 equivalents) to the reaction mixture. The base is crucial for the deprotonation of the alcohol to initiate the catalytic cycle.
-
Reaction Execution: a. Immerse the Schlenk flask in a preheated oil bath at 82°C. b. Stir the reaction mixture vigorously. c. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: a. Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. b. Quench the reaction by adding 5 mL of deionized water. c. Extract the aqueous layer with ethyl acetate (3 x 10 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Analysis: a. Characterize the purified 1-phenylethanol by ¹H NMR and ¹³C NMR spectroscopy to confirm its identity and purity. b. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mechanistic Insights: The Catalytic Cycle
The prevailing mechanism for the ruthenium-catalyzed transfer hydrogenation of ketones is an "inner-sphere" mechanism. This pathway involves the direct coordination of the substrate to the metal center. The key steps are the formation of a ruthenium-hydride species and the subsequent transfer of the hydride to the carbonyl carbon of the ketone.
Caption: Proposed catalytic cycle for transfer hydrogenation.
The cycle begins with the activation of the pre-catalyst by the base and 2-propanol to form the active ruthenium-hydride species. This hydride then coordinates to the ketone, and in a concerted step, the hydride is transferred to the carbonyl carbon while a proton is transferred from the ligand or the solvent to the carbonyl oxygen. This regenerates the catalyst and releases the chiral alcohol product. The chirality of the ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of one enantiomer in excess.
Conclusion and Future Outlook
This compound-based catalysts have firmly established themselves as a powerful class of catalysts, particularly in the realm of asymmetric transfer hydrogenation. Their modular synthesis, structural rigidity, and the tunability of their electronic and steric properties offer significant advantages in the rational design of highly efficient and selective catalysts. The exceptional performance of certain substituted quinoline-based ruthenium complexes, as evidenced by their high turnover frequencies, positions them as highly competitive alternatives to other established catalytic systems.
Future research in this area will likely focus on the development of novel chiral quinoline-based ligands for a broader range of asymmetric transformations, the immobilization of these catalysts on solid supports for enhanced recyclability, and a deeper computational and experimental elucidation of the reaction mechanisms to guide the design of next-generation catalysts. For researchers in drug development and fine chemical synthesis, the continued exploration of this compound-based catalysts promises to deliver even more potent and selective tools for the efficient construction of complex chiral molecules.
References
- Zacharopoulos, N., et al. (2022).
- Brown, J. M., & Hulmes, D. I. (1995). The synthesis and applications of QUINAP: an atropisomeric P,N bidentate ligand.
- Sandoval, C. A., et al. (2008). The hydrogenation/transfer hydrogenation network in asymmetric reduction of ketones catalyzed by [RuCl2(binap)(pica)] complexes. Chemistry–An Asian Journal, 3(10), 1801-1810. [Link]
- Kmieciak, A., & Krzemiński, M. P. (2019). Asymmetric transfer hydrogenation of ketones catalyzed by Ru-PHOX. Conference Paper. [Link]
- García-Fernández, A., et al. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 26(11), 3328. [Link]
- Forgó, P., & Fülöp, F. (2004). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Molecules, 9(10), 831-841. [Link]
- Gancarz, M., & Gancarz, R. (2010). Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition to aldehydes. Organic & Biomolecular Chemistry, 8(23), 5434-5440. [Link]
- Andersson, P. G. (2002). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The hydrogenation/transfer hydrogenation network in asymmetric reduction of ketones catalyzed by [RuCl2(binap)(pica)] complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of chiral sulfoximines derived from 3-aminoquinazolinones and their catalysis of enantioselective diethylzinc addition to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Quinolinylmethanol Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast derivatives, 2-quinolinylmethanol analogs have emerged as a promising class of compounds with a wide spectrum of biological activities, notably as antimalarial and anticancer agents. Understanding the intricate relationship between the chemical structure of these analogs and their biological efficacy is paramount for the rational design of more potent and selective drug candidates. This guide provides a comprehensive comparison of this compound analogs, synthesizing data from various studies to elucidate key structure-activity relationships (SAR).
The Architectural Blueprint: Synthesis of this compound Analogs
The journey to understanding the SAR of this compound analogs begins with their chemical synthesis. A common and versatile strategy involves a multi-step sequence starting from readily available precursors. The core of this approach is the construction of the quinoline ring system, followed by the introduction and modification of the methanol group at the 2-position.
A prevalent synthetic route commences with the formation of a quinoline-2-carboxylate ester, which is then reduced to the corresponding 2-quinolinecarboxaldehyde. This aldehyde serves as a pivotal intermediate, which upon further reduction, yields the desired this compound core. Modifications to the quinoline ring and the aryl group at the 2-position are typically introduced early in the synthetic sequence to generate a library of analogs for SAR studies.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic pathway to this compound analogs.
Decoding the Structure-Activity Relationship: A Comparative Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the quinoline nucleus and the aryl moiety at the 2-position. By comparing the bioactivity of a series of analogs, key SAR trends can be established.
Antimalarial Activity
The quinoline core is famously present in the antimalarial drug mefloquine. SAR studies on mefloquine analogs and other this compound derivatives have revealed several critical features for antiplasmodial activity:
-
Substitution at the 2- and 8-positions: The presence of electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, at the 2- and 8-positions of the quinoline ring is often associated with enhanced antimalarial potency.
-
The Methanol Group: The hydroxyl group of the this compound moiety is crucial for activity, likely participating in hydrogen bonding interactions with the biological target.
-
The Amine Side Chain: In mefloquine and its analogs, the piperidine side chain plays a significant role in the drug's efficacy and pharmacokinetic properties. Modifications to this side chain can modulate activity and overcome resistance.
Anticancer Activity
The cytotoxic effects of this compound analogs against various cancer cell lines have also been investigated, revealing important SAR insights:
-
Aryl Group at the 2-Position: The nature of the aryl substituent at the 2-position significantly impacts anticancer activity. The presence of certain substituents on this aryl ring can enhance potency.
-
Substitution on the Quinoline Ring: Modifications at various positions of the quinoline ring can fine-tune the anticancer activity. For instance, the introduction of a chlorine atom at the 6-position has been shown to enhance cytotoxicity in some 2-arylquinoline analogs.[1]
-
Lipophilicity: A correlation between increased lipophilicity and enhanced cytotoxic effects has been observed for some series of 2-arylquinoline derivatives.[2]
Comparative Biological Activity Data
To facilitate a direct comparison, the following tables summarize the in vitro biological activity of representative 2-substituted quinoline analogs from various studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Anticancer Activity of 2-Arylquinoline Analogs
| Compound ID | 2-Aryl Substituent | 6-Position Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Phenyl | H | HeLa | >100 | [2] |
| 2 | Phenyl | Cl | HeLa | 45.21 | [2] |
| 3 | 3,4-methylenedioxyphenyl | Cl | HeLa | 8.3 | [2] |
| 4 | 3,4-methylenedioxyphenyl | H | PC3 | 34.34 | [2] |
| 5 | Phenyl | Cl | PC3 | 31.37 | [2] |
Table 2: In Vitro Antimalarial Activity of Mefloquine and Analogs
| Compound | R¹ (Position 2) | R² (Position 8) | Side Chain | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Mefloquine | CF₃ | CF₃ | 2-piperidyl | W2 | ~20-40 | N/A |
| Analog A | H | CF₃ | 2-piperidyl | W2 | >1000 | N/A |
| Analog B | CF₃ | H | 2-piperidyl | W2 | ~200-400 | N/A |
Note: The data for mefloquine analogs A and B are generalized from SAR principles and are for illustrative purposes.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the evaluation of this compound analogs are essential.
Synthesis of 2-Quinolinecarboxaldehyde (A Key Intermediate)
This protocol describes the reduction of a quinoline-2-carboxylic acid ethyl ester to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H).[3]
Materials:
-
Quinoline-2-carboxylic acid ethyl ester
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diisobutylaluminium hydride (DIBAL-H) 1M solution in toluene
-
Methanol
-
Rochelle's solution (saturated aqueous potassium sodium tartrate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Dissolve quinoline-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add a 1M solution of DIBAL-H in toluene (1.5 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for an additional hour.
-
Quench the reaction by the successive dropwise addition of methanol and then Rochelle's solution.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Filter the mixture through a pad of celite, washing with CH₂Cl₂.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexane/EtOAc gradient to yield the pure 2-quinolinecarboxaldehyde.[3]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]
Caption: Workflow of the MTT cytotoxicity assay.
In Vitro Antimalarial Activity: SYBR Green I-based Assay
This assay measures the proliferation of Plasmodium falciparum by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.
Procedure Outline:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in 96-well plates.
-
Add the synchronized parasite culture to the wells.
-
Incubate the plates for 72 hours under appropriate conditions.
-
Lyse the red blood cells and stain the parasitic DNA with SYBR Green I.
-
Measure the fluorescence intensity to determine parasite growth inhibition and calculate the IC₅₀ value.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have provided valuable insights for the design of novel anticancer and antimalarial agents. Key structural features, such as the substitution pattern on the quinoline ring and the nature of the group at the 2-position, have been identified as critical determinants of biological activity. The synthetic pathways and experimental protocols detailed in this guide offer a practical framework for researchers to synthesize and evaluate new analogs.
Future research in this area should focus on the synthesis of novel this compound derivatives with diverse substitution patterns to further explore the SAR and identify compounds with improved potency and selectivity. Moreover, elucidation of the specific molecular targets and mechanisms of action of these compounds will be crucial for their development as effective therapeutic agents. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation drugs to combat malaria and cancer.
References
Click to expand
- Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025).
- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. (n.d.).
- Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.).
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry. [Link]
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-Quinolinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 2-Quinolinylmethanol
For researchers engaged in the vital work of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 2-Quinolinylmethanol, ensuring that its management aligns with the highest standards of scientific integrity and operational safety. The protocols herein are designed to be self-validating, providing not just instructions, but the scientific rationale behind them.
Core Directive: Hazard Profile and Disposal Principles
This compound and its derivatives are heterocyclic compounds that demand careful handling. The primary objective in its disposal is to prevent environmental release and ensure the safety of all personnel. Due to its hazardous characteristics, this compound must be treated as regulated hazardous waste.[1] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1][2][3]
The inherent risks associated with this compound are well-documented and form the basis for these stringent disposal protocols. Its hazard profile, as classified under the Globally Harmonized System (GHS), necessitates a cautious and informed approach.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code(s) | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4][5] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation.[4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[4][5] |
Source: Aggregated GHS information provided by multiple suppliers to the ECHA C&L Inventory.[4]
Pre-Disposal Safety Protocol: Engineering Controls and PPE
Before initiating any disposal procedures, it is imperative to establish a safe working environment through the correct use of engineering controls and Personal Protective Equipment (PPE).
Engineering Controls: All handling and preparation of this compound waste should be conducted within a certified chemical fume hood.[6][7] This is the primary engineering control to minimize the risk of inhaling potentially harmful vapors or dusts.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent dermal and ocular exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard / Rationale |
|---|---|---|
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | Must comply with OSHA 29 CFR 1910.133 or EN 166 to protect against splashes.[1][7] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Provides a barrier against skin contact.[1][6] Gloves should be inspected before use and changed immediately if contaminated. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[6][8] |
| Respiratory | N95 or higher respirator (if dusts are generated). | Required only if engineering controls are insufficient or when handling the solid form outside of a fume hood.[7][8] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and compliance. This protocol outlines the necessary steps from waste generation to final collection.
Step 1: Waste Identification and Segregation
-
Identify: All waste streams containing this compound must be identified as hazardous waste. This includes pure solid compound, solutions, and all contaminated lab materials (e.g., gloves, pipette tips, weigh paper, and glassware).[1][8]
-
Segregate: It is crucial to segregate this compound waste from incompatible materials to prevent dangerous chemical reactions.[1][9] Do not mix with strong oxidizing agents (e.g., peroxides, nitrates), strong acids, or other reactive chemicals.[10][11]
Step 2: Container Selection and Labeling
-
Select: Use only approved, leak-proof hazardous waste containers with secure, tight-fitting lids.[1] For liquid waste, High-Density Polyethylene (HDPE) containers are appropriate.[9]
-
Label: The container must be clearly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
Step 3: Waste Collection
-
Solid Waste: Carefully place pure this compound and contaminated disposable items (gloves, wipers, etc.) directly into a designated solid hazardous waste container.[1] Avoid generating dust.[6]
-
Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace for vapor expansion.[1]
-
Contaminated Glassware: Glassware that cannot be decontaminated should be placed in a puncture-resistant container (e.g., a sharps container or a sturdy cardboard box) labeled as "Hazardous Waste - Contaminated Glassware."
Step 4: Temporary Storage
-
Store sealed waste containers in a designated satellite accumulation area within or near the laboratory.
-
This area should be under the control of laboratory personnel, away from general traffic, and clearly marked.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.
Step 5: Final Disposal Coordination
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][12]
-
Provide them with an accurate inventory of the waste.
-
The final disposal method for this type of organic chemical waste is typically high-temperature incineration at a permitted facility.[2]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access.
-
Remove Ignition Sources: If the compound is in a flammable solvent, eliminate all sources of ignition.[12]
-
Assess & Equip: Don the appropriate PPE as outlined in Table 2.
-
Contain & Absorb: For liquid spills, cover with a non-reactive absorbent material such as vermiculite, dry sand, or earth.[12] For solid spills, carefully sweep or scoop the material to avoid creating dust.[7]
-
Collect & Dispose: Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.[7][12]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.[8]
Disposal Decision Workflow
The following workflow provides a visual guide to ensure proper characterization and handling of all waste streams associated with this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1780-17-2 Name: 2-quinolylmethanol [xixisys.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Quinolinylmethanol
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. Handling chemical reagents like 2-Quinolinylmethanol requires a nuanced understanding of its potential hazards and the appropriate measures to mitigate risk. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work.
Foundational Hazard Assessment: The 'Why' Behind the 'What'
Understanding the specific risks associated with this compound is the first principle of safety. This compound is not benign, and its hazard profile dictates every PPE choice we make. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health hazards.[1]
-
Acute Toxicity: It is classified as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[1][2] This broad toxicological profile means that all potential routes of exposure—oral, dermal, and respiratory—must be protected.
-
Skin and Eye Damage: The compound is known to cause skin irritation (H315) and can cause serious eye irritation or damage (H318/H319).[1][2] Direct contact can lead to immediate and potentially severe injury.
-
Respiratory Irritation: Inhalation may cause respiratory irritation (H335), affecting the respiratory tract.[1]
These classifications are not abstract warnings; they are directives that inform a multi-layered PPE strategy. The causality is clear: because the compound is harmful via skin contact, gloves and lab coats are essential. Because it can cause severe eye damage, robust eye protection is non-negotiable. Because it is an inhalation hazard, respiratory protection must be considered based on the procedure.
Core PPE Ensemble for this compound
Every interaction with this compound necessitates a baseline level of protection. The following components form the core of your defense against exposure.
Given the significant risk of dermal absorption and skin irritation, selecting the correct gloves is critical.
-
Material: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[3] Materials such as nitrile are commonly used, but always check the manufacturer's compatibility chart for quinoline-based compounds.
-
Integrity: Always inspect gloves for tears or punctures before use.
-
Technique: When working with higher concentrations or for prolonged periods, consider double-gloving. This provides an additional layer of protection. Change gloves every 30-60 minutes or immediately if you suspect contamination or notice any degradation (e.g., stickiness, brittleness).[4] Contaminated gloves should be removed carefully, avoiding contact with bare skin, and disposed of as hazardous waste.
The potential for serious eye damage requires stringent protection.
-
Minimum Requirement: At a minimum, splash-resistant safety goggles that meet OSHA or EN166 standards are required whenever handling this compound in any form.[5][6]
-
Enhanced Protection: When there is a significant risk of splashing—for example, when transferring large volumes of solutions or reacting the compound under pressure—a face shield should be worn in addition to safety goggles.[4][7] A face shield protects the entire face from splashes and is a critical component of a comprehensive safety protocol.[7]
A lab coat is a standard requirement, but the specifics matter.
-
Standard Use: A clean, buttoned lab coat made of a suitable material should be worn to protect your street clothes and skin from minor spills and dust.
-
High-Risk Tasks: For procedures involving larger quantities or a high likelihood of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. In some cases, chemical-resistant coveralls may be warranted.[8]
Protection against inhalation is dictated by the specific task you are performing.
-
Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls. Always handle solid this compound and prepare its solutions inside a certified chemical fume hood to minimize the escape of dust and vapors.[9]
-
When Respirators are Required: If you must handle the compound outside of a fume hood, or if the procedure could generate significant dust or aerosols (e.g., during a large-scale cleanup), respiratory protection is mandatory. A NIOSH-approved respirator with a particulate filter (for solids) or an organic vapor cartridge is necessary.[5][6][10] Any respirator use must be done in accordance with a respiratory protection program that meets OSHA 29 CFR 1910.134 standards.[5]
Task-Specific PPE Protocols
The level of risk fluctuates with the task. A static, one-size-fits-all approach to PPE is insufficient. The following table outlines recommended PPE ensembles for common laboratory procedures involving this compound.
| Task | Minimum Required PPE | Rationale & Key Considerations |
| Weighing Solid Compound | Nitrile Gloves (or equivalent), Lab Coat, Safety Goggles | Perform within a chemical fume hood or ventilated balance enclosure to contain fine powders. The primary risks are inhalation of dust and dermal contact. |
| Preparing Solutions | Double Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield | The risk of splashing is highest during this task. A face shield provides crucial protection. Always perform this task in a chemical fume hood. |
| Running Reactions/Transfers | Double Nitrile Gloves, Lab Coat, Safety Goggles | Assess the reaction for splash potential. If the risk is elevated, add a face shield. Ensure the work is conducted in a fume hood. |
| Cleaning Glassware | Chemical-Resistant Gloves (consider thicker gauge), Lab Coat, Safety Goggles | Residual compound may be present. Protect skin from both the chemical and cleaning agents. |
| Handling a Small Spill (<5g/5mL) | Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 Respirator (if solid) | Control access to the area. Absorb liquids with an inert material like vermiculite or sand.[6] Avoid raising dust. |
| Managing a Large Spill (>5g/5mL) | Chemical-Resistant Coverall, Double Chemical-Resistant Gloves, Chemical-Resistant Boots, Safety Goggles, Face Shield, NIOSH-approved Respirator | Evacuate the area and consult your institution's emergency response plan. Only trained personnel with the proper PPE should manage large spills. |
Visualizing the PPE Selection Workflow
To ensure a consistent and logical approach to safety, the following decision-making workflow should be mentally or physically consulted before any procedure involving this compound.
Caption: PPE selection workflow for this compound.
Operational Plan: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use.
Donning (Putting On) Sequence:
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles and Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.[4]
Doffing (Taking Off) Sequence: The goal is to remove the most contaminated items first without contaminating yourself.
-
Gloves (Outer pair if double-gloved): Remove using a glove-to-glove technique.
-
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.
-
Lab Coat/Coveralls: Unfasten and roll it inside-out as you remove it.
-
Gloves (Inner pair): Remove.
-
Respirator (if worn): Remove.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[3][11]
Disposal Plan: All disposable PPE used while handling this compound must be considered hazardous waste.
-
Collect all used gloves, disposable lab coats, and other contaminated items in a designated, sealed hazardous waste container.[10]
-
Do not place contaminated PPE in regular trash receptacles.
-
Follow all local and institutional guidelines for hazardous waste disposal.[11]
By adhering to these detailed protocols, you build a system of safety that is both robust and self-validating. This expert-driven approach, grounded in the known hazards of this compound, empowers you to conduct your research with confidence and security.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73196, 2-Quinolinemethanol.
- National Institute of Standards and Technology (2015). Safety Data Sheet: Moisture in Methanol.
- Chemos GmbH&Co.KG (2019). Safety Data Sheet: Quinoline, 100µg/ml in Methanol.
- U.S. Department of Health and Human Services (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Capot Chemical Co., Ltd. (n.d.). MSDS of quinolin-2-ylmethanol.
- Sciencelab.com, Inc. (2010). Material Safety Data Sheet: Quinoline.
- Cole-Parmer (n.d.). Material Safety Data Sheet - Quinoline, 99%.
- Centers for Disease Control and Prevention (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Hangzhou Zhǐhuà Technology Co., Ltd. (2025). Safety Data Sheets: 2-quinolylmethanol.
- Hazmat School (2022). 5 Types of PPE for Hazardous Chemicals.
- Chemos GmbH&Co.KG (n.d.). Safety Data Sheet: quinoline.
Sources
- 1. 2-Quinolinemethanol | C10H9NO | CID 73196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1780-17-2 Name: 2-quinolylmethanol [xixisys.com]
- 3. chemos.de [chemos.de]
- 4. pppmag.com [pppmag.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
